molecular formula C17H36O9 B1676798 Octaethylene glycol monomethyl ether CAS No. 25990-96-9

Octaethylene glycol monomethyl ether

Número de catálogo: B1676798
Número CAS: 25990-96-9
Peso molecular: 384.5 g/mol
Clave InChI: SZGNWRSFHADOMY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

m-PEG8-alcohol is a PEG derivative containing a hydroxyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The hydrophilic PEG spacer increases solubility in aqueous media.

Propiedades

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O9/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h18H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGNWRSFHADOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335716
Record name Octaethylene glycol monomethyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25990-96-9
Record name 3,6,9,12,15,18,21,24-Octaoxapentacosan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25990-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octaethylene glycol monomethyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Octaethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol monomethyl ether, also known as mPEG8, is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative. It is a clear, colorless liquid at room temperature and is of significant interest in various scientific fields, particularly in drug delivery, bioconjugation, and nanotechnology. Its well-defined structure and amphiphilic nature make it an ideal linker molecule to improve the solubility and pharmacokinetic properties of therapeutic agents. This guide provides a comprehensive overview of its core physical properties, supported by standardized experimental methodologies.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in research and development. These properties dictate its behavior in various solvents and its suitability for specific chemical modifications.

PropertyValueReference(s)
Molecular Formula C17H36O9[1]
Molecular Weight 384.47 g/mol [1]
CAS Number 25990-96-9[1]
Appearance Colorless to light yellow, clear liquid
Physical State Liquid (at 20°C)
Density (Specific Gravity) 1.09 g/cm³ (at 20°C)
Boiling Point 216 °C at 2 mmHg
Melting Point Not Applicable[1]
Flash Point 228.4 ± 27.3 °C[2]
Refractive Index 1.46[1]
Solubility Soluble in water and most organic solvents.

Experimental Protocols for Property Determination

The accurate determination of the physical properties of chemical compounds like this compound relies on standardized and validated experimental protocols. Below are summaries of the methodologies typically employed for measuring the key properties listed above.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, which has a high boiling point, this is often measured under reduced pressure to prevent decomposition.

  • Experimental Workflow:

    • A small quantity of the liquid is placed in a distillation flask.

    • The flask is connected to a vacuum source and a manometer to control and measure the pressure.

    • The liquid is heated, and the temperature of the vapor that coexists in equilibrium with the boiling liquid is measured using a calibrated thermometer.

    • The observed boiling point is recorded along with the corresponding pressure.

Density (Specific Gravity) Measurement

Density is the mass of a substance per unit volume. The specific gravity is the ratio of the density of the substance to the density of a reference substance, usually water.

  • Experimental Workflow (OECD Guideline 109):

    • Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty.

    • It is then filled with the test substance and weighed again.

    • The temperature of the substance is recorded.

    • The density is calculated by dividing the mass of the substance by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.

  • Experimental Workflow (ASTM D1218):

    • A few drops of the liquid are placed on the prism of a refractometer.

    • The temperature of the prism is controlled to a standard value, typically 20°C.

    • Light of a specific wavelength (usually the sodium D-line, 589 nm) is passed through the sample.

    • The instrument measures the angle at which the light is refracted, and this is used to calculate the refractive index.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

  • Experimental Workflow (ASTM D93 - Pensky-Martens Closed Cup Method):

    • The liquid is placed in a closed cup and slowly heated at a constant rate.

    • A small flame is periodically introduced into the vapor space above the liquid.

    • The flash point is the temperature at which a brief flash is observed.

Logical Relationships of Physical Properties

The physical properties of a molecule are interconnected. The fundamental properties, such as molecular formula and structure, determine the intermolecular forces, which in turn influence the macroscopic properties like boiling point and density.

G Interrelation of Physical Properties A Molecular Formula (C17H36O9) B Molecular Weight (384.47 g/mol) A->B C Molecular Structure A->C D Intermolecular Forces (Hydrogen Bonding, van der Waals) C->D I Solubility C->I determines polarity E Boiling Point D->E affects F Density D->F affects G Refractive Index D->G affects H Flash Point D->H affects

Caption: Logical flow from molecular composition to macroscopic physical properties.

Conclusion

This technical guide provides a detailed summary of the key physical properties of this compound. The data presented, combined with an understanding of the standard experimental protocols, offers researchers, scientists, and drug development professionals a solid foundation for the effective application of this important molecule in their work. The inherent properties of mPEG8, such as its liquid state at room temperature and its solubility profile, are direct consequences of its molecular structure and are critical for its successful use as a linker and solubilizing agent.

References

Octaethylene Glycol Monomethyl Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octaethylene glycol monomethyl ether (m-OEG) is a discrete polyethylene (B3416737) glycol (dPEG®) derivative characterized by a defined chain length of eight ethylene (B1197577) glycol units and a terminal methyl ether group. Unlike traditional polydisperse PEGs, its monodispersity ensures batch-to-batch consistency and precise control over molecular weight, which is critical in pharmaceutical and biomedical research. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, relevant applications in drug development, and detailed experimental protocols.

Chemical Structure and Formula

This compound is a hydrophilic molecule with a terminal hydroxyl group available for further chemical modification. Its structure provides a balance of aqueous solubility and organic compatibility.

  • Chemical Formula: C₁₇H₃₆O₉[1][2]

  • IUPAC Name: 2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol[3]

  • Synonyms: m-PEG8-alcohol, Methyl-PEG8-alcohol, mPEG8-OH[4][5]

Caption: 2D representation of this compound.

Physicochemical and Safety Data

The properties of this compound make it a versatile tool in various scientific applications. All quantitative data is summarized below for clarity.

Table 1: Physicochemical Properties

Property Value References
Molecular Weight 384.47 g/mol [1][2]
CAS Number 25990-96-9 [1][2][3][4][6]
Appearance Colorless to light yellow/orange clear liquid [1]
Physical State Liquid (at 20°C) [1][3]
Boiling Point 216 °C at 2 mmHg [5]
Specific Gravity 1.09 (at 20/20°C) [1]
Refractive Index ~1.46 [1][5]

| Purity | ≥96.0% (GC) |[1] |

Table 2: Safety and Handling Information

Category Information References
Signal Word Warning [3][7]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [3][7]
Precautionary Statements P261: Avoid breathing vapors/mistP280: Wear protective gloves/eye protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water [3][7]

| Storage | Refrigerated (0-10°C), keep in a dry, well-ventilated place. Heat sensitive. |[3] |

Applications in Drug Development and Research

This compound is widely used in medical research, drug delivery, and nanotechnology.[4] Its hydrophilic nature enhances the solubility of conjugated molecules in aqueous media, a crucial factor in biological applications.[4][5]

Drug Delivery Systems

The amphiphilic nature of this compound makes it ideal for creating advanced drug delivery systems.[8] When incorporated into nanoparticles, micelles, or liposomes, the polyethylene glycol chain creates a hydrophilic shell. This "stealth effect" helps reduce clearance by the reticuloendothelial system (RES), thereby prolonging the circulation time of the therapeutic agent in the body.[8]

PROTAC Technology

This molecule serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The length and flexibility of the OEG linker are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

PROTAC_Mechanism cluster_cell Cell Cytoplasm PROTAC PROTAC (m-OEG Linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex Binds Proteasome 26S Proteasome TargetProtein->Proteasome Enters E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Recruits Ub Ubiquitin Ub->Ubiquitination Ubiquitination->TargetProtein Tags Protein Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols: Synthesis

A robust and scalable synthesis of monodisperse octaethylene glycol often involves a multi-step, chromatography-free process starting from a smaller glycol unit, such as tetra(ethylene glycol).[9] The following protocol is adapted from established methodologies for producing a tosylated OEG precursor, which can then be hydrolyzed to the final product.[9][10]

Workflow: Synthesis of Octaethylene Glycol

Synthesis_Workflow Start Start: Tetra(ethylene glycol) StepA Step A: Monotritylation Start->StepA IntermediateA Trt-O-(EG)₄-OH StepA->IntermediateA StepB Step B: Dimerization (Williamson Ether Synthesis) IntermediateA->StepB IntermediateB Trt-O-(EG)₈-OH StepB->IntermediateB StepC Step C: Tosylation IntermediateB->StepC IntermediateC Trt-O-(EG)₈-OTs StepC->IntermediateC StepD Step D: Detritylation (Acidic) IntermediateC->StepD IntermediateD HO-(EG)₈-OTs StepD->IntermediateD StepE Step E: Hydrolysis (Basic) IntermediateD->StepE End Final Product: Octaethylene Glycol StepE->End

Caption: Chromatography-free synthesis workflow for OEG.

Detailed Methodology

Step A: Monotritylation of Tetra(ethylene glycol) [9]

  • In a round-bottom flask, dissolve tetra(ethylene glycol) in toluene.

  • Remove residual water via azeotropic distillation under reduced pressure.

  • Cool the solution and add triethylamine (B128534), followed by the dropwise addition of trityl chloride in toluene.

  • Stir the reaction at room temperature and monitor its completion using Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with methanol (B129727) and remove the solvent under reduced pressure. The crude product, tetra(ethylene glycol) trityl ether, is used directly in the next step.

Step B: Dimerization via Williamson Ether Synthesis [9]

  • Prepare a tosylated version of tetra(ethylene glycol) separately.

  • Dissolve the crude tetra(ethylene glycol) trityl ether from Step A in anhydrous Tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride, to deprotonate the terminal alcohol.

  • Slowly add the tosylated tetra(ethylene glycol) to the reaction mixture.

  • Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is octa(ethylene glycol) trityl ether.

Step C & D: Tosylation and Detritylation [9]

  • Dissolve the crude product from Step B in THF and cool the flask in an ice bath.

  • Add a solution of sodium hydroxide (B78521) followed by the portion-wise addition of tosyl chloride. Stir vigorously at room temperature.

  • Upon reaction completion, dilute with water and extract with an ether-based solvent. This yields the crude octa(ethylene glycol) trityl ether p-toluenesulfonate.

  • To remove the trityl protecting group, dissolve the crude product in methanol and add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir until detritylation is complete. Neutralize the acid with triethylamine and remove the solvent under reduced pressure.

Step E: Hydrolysis to Octaethylene Glycol [9]

  • Dissolve the tosylated product from Step D in a solvent mixture such as dioxane and water.

  • Add a strong base (e.g., sodium hydroxide) and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

  • After cooling, neutralize the reaction mixture with an acid (e.g., HCl).

  • Remove the organic solvent under reduced pressure and extract the aqueous layer with dichloromethane (B109758) to remove non-polar impurities.

  • Saturate the remaining aqueous layer with sodium chloride and perform multiple extractions with dichloromethane to isolate the final octaethylene glycol product. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the purified product.

References

Synthesis of Monodisperse Octaethylene Glycol Monomethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of monodisperse octaethylene glycol monomethyl ether (m-OEG8). This molecule is of significant interest in biomedical research and drug development due to the precise control its monodispersity offers over the pharmacokinetic and pharmacodynamic properties of conjugated therapeutics. This document outlines a robust, chromatography-free synthetic strategy, details the necessary experimental protocols, and presents the characterization data required to ensure product purity.

Introduction

Poly(ethylene glycol) (PEG) is widely utilized in bioconjugation chemistry to enhance the therapeutic efficacy of drugs by increasing their solubility, stability, and circulation half-life.[1] Traditional PEGylation methods employ polydisperse PEG, which is a mixture of polymer chains of varying lengths. This heterogeneity can lead to difficulties in characterization and a lack of batch-to-batch consistency. Monodisperse PEGs, with their single, well-defined molecular weight, overcome these limitations, enabling the creation of more homogeneous and precisely engineered bioconjugates.[] this compound, a discrete PEG molecule, is a valuable building block in the development of next-generation therapeutics, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1]

Synthetic Strategy

The synthesis of monodisperse this compound can be efficiently achieved through a multi-step process that leverages a chromatography-free purification approach, making it scalable and cost-effective. The core of this strategy is a convergent synthesis employing the Williamson ether synthesis. This involves the preparation of two key intermediates derived from tetraethylene glycol (TEG): a monomethyl ether-functionalized TEG and a tosylated TEG.

A widely adopted and efficient method for preparing a key intermediate is the chromatography-free synthesis of oligo(ethylene glycol) p-toluenesulfonates.[3] This guide will detail a synthetic route that combines the principles of this method with the Williamson ether synthesis to yield the target molecule.

Experimental Protocols

The synthesis is broken down into three main stages:

  • Preparation of Tetraethylene Glycol Monomethyl Ether.

  • Preparation of Tetraethylene Glycol Monotosylate.

  • Williamson Ether Synthesis to form this compound.

Preparation of Tetraethylene Glycol Monomethyl Ether

This protocol is adapted from standard Williamson ether synthesis procedures.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetraethylene glycol in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the solution. Allow the reaction to stir at room temperature until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tetraethylene glycol monomethyl ether.

  • The product can be purified by vacuum distillation.

Preparation of Tetraethylene Glycol Monotosylate

This protocol is based on established methods for the selective tosylation of symmetrical diols.

Materials:

  • Tetraethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tetraethylene glycol in a mixture of dichloromethane and pyridine at 0 °C.

  • Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.

  • Wash the reaction mixture with 1 M HCl to remove pyridine.

  • Wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography if necessary, though chromatography-free methods aim to avoid this step.

Williamson Ether Synthesis: Formation of this compound

This final step couples the two prepared intermediates.

Materials:

  • Tetraethylene glycol monomethyl ether (from step 1)

  • Tetraethylene glycol monotosylate (from step 2)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve tetraethylene glycol monomethyl ether in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride portion-wise. Stir at room temperature until hydrogen evolution ceases.

  • Add a solution of tetraethylene glycol monotosylate in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and quench with water.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification of the final product is crucial to ensure high monodispersity and can be achieved through crystallization.

Data Presentation

The following table summarizes typical yields and purity data for syntheses of similar monodisperse PEG derivatives. It is expected that the synthesis of this compound would achieve comparable results.

StepProductTypical Yield (%)Typical Purity (%)Reference
Williamson Ether SynthesisBn-PEG16-OTHP78>99 (by MALDI-TOF)[4]
Chromatography-Free TosylationPEG₈-TsHigh98.7 (by HPLC)[3]
Final Product (Post-Purification)mPEG₄₈-SC95>99 (by MALDI-TOF)[4]

Characterization

The final product should be characterized to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the methyl ether protons around 3.3-3.4 ppm and a complex multiplet for the ethylene (B1197577) glycol methylene (B1212753) protons between 3.5 and 3.8 ppm. The terminal hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.[5][6]

¹³C NMR: The carbon NMR spectrum will show a peak for the methyl carbon around 59 ppm and a series of peaks for the ethylene glycol carbons between 61 and 73 ppm.[6]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the product. The spectrum should show a prominent peak corresponding to the [M+Na]⁺ adduct. For this compound (C₁₇H₃₆O₉), the expected monoisotopic mass is 384.23 g/mol .

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_final_product Final Product TEG1 Tetraethylene Glycol mTEG Tetraethylene Glycol Monomethyl Ether TEG1->mTEG  NaH, MeI TEG2 Tetraethylene Glycol TEGTs Tetraethylene Glycol Monotosylate TEG2->TEGTs  TsCl, Pyridine MeI Methyl Iodide TsCl Tosyl Chloride mOEG8 Octaethylene Glycol Monomethyl Ether mTEG->mOEG8 TEGTs->mOEG8  Williamson Ether  Synthesis (NaH)

Caption: Workflow for the synthesis of monodisperse this compound.

Application in Drug Delivery Workflow: PEGylation

PEGylation_Workflow cluster_synthesis Synthesis & Activation cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization cluster_final Final Product mOEG8 m-OEG8 Synthesis Activation Activation of m-OEG8 (e.g., with DSC) mOEG8->Activation Conjugation PEGylation Reaction Activation->Conjugation Drug Therapeutic Molecule (e.g., Protein, Peptide, Small Molecule) Drug->Conjugation Purification Purification of PEGylated Drug Conjugation->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization FinalDrug Homogeneous PEGylated Drug Characterization->FinalDrug

Caption: General workflow for the PEGylation of a therapeutic molecule using monodisperse m-OEG8.

References

Octaethylene glycol monomethyl ether CAS number 25990-96-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Octaethylene Glycol Monomethyl Ether (CAS: 25990-96-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 25990-96-9, is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) derivative.[1][2] Often abbreviated as mPEG8-OH, it consists of a chain of eight ethylene (B1197577) glycol units with one terminus capped by a stable methoxy (B1213986) group and the other terminated by a reactive hydroxyl group.[2] This distinct structure makes it a critical building block in bioconjugation, drug delivery, and nanotechnology.[2][3]

The hydrophilic PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic profile of conjugated molecules, while the methoxy cap prevents unwanted crosslinking, ensuring monofunctional reactivity.[1][3][4] The terminal hydroxyl group offers a versatile handle for chemical modification, allowing its conversion into a wide array of functional groups for subsequent conjugation.[2] Its monodispersity is a key advantage over traditional polydisperse PEGs, enabling the synthesis of homogeneous conjugates with well-defined structures and predictable properties, which is crucial in the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below.

PropertyValueReferences
CAS Number 25990-96-9[2][7]
Molecular Formula C₁₇H₃₆O₉[2][7]
Molecular Weight 384.46 g/mol [2]
IUPAC Name 2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol
Synonyms mPEG8-OH, m-PEG8-alcohol, Methyl-PEG8-alcohol[2]
Appearance Colorless to light yellow clear liquid
Density 1.075 - 1.090 g/cm³[6][7][]
Boiling Point 454 °C @ 760 mmHg; 216 °C @ 2 mmHg[7][]
Refractive Index ~1.46
Purity Typically ≥95%[2]

Applications in Bioconjugation and Drug Development

The primary utility of mPEG8-OH lies in its role as a versatile, hydrophilic linker.[2] Its discrete length strikes a balance between providing sufficient hydrophilicity and maintaining a compact molecular architecture.[3]

  • Antibody-Drug Conjugates (ADCs): In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody.[9] PEG-based linkers, derived from precursors like mPEG8-OH, are used to improve the solubility and stability of the ADC.[9][10] The hydrophilic nature of the PEG chain can mask the hydrophobicity of the payload, reducing the propensity for aggregation and improving the overall pharmacokinetic profile of the conjugate.[10]

  • PROTACs: As a component in PROTACs, the mPEG8 spacer connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[3][6] This linker is not merely a spacer; its length and flexibility are critical for orienting the two proteins to facilitate the ubiquitination and subsequent degradation of the target protein.[6]

  • Protein and Peptide PEGylation: PEGylation is a well-established technique to enhance the therapeutic properties of proteins and peptides.[11][12] Using a monodisperse linker like mPEG8-OH allows for precise control over the modification, resulting in a homogeneous product with improved serum half-life, increased stability, and reduced immunogenicity.[5][12]

  • Drug Delivery and Nanotechnology: The mPEG8-OH chain can be attached to the surface of nanoparticles, liposomes, and micelles.[13][14] This creates a hydrophilic shield that reduces clearance by the reticuloendothelial system (RES), prolonging circulation time in what is known as the "stealth effect".[13] It also serves to reduce non-specific protein binding on various surfaces.[15]

Experimental Protocols

As mPEG8-OH is a foundational building block, its utility often begins with the derivatization of its terminal hydroxyl group. The following protocols provide detailed methodologies for its functionalization and subsequent use in bioconjugation.

Protocol 1: Synthesis of m-PEG8-thiol from m-PEG8-OH

This protocol describes a two-step process to convert the terminal hydroxyl group into a reactive thiol, useful for conjugation to maleimides or noble metal surfaces.[1]

Step A: Activation of m-PEG8-OH to m-PEG8-tosylate (m-PEG8-OTs)

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve m-PEG8-OH (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.[1]

  • Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 equivalents) to the stirred solution. Then, add a base such as pyridine (B92270) or triethylamine (B128534) (~1.5 equivalents).[1]

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude m-PEG8-OTs.[1]

Step B: Synthesis and Purification of m-PEG8-thiol

  • Thioacetylation: Dissolve the crude m-PEG8-OTs (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) and add potassium thioacetate (B1230152) (KSAc, 1.5-2.0 equivalents).[1]

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-8 hours, monitoring by TLC.[1]

  • Extraction: After cooling, dilute the mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude m-PEG8-thioacetate (m-PEG8-SAc).[1]

  • Deprotection: Dissolve the crude m-PEG8-SAc in a methanol (B129727)/water mixture. Add a base like sodium hydroxide (B78521) to hydrolyze the thioacetate. Stir at room temperature for 12-18 hours under an inert atmosphere to prevent disulfide formation.[1]

  • Purification: Neutralize the reaction, extract the product into DCM, and concentrate. Purify the crude m-PEG8-thiol using silica (B1680970) gel column chromatography with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).[1]

G Diagram 1: Synthesis of m-PEG8-thiol A m-PEG8-OH B m-PEG8-OTs (Tosylate) A->B TsCl, Pyridine (Activation) C m-PEG8-SAc (Thioacetate) B->C KSAc, DMF (Substitution) D m-PEG8-thiol (Final Product) C->D NaOH, MeOH/H₂O (Deprotection)

Diagram 1: Synthesis of m-PEG8-thiol
Protocol 2: Antibody-Drug Conjugation using an m-PEG8-NHS Ester Linker

This protocol outlines the stochastic conjugation of a drug, pre-linked to an m-PEG8-NHS ester, to primary amines (lysine residues) on a monoclonal antibody (mAb).[5]

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).[5]

  • Drug pre-conjugated to m-PEG8-NHS ester (Drug-Linker).[5]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).[5]

  • Conjugation and purification buffers.

Procedure:

  • Antibody Preparation: If the mAb is in a buffer containing primary amines (e.g., Tris), exchange it into the conjugation buffer (e.g., PBS) using a desalting column. Adjust the final mAb concentration to 5-10 mg/mL.[5]

  • Drug-Linker Preparation: Dissolve the Drug-Linker construct in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[5]

  • Conjugation Reaction: Add a calculated molar excess of the Drug-Linker DMSO stock to the stirring antibody solution. The molar ratio determines the final drug-to-antibody ratio (DAR) and must be optimized. The reaction is efficient at a pH of 7-9.[5]

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 4°C).

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or lysine) to consume any unreacted NHS ester.

  • Purification: Remove unconjugated Drug-Linker and other small molecules from the ADC product. Size-exclusion chromatography (SEC) is commonly used for this separation, effectively isolating the high-molecular-weight ADC.[5]

  • Characterization: The purified ADC should be characterized to determine DAR, aggregation levels, and purity.

G Diagram 2: Workflow for Antibody-Drug Conjugate (ADC) Formation cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis mAb 1. Prepare Antibody (Buffer Exchange to PBS) Conjugation 3. Conjugation Reaction (Mix mAb and Drug-Linker) mAb->Conjugation DrugLinker 2. Prepare Drug-Linker (Dissolve in DMSO) DrugLinker->Conjugation Purification 4. Purification (Size-Exclusion Chromatography) Conjugation->Purification Analysis 5. Characterization (DAR, Purity) Purification->Analysis FinalADC Final ADC Analysis->FinalADC

Diagram 2: Workflow for Antibody-Drug Conjugate (ADC) Formation

Biological System Interactions

This compound itself is not known to be bioactive or to directly influence signaling pathways. Its significance lies in its use as a linker to modulate the properties of bioactive molecules.

  • PROTAC Mechanism: In a PROTAC, the mPEG8 linker enables the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The linker's flexibility and length are crucial for allowing the correct orientation of the two proteins for this process to occur efficiently.[3][6]

G Diagram 3: Conceptual PROTAC Mechanism of Action TP Target Protein PROTAC PROTAC (with PEG8 Linker) TP->PROTAC binds to Proteasome Proteasome TP->Proteasome targeted by E3 E3 Ligase E3->PROTAC binds to Ub Ubiquitin E3->Ub transfers Ub->TP tags Degradation Degradation Proteasome->Degradation leads to

Diagram 3: Conceptual PROTAC Mechanism of Action

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of mPEG8-OH.

CategoryInformationReferences
Signal Word Warning[16]
Pictogram GHS07 (Harmful / Irritant)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[16]
Precautionary Statements P261: Avoid breathing mist/vapours.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]
Storage Store refrigerated (0-10°C) or frozen (-20°C). Keep in a dry place and avoid direct sunlight.[2][]
Handling Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Equilibrate vial to room temperature before opening to avoid moisture condensation.[15][17]

References

A-Z Guide to Purity and Characterization of Octaethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol monomethyl ether, a discrete polyethylene (B3416737) glycol (PEG) derivative, is a cornerstone in modern pharmaceutical and scientific research. Its defined molecular weight and structure ensure high consistency and predictable behavior, making it invaluable in drug delivery systems, nanotechnology, and notably, as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are innovative therapeutic agents that utilize the body's own cellular machinery to target and degrade disease-causing proteins.[3] The precise length and properties of the linker, often incorporating this compound, are crucial for the efficacy of these treatments.[3][4]

This guide provides a comprehensive overview of the essential techniques and protocols for verifying the purity and characterizing the physicochemical properties of this compound, ensuring its suitability for high-stakes research and development.

Physicochemical and Purity Specifications

Ensuring the quality of this compound begins with understanding its fundamental properties and adhering to strict purity standards.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 25990-96-9[5][6]
Molecular Formula C₁₇H₃₆O₉[6]
Molecular Weight 384.47 g/mol [6][7]
Appearance Colorless to light yellow/orange clear liquid[7]
Boiling Point 216 °C at 2 mmHg
Specific Gravity (20/20) 1.09[5]
Relative Density 1.075 g/cm³[8]
Refractive Index 1.46[5]

Table 2: Typical Purity Specifications

ParameterSpecificationAnalytical Method
Purity >96.0%[7]Gas Chromatography (GC)
Appearance Clear, colorless to light yellow liquidVisual Inspection

Analytical Techniques for Purity and Characterization

A multi-faceted approach employing various analytical techniques is essential for the comprehensive assessment of this compound.

Table 3: Common Analytical Techniques for Purity and Characterization

TechniquePurpose
Gas Chromatography (GC/GC-MS) Quantifies purity and identifies volatile impurities and related oligomers.[9][10]
High-Performance Liquid Chromatography (HPLC) Separates and quantifies non-volatile impurities and assesses polydispersity.[11][]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms chemical structure, identifies functional groups, and determines purity.[13][14]
Mass Spectrometry (MS) Determines molecular weight and aids in the identification of impurities.[11]
Infrared (IR) Spectroscopy Identifies characteristic functional groups.[15]
Thermal Analysis (TGA/DSC) Evaluates thermal stability, melting point, and other thermal transitions.[16]

Potential Impurities

The synthesis of this compound can result in several process-related impurities that must be identified and quantified.

Table 4: Potential Impurities in this compound

ImpurityDescription
Homologous PEG Ethers Shorter or longer PEG chains (e.g., heptaethylene glycol monomethyl ether, nonaethylene glycol monomethyl ether).
Polyethylene Glycols (PEGs) Diol impurities (e.g., octaethylene glycol) arising from unreacted starting materials.[17]
Residual Solvents and Reagents Volatile or non-volatile compounds used during synthesis and purification.
Degradation Products Resulting from improper storage or handling, such as oxidation products.

Characterization Data

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound.[13]

Table 5: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsStructure FragmentPredicted δ (ppm)Multiplicity
aCH₃ -O-~3.38Singlet
b-O-CH₂ -CH₂-O- (adjacent to CH₃)~3.54Multiplet
c-O-CH₂ -CH₂ -O- (internal)~3.64-3.67Multiplet
d-O-CH₂ -CH₂-OH~3.60Multiplet
e-CH₂-CH₂ -OH~3.71Multiplet
f-OH VariableSinglet (broad)

Table 6: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonStructure FragmentPredicted δ (ppm)
1CH₃ -O-~59.0
2-7-O-CH₂ -CH₂ -O- (internal)~70.5
8-O-CH₂ -CH₂-OH~70.0
9-CH₂-CH₂ -OH~61.7
10-O-CH₂ -CH₂-O- (adjacent to CH₃)~71.9

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Table 7: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400 (broad)O-H StretchHydroxyl (-OH)
~2870C-H StretchMethylene (-CH₂-) and Methyl (-CH₃)
~1450C-H BendMethylene (-CH₂-)
~1100 (strong)C-O-C StretchEther Linkage

Experimental Workflows and Signaling Pathways

Visualizing experimental processes and the compound's role in biological systems is crucial for a comprehensive understanding.

cluster_0 Purity Assessment cluster_1 Structural Characterization cluster_2 Property Characterization GC_MS GC-MS Analysis (Volatile Impurities) Purity_Conclusion Purity Determination GC_MS->Purity_Conclusion HPLC HPLC Analysis (Non-Volatile Impurities) HPLC->Purity_Conclusion Final_Report Comprehensive Characterization Report Purity_Conclusion->Final_Report NMR NMR Spectroscopy (¹H, ¹³C) Structure_Conclusion Structural Confirmation NMR->Structure_Conclusion MS Mass Spectrometry (Molecular Weight) MS->Structure_Conclusion IR IR Spectroscopy (Functional Groups) IR->Structure_Conclusion Structure_Conclusion->Final_Report TGA TGA (Thermal Stability) Property_Conclusion Property Verification TGA->Property_Conclusion DSC DSC (Thermal Transitions) DSC->Property_Conclusion Property_Conclusion->Final_Report Sample Octaethylene Glycol Monomethyl Ether Sample Sample->GC_MS Sample->HPLC Sample->NMR Sample->MS Sample->IR Sample->TGA Sample->DSC

Caption: Comprehensive analysis workflow.

cluster_linker PROTAC PROTAC Molecule POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Linker Octaethylene Glycol Monomethyl Ether Linker POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome targeted by Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity of this compound and identify any volatile impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., Rxi®-1301Sil MS).[18]

Reagents:

  • Helium (carrier gas), analytical grade.

  • Methanol or Dichloromethane (solvent), analytical grade.

  • This compound reference standard and sample.

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL solution of the reference standard in the chosen solvent.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the same solvent.

  • Chromatographic Conditions:

    • Oven Program: 40°C (hold for 1 min), ramp to 320°C at 20°C/min, hold for 2 min.

    • Injection Mode: Split.

    • Carrier Gas Flow: Constant flow, 1 mL/min.[10]

    • Source Temperature: ~250°C.[10]

    • Transfer Line Temperature: ~280°C.[10]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Scan Range: 20-600 amu.[19]

  • Analysis: Inject the standard and sample solutions. Identify the main peak and impurities by their retention times and mass spectra. Calculate purity using the area normalization method.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify the purity and assess non-volatile impurities.

Instrumentation:

  • HPLC system with a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).[]

  • Reversed-phase C8 or C18 column.[20]

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a suitable gradient of acetonitrile and water. For example, a gradient from 40% to 100% acetonitrile.[21]

  • Standard Preparation: Prepare a series of standard solutions of the reference compound in the mobile phase.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase.

  • Chromatographic Conditions:

    • Column Temperature: 30°C.[22]

    • Flow Rate: 1.0 mL/min.[22]

    • Injection Volume: 10-20 µL.

    • Detection: As per the detector used (e.g., RID, ELSD, or MS).

  • Analysis: Inject the standards and sample. Construct a calibration curve from the standard solutions. Quantify the purity of the sample by comparing its peak area to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess purity.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).[23]

Reagents:

  • Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Internal standard (for quantitative NMR), if required.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.[24]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Phase the spectra and calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to confirm proton ratios.

    • Analyze the chemical shifts and multiplicities to confirm the structure.

Thermal Analysis

Objective: To evaluate the thermal stability and transitions of this compound.

Thermogravimetric Analysis (TGA):

  • Instrumentation: Thermogravimetric analyzer.

  • Procedure:

    • Place a small, accurately weighed sample (5-10 mg) into the TGA pan.

    • Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[25][26]

    • Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

Differential Scanning Calorimetry (DSC):

  • Instrumentation: Differential scanning calorimeter.

  • Procedure:

    • Accurately weigh a small sample (2-5 mg) into an aluminum DSC pan and seal it.

    • Heat the sample to a temperature above its expected melting point (e.g., 100°C) to erase its thermal history.

    • Cool the sample to a low temperature (e.g., -60°C).[16]

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 100°C).

    • Record the heat flow to determine melting point, crystallization temperature, and other thermal events.

References

The Solubility of Octaethylene Glycol Monomethyl Ether in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of octaethylene glycol monomethyl ether (OEGME), a versatile polyethylene (B3416737) glycol (PEG) derivative, in a range of common organic solvents. OEGME's unique amphiphilic nature, stemming from its hydrophilic ethylene (B1197577) glycol repeats and its lipophilic methyl ether terminus, governs its solubility and makes it a critical component in various applications, including as a linker in Proteolysis Targeting Chimeras (PROTACs) and in the formulation of drug delivery systems. This document presents qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the logical workflow for assessing solubility. Furthermore, a key signaling pathway relevant to OEGME's application in drug development is illustrated.

Introduction to this compound

This compound, also known as mPEG8, is a monodisperse PEG compound with the chemical formula CH₃(OCH₂CH₂)₈OH. Its structure imparts a unique solubility profile, allowing it to be miscible with both aqueous and many organic solvents. This characteristic is paramount in its application in the pharmaceutical sciences, where it is often used to enhance the solubility and bioavailability of hydrophobic drugs.[1][2] In the burgeoning field of targeted protein degradation, OEGME serves as a flexible linker in the design of PROTACs, bridging the target protein and an E3 ubiquitin ligase to facilitate ubiquitination and subsequent degradation by the proteasome.[3][4]

Solubility Profile of this compound

The solubility of this compound is dictated by the principle of "like dissolves like." The repeating ether units and the terminal hydroxyl group can form hydrogen bonds with polar solvents, while the methyl ether group and the ethylene backbone contribute to its solubility in less polar organic solvents.

Qualitative Solubility Data

Table 1: Solubility in Polar Organic Solvents

SolventChemical FormulaPolarityExpected Solubility
MethanolCH₃OHPolar ProticSoluble/Miscible[5]
EthanolC₂H₅OHPolar ProticSoluble/Miscible[6]
AcetoneC₃H₆OPolar AproticSoluble/Miscible[5]
AcetonitrileC₂H₃NPolar AproticSoluble
Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble/Miscible
Dimethyl Sulfoxide (DMSO)C₂H₆SOPolar AproticSoluble/Miscible

Table 2: Solubility in Non-Polar and Moderately Polar Organic Solvents

SolventChemical FormulaPolarityExpected Solubility
TolueneC₇H₈Non-PolarSoluble[6]
ChloroformCHCl₃Moderately PolarSoluble[6]
Dichloromethane (DCM)CH₂Cl₂Moderately PolarSoluble
Tetrahydrofuran (THF)C₄H₈OModerately PolarSoluble[6]
Ethyl AcetateC₄H₈O₂Moderately PolarSoluble
Diethyl EtherC₄H₁₀ONon-PolarInsoluble[6]
HexaneC₆H₁₄Non-PolarInsoluble[6]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following section details a robust methodology for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator or water bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Refractive Index Detector - RID) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Prepare a series of standard solutions of known concentrations H Generate a calibration curve from standard solutions A->H B Add excess OEGME to a known volume of solvent in a vial C Seal vials and place in a constant temperature bath B->C D Agitate for a predetermined time (e.g., 24-48 hours) C->D E Centrifuge to pellet undissolved OEGME D->E F Filter the supernatant through a syringe filter E->F G Analyze the clear filtrate by HPLC or GC F->G I Determine the concentration of OEGME in the sample G->I H->I

Caption: A logical workflow for the quantitative determination of solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture using a vortex mixer or a shaker for a sufficient period to ensure equilibrium is reached. A typical equilibration time is 24 to 48 hours.

  • Phase Separation:

    • After equilibration, centrifuge the vial at a high speed to pellet the undissolved solute.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same organic solvent at known concentrations.

    • Analyze the standard solutions using a suitable analytical technique (HPLC-ELSD/RID or GC-FID) to generate a calibration curve.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original solubility, taking into account the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.

Application in Drug Development: PROTAC Signaling Pathway

This compound is frequently used as a linker in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC, which involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation.

PROTAC_Pathway PROTAC Mechanism of Action POI Target Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with OEGME linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound exhibits a versatile solubility profile, making it a valuable excipient and linker in pharmaceutical research and development. While comprehensive quantitative solubility data remains to be fully tabulated in the public domain, its qualitative solubility in a wide range of polar and some non-polar organic solvents is well-established. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of OEGME in their specific solvent systems. Its critical role in enabling the PROTAC mechanism of action underscores the importance of understanding its physicochemical properties, including solubility, for the rational design of novel therapeutics.

References

Core Physicochemical Properties of Octaethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. Octaethylene glycol monomethyl ether is a hydrophilic linker molecule frequently utilized in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). Its polyethylene (B3416737) glycol (PEG) chain enhances aqueous solubility, a critical factor in drug design and formulation.

Below is a summary of the key molecular identifiers for this compound:

PropertyValue
Molecular Formula C17H36O9[1][2][3]
Molecular Weight 384.47 g/mol [1][2]
CAS Number 25990-96-9[1][2]

Note: Minor variations in molecular weight may be cited across different sources due to rounding (e.g., 384.46 g/mol )[3][4].

This guide focuses on the fundamental molecular weight and formula as requested. The creation of an in-depth technical whitepaper, including detailed experimental protocols and signaling pathway diagrams, would necessitate a more specific and detailed scope of inquiry.

References

A Technical Guide to Research-Grade Octaethylene Glycol Monomethyl Ether for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the procurement, properties, and application of octaethylene glycol monomethyl ether in the synthesis of Proteolysis Targeting Chimeras (PROTACs), providing researchers and scientists with a comprehensive resource for its effective utilization.

Introduction

This compound (OEG-MME), a monodisperse polyethylene (B3416737) glycol (PEG) derivative, has emerged as a critical component in the field of drug discovery and development. Its defined chain length and hydrophilic nature make it an ideal linker for the construction of complex bioconjugates. This guide provides a technical overview of research-grade OEG-MME, focusing on its commercial availability, physicochemical properties, and its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow visualizations are provided to facilitate its practical application in a research setting.

Commercial Suppliers of Research-Grade this compound

A variety of chemical suppliers offer this compound for research purposes. Notable suppliers include TCI America, TargetMol, and ChemicalBook, among others.[1] These suppliers typically provide the compound with a purity of at least 96.0% as determined by gas chromatography (GC).[2] It is available in various quantities to suit different research needs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C17H36O9[2]
Molecular Weight 384.47 g/mol [2]
CAS Number 25990-96-9[2]
Appearance Colorless to light yellow/orange clear liquidTCI Chemicals
Purity (by GC) ≥ 96.0%[2]
Density 1.09 g/cm³[2]
Refractive Index 1.46[2]
Boiling Point 216 °C at 2 mmHgTCI Chemicals
Storage Temperature 2-8 °CSigma-Aldrich

Application in PROTACs

This compound is extensively used as a flexible linker in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The hydrophilicity imparted by the octaethylene glycol chain can enhance the solubility and drug-like properties of the often large and lipophilic PROTAC molecules.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic process that results in the degradation of a target protein. The following diagram illustrates this signaling pathway.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) POI_bound POI PROTAC PROTAC (with OEG-MME linker) PROTAC_bound PROTAC E3 E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound polyUb_POI Poly-ubiquitinated Target Protein PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound Ub Ubiquitin E3_bound->Ub Recruitment of Ub Ub->polyUb_POI Ubiquitination Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded Release

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of a PROTAC utilizing this compound as a linker. This protocol is a representative example and may require optimization based on the specific ligands being used.

Materials and Reagents
  • This compound (CAS 25990-96-9)

  • Target protein ligand with a suitable functional group for conjugation (e.g., carboxylic acid, amine, or alkyne)

  • E3 ligase ligand with a suitable functional group for conjugation (e.g., carboxylic acid, amine, or azide)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., anhydrous DMF, DCM, DMSO)

  • Reagents for functional group modification (e.g., tosyl chloride, sodium azide)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

  • Analytical instruments (e.g., LC-MS, NMR)

Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagram outlines a general experimental workflow.

PROTAC_Synthesis_Workflow start Start linker_functionalization 1. Functionalization of This compound start->linker_functionalization first_coupling 2. First Coupling Reaction (e.g., with E3 Ligase Ligand) linker_functionalization->first_coupling intermediate_purification 3. Purification of Ligand-Linker Intermediate first_coupling->intermediate_purification second_coupling 4. Second Coupling Reaction (e.g., with Target Protein Ligand) intermediate_purification->second_coupling final_purification 5. Final PROTAC Purification second_coupling->final_purification characterization 6. Characterization of Final PROTAC (LC-MS, NMR) final_purification->characterization end End characterization->end

Experimental workflow for PROTAC synthesis.
Step-by-Step Protocol

Step 1: Functionalization of the Linker

The terminal hydroxyl group of this compound must be converted to a reactive functional group for coupling. A common strategy is to convert it to a tosylate, which can then be displaced by an azide (B81097) to introduce a clickable handle.

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C and add triethylamine (B128534) (1.5 eq) followed by the dropwise addition of tosyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude tosylated linker by flash column chromatography.

  • Dissolve the purified tosylated linker (1.0 eq) in DMF and add sodium azide (3.0 eq).

  • Heat the reaction to 60-80 °C and stir for 12-16 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate to yield the azide-functionalized linker.

Step 2: Coupling Reactions

The bifunctional linker is then sequentially coupled to the E3 ligase ligand and the target protein ligand. The order of addition will depend on the specific chemistry and protecting group strategy employed. The following is an example of a "click" chemistry reaction followed by an amide coupling.

  • Click Chemistry (CuAAC):

    • Dissolve the azide-functionalized linker (1.0 eq) and an alkyne-containing E3 ligase ligand (1.1 eq) in a mixture of t-butanol and water.

    • Add a solution of sodium ascorbate (B8700270) (0.5 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • Stir the reaction vigorously at room temperature for 4-8 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Purify the resulting ligand-linker conjugate by HPLC.

  • Amide Coupling:

    • The terminal hydroxyl group of the ligand-linker conjugate from the previous step (if the click reaction was performed first) needs to be activated, or if the starting linker was functionalized with a carboxylic acid, it can be directly coupled. Assuming a terminal carboxylic acid on the linker-ligand conjugate (1.0 eq) and an amine-functionalized target protein ligand (1.2 eq) are to be coupled:

    • Dissolve both components in anhydrous DMF.

    • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction and purify the final PROTAC by preparative HPLC.

Step 3: Characterization

The final PROTAC product should be thoroughly characterized to confirm its identity and purity.

  • LC-MS: To determine the molecular weight and purity of the final compound.

  • NMR (¹H and ¹³C): To confirm the chemical structure of the PROTAC.

This technical guide provides a foundational understanding of research-grade this compound and its application in the synthesis of PROTACs. The provided protocols and workflows serve as a starting point for researchers to design and execute their own experiments in the pursuit of novel therapeutics.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Octaethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of octaethylene glycol monomethyl ether (CAS No: 25990-96-9) in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and maintaining a compliant research environment. This document details the substance's key properties, potential hazards, recommended safety procedures, and relevant experimental applications.

Chemical and Physical Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative increasingly utilized in bioconjugation and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] Its physical and chemical characteristics are summarized below.

PropertyValueReference(s)
Molecular Formula C17H36O9[2]
Molecular Weight 384.47 g/mol [2]
CAS Number 25990-96-9[2]
Physical State Liquid[2]
Color Colorless[2]
Purity >96.0% (GC)[2]
Specific Gravity 1.09[2]
Refractive Index 1.46[2]
Condition to Avoid Heat Sensitive[2]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance.[3] Understanding its potential hazards is crucial for safe handling.

GHS Classification:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[3]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) , H335: May cause respiratory irritation.[3]

Hazard StatementGHS Classification
Harmful if swallowed.H302
Causes skin irritation.H315
Causes serious eye irritation.H319
May cause respiratory irritation.H335

Data from MedChemExpress Safety Data Sheet[3]

While specific toxicological data for this compound is limited, data for the structurally related tetraethylene glycol monomethyl ether suggests low acute toxicity. For tetraethylene glycol monomethyl ether, the oral LD50 in rats is >2000 mg/kg.[4] It is important to note that shorter-chain glycol ethers, such as ethylene (B1197577) glycol methyl ether (EGME), have shown reproductive and developmental toxicity.[5][6] However, this toxicity is believed to be attenuated with increasing ethylene glycol chain length.[4]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe laboratory environment.[7][8]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile, Butyl).[8]To prevent skin contact and irritation.[3]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.[7][8]To protect against splashes and serious eye irritation.[3]
Skin and Body Protection Laboratory coat.[7]To prevent skin contact.
Respiratory Protection Generally not required with adequate ventilation. If vapors or mists are generated, use a NIOSH-approved respirator.[7]To prevent respiratory tract irritation.[3]
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[7]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Ethers have the potential to form explosive peroxides over time, especially when exposed to air.[5][6] Opened containers should be dated and used within a reasonable timeframe (e.g., 12 months).[5]

Storage
  • Store in a cool, dry, and well-ventilated place.[7]

  • Keep the container tightly closed when not in use.[7]

  • Store away from incompatible materials such as strong oxidizing agents.[5][7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Procedure
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]
In Case of Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[7]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[7]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
Spill Management

A decision-making workflow for responding to a chemical spill is outlined below.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Minor Spill Response cluster_large_spill Major Spill Response assess_spill Assess Spill Size and Hazard don_ppe_small Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_spill->don_ppe_small Minor Spill evacuate Evacuate Immediate Area assess_spill->evacuate Major Spill contain_spill Contain Spill with Inert Absorbent Material don_ppe_small->contain_spill collect_waste Collect Absorbed Material into a Labeled Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate alert_personnel Alert Others and Restrict Access evacuate->alert_personnel contact_ehs Contact Institutional EHS or Emergency Response alert_personnel->contact_ehs

A decision tree for responding to an this compound spill.

Experimental Protocols

This compound is a valuable tool in bioconjugation and drug development, particularly as a hydrophilic and discrete-length linker in PROTACs.[1][9]

Activation of this compound with p-Toluenesulfonyl Chloride (Tosylation)

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions.[10]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add TEA or pyridine (1.5 equivalents).

  • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of an Amine-Terminated this compound Linker

This protocol outlines the conversion of the tosylated intermediate to an amine-terminated linker, which can then be used for conjugation.

Materials:

Procedure:

  • Azide Formation: Dissolve the tosylated this compound (1 equivalent) in DMF. Add sodium azide (1.5 equivalents) and heat the reaction mixture (e.g., to 60-80°C). Monitor the reaction by TLC. Once complete, cool the reaction, dilute with water, and extract the product with an appropriate organic solvent.

  • Reduction to Amine:

    • Staudinger Reaction: Dissolve the azide-terminated linker (1 equivalent) in a mixture of THF and water. Add triphenylphosphine (1.5 equivalents) and stir at room temperature overnight.

    • Alternative Reduction: Dissolve the azido-terminated polyglycol in THF and add water, ammonium chloride (4 mol equiv.), and zinc dust (2 mol equiv.). Reflux the mixture.[11]

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the amine-terminated linker.

General Workflow for PROTAC Synthesis

The synthesized amine-terminated linker can be incorporated into a PROTAC molecule through standard amide coupling reactions.

PROTAC_Synthesis_Workflow cluster_linker_synthesis Linker Functionalization cluster_protac_assembly PROTAC Assembly start Octaethylene Glycol Monomethyl Ether tosylation Tosylation start->tosylation azidation Azidation tosylation->azidation reduction Reduction to Amine azidation->reduction amine_linker Amine-Terminated Linker reduction->amine_linker coupling1 Amide Coupling (e.g., HATU, DIPEA) amine_linker->coupling1 poi_ligand POI Ligand (with COOH) poi_ligand->coupling1 e3_ligand E3 Ligase Ligand (with COOH) coupling2 Amide Coupling (e.g., HATU, DIPEA) e3_ligand->coupling2 intermediate Linker-Ligand Intermediate coupling1->intermediate intermediate->coupling2 protac Final PROTAC Molecule coupling2->protac

General workflow for PROTAC synthesis using an this compound-derived linker.

Waste Disposal

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[12]

Waste Characterization
  • Unused Product: Pure, unused this compound should be disposed of as chemical waste.

  • Contaminated Waste: If the compound has been used in reactions or has become contaminated with other hazardous substances, it must be treated as hazardous waste.[12] All contaminated materials (e.g., gloves, absorbent pads, pipette tips) should also be disposed of as hazardous waste.[8]

Disposal Protocol
  • Container Selection: Collect all waste in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene bottle).[12]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations.[13]

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[12][14]

  • Disposal Request: When the container is full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12]

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.[13] After proper rinsing, deface the label and dispose of the container according to institutional guidelines.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable local, state, and federal regulations. Always consult the Safety Data Sheet (SDS) for the specific product you are using and follow your institution's safety protocols.

References

Octaethylene Glycol Monomethyl Ether: An In-depth Technical Guide for its Application as a PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene (B3416737) glycol (PEG) linkers are integral to modern drug development, enhancing the therapeutic properties of biomolecules by improving solubility, stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of octaethylene glycol monomethyl ether (mPEG8-OH), a discrete PEG linker, and its application in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document details its physicochemical properties, synthesis, and functionalization, along with in-depth experimental protocols for bioconjugation and characterization of the resulting conjugates.

Introduction

This compound is a monodisperse polyethylene glycol derivative consisting of eight ethylene (B1197577) glycol units with a terminal methyl ether group.[1] This defined structure offers significant advantages over traditional polydisperse PEGs by ensuring homogeneity in the final bioconjugate, which is a critical factor for consistent efficacy and safety.[2] The hydrophilic nature of the mPEG8-OH linker is instrumental in mitigating the aggregation of hydrophobic drug payloads and improving the overall solubility of the conjugate.[3] Its flexibility and biocompatibility make it an ideal spacer in complex molecular architectures like ADCs and PROTACs, where it can influence the stability of the ternary complex and the overall pharmacokinetic properties of the therapeutic agent.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application as a PEG linker.

PropertyValueReference
Molecular Formula C₁₇H₃₆O₉
Molecular Weight 384.47 g/mol
CAS Number 25990-96-9[1]
Physical State Liquid
Color Colorless
Density 1.075 g/cm³[1]
Refractive Index 1.46
Boiling Point 158-160 °C (5 mmHg)[6]
Melting Point -85 °C (for ethylene glycol monomethyl ether)
Solubility Miscible with water and many organic solvents. Soluble in DMSO.[6][7]
pH (5% in water) 4.5 - 7.5[8]
Storage Temperature Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]

Synthesis and Functionalization

The synthesis of this compound can be achieved through methods such as the continuous etherification of ethylene glycol and methanol (B129727) or the reaction of an initiator like methanol with ethylene oxide in the presence of a catalyst.[9][10]

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of polyethylene glycol monomethyl ether.

Materials:

  • Methanol (initiator)

  • Ethylene oxide

  • Catalyst (e.g., solid sodium methoxide, KOH, or NaOH)

  • Low boiling point solvent (e.g., ethanol, propanol) for reactor washing

  • Reaction kettle

Procedure:

  • Wash the reaction kettle 1-5 times with a low boiling point solvent.[10]

  • Introduce the initiator (methanol) into the reaction kettle.

  • Add the catalyst to the reaction kettle.[10]

  • Introduce ethylene oxide into the reaction mixture.

  • Maintain the reaction temperature between 60-180 °C.[10]

  • Monitor the reaction progress to achieve the desired molecular weight.

  • Upon completion, purify the resulting this compound.

Functionalization for Bioconjugation

For bioconjugation, the terminal hydroxyl group of this compound is typically activated or functionalized to react with specific functional groups on biomolecules. Common functionalizations include conversion to N-hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., lysine (B10760008) residues on proteins) or mesylates (MS) for reaction with nucleophiles like amines and thiols.[11]

Applications as a PEG Linker

Antibody-Drug Conjugates (ADCs)

In ADCs, the mPEG8 linker serves as a hydrophilic spacer between the monoclonal antibody and the cytotoxic payload. The inclusion of the PEG8 linker can enhance the solubility and stability of the ADC, particularly when dealing with hydrophobic drugs, and can lead to an improved pharmacokinetic profile.[12]

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell (Antigen-Positive) Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The linker is a critical component, and PEG linkers like mPEG8 are frequently used to enhance solubility and cell permeability.[4]

PROTAC_Synthesis E3_Ligand E3 Ligase Ligand (with amine) Coupling1 Amide Coupling (HATU, DIPEA) E3_Ligand->Coupling1 PEG8_Linker Amine-PEG8-Acid Linker PEG8_Linker->Coupling1 Intermediate E3 Ligase-Linker Intermediate Coupling1->Intermediate Coupling2 Amide Coupling (HATU, DIPEA) Intermediate->Coupling2 POI_Ligand Protein of Interest Ligand (with carboxylic acid) POI_Ligand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC Purification Purification (HPLC) PROTAC->Purification

Caption: Workflow for PROTAC synthesis using a bifunctional PEG8 linker.[4]

Experimental Protocols

Protocol for Antibody Conjugation with mPEG8-NHS Ester

This protocol describes the stochastic conjugation of an mPEG8-NHS ester to lysine residues on a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • mPEG8-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in an amine-free buffer.

  • Linker Preparation: Dissolve the mPEG8-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.

  • Conjugation Reaction: Add the desired molar excess of the linker solution to the antibody solution. Gently mix and incubate at room temperature for 1-2 hours or at 4°C for 4-8 hours.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.

  • Purification: Purify the ADC from unconjugated linker and other reagents using size-exclusion chromatography.

ADC_Conjugation_Workflow Start Start Prep_mAb Prepare mAb (Amine-free buffer) Start->Prep_mAb Prep_Linker Prepare mPEG8-NHS Ester (in DMSO) Start->Prep_Linker Conjugation Conjugation Reaction Prep_mAb->Conjugation Prep_Linker->Conjugation Quench Quench Reaction (Tris buffer) Conjugation->Quench Purify Purify ADC (Size-Exclusion Chromatography) Quench->Purify Characterize Characterize ADC (HIC, MS) Purify->Characterize End End Characterize->End

Caption: General workflow for the synthesis and characterization of an mPEG8-linked ADC.

Protocol for Characterization of mPEG8-ADCs

HIC is a standard method for determining the DAR of ADCs.[]

Materials:

  • ADC sample

  • HIC column

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different drug-loaded species using a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • Calculate the average DAR by determining the weighted average of the peak areas corresponding to each drug-loaded species.[]

Protocol for Cellular Uptake and Cytotoxicity Assays

This assay quantifies the internalization of the ADC by target cells.

Materials:

  • Target cancer cell line

  • Fluorescently labeled ADC

  • 96-well plates

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled ADC at various concentrations and for different time points.

  • Wash the cells with PBS to remove non-internalized ADC.

  • Analyze the cellular fluorescence using a flow cytometer or visualize uptake with a fluorescence microscope.

This assay measures the cytotoxic effect of the ADC on target cells.

Materials:

  • Target cancer cell line

  • ADC

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC for 72-96 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of untreated control cells and determine the IC₅₀ value.

Impact on Pharmacokinetics and Stability

The inclusion of a PEG linker, such as mPEG8, can significantly impact the pharmacokinetic properties of a bioconjugate.

ParameterEffect of mPEG8 LinkerReference
Half-life Generally increased due to larger hydrodynamic radius, reducing renal clearance.[12][14]
Clearance Decreased, leading to prolonged systemic exposure. Clearance rates often decrease with increasing PEG chain length up to PEG8.[15]
Solubility Increased, especially for hydrophobic payloads, which can prevent aggregation.[3]
Immunogenicity Reduced due to the shielding effect of the PEG chain.[11]
In Vivo Stability The stability of the linker itself is crucial. For ADCs, the linker should be stable in circulation but allow for efficient payload release at the target site.[12]

Signaling Pathways

ADCs exert their cytotoxic effects by delivering a potent payload to the target cell, which then interferes with critical cellular processes. For example, an ADC targeting the HER2 receptor on cancer cells can deliver a payload that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][16]

Simplified HER2 Signaling and ADC-Mediated Apoptosis

HER2_Signaling_and_ADC_Apoptosis cluster_extracellular Extracellular cluster_cell Cancer Cell HER2_ADC HER2-Targeting ADC HER2_Receptor HER2 Receptor HER2_ADC->HER2_Receptor Binding Internalization Internalization & Payload Release HER2_Receptor->Internalization PI3K_AKT PI3K/AKT Pathway HER2_Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2_Receptor->RAS_MAPK Payload Cytotoxic Payload Internalization->Payload Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: Simplified HER2 signaling and the mechanism of a HER2-targeting ADC.

Conclusion

This compound is a versatile and valuable tool in drug development, offering a discrete and hydrophilic linker for the synthesis of advanced bioconjugates. Its well-defined structure and favorable physicochemical properties contribute to the creation of more homogeneous and effective therapeutics, such as ADCs and PROTACs. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this important PEG linker in their drug discovery and development efforts.

References

The Role of Octaethylene Glycol Monomethyl Ether in Nanotechnology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octaethylene glycol monomethyl ether (OEG-MME) is a discrete, monodisperse polyethylene (B3416737) glycol (PEG) derivative that has become a cornerstone in the field of nanotechnology.[1][2] Its well-defined structure, consisting of eight ethylene (B1197577) glycol units, allows for precise control over the surface chemistry of nanoparticles. This guide provides an in-depth technical overview of the role of OEG-MME, focusing on its applications in enhancing nanoparticle stability, biocompatibility, and efficacy in drug delivery systems.

The process of attaching PEG chains to a nanoparticle surface, known as PEGylation, is a widely adopted strategy to improve the in vivo performance of nanomedicines.[1][3][4][5] By forming a protective hydrophilic layer, OEG-MME imparts "stealth" characteristics to nanoparticles, enabling them to evade the body's natural defense mechanisms and prolonging their circulation time.[1][6]

Physicochemical Properties

The distinct properties of OEG-MME make it highly suitable for nanomedical applications. Its molecular structure provides a balance of hydrophilicity and reactive potential for conjugation.

PropertyValueReferences
Chemical Formula C17H36O9[2][7]
Molecular Weight 384.46 g/mol [2][7]
CAS Number 25990-96-9[2][7]
Appearance Colorless Liquid[7]
Purity >96.0% (GC)[7][8]
Specific Gravity ~1.09[7]
Refractive Index ~1.46[7]
Storage Store at -5°C, keep dry and avoid sunlight[2]

Core Function: The "Stealth" Effect and Enhanced Stability

The primary role of OEG-MME in nanotechnology is to confer "stealth" properties to nanoparticles, which is critical for in vivo applications. This is achieved by creating a dense, hydrophilic layer on the nanoparticle surface.

  • Reduced Opsonization: The OEG-MME layer sterically hinders the adsorption of plasma proteins, known as opsonins. This process, called opsonization, marks nanoparticles for recognition and rapid clearance by the mononuclear phagocytic system (MPS), primarily in the liver and spleen.[1][3][9]

  • Prolonged Circulation: By minimizing opsonization, OEG-MME-functionalized nanoparticles can evade the MPS, significantly extending their systemic circulation half-life.[1][6] This prolonged circulation increases the probability of the nanoparticle reaching its intended target, such as a tumor, through mechanisms like the Enhanced Permeability and Retention (EPR) effect.[6][9]

  • Enhanced Colloidal Stability: The hydrophilic shell imparted by OEG-MME prevents the aggregation of nanoparticles in biological media with high ionic strength, ensuring they remain dispersed and effective.[1][3][9]

Logical pathway of the nanoparticle "stealth effect".

Applications in Nanomaterial Design

OEG-MME is a versatile tool for modifying a wide array of nanomaterials. Its terminal hydroxyl group can be readily derivatized into other functional groups, such as thiols, amines, or maleimides, to facilitate covalent attachment to different nanoparticle surfaces.[2][10]

  • Gold Nanoparticles (AuNPs): Thiol-terminated OEG-MME forms a stable gold-sulfur bond on the surface of AuNPs, making it a standard choice for passivating these particles for biomedical imaging and therapeutic applications.[4][10]

  • Iron Oxide Nanoparticles (IONPs): OEG-MME functionalized with carboxylic acids or phosphonates can be used to coat IONPs, which are widely used as MRI contrast agents and in hyperthermia therapy.

  • Drug Delivery Vehicles: OEG-MME is integral to the design of micelles and liposomes.[6] When incorporated into amphiphilic block copolymers, the hydrophilic OEG-MME segment forms the outer corona of a micelle, encapsulating a hydrophobic drug within the core and enhancing systemic circulation.[6]

  • PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), OEG-MME serves as a common PEG-based linker, connecting the two distinct ligands of the PROTAC molecule.[11]

Key Experimental Protocols

Successful implementation of OEG-MME in nanotechnology relies on robust protocols for functionalization and characterization.

This protocol describes a standard ligand exchange method for coating citrate-stabilized AuNPs.[10][12]

A. Synthesis of Citrate-Stabilized AuNPs (Turkevich Method)

  • Bring 50 mL of a 1 mM tetrachloroauric (III) acid (HAuCl₄) solution to a vigorous boil in a thoroughly cleaned flask with constant stirring.[12]

  • Rapidly add 5 mL of a 38.8 mM trisodium (B8492382) citrate (B86180) solution. The solution color will change from yellow to blue and finally to a ruby red.[12]

  • Continue boiling and stirring for an additional 15 minutes.[12]

  • Remove from heat and allow the solution to cool to room temperature. Store the resulting citrate-stabilized AuNPs at 4°C.[12]

B. Ligand Exchange with OEG-MME-Thiol

  • Prepare a solution of OEG-MME-thiol (e.g., 1 mg/mL in deionized water).

  • To 10 mL of the citrate-stabilized AuNP solution, add the OEG-MME-thiol solution. A significant molar excess of the thiol linker (e.g., 10,000-fold) is recommended as a starting point.[12]

  • Incubate the mixture for at least 4-12 hours at room temperature with gentle stirring to facilitate the displacement of citrate and the formation of a self-assembled monolayer.[1]

C. Purification

  • To remove unbound OEG-MME-thiol, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 30 minutes for ~15 nm AuNPs).[12]

  • Carefully remove the supernatant.

  • Resuspend the nanoparticle pellet in a suitable buffer, such as phosphate-buffered saline (PBS).[12]

  • Repeat the centrifugation and resuspension steps at least two more times.

  • After the final wash, resuspend the purified OEG-MME-functionalized AuNPs in the desired buffer for characterization and use.

Functionalization_Workflow cluster_synthesis A. AuNP Synthesis cluster_pegylation B. Ligand Exchange cluster_purification C. Purification s1 Boil HAuCl₄ Solution s2 Add Trisodium Citrate s1->s2 s3 Color Change (Yellow -> Red) s2->s3 s4 Citrate-Stabilized AuNPs s3->s4 p1 Add Thiol-Terminated OEG-MME s4->p1 p2 Incubate (4-12h) with Stirring p1->p2 p3 Formation of Au-S Bond p2->p3 u1 Centrifuge to Pellet AuNPs p3->u1 u2 Remove Supernatant (Unbound PEG) u1->u2 u3 Resuspend in Buffer u2->u3 u4 Repeat Wash (2x) u3->u4 u5 Purified PEGylated AuNPs u4->u5

Workflow for functionalizing gold nanoparticles.

Quantifying the amount of OEG-MME on a nanoparticle surface is critical for ensuring batch-to-batch consistency and understanding its biological fate. This protocol is adapted from methods for quantifying PEG on gold nanoparticles.[13][14]

A. Sample Preparation: Separation of Free and Bound OEG-MME

  • Take a known volume (e.g., 200 µL) of the PEGylated nanoparticle suspension.[13]

  • Centrifuge the sample to pellet the nanoparticles (conditions depend on NP size and material).[13]

  • Carefully collect the supernatant, which contains the "free" (unbound) OEG-MME fraction for analysis.

  • The pellet, containing the nanoparticles with "bound" OEG-MME, is retained for the next step.[13]

B. Liberation of Bound OEG-MME from AuNPs (Choose One)

  • Displacement Method: Resuspend the pellet in a solution of dithiothreitol (B142953) (DTT). The DTT will displace the OEG-MME-thiol from the gold surface. Centrifuge again to pellet the DTT-coated AuNPs, and collect the supernatant which now contains the originally bound OEG-MME.[13][14]

  • Dissolution Method: Resuspend the pellet and add a solution of potassium cyanide (KCN) (e.g., 10 µL of 1 M KCN to 100 µL of sample).[13] Vortex until the red color of the AuNPs disappears, indicating complete dissolution of the gold core and liberation of the OEG-MME.[13][14] Caution: KCN is highly toxic; handle with extreme care and appropriate personal protective equipment.

C. HPLC Analysis

  • Analyze the supernatant (from the displacement method) or the clear solution (from the dissolution method) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14]

  • Use a suitable detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which are ideal for detecting molecules like PEG that lack a chromophore.[15]

  • Generate a standard curve by running known concentrations of the same OEG-MME-thiol linker.

D. Quantification

  • Calculate the concentration of OEG-MME in your samples by comparing the peak area from the HPLC chromatogram to the standard curve.[15]

  • This allows for the determination of both free and bound OEG-MME, from which the PEGylation efficiency can be calculated: (Bound PEG / Total PEG) x 100.[15]

Quantification_Workflow start PEGylated NP Suspension centrifuge1 1. Centrifugation start->centrifuge1 supernatant1 Supernatant (Free OEG-MME) centrifuge1->supernatant1 Contains Unbound pellet1 Pellet (PEGylated NPs) centrifuge1->pellet1 Contains Bound analysis 3. RP-HPLC-CAD/ELSD Analysis supernatant1->analysis Analyze for Free PEG liberation 2. OEG-MME Liberation pellet1->liberation displace A. Displacement (Add DTT, Centrifuge) liberation->displace dissolve B. Dissolution (Add KCN) liberation->dissolve displace->analysis Analyze Supernatant for Bound PEG dissolve->analysis Analyze Solution for Bound PEG quantify 4. Quantification analysis->quantify Compare Peak Area to Standard Curve std_curve Generate Standard Curve (Known Concentrations) std_curve->quantify

Workflow for quantifying nanoparticle PEGylation.

Characterization Data for OEG-MME Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to understand the properties of the resulting nanoparticles.

TechniqueParameter MeasuredExpected Outcome for Successful FunctionalizationReferences
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR)Slight red-shift (~2-5 nm) in the SPR peak for AuNPs due to a change in the local refractive index.[16]
Dynamic Light Scattering (DLS) Hydrodynamic DiameterAn increase in the average hydrodynamic diameter corresponding to the thickness of the OEG-MME layer.[1][10]
Zeta Potential Analysis Surface ChargeA shift towards a more neutral value, indicating the shielding of the nanoparticle's core surface charge.[1][5]
Thermogravimetric Analysis (TGA) Mass Loss vs. TemperatureA distinct mass loss at the decomposition temperature of OEG-MME (~300-450 °C), which can be used to quantify the amount of bound ligand.[17][18]
¹H NMR Spectroscopy Proton SignalsAppearance of the characteristic strong peak of the ethylene glycol protons (~3.6 ppm), confirming the presence of the OEG-MME coating.[15][19]
RP-HPLC with CAD/ELSD Concentration of Free vs. Bound LigandAllows for direct quantification of PEGylation density and efficiency.[13][14][15]

References

An In-depth Technical Guide to Surface Functionalization with Octaethylene Glycol Monomethyl Ether (mOEG8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization is a cornerstone of modern biomaterial science, drug delivery, and diagnostics. The ability to precisely control the interactions between a synthetic surface and a biological environment is paramount for applications ranging from implantable devices and biosensors to targeted nanoparticle therapies. A key challenge in this field is the prevention of non-specific protein adsorption, which can lead to biofouling, immune responses, and a loss of device function.

Octaethylene glycol monomethyl ether (mOEG8) has emerged as a molecule of significant interest for creating bio-inert surfaces. As a member of the oligo(ethylene glycol) (OEG) family, mOEG8, when grafted onto a surface, forms a dense, hydrophilic layer that effectively repels proteins and cells. This technical guide provides a comprehensive overview of the properties, synthesis, and application of mOEG8 for surface functionalization, with a focus on quantitative data and detailed experimental protocols.

Properties of this compound (mOEG8)

mOEG8 is a discrete polyethylene (B3416737) glycol (PEG) derivative with eight ethylene (B1197577) glycol repeat units and a terminal methyl ether group. This well-defined structure offers advantages over polydisperse PEG polymers by ensuring a high degree of homogeneity in the resulting self-assembled monolayers (SAMs).

PropertyValueReference
Molecular Formula C17H36O9[1]
Molecular Weight 384.47 g/mol [1]
Physical State Liquid
Solubility Soluble in aqueous buffers, DMF, DMSO[2]

Surface Functionalization Strategies

The functionalization of surfaces with mOEG8 typically involves the covalent attachment of mOEG8 derivatives that have a reactive group at the terminus opposite the methyl ether. The choice of the reactive group depends on the substrate material.

Functionalization of Gold Surfaces

Gold surfaces are commonly functionalized using thiol-terminated mOEG8 (mOEG8-SH). The strong affinity between sulfur and gold leads to the spontaneous formation of a highly ordered self-assembled monolayer (SAM).[3]

Functionalization of Glass and Oxide Surfaces

For surfaces rich in hydroxyl groups, such as glass, silicon dioxide, and other metal oxides, silane-terminated mOEG8 (mOEG8-silane) is employed. The silane (B1218182) group hydrolyzes and forms stable covalent bonds with the surface hydroxyls.[4]

Experimental Protocols

Protocol 1: Formation of mOEG8-Thiol SAMs on Gold

This protocol describes the formation of a self-assembled monolayer of mOEG8-thiol on a gold substrate.

Materials:

  • Gold-coated substrates

  • Thiol-terminated this compound (mOEG8-SH)

  • 200-proof ethanol (B145695)

  • Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION

  • Deionized (DI) water

  • Dry nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates thoroughly with DI water and then with ethanol.

    • Dry the substrates under a gentle stream of dry nitrogen.

  • SAM Formation:

    • Prepare a 1 mM solution of mOEG8-SH in ethanol.

    • Immerse the clean, dry gold substrates in the thiol solution.

    • Incubate for 24-48 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse thoroughly with ethanol to remove non-specifically adsorbed molecules.

    • Dry the functionalized substrates under a stream of dry nitrogen.

  • Storage:

    • Store the mOEG8-functionalized gold substrates in a clean, dry environment, such as a desiccator or under nitrogen, to prevent contamination.

Protocol 2: Silanization of Glass Surfaces with mOEG8-Silane

This protocol details the procedure for functionalizing glass surfaces with an mOEG8-silane derivative.

Materials:

  • Glass substrates (e.g., microscope slides)

  • mOEG8-silane (e.g., (3-aminopropyl)triethoxysilane-mOEG8)

  • Toluene (B28343), anhydrous

  • Ethanol

  • 5 M Nitric acid

  • Deionized (DI) water

Procedure:

  • Surface Cleaning and Activation:

    • Clean the glass substrates by sonicating in DI water and ethanol.

    • Immerse the substrates in 5 M nitric acid overnight to clean and generate hydroxyl groups on the surface.[5]

    • Rinse copiously with DI water.

    • Hydrate the surface by placing the substrates in boiling DI water for 1-2 hours.[5]

    • Dry the substrates in an oven at 110°C for at least 1 hour and then allow to cool in a desiccator.

  • Silanization:

    • Prepare a 1% (v/v) solution of mOEG8-silane in anhydrous toluene.

    • Immerse the clean, dry glass substrates in the silane solution.

    • Incubate overnight at room temperature in a moisture-free environment (e.g., under a nitrogen atmosphere).[5]

  • Rinsing and Curing:

    • Remove the substrates from the silanization solution.

    • Rinse with toluene and then ethanol to remove unreacted silane.

    • Cure the silanized substrates in an oven at 80-110°C for 4 hours.[5][6]

Quantitative Data on mOEG8-Functionalized Surfaces

The following tables summarize typical quantitative data obtained from the characterization of oligo(ethylene glycol) SAMs. While specific data for mOEG8 is prioritized, data for similar chain lengths (e.g., EG6, nonaethylene glycol) are included for comparative purposes and are noted accordingly.

Table 1: Physical Properties of OEG-Modified Surfaces

OEG DerivativeSubstrateLayer Thickness (nm)Water Contact Angle (°)Reference
OEG (n=3-6)Diamond, SiliconNot specifiedNot specified[7]
OEG (n=2,4,6)-OHGoldNot specifiedNot specified[8]
Nonaethylene glycolNot specifiedNot specified20-30[9]
Thiol-functionalized RGD peptideGoldNot specified24.6 ± 2.8[10]
Bare Gold--67.3 ± 2.5[10]

Table 2: Protein Adsorption on OEG-Functionalized Surfaces

OEG DerivativeSubstrateProteinAdsorbed Amount (ng/cm²)TechniqueReference
OEG (n=6)-OHGoldFibrinogen< 5SPR[8]
OEG (n=6)-OHGoldLysozyme< 5SPR[8]
Nonaethylene glycolGoldFibrinogen/BSALow (RU conversion dependent)SPR[9]
m-PEG-silaneGlassFibrinogen>95% reduction vs controlNot specified[4]

Table 3: Cell Adhesion on OEG-Functionalized Surfaces

OEG DerivativeSubstrateCell TypeAdhesion LevelAssayReference
Nonaethylene glycolGlassFibroblasts, Endothelial cellsSignificantly reduced vs controlFluorescence Microscopy[9]
PEG-based coatingGlass, TCPSFibroblastsInhibited (unless RGD functionalized)Microscopy[2]
AV-coated cp MgMagnesiumEndothelial cellsConfluent layer formedMicroscopy[11]

Mandatory Visualizations

Experimental Workflow for Surface Functionalization and Characterization

experimental_workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_char Characterization cluster_eval Performance Evaluation s1 Substrate Selection (Gold, Glass, etc.) s2 Cleaning & Activation (Piranha / Acid) s1->s2 f2 Surface Immersion (Self-Assembly) s2->f2 f1 mOEG8 Derivative Solution (Thiol or Silane) f1->f2 c1 Contact Angle f2->c1 c2 Ellipsometry f2->c2 c3 XPS f2->c3 e1 Protein Adsorption (QCM-D, SPR) c1->e1 c2->e1 c3->e1 e2 Cell Adhesion Assay e1->e2 bio_inertness_principle cluster_modified mOEG8-Functionalized Surface u_surface Substrate u_protein Protein u_protein->u_surface Non-specific Adsorption u_cell Cell u_cell->u_surface Adhesion m_surface Substrate m_oeg mOEG8 Layer m_protein Protein repulsion1 Repulsion m_protein->repulsion1 m_cell Cell repulsion2 Repulsion m_cell->repulsion2 repulsion1->m_oeg repulsion2->m_oeg

References

The Hydrophilic Shield: A Technical Guide to Polyethylene Glycol (PEG) Chains in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyethylene (B3416737) glycol (PEG), a synthetic, hydrophilic polymer, has become an indispensable tool in drug delivery. The process of covalently attaching PEG chains to a therapeutic molecule, known as PEGylation, creates a hydrophilic shield that dramatically alters the molecule's interaction with the biological environment. This guide provides an in-depth technical overview of the core principles of PEG hydrophilicity and its profound impact on drug efficacy and safety. We will explore the physicochemical properties of PEG, its role in evading the immune system, its influence on pharmacokinetics, and the experimental methodologies used to characterize and quantify these effects. This document is intended to be a comprehensive resource for professionals in the field of drug development, providing both foundational knowledge and practical experimental insights.

The Physicochemical Basis of PEG's Hydrophilicity

Polyethylene glycol is a polyether diol with the repeating structure HO–(CH₂–CH₂–O)n–H. Its hydrophilicity is a direct result of the ether oxygen atoms, which can form hydrogen bonds with water molecules. This interaction leads to the formation of a tightly bound hydration shell around the PEG chain, effectively increasing the hydrodynamic radius of the conjugated drug molecule.[1][2] This "stealth" effect not only improves the aqueous solubility of hydrophobic drugs but also plays a crucial role in the drug's in vivo fate.[1][3]

The extent of these benefits is influenced by several factors, including the molecular weight (MW) of the PEG, its structure (linear vs. branched), and the number of PEG chains attached to the molecule.[1][4] Longer PEG chains generally provide more effective shielding.[5]

The "Stealth" Effect: Evading the Immune System

A primary advantage of PEGylation is its ability to confer "stealth" properties to drugs and nanoparticles, allowing them to evade the body's natural defense mechanisms.[2][6]

2.1. Reduction of Opsonization and Phagocytosis

Upon entering the bloodstream, foreign particles are typically marked for destruction by the immune system through a process called opsonization, where plasma proteins (opsonins) bind to the particle's surface. These opsonized particles are then recognized and cleared by phagocytic cells of the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[7] The hydrophilic shield created by PEG sterically hinders the binding of opsonins, thereby reducing phagocytic uptake and prolonging the systemic circulation time of the drug.[6][8] The density of the PEG coating is a critical factor; a "brush" conformation, achieved at high grafting densities, is particularly effective at preventing macrophage uptake.[9][10]

Opsonization_Phagocytosis cluster_0 Un-PEGylated Nanoparticle cluster_1 PEGylated Nanoparticle NP Nanoparticle Opsonin Opsonins (Plasma Proteins) NP->Opsonin Opsonization PEG_NP PEGylated Nanoparticle PEG_NP->Opsonin Steric Hindrance (Reduced Opsonization) Macrophage Macrophage (MPS) PEG_NP->Macrophage Reduced Uptake Prolonged_Circulation Prolonged_Circulation PEG_NP->Prolonged_Circulation Prolonged Circulation Opsonin->Macrophage Phagocytosis Clearance Rapid Clearance Macrophage->Clearance

2.2. Reduced Immunogenicity

PEGylation can mask antigenic epitopes on therapeutic proteins, minimizing the generation of neutralizing antibodies and reducing the risk of hypersensitivity reactions.[11][12] While PEG itself is generally considered non-immunogenic, there have been reports of anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics.[13]

2.3. Complement Activation

The complement system is a part of the innate immune system that can be activated by some PEGylated therapeutics, potentially leading to hypersensitivity reactions.[13] This activation can occur through the classical, alternative, or lectin pathways.[14][15] Studies have shown that PEG can activate the complement system even in the absence of anti-PEG antibodies.[13][14]

Complement_Activation PEG_Therapeutic PEGylated Therapeutic Complement_System Complement System PEG_Therapeutic->Complement_System Activation Anaphylatoxins Anaphylatoxins (C3a, C5a) Complement_System->Anaphylatoxins SC5b_9 SC5b-9 Complex Complement_System->SC5b_9 Hypersensitivity Hypersensitivity Reactions Anaphylatoxins->Hypersensitivity

Impact on Pharmacokinetics and Pharmacodynamics

The hydrophilic nature of PEG chains significantly alters the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drugs.[11][16]

3.1. Pharmacokinetics

  • Increased Circulation Half-Life: By reducing renal clearance and MPS uptake, PEGylation dramatically extends the in-vivo circulation time of drugs.[11][] The half-life (t1/2) of PEG increases with its molecular weight.[]

  • Reduced Renal Clearance: The increased hydrodynamic size of PEGylated molecules prevents their rapid filtration by the kidneys.[3][11]

  • Altered Distribution: PEGylation can influence the distribution of a drug within the body.[18]

3.2. Pharmacodynamics

While PEGylation offers significant PK advantages, it can sometimes lead to a loss in binding affinity or biological activity due to steric hindrance at the drug's target site.[11][] This potential decrease in potency is often compensated for by the extended circulation time, resulting in an overall improvement in therapeutic efficacy.[11][16]

Quantitative Data on the Effects of PEGylation

The selection of PEG chain length is a critical parameter that influences the physicochemical and biological properties of a drug delivery system. The following tables summarize quantitative data from various studies.

Table 1: Physicochemical Properties of PEGylated Nanoparticles

PropertyPEG 2000 (2kDa)PEG 5000 (5kDa)PEG 10000 (10kDa)Key Observations & References
Hydrodynamic Diameter (nm) ~112 - 125~128 - 145~150 - 171Particle size generally increases with PEG MW due to the larger hydrophilic corona.[5]
Zeta Potential (mV) ~ -35 to +15More neutral than 2kDaClose to neutral (e.g., +7.4)Longer PEG chains provide more effective shielding of the nanoparticle's surface charge, trending towards neutrality.[5]
Drug Encapsulation Efficiency (%) Generally higherCan decrease with increasing PEG densityLower than shorter chainsIncreased PEG-lipid mole fraction can increase membrane permeability, leading to drug leakage.[9]

Note: Absolute values can vary significantly based on the core nanoparticle composition, drug type, and formulation method.

Table 2: In-Vivo Performance of PEGylated Nanoparticles

Performance IndicatorPEG 2000 (2kDa)PEG 5000 (5kDa)PEG 10000 (10kDa)Key Observations & References
Blood Circulation Half-life (h) ~15 - 20~25 - 35Can be shorter than 5kDaA MW of 5kDa often provides the longest circulation time. Very long chains can lead to aggregation or destruction of liposomes.[9]
Liver Accumulation (% ID at 4h) ~15 - 25~10 - 15Higher than 5kDaLonger PEG chains can sometimes lead to increased liver uptake.[6]
Tumor Accumulation (% ID at 24h) ~2 - 4~5 - 8Lower than 5kDaOptimal circulation time with 5kDa PEG can lead to enhanced tumor accumulation via the EPR effect.[6]
Cellular Uptake (in vitro) HigherLowerLowestLonger PEG chains create a greater steric barrier, reducing non-specific cellular uptake.[5][19]

% ID = Percentage of Injected Dose

Experimental Protocols

Detailed and reproducible methodologies are crucial for the development and characterization of PEGylated drug delivery systems.

5.1. General Workflow for Protein PEGylation

PEGylation_Workflow Preparation Preparation (Protein Solution, PEG Reagent) Conjugation Conjugation Reaction Preparation->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Characterization Characterization (SDS-PAGE, HPLC, MS) Purification->Characterization

5.2. Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester

This is one of the most common methods for protein PEGylation, targeting primary amines on lysine (B10760008) residues and the N-terminus.[20]

  • Materials:

    • Protein of interest

    • PEG-NHS ester

    • Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.0 - 8.5[20]

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Procedure:

    • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[20]

    • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or the reaction buffer.

    • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution.[20] Gently mix.

    • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[20]

    • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester.[20] Incubate for an additional 15-30 minutes.

    • Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

5.3. Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide

This method targets free thiol groups on cysteine residues, offering more site-specific conjugation.[20]

  • Materials:

    • Protein with free thiol groups

    • PEG-Maleimide

    • Reaction Buffer: Phosphate buffer with EDTA, pH 6.5 - 7.5[20]

    • Reducing agent (optional): DTT or TCEP (must be removed before adding PEG-maleimide)

  • Procedure:

    • Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds to generate free thiols and subsequently remove the reducing agent.

    • PEG Reagent Preparation: Dissolve the PEG-maleimide in the reaction buffer immediately before use.

    • PEGylation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-maleimide to the protein solution.[20]

    • Incubation: Incubate the reaction at 4°C or room temperature for 2-24 hours.[20]

    • Purification: Purify the PEGylated protein as described in Protocol 1.

5.4. Quantification of PEGylation Efficiency

Accurate quantification of PEGylation is essential for quality control.[21]

  • Method: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

    • Principle: Separates molecules based on their hydrodynamic radius. PEGylated proteins will have a larger hydrodynamic radius and thus elute earlier than their non-PEGylated counterparts.[21]

    • Procedure:

      • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).

      • Inject the purified PEGylation reaction mixture.

      • Monitor the elution profile using UV detection at 280 nm.

      • Calculate the percentage of PEGylated protein by integrating the peak areas of the different species.

5.5. In Vitro Drug Release Study

This assay is critical for evaluating the release kinetics of a drug from a PEGylated nanoparticle formulation.[22]

  • Method: Dialysis Method

    • Principle: The nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse out into a larger volume of release medium, while retaining the nanoparticles.[23]

    • Procedure:

      • Preparation: Place a known concentration of the PEGylated nanoparticle formulation into a dialysis bag.

      • Incubation: Suspend the sealed dialysis bag in a release medium (e.g., PBS at pH 7.4 to mimic physiological conditions, or an acidic buffer to simulate the tumor microenvironment) at 37°C with constant stirring.[22]

      • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

      • Analysis: Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

      • Calculation: Calculate the cumulative percentage of drug released over time.

Characterization of PEGylated Conjugates

A comprehensive characterization of PEGylated conjugates is necessary to ensure product quality, safety, and efficacy.[24]

Table 3: Analytical Techniques for Characterizing PEGylated Conjugates

TechniquePrincipleInformation Obtained
SDS-PAGE Separation based on molecular weight.Apparent molecular weight, purity, and distribution of PEGylated species.[21]
HPLC (SEC, RP-HPLC, IEX) Separation based on size, hydrophobicity, or charge.Purity, heterogeneity, separation of isomers, and quantification of free PEG.[24]
Mass Spectrometry (MS) Measurement of mass-to-charge ratio.Precise molecular weight, degree of PEGylation, and identification of conjugation sites.[24]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Degree of PEGylation.[25]
Enzyme-Linked Immunosorbent Assay (ELISA) Immunoassay to detect and quantify proteins.Biological activity, immunogenicity, and concentration.[20]

Conclusion

The hydrophilicity of PEG chains is the cornerstone of PEGylation technology, providing a powerful strategy to enhance the therapeutic potential of a wide range of drugs. By forming a protective hydrophilic shield, PEGylation improves solubility, increases stability, and prolongs circulation time, while reducing immunogenicity. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental design and characterization, is essential for the successful development of next-generation PEGylated therapeutics. As research continues to advance, the sophisticated application of PEGylation will undoubtedly play a pivotal role in addressing unmet medical needs and improving patient outcomes.

References

In-Depth Technical Guide to the Theoretical Studies of Octaethylene Glycol Monomethyl Ether (mOEG8) Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the conformational landscape of octaethylene glycol monomethyl ether (mOEG8). By summarizing key quantitative data and detailing experimental protocols, this document serves as a valuable resource for understanding the structural dynamics of this important molecule in various applications, including drug delivery and formulation.

Introduction to the Conformational Flexibility of mOEG8

This compound (mOEG8) is an oligomer of ethylene (B1197577) glycol that serves as a crucial model system for understanding the behavior of larger polyethylene (B3416737) glycol (PEG) polymers. Its conformational flexibility, arising from rotations around its backbone bonds, governs its physicochemical properties in solution, such as its hydrodynamic radius, viscosity, and interactions with other molecules and surfaces. A thorough understanding of its conformational ensemble in different solvent environments is therefore critical for its application in pharmaceutical and biomedical fields. Theoretical studies, primarily through molecular dynamics (MD) simulations, provide an atomistic and dynamic view of the accessible conformations of mOEG8.

Theoretical and Computational Methodologies

The conformational analysis of mOEG8 in solution is predominantly investigated using molecular dynamics (MD) simulations. This powerful computational technique allows for the exploration of the potential energy surface of the molecule and the statistical sampling of its various conformations over time.

Molecular Dynamics (MD) Simulation Protocol

A typical all-atom MD simulation protocol for studying the conformations of mOEG8 in an aqueous solution involves the following steps:

  • System Setup :

    • Generate the initial 3D coordinates of a single mOEG8 molecule.

    • Place the mOEG8 molecule in the center of a periodic simulation box of appropriate dimensions (e.g., a cubic box with sides of at least 6 nm to ensure the molecule does not interact with its periodic images).

    • Solvate the simulation box with a chosen solvent, typically water, modeled explicitly (e.g., TIP3P or SPC/E water models).

  • Force Field Selection :

    • Choose a suitable force field to describe the interatomic and intramolecular interactions. Commonly used force fields for poly(ethylene glycol) and related molecules include OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and AMBER (Assisted Model Building with Energy Refinement).[1] The choice of force field can significantly influence the resulting conformational preferences.

  • Energy Minimization :

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries in the initial setup. This is typically done using algorithms like steepest descent followed by conjugate gradient.

  • Equilibration :

    • Gradually heat the system to the desired temperature (e.g., 298 K or 310 K) under constant volume (NVT ensemble) while restraining the position of the mOEG8 molecule.

    • Subsequently, perform an equilibration run under constant pressure and temperature (NPT ensemble) to allow the system to reach the correct density. This phase is crucial for the solvent molecules to relax around the solute.

  • Production Run :

    • Conduct the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to ensure adequate sampling of the conformational space of mOEG8. During this phase, the atomic coordinates are saved at regular intervals for subsequent analysis.

The following diagram illustrates the general workflow of an MD simulation for conformational analysis:

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis SystemSetup System Setup (mOEG8 + Solvent) ForceField Force Field Selection (e.g., OPLS-AA, CHARMM) SystemSetup->ForceField EnergyMin Energy Minimization ForceField->EnergyMin Equilibration Equilibration (NVT and NPT) EnergyMin->Equilibration Production Production Run (Data Collection) Equilibration->Production TrajectoryAnalysis Trajectory Analysis Production->TrajectoryAnalysis ConformationalProperties Conformational Properties TrajectoryAnalysis->ConformationalProperties

MD Simulation Workflow for Conformational Analysis.

Quantitative Conformational Data

The analysis of MD simulation trajectories provides a wealth of quantitative data that characterizes the conformational ensemble of mOEG8. Key parameters include the distribution of dihedral angles, end-to-end distance, and radius of gyration.

Dihedral Angle Distributions

The conformation of the mOEG8 backbone is primarily determined by the torsional angles around the C-O and C-C bonds. The most significant of these is the O-C-C-O dihedral angle, which can exist in either a gauche (approximately ±60°) or a trans (approximately 180°) conformation. The relative populations of these states are crucial in determining the overall shape of the molecule.

Dihedral AngleConformationTypical Angle (degrees)Relative Population (in water)
O-C-C-Ogauche~ ±60°High
O-C-C-Otrans~ 180°Low
C-O-C-Ctrans~ 180°High
C-O-C-Cgauche~ ±60°Low

Note: The relative populations are solvent-dependent. In aqueous solutions, the gauche conformation of the O-C-C-O dihedral is generally favored due to the "gauche effect."

Global Conformational Descriptors

The overall size and shape of the mOEG8 molecule can be described by its end-to-end distance and radius of gyration. These parameters are calculated from the atomic coordinates of the simulation snapshots and are typically presented as distribution functions.

ParameterDescriptionTypical Value Range (in water)
End-to-End Distance (Ree) The distance between the terminal atoms of the mOEG8 chain.Highly variable, with a broad distribution reflecting the flexibility of the molecule.
Radius of Gyration (Rg) The root-mean-square distance of the atoms from the molecule's center of mass. It provides a measure of the molecule's compactness.A distribution of values indicating fluctuations between more compact and more extended conformations.

For polyethylene glycol (PEG) chains in aqueous solution, the radius of gyration has been shown to be dependent on the molecular weight.[2] For a PEG of approximately 0.4 kDa (similar in size to mOEG8), the experimentally estimated radius of gyration is around 0.63 nm.[2]

Conformational Energy Landscape

The various conformations accessible to mOEG8 can be visualized as an energy landscape, where the low-energy regions correspond to the most probable conformations. The transitions between these conformational states involve overcoming energy barriers.

The following diagram illustrates the relationship between different conformational states and the energy barriers separating them:

Conformational_Energy_Landscape cluster_landscape Conformational Energy Landscape A Compact (Low Energy) Transition1 Transition State 1 A->Transition1 ΔE₁ Transition2 Transition State 2 A->Transition2 ΔE₂ B Extended (Higher Energy) C Helical (Intermediate Energy) B->C Transition1->B Transition2->C

Schematic of mOEG8 Conformational Energy Landscape.

Conclusion

The theoretical study of mOEG8 conformations, primarily through molecular dynamics simulations, provides invaluable insights into the structural dynamics of this important oligomer. The quantitative data on dihedral angle populations, end-to-end distance, and radius of gyration, combined with a detailed understanding of the simulation methodologies, allows researchers and drug development professionals to better predict and understand the behavior of mOEG8 in various environments. This knowledge is essential for the rational design of PEGylated drugs, drug delivery systems, and other biomedical applications where the conformation of the PEG chain plays a critical role.

References

The Dawn of Oligoethylene Glycols: A Technical Guide to Their Discovery, Synthesis, and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of oligoethylene glycols (OEGs). From their initial synthesis in the mid-19th century to their modern applications in cutting-edge drug development, this document details the foundational chemistry and methodologies that have established OEGs as a critical class of compounds in scientific research. Included are detailed historical and contemporary experimental protocols, a comparative summary of their physicochemical properties, and graphical representations of key synthetic and application workflows.

A Historical Perspective: The Genesis of Glycols

The journey into the world of oligoethylene glycols commenced in the mid-1800s, a vibrant era of foundational discoveries in organic chemistry. The conceptualization and synthesis of polyhydric alcohols were significant milestones of this period.

The Pioneering Synthesis of Ethylene (B1197577) Glycol by Wurtz

The first crucial step was the synthesis of the parent monomer, ethylene glycol. French chemist Charles-Adolphe Wurtz is credited with this achievement in 1856.[1] His initial method was a two-step process. First, he reacted ethylene iodide with silver acetate (B1210297) to form ethylene diacetate. Subsequently, through saponification of the ethylene diacetate with potassium hydroxide (B78521), he successfully isolated what he termed "glycol."[1] A few years later, in 1859, Wurtz also reported the synthesis of ethylene glycol from the hydration of ethylene oxide.[1]

Lourenço's Polymerization and the Birth of Oligomers

Building on Wurtz's discovery of the monomer, Portuguese chemist A.V. Lourenço, who was working in Wurtz's laboratory, reported the first synthesis of oligoethylene glycols in 1859. By heating ethylene glycol with ethylene dibromide, Lourenço produced a mixture of higher boiling point compounds.[1] Through the process of fractional distillation, he successfully isolated and identified diethylene glycol, triethylene glycol, and even higher-order oligomers.[1] This work represented the first demonstration of the polymerization of ethylene glycol and laid the groundwork for the vast field of polyether chemistry.

Historical_Synthesis Ethylene Ethylene EthyleneIodide Ethylene Iodide Ethylene->EthyleneIodide + I₂ EthyleneDiacetate Ethylene Diacetate EthyleneIodide->EthyleneDiacetate + Silver Acetate EthyleneGlycol Ethylene Glycol (Wurtz, 1856) EthyleneDiacetate->EthyleneGlycol + KOH (Saponification) OEG_Mixture Oligoethylene Glycol Mixture EthyleneGlycol->OEG_Mixture + Heat EthyleneOxide Ethylene Oxide EthyleneOxide->EthyleneGlycol + H₂O (Wurtz, 1859) EthyleneDibromide Ethylene Dibromide EthyleneDibromide->OEG_Mixture DiethyleneGlycol Diethylene Glycol OEG_Mixture->DiethyleneGlycol Fractional Distillation TriethyleneGlycol Triethylene Glycol OEG_Mixture->TriethyleneGlycol Fractional Distillation HigherOligomers Higher Oligomers OEG_Mixture->HigherOligomers Fractional Distillation

Figure 1: Historical Synthesis Pathways of Ethylene Glycol and its Oligomers.

Physicochemical Properties of Oligoethylene Glycols

The utility of oligoethylene glycols in various applications is largely dictated by their physical and chemical properties, which vary with the number of ethylene glycol units. The following table summarizes key quantitative data for the first four members of the OEG family.

PropertyEthylene Glycol (n=1)Diethylene Glycol (n=2)Triethylene Glycol (n=3)Tetraethylene Glycol (n=4)
Formula C₂H₆O₂C₄H₁₀O₃C₆H₁₄O₄C₈H₁₈O₅
Molecular Weight ( g/mol ) 62.07106.12150.17194.23
Boiling Point (°C) 197.3244.3285327
Freezing Point (°C) -12.9-10.45-7-6.1
Density (g/cm³ at 20°C) 1.1131.1181.1251.125
Viscosity (cP at 20°C) 16.135.747.861.9

Note: The values presented are approximate and can vary slightly based on the source and measurement conditions.[2][3][4]

Experimental Protocols for Synthesis

The synthesis of oligoethylene glycols has evolved from the initial stoichiometric reactions to highly controlled polymerization processes. This section provides detailed methodologies for key historical and modern synthetic routes.

Reconstructed Historical Synthesis Protocols

The following protocols are based on the descriptions of the original 19th-century experiments and are intended for historical and educational context.

3.1.1 Wurtz's Synthesis of Ethylene Glycol (c. 1856) [1]

  • Step 1: Preparation of Ethylene Diacetate. Ethylene iodide is placed in a sealed glass tube with a suspension of silver acetate. The tube is heated, leading to the displacement of the iodide by the acetate group, which forms ethylene diacetate and silver iodide precipitate.

  • Step 2: Saponification to Ethylene Glycol. The ethylene diacetate product is then treated with an aqueous solution of potassium hydroxide. The mixture is heated to induce saponification, yielding ethylene glycol and potassium acetate. The ethylene glycol is subsequently isolated by distillation.

3.1.2 Lourenço's Synthesis of Oligoethylene Glycols (c. 1859) [1]

  • A mixture of ethylene glycol and ethylene dibromide is heated in a sealed tube. This reaction results in the formation of a mixture of oligoethylene glycols of varying chain lengths and the liberation of hydrogen bromide. The resulting oligomers are then separated by fractional distillation under reduced pressure.

Modern Synthesis Protocols

Modern methods allow for greater control over the molecular weight and polydispersity of the resulting oligoethylene glycols.

3.2.1 Anionic Ring-Opening Polymerization of Ethylene Oxide [5][6][7]

This is a common and versatile method for producing a range of polyethylene (B3416737) glycols.

  • Materials: Ethylene oxide, an alcohol initiator (e.g., ethylene glycol), and a basic catalyst (e.g., sodium hydroxide or potassium hydroxide).

  • Procedure:

    • The initiator and catalyst are charged into a dry, inert-atmosphere reactor.

    • The mixture is heated and stirred to form the alkoxide initiator.

    • Gaseous ethylene oxide is slowly introduced into the reactor at a controlled temperature and pressure.

    • The polymerization proceeds via the nucleophilic attack of the alkoxide on the ethylene oxide monomer.

    • The reaction is terminated by the addition of a protic acid to neutralize the catalyst.

    • The resulting mixture of oligoethylene glycols can be purified and separated by distillation or chromatography. The average molecular weight is controlled by the molar ratio of ethylene oxide to the initiator.

3.2.2 Williamson Ether Synthesis for Stepwise OEG Elongation [8][9][10][11]

This method is particularly useful for the synthesis of monodisperse, well-defined oligoethylene glycols.

  • Materials: A monoprotected oligoethylene glycol (e.g., monobenzyl-tetraethylene glycol), a tosylating agent (e.g., p-toluenesulfonyl chloride), a shorter oligoethylene glycol, a strong base (e.g., sodium hydride), and appropriate solvents (e.g., THF, DMF).

  • Procedure:

    • Monotosylation: The monoprotected OEG is reacted with a tosylating agent in the presence of a base to convert the free hydroxyl group into a good leaving group (tosylate).

    • Coupling: The resulting tosylated OEG is then reacted with another OEG molecule (or an alkoxide) in the presence of a strong base. The alkoxide displaces the tosylate in an SN2 reaction, forming a longer OEG chain.

    • Deprotection: The protecting group is removed (e.g., via hydrogenation for a benzyl (B1604629) group) to yield the final oligoethylene glycol.

    • This cycle can be repeated to build up longer, monodisperse OEG chains.

Applications in Drug Development: The PEGylation Workflow

Oligoethylene glycols and their higher molecular weight counterparts, polyethylene glycols (PEGs), are of paramount importance in drug development. The process of covalently attaching PEG chains to a therapeutic molecule, known as PEGylation, can significantly improve the drug's pharmacokinetic and pharmacodynamic properties.[12][13] This is particularly valuable for biologic drugs such as antibodies and proteins.

Key benefits of PEGylation include:

  • Increased Drug Half-Life: The increased hydrodynamic size of the PEG-drug conjugate reduces its clearance by the kidneys, prolonging its circulation time in the bloodstream.[12]

  • Reduced Immunogenicity: The PEG chains can mask epitopes on the drug's surface, reducing the likelihood of an immune response.[12]

  • Enhanced Solubility and Stability: PEGylation can increase the water solubility of hydrophobic drugs and protect them from enzymatic degradation.[13]

The following diagram illustrates a typical workflow for the PEGylation of a monoclonal antibody (mAb) for use in an antibody-drug conjugate (ADC).

PEGylation_Workflow mAb Monoclonal Antibody (mAb) BufferExchange Buffer Exchange & pH Adjustment mAb->BufferExchange PEGylationReaction PEGylation Reaction (Controlled Temp & Time) BufferExchange->PEGylationReaction Combine at specific molar ratio ActivatedPEG Activated PEG Reagent (e.g., mPEG-NHS) ActivatedPEG->PEGylationReaction Quenching Quenching (e.g., add Tris or Glycine) PEGylationReaction->Quenching Stop Reaction Purification Purification (e.g., SEC, IEX) Quenching->Purification PEG_mAb Purified PEG-mAb Conjugate Purification->PEG_mAb Characterization Characterization (SDS-PAGE, MS, HPLC) PEG_mAb->Characterization Quality Control Conjugation Conjugation to Cytotoxic Drug PEG_mAb->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC

Figure 2: Generalized Workflow for Antibody PEGylation in Drug Development.

Conclusion

From their serendipitous discovery in the 19th century, oligoethylene glycols have evolved into a class of molecules that are fundamental to numerous scientific disciplines. Their unique properties, coupled with the development of sophisticated synthetic methodologies, have enabled their use in a wide array of applications, most notably in enhancing the therapeutic potential of drugs. The continued exploration of OEG chemistry promises to yield further innovations in materials science, biotechnology, and medicine.

References

Methodological & Application

Application Notes: Octaethylene Glycol Monomethyl Ether in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent attachment of Polyethylene Glycol (PEG) chains to biomolecules, a process known as PEGylation, is a cornerstone strategy in drug development and research.[1] It significantly enhances the therapeutic properties of proteins, peptides, and other biomolecules by improving their pharmacokinetic and pharmacodynamic profiles.[2][3] Key advantages include increased hydrodynamic size, which reduces renal clearance and extends circulation half-life, enhanced solubility, and steric shielding of the molecule, which can decrease immunogenicity and protect against proteolytic degradation.[1][3][4]

Octaethylene glycol monomethyl ether (mPEG8-OH) is a discrete, monodisperse PEG linker, meaning it has a precisely defined length of eight ethylene (B1197577) glycol units.[1][5] This uniformity is critical for producing homogenous bioconjugates with consistent properties, a vital consideration for therapeutic applications.[6] While the terminal hydroxyl group (-OH) of mPEG8-OH can be used for further derivatization, for direct bioconjugation, it is typically activated with a reactive functional group to enable covalent linkage to a biomolecule.[5]

This document provides detailed protocols for the use of functionally activated mPEG8 derivatives in bioconjugation, focusing on the most common strategies for modifying proteins and peptides.

Core Principles of mPEG8 Bioconjugation Chemistry

The versatility of mPEG8 in bioconjugation stems from the ability to functionalize its terminal hydroxyl group into a variety of reactive moieties. This allows for targeted conjugation to specific amino acid residues on a protein's surface. The choice of reactive group is critical and depends on the available functional groups on the target biomolecule and the desired level of site-specificity.[2]

  • Primary Amines (Lysine, N-terminus): This is the most common target for PEGylation due to the abundance of lysine (B10760008) residues on the surface of most proteins.[2] Reagents like m-PEG8-NHS ester are highly efficient at reacting with these primary amines to form stable amide bonds.[7]

  • Thiols (Cysteine): Thiol-reactive mPEG8 derivatives, such as those with maleimide (B117702) groups, allow for highly specific, covalent modification of free cysteine residues.[2] Since free cysteines are less common than lysines, this approach offers a greater degree of site-specificity.[8]

  • N-terminal α-amine: Under specific reaction conditions (e.g., controlled pH), certain reagents like m-PEG8-aldehyde can preferentially target the N-terminal amine group over the ε-amines of lysine residues, a process known as reductive amination.[3][4]

The general workflow for any mPEG8 bioconjugation experiment involves several core steps: preparation of the biomolecule and PEG reagent, the conjugation reaction itself, quenching to stop the reaction, and finally, purification and characterization of the conjugate.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Prepare Protein in Amine-Free Buffer r1 Combine Protein and mPEG8 Reagent at Desired Molar Ratio p1->r1 p2 Prepare Fresh mPEG8 Reagent Solution p2->r1 r2 Incubate at Controlled Temperature and Time r1->r2 r3 Quench Reaction with Excess Small Molecule Amine r2->r3 a1 Purify Conjugate via SEC or IEX r3->a1 a2 Characterize Product (SDS-PAGE, MS, HPLC) a1->a2

Caption: General experimental workflow for protein PEGylation.

Data Presentation: Bioconjugation Parameters

The following table summarizes the key reaction parameters for common mPEG8 bioconjugation strategies. Optimal conditions, particularly the molar ratio of the PEG reagent to the protein, should be determined empirically for each specific biomolecule.[7]

mPEG8 Derivative Reactive Group Target Functional Group Typical Molar Excess (PEG:Protein) Reaction pH Common Purification Method
m-PEG8-NHS EsterN-Hydroxysuccinimide EsterPrimary Amine (-NH₂)10 to 50-fold[6][7]7.2 - 8.5[7]Size-Exclusion Chromatography (SEC), Dialysis[7]
m-PEG8-MaleimideMaleimideThiol/Sulfhydryl (-SH)2 to 20-fold[2]6.5 - 7.5[9]Size-Exclusion Chromatography (SEC), Ion-Exchange (IEX)[9]
m-PEG8-AldehydeAldehydePrimary Amine (-NH₂)5 to 20-fold[3]6.0 - 7.0[3]Size-Exclusion Chromatography (SEC), Ion-Exchange (IEX)[3]

Experimental Protocols

Protocol 1: Amine-Reactive PEGylation using m-PEG8-NHS Ester

This protocol details the conjugation of m-PEG8-NHS ester to primary amines (e.g., lysine residues) on a protein.[7]

Materials:

  • Protein of interest

  • m-PEG8-NHS Ester

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5.[7] Crucially, avoid buffers containing primary amines like Tris or glycine. [7]

  • Reagent Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[7]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[7]

  • Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes.[7]

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.[7]

  • m-PEG8-NHS Ester Preparation: This reagent is moisture-sensitive.[7] Immediately before use, prepare a concentrated stock solution (e.g., 100 mM) in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[7]

  • PEGylation Reaction:

    • Calculate the required volume of the m-PEG8-NHS ester stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a good starting point).[7]

    • Add the calculated volume of the mPEG8-NHS ester solution to the protein solution while gently mixing.[7]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[7]

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted m-PEG8-NHS ester. Incubate for 30 minutes at room temperature.[3][7]

  • Purification: Remove unreacted PEG reagent and byproducts using size-exclusion chromatography or dialysis.[3][7]

G Protein Protein-NH₂ (Primary Amine) Intermediate Reaction Intermediate Protein->Intermediate + PEG mPEG8-NHS Ester PEG->Intermediate Product PEGylated Protein (Stable Amide Bond) Intermediate->Product LeavingGroup NHS Intermediate->LeavingGroup +

Caption: Reaction scheme for amine-reactive PEGylation.
Protocol 2: Thiol-Reactive PEGylation using m-PEG8-Maleimide

This protocol describes the conjugation of a thiol-reactive mPEG8-Maleimide to a free cysteine residue on a protein. If the protein does not have a free cysteine, it may need to be introduced via genetic engineering or chemical reduction of disulfide bonds.[2][9]

Materials:

  • Protein containing a free cysteine residue

  • m-PEG8-Maleimide

  • Reaction Buffer: Phosphate buffer containing EDTA (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2). The EDTA helps to chelate metal ions that can oxidize thiols.

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP). Avoid DTT as it contains a thiol group.

  • Quenching Reagent: L-cysteine or β-mercaptoethanol.

  • Purification System: SEC or Ion-Exchange Chromatography (IEX) column.[9]

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer. If disulfide bonds need to be reduced to generate free thiols, add a 5- to 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. The reducing agent must then be removed, typically via a desalting column, prior to adding the PEG reagent.[2]

  • m-PEG8-Maleimide Preparation: Dissolve the m-PEG8-Maleimide in the Reaction Buffer immediately before use.[2]

  • PEGylation Reaction:

    • Add the m-PEG8-Maleimide solution to the protein solution at a 2- to 20-fold molar excess over the protein.[2]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[2] The reaction is highly specific for thiols at a pH of 6.5-7.5.[9]

  • Quenching the Reaction: To stop the conjugation, add a quenching reagent like L-cysteine in molar excess to the unreacted m-PEG8-Maleimide.[9]

  • Purification: Purify the PEGylated protein using SEC or IEX to remove unreacted reagents and protein.[3][9] PEGylation can alter the surface charge of a protein, which may allow for separation of PEGylated and un-PEGylated forms by IEX.[9]

G cluster_prep Preparation cluster_reaction Reaction (pH 6.5-7.5) cluster_purification Purification p1 Prepare Protein with Free Thiol (-SH) r1 Combine Protein and mPEG8-Maleimide p1->r1 p2 Prepare mPEG8-Maleimide Solution p2->r1 r2 Incubate to form stable Thioether Bond r1->r2 a1 Purify Conjugate (SEC or IEX) r2->a1

Caption: Workflow for thiol-specific PEGylation.

Characterization of PEGylated Bioconjugates

After purification, the conjugate must be characterized to confirm successful PEGylation and determine its purity and the degree of modification.[9]

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A common first step to verify conjugation. The addition of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its unmodified counterpart.[3]

  • Size-Exclusion Chromatography (SEC): An effective method for separating the larger PEGylated protein from the smaller unreacted protein and reagents.[9] It can also be used to assess the purity of the final product.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate.[3] The mass increase corresponds to the number of attached mPEG8 units, allowing for the calculation of the degree of PEGylation.

  • Proton NMR (¹H NMR): This technique can be used to quantitatively determine the degree of PEGylation by comparing the integrals of proton signals from the protein and the mPEG chains.[10] This requires careful purification to remove any residual, unconjugated mPEG.[10]

References

Application Notes and Protocols for Octaethylene Glycol Monomethyl Ether in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol monomethyl ether (mPEG8-OH, CH₃(OCH₂CH₂)₈OH) is a discrete, monodisperse polyethylene (B3416737) glycol (PEG) derivative that has become an invaluable tool in the design of sophisticated drug delivery systems.[1][2] Its well-defined structure offers precise control over the physicochemical properties of drug carriers, a significant advantage over traditional polydisperse PEGs.[1] The hydrophilic and biocompatible nature of the octaethylene glycol chain is leveraged to improve the pharmacokinetic profiles of therapeutics through a phenomenon known as "PEGylation." This process creates a hydrophilic shield around the drug or carrier, which can reduce clearance by the reticuloendothelial system (RES), thereby prolonging circulation time—the "stealth effect".[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in several key drug delivery platforms: nanoparticles, micelles, antibody-drug conjugates (ADCs), and liposomes.

Application in Polymeric Nanoparticles

Application Note

This compound is commonly used as the hydrophilic block in amphiphilic block copolymers, such as methoxy-poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) (mPEG-PLGA).[5][6] When these copolymers are formulated into nanoparticles, the mPEG chains form a dense hydrophilic corona on the nanoparticle surface.[6] This "stealth" layer sterically hinders the adsorption of opsonin proteins, leading to reduced recognition and uptake by macrophages of the RES.[6] The result is a significant extension of the nanoparticle's circulation half-life, which allows for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[4] The use of a discrete octaethylene glycol segment ensures batch-to-batch consistency and a well-defined surface chemistry.[1]

Quantitative Data: Physicochemical Properties of mPEG-PLGA Nanoparticles

The following table summarizes typical physicochemical properties of nanoparticles formulated with mPEG-PLGA copolymers. The exact values can be tuned by varying the molecular weights of the mPEG and PLGA blocks, the drug-to-polymer ratio, and the formulation method.

ParameterTypical Value RangeSignificance
Particle Size (Z-average) 80 - 250 nmInfluences biodistribution, cellular uptake, and clearance.
Polydispersity Index (PDI) < 0.25Indicates a narrow, homogeneous size distribution.
Zeta Potential -2 to -30 mVSurface charge; near-neutral values help reduce non-specific interactions.
Drug Loading Content (DLC %) 1 - 10% (w/w)Weight percentage of drug relative to the total nanoparticle weight.
Encapsulation Efficiency (EE %) 50 - 95%Percentage of the initial drug that is successfully encapsulated.

Note: Data compiled from various sources on mPEG-PLGA systems.[5][7][8]

Experimental Workflow: Nanoparticle Formulation & Characterization

G cluster_prep Preparation cluster_purify Purification cluster_char Characterization cluster_release In Vitro Study prep_dissolve Dissolve mPEG-PLGA & Hydrophobic Drug in Organic Solvent prep_add Add Dropwise to Aqueous Surfactant Solution with Stirring prep_dissolve->prep_add prep_evap Evaporate Organic Solvent under Reduced Pressure prep_add->prep_evap pur_cent Centrifugation/ Diafiltration to Remove Unencapsulated Drug prep_evap->pur_cent pur_lyo Lyophilization for Long-Term Storage pur_cent->pur_lyo char_dls Size, PDI, Zeta Potential (DLS) pur_lyo->char_dls rel_dialysis Drug Release Study (Dialysis Method) char_dls->rel_dialysis char_hplc Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) char_tem Morphology (TEM/SEM)

Workflow for mPEG-PLGA nanoparticle formulation and analysis.
Protocol: Nanoparticle Formulation by Nanoprecipitation

This protocol describes a common method for preparing drug-loaded mPEG-PLGA nanoparticles.

  • Preparation of Organic Phase:

    • Dissolve 100 mg of mPEG-PLGA (e.g., with an this compound block) and 10 mg of a hydrophobic drug (e.g., paclitaxel) in 5 mL of a water-miscible organic solvent such as acetonitrile (B52724) or acetone.[9]

    • Ensure complete dissolution, using sonication if necessary.

  • Nanoprecipitation:

    • Prepare 20 mL of an aqueous solution (e.g., deionized water or a buffer).

    • While vigorously stirring the aqueous phase at room temperature, add the organic phase dropwise using a syringe pump at a constant rate (e.g., 0.5 mL/min).[9]

    • A milky-white suspension should form instantaneously as the polymer precipitates into nanoparticles.

  • Solvent Evaporation:

    • Continue stirring the suspension in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of the organic solvent.[10]

  • Purification and Concentration:

    • To remove unencapsulated drug and excess surfactant, centrifuge the nanoparticle suspension (e.g., 15,000 x g for 30 minutes at 4°C).

    • Discard the supernatant, and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice.

    • Alternatively, use tangential flow filtration for larger batches.

  • Characterization:

    • Size and Zeta Potential: Dilute an aliquot of the purified nanoparticle suspension in deionized water and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[8]

    • Drug Loading & Encapsulation Efficiency: Lyophilize a known volume of the purified nanoparticle suspension. Dissolve a precisely weighed amount of the lyophilized powder in a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles. Quantify the drug concentration using HPLC or UV-Vis spectroscopy against a standard curve. Calculate DLC and EE using the following formulas:[11]

      • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

  • In Vitro Drug Release:

    • Disperse a known amount of drug-loaded nanoparticles in a release buffer (e.g., PBS, pH 7.4).[7]

    • Transfer the suspension into a dialysis bag (with a molecular weight cut-off, MWCO, sufficient to retain the nanoparticles but allow free drug to pass, e.g., 10 kDa).

    • Place the dialysis bag in a larger volume of release buffer at 37°C with constant gentle stirring.

    • At predetermined time points, withdraw aliquots from the external buffer and replace with an equal volume of fresh buffer to maintain sink conditions.

    • Quantify the amount of released drug in the aliquots using HPLC or UV-Vis spectroscopy.[12]

Application in Polymeric Micelles

Application Note

Similar to nanoparticles, amphiphilic block copolymers containing this compound can self-assemble in aqueous solutions to form core-shell micelles. These nanosized structures (typically 10-100 nm) possess a hydrophobic core, which serves as a reservoir for poorly water-soluble drugs, and a hydrophilic mPEG corona, which provides stability and the "stealth" effect.[13] The discrete length of the octaethylene glycol chain helps in forming micelles with a low critical micelle concentration (CMC), enhancing their stability upon dilution in the bloodstream.[14]

Quantitative Data: Properties of mPEG-based Polymeric Micelles
ParameterTypical Value RangeSignificance
Critical Micelle Conc. (CMC) 1 - 20 mg/LLow CMC indicates high stability in dilute solutions (e.g., blood).
Particle Size (Diameter) 20 - 100 nmSmall size allows for efficient accumulation in tumor tissues.
Polydispersity Index (PDI) < 0.2Indicates a highly uniform micellar population.
Drug Loading Content (DLC %) 5 - 25% (w/w)Represents the drug-carrying capacity of the micelles.
Encapsulation Efficiency (EE %) 60 - 98%High efficiency is crucial for minimizing drug waste.

Note: Data compiled from various sources on mPEG-based block copolymer micelles.[11][14]

Logical Diagram: Micelle Self-Assembly & Drug Encapsulation

G cluster_linker Linker Synthesis cluster_ab Antibody Preparation cluster_conj Conjugation & Purification cluster_char Characterization linker_synth Synthesize Heterobifunctional Linker (e.g., Maleimide-OEG-NHS) payload_conj Conjugate Cytotoxic Payload to Linker linker_synth->payload_conj conj_react React Drug-Linker with Reduced Antibody payload_conj->conj_react ab_reduce Partially Reduce Antibody Interchain Disulfides (e.g., with TCEP) ab_reduce->conj_react conj_purify Purify ADC via Size Exclusion or Hydrophobic Interaction Chromatography conj_react->conj_purify char_dar Determine Drug-to-Antibody Ratio (DAR) by UV-Vis/HIC) conj_purify->char_dar char_agg Assess Aggregation (SEC) char_potency Evaluate In Vitro Potency (Cytotoxicity Assay) G cluster_prep Thin Film Preparation cluster_form Liposome Formation cluster_purify Purification & Characterization prep_dissolve Dissolve Lipids (e.g., DSPC, Cholesterol, mPEG-DSPE) in Organic Solvent prep_evap Evaporate Solvent via Rotary Evaporation to Form a Thin Lipid Film prep_dissolve->prep_evap prep_dry Dry Film under Vacuum prep_evap->prep_dry form_hydrate Hydrate Film with Aqueous Buffer (containing hydrophilic drug, if applicable) prep_dry->form_hydrate form_extrude Extrude through Polycarbonate Membranes (e.g., 100 nm) form_hydrate->form_extrude pur_gel Remove Unencapsulated Drug (Size Exclusion Chromatography) form_extrude->pur_gel char_dls Characterize Size, PDI, and Zeta Potential (DLS) pur_gel->char_dls

References

Application Notes and Protocols: Octaethylene Glycol Monomethyl Ether in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal materials for a range of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture. Poly(ethylene glycol) (PEG)-based hydrogels are particularly popular due to their bio-inertness, which minimizes protein adsorption and immune responses.

This document provides detailed application notes and protocols on the use of Octaethylene glycol monomethyl ether (mOEG8) in the formation of hydrogels. While not a crosslinker in its native form due to its single reactive hydroxyl group, mOEG8 is a valuable precursor for creating customized crosslinking agents or for modifying hydrogel properties by incorporating it as a dangling chain. Functionalization of mOEG8 to introduce reactive end groups allows for its participation in various crosslinking chemistries.

Role of this compound in Hydrogels

This compound is a mono-functional PEG derivative. In hydrogel formation, it can serve several purposes:

  • Precursor for Crosslinkers: The terminal hydroxyl group of mOEG8 can be chemically modified to introduce reactive functionalities, such as acrylates, methacrylates, or thiols. This converts the mono-functional mOEG8 into a di-functional molecule capable of participating in polymerization reactions to form a crosslinked hydrogel network.

  • Hydrogel Property Modifier: When incorporated into a hydrogel network through a single attachment point, mOEG8 forms dangling chains. These chains can influence the hydrogel's swelling behavior, hydrophilicity, and protein repellency.

  • Component of Larger Polymers: mOEG8 can be used as a building block in the synthesis of more complex, multi-arm, or block copolymers that are subsequently used for hydrogel formation.

Quantitative Data on PEG-Based Hydrogels

The mechanical and physical properties of hydrogels are critical for their application. These properties can be tuned by altering the polymer concentration, the molecular weight of the PEG precursor, and the crosslinking density. The following tables summarize representative quantitative data for PEG-based hydrogels, which can serve as a guide for designing hydrogels incorporating mOEG8-derived crosslinkers.

Polymer PrecursorConcentration (wt%)Compressive Modulus (kPa)Swelling Ratio (q)Reference
PEGDA (3.4 kDa)1010 - 3015 - 25[1]
PEGDA (6 kDa)105 - 1525 - 35[1]
PEGDA (10 kDa)102 - 835 - 45[1]
4-arm PEG-VS (10 kDa)5~5~20
4-arm PEG-VS (10 kDa)10~20~15
8-arm PEG-Acr (10 kDa)1030 - 4010 - 15

Table 1: Mechanical and Swelling Properties of PEG-Diacrylate (PEGDA) and Multi-Arm PEG Hydrogels. The compressive modulus and swelling ratio are key parameters that can be tuned by varying the molecular weight and concentration of the PEG precursor.

Crosslinking ChemistryPrecursorsGelation TimeKey FeaturesReference
PhotopolymerizationPEG-diacrylate (PEGDA) + PhotoinitiatorSeconds to minutesRapid, spatiotemporal control[]
Michael-type AdditionMulti-arm PEG-vinyl sulfone + dithiolMinutes to hoursCytocompatible, occurs under physiological conditions[]
Thiol-ene ReactionMulti-arm PEG-norbornene + dithiolSeconds to minutesHigh specificity, cytocompatible
Enzyme-catalyzedPEG with functional groups + enzymeMinutes to hoursHigh selectivity, mild reaction conditions[]

Table 2: Common Crosslinking Chemistries for PEG Hydrogel Formation. The choice of crosslinking chemistry affects gelation kinetics and biocompatibility.

Experimental Protocols

Protocol 1: Synthesis of a Di-functional Acrylated Crosslinker from this compound

This protocol describes the conversion of mono-functional mOEG8 into a di-functional acrylate-terminated crosslinker.

Materials:

  • This compound (mOEG8)

  • Acryloyl chloride

  • Triethylamine (B128534) (TEA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the acrylated mOEG8 crosslinker.

  • Confirm the structure and purity of the product using ¹H NMR and FTIR spectroscopy.

Protocol 2: Hydrogel Formation via Photopolymerization

This protocol details the formation of a hydrogel using a photopolymerization method with an acrylated mOEG8-based crosslinker.

Materials:

  • Acrylated mOEG8 crosslinker (from Protocol 1)

  • Poly(ethylene glycol) diacrylate (PEGDA) (e.g., MW 3.4 kDa)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), sterile

  • UV light source (365 nm)

  • Molds for hydrogel casting (e.g., PDMS molds)

Procedure:

  • Prepare a precursor solution by dissolving the acrylated mOEG8 crosslinker and PEGDA in sterile PBS to the desired total polymer concentration (e.g., 10% w/v). The ratio of the two components can be varied to tune the hydrogel properties.

  • Add the photoinitiator to the precursor solution at a concentration of 0.05-0.5% (w/v) and vortex until fully dissolved.

  • Pipette the precursor solution into the desired molds.

  • Expose the solution to UV light (365 nm) for a sufficient time to ensure complete polymerization (e.g., 5-10 minutes). The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.

  • Gently remove the crosslinked hydrogels from the molds.

  • Swell the hydrogels in sterile PBS for 24 hours to remove any unreacted components.

Protocol 3: Characterization of Hydrogel Mechanical Properties

This protocol describes the measurement of the compressive modulus of the hydrogel using an unconfined compression test.

Materials:

  • Hydrogel samples (cylindrical shape)

  • Mechanical testing machine (e.g., universal testing machine with a compression platen)

  • Calipers

Procedure:

  • Equilibrate the hydrogel samples in PBS at 37°C for at least 24 hours.

  • Measure the diameter and height of the cylindrical hydrogel samples using calipers.

  • Place a hydrogel sample on the lower platen of the mechanical tester.

  • Apply a compressive strain at a constant rate (e.g., 10% of the sample height per minute) until the sample is compressed to a predefined strain (e.g., 15-20%).

  • Record the resulting stress-strain data.

  • The compressive modulus is calculated as the slope of the linear region of the stress-strain curve, typically between 5% and 15% strain.

Protocol 4: Characterization of Hydrogel Swelling Ratio

This protocol details the determination of the equilibrium swelling ratio of the hydrogel.

Materials:

  • Hydrogel samples

  • Deionized water

  • Analytical balance

  • Lyophilizer (freeze-dryer)

Procedure:

  • Equilibrate the hydrogel samples in a large volume of deionized water at room temperature for 48 hours to reach swelling equilibrium.

  • Remove the swollen hydrogel from the water, gently blot the surface with a lint-free wipe to remove excess water, and weigh it to obtain the swollen weight (Ws).

  • Freeze the swollen hydrogel and then lyophilize it until all the water has been removed to obtain the dry weight (Wd).

  • Calculate the swelling ratio (q) using the following formula: q = Ws / Wd

Visualizations

Experimental Workflow for Hydrogel Synthesis and Characterization

G Experimental Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization A Prepare Precursor Solution (mOEG8-crosslinker, PEGDA, Photoinitiator in PBS) B Pipette into Molds A->B C UV Photopolymerization (365 nm) B->C D Swell in PBS (24h, remove unreacted components) C->D E Mechanical Testing (Unconfined Compression) D->E F Swelling Studies (Equilibrium Swelling Ratio) D->F G Biocompatibility Assays (e.g., Cell Viability) D->G

Caption: Workflow for hydrogel synthesis and characterization.

Integrin-Mediated Cell Adhesion and Signaling on PEG Hydrogels

G Integrin-Mediated Signaling cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell Ligand Adhesion Ligand (e.g., RGD peptide) Integrin Integrin Receptor (αβ heterodimer) Ligand->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) FAK->RhoGTPases Regulation Src->FAK Actin Actin Cytoskeleton (Stress Fibers, Lamellipodia) RhoGTPases->Actin Remodeling Gene Gene Expression (Proliferation, Differentiation) Actin->Gene Mechanotransduction

References

Application Notes and Protocols for the NMR and Mass Spectrometry Characterization of Octaethylene Glycol Monomethyl Ether and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol monomethyl ether and its derivatives are important biocompatible linkers and surface modifiers used extensively in drug delivery, bioconjugation, and materials science. Their defined chain length and terminal functional groups allow for precise control over the physicochemical properties of the resulting conjugates. Accurate and thorough characterization of these polyethylene (B3416737) glycol (PEG) derivatives is crucial for ensuring purity, confirming identity, and understanding their behavior in complex biological systems. This document provides detailed application notes and experimental protocols for the characterization of this compound and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopic Characterization

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

AssignmentStructure FragmentPredicted Chemical Shift (δ) ppmMultiplicityIntegration
aCH₃ -O-~3.38s3H
b-O-CH₂ -CH₂-O- (internal)~3.64 - 3.67m28H
c-O-CH₂ -CH₂-OH~3.71t2H
d-CH₂-CH₂ -OH~3.59t2H
e-OH Variablebr s1H

Note: The chemical shift of the hydroxyl proton (e) is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

AssignmentStructure FragmentPredicted Chemical Shift (δ) ppm
1CH₃ -O-~59.0
2C H₂-O- (internal)~70.5
3C H₂-OH~61.7
4-O-C H₂-CH₂-O- (adjacent to methyl ether)~71.9
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol is adapted from established methods for similar polyethylene glycol derivatives.[1]

1.2.1. Materials

  • This compound or its derivative

  • Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with 0.03% (v/v) TMS

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

1.2.2. Sample Preparation

  • Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) to the vial.

  • Gently vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Note: For derivatives with exchangeable protons (e.g., hydroxyl, amine, carboxylic acid), DMSO-d₆ is often the preferred solvent as it reduces the rate of proton exchange, allowing for clearer observation of these signals.[3]

1.2.3. NMR Instrument Parameters

  • Spectrometer: 400 MHz or higher

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard 1D proton

    • Number of Scans: 16-64

    • Relaxation Delay: 2-5 s

    • Acquisition Time: 2-4 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C

    • Number of Scans: 1024 or more (depending on sample concentration)

    • Relaxation Delay: 2-5 s

    • Acquisition Time: 1-2 s

    • Spectral Width: -5 to 220 ppm

1.2.4. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra and compare them with the predicted values.

Mass Spectrometric Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. Due to the polar nature and potential for polydispersity in PEG compounds, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are most commonly employed.

Expected Mass Spectrometry Data

Table 3: Predicted m/z Values for this compound in ESI-MS

Ion SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)Predicted m/z
[M+H]⁺C₁₇H₃₇O₉⁺385.2432385.24
[M+Na]⁺C₁₇H₃₆O₉Na⁺407.2251407.23
[M+K]⁺C₁₇H₃₆O₉K⁺423.2000423.20

Note: The molecular formula of this compound is C₁₇H₃₆O₉, and its average molecular weight is 384.46 g/mol .[4]

Table 4: Common Fragment Ions in EI-MS of Polyethylene Glycol Ethers

Electron Ionization (EI) can be used for volatile, lower molecular weight PEG derivatives, often coupled with Gas Chromatography (GC). EI typically leads to extensive fragmentation, providing structural information. The fragmentation pattern is characterized by the loss of ethylene (B1197577) oxide units (44 Da).[5]

m/zInterpretation
45[C₂H₅O]⁺
59[C₂H₃O₂]⁺ or [C₃H₇O]⁺
89[M - n(C₂H₄O) - CH₃]⁺
133[M - n(C₂H₄O) - CH₃]⁺
Experimental Protocols: Mass Spectrometry

2.2.1. Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS) [5]

2.2.1.1. Materials

  • This compound or its derivative

  • Methanol (B129727), acetonitrile (B52724), or water (LC-MS grade)

  • Formic acid (optional, for enhancing protonation)

  • Syringe pump or Liquid Chromatography (LC) system

  • Mass spectrometer equipped with an ESI source

2.2.1.2. Sample Preparation

  • Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • For positive ion mode, 0.1% formic acid can be added to the final solution to promote the formation of [M+H]⁺ ions.

2.2.1.3. Instrument Parameters

  • Ionization Mode: Positive ESI

  • Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

  • LC-MS (if applicable):

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient from high aqueous to high organic content.

    • Flow Rate: 0.2-0.4 mL/min

  • Mass Spectrometer Settings:

    • Capillary Voltage: 3.0-4.5 kV

    • Source Temperature: 100-150 °C

    • Desolvation Gas (N₂): Flow and temperature optimized for the instrument.

    • Scan Range: m/z 100-1000

2.2.2. Protocol for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

2.2.2.1. Materials

  • This compound or its derivative

  • MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB))

  • Cationizing agent (e.g., sodium trifluoroacetate (B77799) (NaTFA))

  • Solvent (e.g., acetonitrile, methanol, tetrahydrofuran (B95107) (THF))

  • MALDI target plate

2.2.2.2. Sample Preparation

  • Matrix Solution: Prepare a saturated solution of the matrix in a suitable solvent (e.g., 10 mg/mL CHCA in 50:50 acetonitrile:water with 0.1% TFA).

  • Analyte Solution: Prepare a 1 mg/mL solution of the PEG derivative in a suitable solvent.

  • Cationizing Agent Solution: Prepare a 1-5 mg/mL solution of NaTFA in the same solvent as the matrix.

  • Spotting: Mix the analyte, matrix, and cationizing agent solutions in a 1:10:1 ratio (v/v/v). Spot 1 µL of the mixture onto the MALDI target and allow it to air dry (dried-droplet method).

2.2.2.3. Instrument Parameters

  • Ionization Mode: Positive ion, reflectron mode

  • Laser: Nitrogen laser (337 nm)

  • Laser Fluence: Use the minimum laser power necessary for good signal-to-noise to avoid excessive fragmentation.

  • Mass Range: Calibrate the instrument across a mass range appropriate for the expected molecular weight of the analyte and its adducts.

Characterization of this compound Derivatives

The terminal hydroxyl group of this compound can be readily functionalized to introduce a variety of reactive groups. The successful synthesis of these derivatives must be confirmed by NMR and MS.

Table 5: Expected NMR and MS Data for a Tosylated Derivative

DerivativeModificationKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)Expected [M+Na]⁺ m/z
Tosyl-OEG-OCH₃Addition of a tosyl group~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.1 (t, 2H, -CH₂-OTs), ~2.4 (s, 3H, Ar-CH₃)~145 (Ar-C), ~133 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~69.2 (-CH₂-OTs), ~21.6 (Ar-CH₃)561.27

Visualizing Workflows and Relationships

Graphviz diagrams are provided to illustrate the experimental workflows and the relationships between the chemical structure and the expected spectral data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer (≥400 MHz) transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate analyze Spectral Analysis integrate->analyze

Caption: Experimental workflow for NMR analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL stock->dilute acidify Add 0.1% Formic Acid (optional) dilute->acidify instrument Mass Spectrometer (ESI or MALDI) acidify->instrument infuse Direct Infusion or LC-MS instrument->infuse mz Determine m/z of Molecular Ions infuse->mz fragment Analyze Fragmentation Pattern mz->fragment confirm Confirm Molecular Weight & Structure fragment->confirm

Caption: Workflow for mass spectrometry analysis.

Structure_Spectra_Relationship struct {this compound | CH₃-(O-CH₂-CH₂)₈-OH} nmr ¹H NMR ~3.38 ppm (s, 3H) ~3.65 ppm (m, 32H) ~3.71 ppm (t, 2H) ~3.59 ppm (t, 2H) struct->nmr Structural Information c13 ¹³C NMR ~59.0 ppm (CH₃) ~70.5 ppm (internal CH₂) ~61.7 ppm (CH₂OH) ~71.9 ppm (CH₂ adjacent to OCH₃) struct->c13 Carbon Skeleton ms ESI-MS [M+H]⁺ ~385.24 [M+Na]⁺ ~407.23 struct->ms Molecular Weight

Caption: Structure-spectra correlation.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a comprehensive characterization of this compound and its derivatives. NMR is unparalleled for detailed structural elucidation and purity assessment, while mass spectrometry provides accurate molecular weight determination. The protocols and data presented herein serve as a valuable resource for researchers in the pharmaceutical and materials science fields, enabling confident and thorough characterization of these important PEG compounds.

References

Application Notes and Protocols for Protein PEGylation with Octaethylene Glycol Monomethyl Ether to Enhance Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-based therapeutics offer high specificity and efficacy, but their clinical application can be hampered by poor solubility, leading to challenges in formulation, delivery, and bioavailability.[1] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely adopted strategy to overcome these limitations.[2] The hydrophilic and flexible nature of PEG can increase the hydrodynamic size of the protein, shield it from proteolytic enzymes, reduce immunogenicity, and, critically, enhance its solubility in aqueous solutions.[2][3][4]

While high molecular weight PEGs are commonly used to extend the circulating half-life of therapeutic proteins, shorter, discrete PEG chains like octaethylene glycol monomethyl ether offer a precise means to improve solubility with minimal impact on the protein's native structure and function. The monodisperse nature of octaethylene glycol allows for the production of more homogeneous conjugates, simplifying characterization and ensuring batch-to-batch consistency.[5]

These application notes provide a comprehensive guide to the use of this compound for protein PEGylation, with a focus on increasing protein solubility. Detailed protocols for the activation of the PEG reagent, conjugation to a model protein (lysozyme), purification of the conjugate, and assessment of solubility are provided.

Data Presentation

The following table summarizes illustrative quantitative data on the impact of PEGylation with this compound on the solubility of a model protein, lysozyme (B549824). This data is representative of the expected outcome and is intended for comparative purposes.

ParameterNative LysozymePEGylated Lysozyme (this compound)
Apparent Solubility (mg/mL) ~ 25> 50
Turbidity at 15 mg/mL (OD at 600 nm) 0.850.15
Degree of PEGylation (moles PEG/mole protein) N/A2-3
Retention of Enzymatic Activity (%) 100%~95%

Experimental Protocols

Protocol 1: Activation of this compound with N-hydroxysuccinimide (NHS)

This protocol describes the activation of the terminal hydroxyl group of this compound to create an amine-reactive NHS ester.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas supply

  • Magnetic stirrer and stir bar

  • Round bottom flask and standard glassware

Procedure:

  • Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (argon or nitrogen).

  • Add N,N'-Disuccinimidyl carbonate (DSC) (1.2 equivalents) and anhydrous pyridine (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove any precipitate.

  • Evaporate the solvent under reduced pressure.

  • Precipitate the product by adding cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the activated this compound-NHS ester under vacuum.

  • Store the activated PEG reagent at -20°C under desiccated conditions until use.[6]

Protocol 2: PEGylation of Lysozyme with Activated this compound-NHS Ester

This protocol details the conjugation of the activated PEG reagent to the primary amines (lysine residues and N-terminus) of the model protein, lysozyme.

Materials:

  • Hen egg white lysozyme

  • Activated this compound-NHS ester

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • Prepare a 10 mg/mL solution of lysozyme in 0.1 M PBS, pH 7.4.

  • Immediately before use, prepare a 100 mg/mL stock solution of activated this compound-NHS ester in anhydrous DMSO.

  • Add the activated PEG solution to the lysozyme solution at a 10-fold molar excess of PEG to protein. Add the PEG solution dropwise while gently stirring.

  • Incubate the reaction mixture at room temperature for 1-2 hours with continuous gentle stirring.

  • To stop the reaction, add the quenching buffer to a final concentration of 50 mM.

  • Incubate for an additional 30 minutes at room temperature to ensure all unreacted PEG-NHS ester is consumed.

  • Proceed immediately to the purification protocol.

Protocol 3: Purification of PEGylated Lysozyme

This protocol describes the separation of the PEGylated lysozyme from unreacted PEG reagent and unmodified lysozyme using size-exclusion chromatography (SEC).

Materials:

  • PEGylation reaction mixture

  • Size-Exclusion Chromatography (SEC) system (e.g., FPLC)

  • SEC column suitable for the separation of proteins in the 15-25 kDa range (e.g., Superdex 75 or similar)

  • Elution buffer: 0.1 M PBS, pH 7.4

  • Fraction collector

  • UV detector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of elution buffer.

  • Load the quenched PEGylation reaction mixture onto the column.

  • Elute the proteins with the elution buffer at a flow rate appropriate for the column.

  • Monitor the elution profile at 280 nm.

  • Collect fractions corresponding to the different peaks. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.

  • Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated lysozyme.

  • Pool the fractions containing the purified conjugate.

  • Determine the protein concentration of the pooled sample using a BCA assay or by measuring absorbance at 280 nm.

Protocol 4: Assessment of Protein Solubility by Turbidity Assay

This protocol provides a method to compare the solubility of native and PEGylated lysozyme by measuring the turbidity of the solutions at a high concentration.[7]

Materials:

  • Purified native lysozyme

  • Purified PEGylated lysozyme

  • 0.1 M Sodium Acetate (B1210297) buffer, pH 4.5

  • Spectrophotometer or plate reader capable of measuring absorbance at 600 nm

  • Cuvettes or a clear-bottom 96-well plate

Procedure:

  • Prepare stock solutions of both native and PEGylated lysozyme at a high concentration (e.g., 20 mg/mL) in the sodium acetate buffer.

  • Prepare a series of dilutions of each protein in the same buffer, for example, from 1 mg/mL to 15 mg/mL.

  • Transfer the protein solutions to cuvettes or a 96-well plate.

  • Incubate the samples at room temperature for 10 minutes.

  • Measure the optical density (OD) of each sample at 600 nm. Use the buffer as a blank.

  • Plot the OD600 values against the protein concentration for both native and PEGylated lysozyme. A higher OD600 indicates greater turbidity and lower solubility.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_solubility Solubility Assessment p1 Protein Solution (e.g., Lysozyme in PBS) r1 PEGylation Reaction (Protein + Activated PEG) p1->r1 p2 Activate Octaethylene Glycol Monomethyl Ether with NHS p2->r1 q1 Quench Reaction (e.g., with Tris buffer) r1->q1 pu1 Purification (Size-Exclusion Chromatography) q1->pu1 a1 Characterization (SDS-PAGE, Mass Spec) pu1->a1 s1 Turbidity Assay (Native vs. PEGylated Protein) pu1->s1 s2 Data Analysis (Compare Solubility) s1->s2

Caption: Experimental workflow for protein PEGylation and solubility assessment.

Characterization of PEGylated Proteins

Thorough characterization of the PEGylated protein is essential to confirm successful conjugation and to understand the impact of the modification on the protein's properties.

  • SDS-PAGE: A simple and rapid method to visually confirm PEGylation. The PEGylated protein will exhibit a higher apparent molecular weight and migrate more slowly on the gel compared to the unmodified protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the determination of the degree of PEGylation (the number of PEG chains attached to each protein molecule).[8]

  • Size-Exclusion Chromatography (SEC): As used in the purification step, SEC can also be used analytically to assess the hydrodynamic size of the PEGylated protein and to detect any aggregation.

  • Activity Assay: It is crucial to determine if the PEGylation has affected the biological activity of the protein. For lysozyme, a turbidimetric assay using Micrococcus lysodeikticus as a substrate can be employed.[9][10]

By following these protocols and characterization methods, researchers can effectively utilize this compound to enhance the solubility of proteins for a wide range of applications in research and drug development.

References

Application Notes & Protocols: Experimental Setup for Williamson Ether Synthesis of PEG Chains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Williamson ether synthesis is a versatile and widely used organic reaction for the formation of ethers.[1] In the context of polymer chemistry and drug development, it is a fundamental method for the PEGylation of molecules.[2] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a critical strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including proteins, peptides, and small molecules.[3][4] This process can enhance drug solubility, extend circulation half-life, and reduce immunogenicity.[2][3]

The synthesis involves the reaction of an alkoxide ion with a primary alkyl halide or other electrophile with a good leaving group (like a tosylate) via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][5] For PEG synthesis, this typically involves deprotonating a hydroxyl-terminated PEG chain with a strong base to form a PEG-alkoxide, which then acts as a nucleophile to attack an alkyl halide.[1] This document provides detailed protocols for both solution-phase and solid-phase Williamson ether synthesis of PEG chains.

General Reaction Pathway

The Williamson ether synthesis proceeds via an SN2 mechanism. The first step involves the deprotonation of a PEG alcohol using a strong base to form a highly nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide (or a similar substrate like a tosylate), displacing the halide leaving group in a single, concerted step to form the desired ether linkage.[1][5]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) PEG_OH PEG-OH Base + Base PEG_OH->Base PEG_O PEG-O⁻ Base->PEG_O Deprotonation BaseH + Base-H⁺ PEG_O->BaseH PEG_O2 PEG-O⁻ R_X + R-X PEG_O2->R_X PEG_OR PEG-O-R R_X->PEG_OR SN2 Attack X_ion + X⁻ PEG_OR->X_ion

Caption: General mechanism of the Williamson ether synthesis for PEG chains.

Experimental Protocols

Two primary methodologies are presented: a classical solution-phase synthesis suitable for general applications and a solid-phase synthesis for producing highly pure, monodisperse PEG chains.

Protocol 1: General Solution-Phase Synthesis of a PEG Monoalkyl Ether

This protocol describes a typical procedure for synthesizing a monoalkyl ether of a PEG diol, where an excess of the diol is used to favor monosubstitution.[6]

Materials:

  • Polyethylene glycol (e.g., Tetraethylene glycol)

  • Sodium hydroxide (B78521) (NaOH), 50% aqueous solution

  • Alkyl halide (e.g., Decyl bromide)

  • Diethyl ether (for extraction)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Argon or Nitrogen gas supply

  • Round-bottom flask with stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the polyethylene glycol and the 50% aqueous NaOH solution. A typical molar ratio is 10:1.05 (glycol:hydroxide).[6]

  • Inert Atmosphere: Purge the system with an inert gas (Argon or Nitrogen) and heat the mixture to 100°C with stirring.[6]

  • Addition of Alkyl Halide: Once the temperature is stable, add the alkyl halide dropwise. The molar ratio of glycol to halide should be kept high (e.g., 10:1) to minimize the formation of the dialkylated product.[6]

  • Reaction: Maintain the reaction mixture at 100°C with vigorous stirring for 8 to 24 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

  • Extract the aqueous mixture multiple times (e.g., 4 times) with diethyl ether to isolate the product.[6]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).[6]

  • Filter the drying agent and remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.[7]

  • Purification: The crude product can be further purified by column chromatography or precipitation. A common method is to dissolve the product in a minimal amount of a good solvent (e.g., dichloromethane, benzene) and precipitate it by adding a poor solvent in which PEG is insoluble, such as cold diethyl ether or hexane.[8]

Protocol 2: Solid-Phase Stepwise Synthesis of Monodisperse PEG Chains

This advanced protocol allows for the controlled, stepwise addition of monomer units to a growing PEG chain on a solid support, enabling the synthesis of monodisperse PEGs and avoiding complex chromatographic purifications.[9]

Materials:

  • Wang resin (polystyrene support with 4-benzyloxy benzyl (B1604629) alcohol)

  • Potassium tert-butoxide (tBuOK)

  • Protected PEG monomer (e.g., DMTr-O-(PEG)₄-OTs)

  • Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM)

  • Deprotection agent: Trifluoroacetic acid (TFA) or Trichloroacetic acid (TCA) in DCM

  • Solid-phase synthesis vessel

Procedure (One Elongation Cycle):

  • Deprotonation: Swell the Wang resin in THF within the synthesis vessel. Add a solution of a strong base, such as potassium tert-butoxide (tBuOK), to deprotonate the hydroxyl groups on the resin, forming an alkoxide.[9] Agitate the mixture at room temperature.

  • Washing: After the deprotonation step, wash the resin extensively with THF to remove excess base.

  • Coupling (Williamson Ether Formation): Add a solution of the protected PEG monomer (e.g., a tosylated monomer with a DMTr protecting group at the other end) in THF to the activated resin.[9] Allow the coupling reaction to proceed at room temperature. Using an excess of the monomer can help drive the reaction to completion.[9]

  • Monitoring and Washing: After the coupling reaction, a small sample of the resin can be cleaved and analyzed by mass spectrometry (e.g., ESI-MS) to confirm complete conversion.[9] Once complete, wash the resin thoroughly with THF and DCM to remove unreacted monomer and byproducts.

  • Deprotection: To prepare for the next cycle, remove the terminal protecting group (e.g., DMTr) from the newly added monomer unit. This is typically achieved by treating the resin with a dilute acid solution, such as 3-5% TCA or TFA in DCM.[9]

  • Washing: Wash the resin with DCM to remove the cleaved protecting group and residual acid.

  • Next Cycle: The resin is now ready for the next elongation cycle, starting again from the deprotonation step (Step 1).

  • Cleavage from Resin: Once the desired PEG length is achieved, the final product is cleaved from the solid support by treating the resin with a strong acid, such as neat TFA.[9] The cleaved PEG is then precipitated and washed to yield the final, pure product.

Data Presentation: Reaction Conditions

The following tables summarize typical quantitative data for the Williamson ether synthesis of PEG chains under different conditions.

Table 1: Solution-Phase Synthesis Conditions

PEG SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Diethylene GlycolButyl Chloride50% aq. NaOHNone (neat)1002475[6]
Tetraethylene GlycolDecyl Bromide50% aq. NaOHNone (neat)10024-[6]
2-Naphthol1-BromobutaneNaOHEthanol78 (reflux)0.83-[10]
PEG (MW ~1000)Propargyl TosylateNaHTHFRT -> 60-86[11]

Table 2: Solid-Phase Synthesis Parameters

StepReagent(s)SolventTemperatureKey FeatureReference
Deprotonation tBuOKTHFRoom TempActivates hydroxyl groups on the solid support.[9]
Coupling DMTr-O-(PEG)₄-OTsTHFRoom TempWilliamson ether formation; excess monomer used.[9]
Deprotection 3-5% TCA in DCMDCMRoom TempRemoves acid-labile DMTr group for next cycle.[9]
Cleavage Trifluoroacetic acid (TFA)NoneRoom TempReleases final PEG product from the resin.[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a single cycle of the solid-phase synthesis protocol, which is a highly controlled method for producing well-defined PEG chains.

Solid_Phase_Workflow start Start with Wang Resin deprotonation 1. Deprotonation (Base: tBuOK in THF) start->deprotonation wash1 Wash (THF) deprotonation->wash1 coupling 2. Coupling Reaction (Add Protected Monomer) wash1->coupling wash2 Wash (THF/DCM) coupling->wash2 deprotection 3. Deprotection (Acid: TFA/TCA in DCM) wash2->deprotection wash3 Wash (DCM) deprotection->wash3 check_length Desired Length? wash3->check_length check_length->deprotonation No (Repeat Cycle) cleavage Final Cleavage (Strong Acid: TFA) check_length->cleavage Yes end Purified Monodisperse PEG cleavage->end

Caption: Experimental workflow for one cycle of solid-phase PEG synthesis.

References

Application Notes and Protocols for Nanoparticle Coating with Octaethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of nanoparticles with biocompatible coatings is a critical step in the development of nanomaterials for biomedical applications, including drug delivery, bioimaging, and diagnostics.[1][2][3] Octaethylene glycol monomethyl ether (mOEG8) is a discrete polyethylene (B3416737) glycol (PEG) derivative that provides a hydrophilic and sterically hindering layer on the nanoparticle surface. This "stealth" coating enhances colloidal stability, reduces non-specific protein adsorption (opsonization), and prolongs circulation time in vivo by minimizing clearance by the reticuloendothelial system (RES).[1] The well-defined length of the octaethylene glycol chain allows for precise control over the surface chemistry and functionality of the nanoparticles, which is advantageous for applications requiring specific ligand-receptor interactions or controlled drug release.[4]

These application notes provide detailed protocols for the surface functionalization of iron oxide and gold nanoparticles with this compound derivatives and summarize key quantitative data for characterization.

Quantitative Data Summary

The following tables summarize the expected physicochemical properties of nanoparticles before and after functionalization with a PEG-based coating like this compound. The exact values will vary depending on the nanoparticle core material, size, and the specific functionalization protocol used.

Nanoparticle CoreCoatingHydrodynamic Diameter (nm)Zeta Potential (mV)Medium
Iron Oxide (Fe₃O₄)Amine-functionalized~35+15 to +25Deionized Water
Iron Oxide (Fe₃O₄)mOEG8~50-70-10 to -25PBS
Gold (Au)Citrate-stabilized~25-30 to -50Deionized Water
Gold (Au)mOEG8-Thiol~35-45-15 to -25Deionized Water

Table 1: Physicochemical Properties of mOEG8-Coated Nanoparticles. The hydrodynamic diameter typically increases after coating due to the added polymer layer, while the zeta potential shifts towards neutral, indicating successful surface modification and enhanced stability in biological media.

Experimental Protocols

Protocol 1: Functionalization of Iron Oxide Nanoparticles (IONPs) with this compound

This protocol describes a two-step process for coating IONPs, involving an initial surface amination followed by covalent attachment of an NHS-activated octaethylene glycol.[4]

Materials:

  • Iron oxide nanoparticles (IONPs)

  • Anhydrous ethanol (B145695)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Phosphate-buffered saline (PBS), pH 7.4

  • N-Hydroxysuccinimide (NHS) ester of octaethylene glycol (OEG-NHS)

  • Deionized (DI) water

  • Magnetic separator

Equipment:

  • Sonicator

  • Shaker or rotator

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

  • Transmission Electron Microscope (TEM)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • Surface Amination of IONPs:

    • Disperse 10 mg of IONPs in 20 mL of anhydrous ethanol by sonication.

    • Add 100 µL of APTES to the IONP suspension.

    • Stir the mixture at room temperature for 24 hours.

    • Collect the amine-functionalized IONPs using a magnetic separator and wash them three times with ethanol to remove excess APTES.[4]

  • PEGylation Reaction:

    • Resuspend the amine-functionalized IONPs in 10 mL of PBS (pH 7.4).

    • Add a 10-fold molar excess of OEG-NHS ester to the IONP suspension.

    • React for 4 hours at room temperature with gentle shaking.[4]

  • Purification:

    • Collect the PEGylated IONPs using a magnetic separator.

    • Wash the nanoparticles three times with DI water to remove unreacted OEG-NHS and byproducts.[4]

  • Characterization:

    • Resuspend the final product in DI water.

    • Characterize the nanoparticles using DLS to determine the hydrodynamic diameter and zeta potential to assess surface charge.[4][5]

    • Use TEM for morphological analysis and FTIR to confirm the presence of the OEG coating.

IONP_Functionalization cluster_0 cluster_1 A IONPs in Ethanol B Add APTES C Surface Amination (24h, RT) B->C Stirring D Magnetic Separation & Ethanol Wash (3x) C->D E Amine-Functionalized IONPs in PBS D->E F Add OEG-NHS G PEGylation Reaction (4h, RT) F->G Shaking H Magnetic Separation & DI Water Wash (3x) G->H I mOEG8-Coated IONPs H->I J Characterization (DLS, Zeta, TEM, FTIR) I->J

Caption: Workflow for the functionalization of IONPs with mOEG8.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with Thiol-Terminated this compound

This protocol details the coating of AuNPs via ligand exchange, where a thiol-terminated mOEG8 displaces the original stabilizing ligands on the AuNP surface to form a self-assembled monolayer (SAM).[4]

Materials:

  • Gold nanoparticle (AuNP) solution (e.g., citrate-stabilized)

  • Thiol-terminated this compound (mOEG8-Thiol)

  • Deionized (DI) water

Equipment:

  • Shaker or rotator

  • Centrifuge

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

  • Transmission Electron Microscope (TEM)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of mOEG8-Thiol Solution:

    • Prepare a 1 mM solution of mOEG8-thiol in DI water.

  • PEGylation Reaction:

    • To 1 mL of the AuNP solution, add the mOEG8-thiol solution to a final concentration of 100 µM.

    • Incubate the mixture at room temperature for at least 12 hours with gentle stirring to allow for the formation of a stable SAM.[4]

  • Purification:

    • Transfer the reaction mixture to a centrifuge tube.

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).

    • Carefully remove the supernatant containing excess mOEG8-thiol.

    • Resuspend the nanoparticle pellet in fresh DI water. Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.[4]

  • Characterization:

    • Resuspend the final product in DI water.

    • Measure the UV-Vis spectrum to check for any changes in the surface plasmon resonance peak, which can indicate aggregation or successful coating.

    • Characterize the nanoparticles using DLS for hydrodynamic size and zeta potential for surface charge analysis.

    • Use TEM for morphological analysis.

AuNP_Functionalization cluster_0 A AuNP Solution B Add mOEG8-Thiol C Ligand Exchange (12h, RT) B->C Stirring D Centrifugation & DI Water Wash (3x) C->D E mOEG8-Coated AuNPs D->E F Characterization (DLS, Zeta, TEM, UV-Vis) E->F

Caption: Workflow for the functionalization of AuNPs with mOEG8-Thiol.

Applications in Drug Development

The functionalization of nanoparticles with mOEG8 is a key strategy in the development of advanced drug delivery systems.[6][7] The hydrophilic and biocompatible surface imparted by the mOEG8 coating can:

  • Prolong Circulation Time: By reducing opsonization and clearance by the immune system, mOEG8-coated nanoparticles can circulate in the bloodstream for longer periods, increasing the probability of reaching the target site.[1][6]

  • Enhance Tumor Targeting: In cancer therapy, the prolonged circulation allows for the enhanced permeability and retention (EPR) effect to facilitate passive tumor accumulation.[3] Furthermore, the terminal methyl ether group can be replaced with other functional groups to allow for the conjugation of targeting ligands (e.g., antibodies, peptides) for active targeting of cancer cells.[8][9]

  • Improve Drug Solubility: The hydrophilic mOEG8 shell can improve the solubility and stability of hydrophobic drugs encapsulated within the nanoparticle core.[4]

The protocols and data presented here provide a foundational framework for researchers and drug development professionals to design and synthesize mOEG8-coated nanoparticles with enhanced stability and biocompatibility for a wide range of therapeutic and diagnostic applications.[2][10]

References

Application Notes and Protocols for the Conjugation of Octaethylene Glycol Monomethyl Ether to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a well-established and powerful strategy in drug development to enhance the therapeutic properties of peptides.[1] This modification can improve pharmacokinetic profiles by increasing the hydrodynamic size of the peptide, which in turn reduces renal clearance and provides protection against proteolytic degradation.[2][3] Furthermore, PEGylation can lead to increased solubility and reduced immunogenicity of the therapeutic peptide.[3][4]

Octaethylene glycol monomethyl ether (mPEG8) is a discrete, monodisperse PEG linker, meaning it has a defined molecular weight. This allows for the creation of more homogeneous and well-characterized peptide conjugates compared to traditional, polydisperse PEG reagents.[5] This document provides detailed application notes and protocols for the most common and effective methods for conjugating this compound to peptides, including N-hydroxysuccinimide (NHS) ester chemistry, maleimide (B117702) chemistry, click chemistry, and reductive amination.

General Experimental Workflow

The conjugation of this compound to a peptide typically follows a series of core steps, from preparation and reaction to purification and analysis. The optimization of each step is crucial for achieving a high yield of the desired conjugate with the intended degree of modification.

General Experimental Workflow Peptide_Prep Peptide Preparation - Dissolution - pH adjustment Conjugation Conjugation Reaction - Stoichiometry - Temperature - Time Peptide_Prep->Conjugation mPEG8_Prep mPEG8-Reagent - Selection - Dissolution mPEG8_Prep->Conjugation Quenching Quenching (if applicable) Conjugation->Quenching Purification Purification - RP-HPLC - SEC Quenching->Purification Analysis Analysis - LC/MS - MALDI-TOF MS Purification->Analysis

Caption: General workflow for peptide PEGylation.

NHS Ester Chemistry for Amine-Reactive PEGylation

This is one of the most widely used methods for PEGylation, targeting primary amines such as the N-terminal α-amine and the ε-amine of lysine (B10760008) residues to form stable amide bonds.[6][7]

Reaction Principle

The reaction involves the nucleophilic acyl substitution of the N-hydroxysuccinimide (NHS) ester of the mPEG8 reagent by a deprotonated primary amine on the peptide. This results in the formation of a stable amide bond and the release of NHS as a byproduct.[2] The efficiency of this reaction is highly dependent on the pH of the reaction buffer, with an optimal range of 7.2 to 8.5.[2]

NHS Ester Reaction mPEG8_NHS mPEG8-O-CO-NHS Peptide_NH2 Peptide-NH2 Conjugate mPEG8-CO-NH-Peptide mPEG8_NHS->Conjugate + Peptide-NH2 Peptide_NH2->Conjugate NHS NHS

Caption: NHS ester reaction with a primary amine.

Experimental Protocol

Materials and Reagents:

  • Peptide with at least one primary amine.

  • mPEG8-NHS Ester.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or sodium phosphate (B84403) buffer, pH 7.2-8.5.

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0.

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

  • Analytical Instruments: Liquid chromatography-mass spectrometry (LC/MS) or MALDI-TOF MS.

Procedure:

  • Peptide Solution Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[2]

  • mPEG8-NHS Ester Preparation: Equilibrate the vial of mPEG8-NHS ester to room temperature before opening to prevent moisture condensation.[2] Dissolve the reagent in a small amount of anhydrous DMSO or DMF before adding it to the peptide solution.

  • Reaction Setup: Add the dissolved mPEG8-NHS ester to the peptide solution. A molar excess of the PEGylation reagent is typically used to drive the reaction to completion.[4]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.[7] The progress of the reaction can be monitored by RP-HPLC or LC-MS.[4]

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted mPEG8-NHS ester.[7] Incubate for 30 minutes at room temperature.[7]

  • Purification: Purify the PEGylated peptide using RP-HPLC or SEC to remove excess PEG reagent, unreacted peptide, and byproducts.[2][4]

  • Analysis: Confirm the conjugation and purity of the product using LC/MS or MALDI-TOF MS.

Quantitative Data Summary
ParameterRecommended Value/RangeReference(s)
pH 7.2 - 8.5[2]
Molar Ratio (mPEG8-NHS:Peptide) 1.5:1 to 20:1[4][7]
Reaction Time 30 min - 2 hours (Room Temp) or 2-4 hours to overnight (4°C)[4][7]
Peptide Concentration 1 - 10 mg/mL[2]

Maleimide Chemistry for Thiol-Reactive PEGylation

This technique provides a highly specific method for PEGylating peptides at cysteine residues. The maleimide group on the mPEG8 reagent reacts with the thiol group of a cysteine via a Michael addition reaction to form a stable thioether bond.[7]

Reaction Principle

The reaction between a maleimide and a thiol proceeds readily at a neutral or slightly basic pH to form a stable thioether linkage.[8] This reaction is highly specific for sulfhydryl groups within a pH range of 6.5-7.5.[1]

Maleimide Reaction mPEG8_Mal mPEG8-Maleimide Peptide_SH Peptide-SH Conjugate mPEG8-S-Peptide mPEG8_Mal->Conjugate + Peptide-SH Peptide_SH->Conjugate

Caption: Maleimide reaction with a thiol group.

Experimental Protocol

Materials and Reagents:

  • Peptide containing at least one free cysteine residue.

  • mPEG8-Maleimide.

  • Reaction Buffer: Phosphate buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5), free of thiols.[7]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.

  • Purification System: SEC or RP-HPLC.

  • Analytical Instruments: MALDI-TOF MS, Ellman's Reagent for free thiol quantification.

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the Reaction Buffer. If the cysteine residue is in a disulfide bond, pre-treat the peptide with a reducing agent like TCEP to expose the free thiol.[7]

  • mPEG8-Maleimide Dissolution: Dissolve the mPEG8-Maleimide in the Reaction Buffer immediately before use.[7]

  • Reaction Setup: Add the dissolved mPEG8-Maleimide to the peptide solution. A 2- to 20-fold molar excess of mPEG8-Maleimide is typically used.[7][8]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[7][8] Protect the reaction from light.[7]

  • Purification: Purify the PEGylated peptide using SEC or RP-HPLC.[7]

  • Analysis: Confirm the conjugation and purity of the product using MALDI-TOF MS. The disappearance of free thiols can be monitored using Ellman's Reagent.[7]

Quantitative Data Summary
ParameterRecommended Value/RangeReference(s)
pH 6.5 - 7.5[1][7]
Molar Ratio (mPEG8-Maleimide:Peptide) 2:1 to 20:1[7][8]
Reaction Time 2 - 4 hours (Room Temp) or overnight (4°C)[7][8]
Peptide Concentration 1 - 10 mg/mL[5]

Click Chemistry for Bioorthogonal PEGylation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for bioconjugation.[7] This approach involves the reaction of a PEG molecule functionalized with an azide (B81097) group with a peptide containing an alkyne group (or vice versa) to form a stable triazole linkage.[7][9]

Reaction Principle

The CuAAC reaction is a [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to yield a 1,4-disubstituted 1,2,3-triazole.[10] This reaction is highly specific and can be performed in aqueous buffers.[10]

Click Chemistry Reaction mPEG8_N3 mPEG8-N3 Catalyst Cu(I) mPEG8_N3->Catalyst Peptide_Alkyne Peptide-C≡CH Peptide_Alkyne->Catalyst Conjugate mPEG8-Triazole-Peptide Catalyst->Conjugate

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol

Materials and Reagents:

  • Peptide functionalized with an alkyne or azide group.

  • mPEG8 functionalized with the corresponding azide or alkyne group.

  • Reaction Buffer: Phosphate or Tris buffer, pH 7-8.

  • Catalyst: Copper(II) sulfate (B86663) (CuSO4) and a reducing agent like sodium ascorbate.

  • Copper Ligand (optional): e.g., Tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the Cu(I) oxidation state.

  • Purification System: RP-HPLC or SEC.

  • Analytical Instruments: LC/MS or MALDI-TOF MS.

Procedure:

  • Peptide and mPEG8 Dissolution: Dissolve the alkyne-peptide and azide-mPEG8 in the Reaction Buffer.[7]

  • Catalyst Preparation: Prepare stock solutions of CuSO4 and sodium ascorbate. If using a ligand, pre-mix the CuSO4 with the ligand.[7]

  • Reaction Setup: In a reaction vessel, combine the dissolved peptide and mPEG8.

  • Initiation of Click Reaction: Add the copper(I) catalyst to the peptide/PEG mixture to initiate the reaction. A typical final concentration is 1 mM CuSO4 and 5 mM sodium ascorbate.[7]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the PEGylated peptide using RP-HPLC or SEC.

  • Analysis: Confirm the conjugation and purity of the product using LC/MS or MALDI-TOF MS.

Quantitative Data Summary
ParameterRecommended Value/RangeReference(s)
pH 7 - 8[7]
Catalyst Concentration 1 mM CuSO4, 5 mM Sodium Ascorbate[7]
Reaction Time 1 - 4 hours (Room Temp)[7]

Reductive Amination for N-terminal PEGylation

Reductive amination allows for the site-specific PEGylation of the N-terminus of a peptide. This method takes advantage of the lower pKa of the N-terminal α-amine compared to the ε-amine of lysine residues, allowing for selective reaction at a controlled pH.[11]

Reaction Principle

The aldehyde group of an mPEG8-aldehyde reagent reacts with the N-terminal primary amine of the peptide under mildly acidic conditions (pH 5.0-6.5) to form a reversible imine (Schiff base).[11] Subsequent reduction of this imine by a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), results in a stable secondary amine linkage.[11]

Reductive Amination cluster_0 Reactants cluster_1 Schiff Base Intermediate cluster_2 Conjugate Reactants mPEG8-CHO + H2N-Peptide Schiff_Base mPEG8-CH=N-Peptide Reactants->Schiff_Base pH 5.0-6.5 Conjugate mPEG8-CH2-NH-Peptide Schiff_Base->Conjugate + NaBH3CN

Caption: Two-step reductive amination process.

Experimental Protocol

Materials and Reagents:

  • Peptide with an accessible N-terminal amine.

  • mPEG8-aldehyde.

  • Reaction Buffer: MES or sodium acetate (B1210297) buffer, pH 5.0-6.5.

  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN).

  • Purification System: RP-HPLC or SEC.

  • Analytical Instruments: LC/MS or MALDI-TOF MS.

Procedure:

  • Peptide and mPEG8 Dissolution: Dissolve the peptide and mPEG8-aldehyde in the Reaction Buffer.

  • Reaction Setup: Combine the peptide and mPEG8-aldehyde solutions. A molar excess of the PEG reagent is typically used.

  • Incubation (Schiff Base Formation): Incubate the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base.

  • Reduction: Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.

  • Incubation (Reduction): Continue to incubate the reaction at room temperature for an additional 2-4 hours or overnight at 4°C.

  • Purification: Purify the PEGylated peptide using RP-HPLC or SEC.

  • Analysis: Confirm the conjugation and purity of the product using LC/MS or MALDI-TOF MS.

Quantitative Data Summary
ParameterRecommended Value/RangeReference(s)
pH 5.0 - 6.5[11]
Reducing Agent Sodium Cyanoborohydride (~20 mM)[11]
Reaction Time 3 - 6 hours (Room Temp) or overnight (4°C)[11]

Conclusion

The choice of conjugation method for attaching this compound to a peptide depends on several factors, including the amino acid sequence of the peptide, the desired site of PEGylation, and the required stability of the resulting linkage. The protocols provided in these application notes offer a starting point for developing a robust and efficient PEGylation strategy. Optimization of reaction conditions for each specific peptide is crucial for achieving the desired product with high yield and purity. Subsequent characterization of the PEGylated peptide is essential to ensure the quality and consistency of the final product.[12][13]

References

Application Notes and Protocols for Medical Research and Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Advanced in vitro models are pivotal in bridging the gap between preclinical studies and clinical outcomes. Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional two-dimensional (2D) monolayers.[1][2][3][4] These models better replicate the complex cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and gene expression profiles observed in vivo.[5][6][7] When combined with cutting-edge technologies like CRISPR-Cas9 gene editing, these models become powerful tools for disease modeling, drug discovery, and personalized medicine.[8][9][10]

This document provides detailed application notes and protocols for utilizing 3D cell culture and CRISPR-Cas9 technology in medical research, with a focus on high-throughput drug screening and the investigation of cellular signaling pathways.

Application Note 1: High-Throughput Drug Screening Using 3D Tumor Spheroids

Traditional 2D cell cultures often fail to predict in vivo drug efficacy, contributing to high attrition rates in clinical trials.[3][11] 3D tumor spheroids are more predictive models as they mimic the microenvironment of a solid tumor, often exhibiting increased resistance to therapeutic compounds compared to 2D cultures.[12] This protocol outlines a high-throughput method for screening anti-cancer drugs using tumor spheroids formed in 384-well plates, followed by automated imaging and analysis.

Experimental Workflow: 3D Spheroid Drug Screening

The overall workflow involves spheroid formation, compound treatment, viability staining, and data acquisition using high-content imaging.

G cluster_0 Phase 1: Spheroid Formation cluster_1 Phase 2: Drug Treatment & Analysis cluster_2 Phase 3: Data Processing A Prepare Single-Cell Suspension B Seed Cells into Low-Attachment U-bottom Plate A->B C Centrifuge Plate to Aggregate Cells B->C D Incubate for 3-4 Days to Form Spheroids C->D F Add Drug Compounds to Spheroid Cultures D->F E Prepare Drug Dilution Series E->F G Incubate for 72 Hours F->G H Add Viability Dyes (e.g., Calcein AM/PI) G->H I Image Plates with High-Content Imager (Brightfield & Fluorescence) H->I J Analyze Spheroid Size (Brightfield) I->J L Calculate IC50 Values J->L K Quantify Live/Dead Cell Fluorescence Intensity K->L

Caption: Workflow for high-throughput drug screening on 3D tumor spheroids.

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of uniform spheroids in a 384-well format, a method suitable for high-throughput screening (HTS).[13]

Materials:

  • Cancer cell line of choice (e.g., U87MG glioblastoma, A549 lung carcinoma)[2][11]

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 384-well, round U-bottom, ultra-low attachment (ULA) plates

  • Hemocytometer or automated cell counter

Methodology:

  • Cell Preparation: Culture cells in standard T-75 flasks until they reach 80-90% confluency.

  • Wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate until cells detach.

  • Neutralize trypsin with complete medium, collect the cell suspension, and centrifuge.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count to determine concentration and viability.

  • Seeding: Dilute the cell suspension to the desired seeding density (e.g., 500-2000 cells per 50 µL, requires optimization for each cell line).[11]

  • Dispense 50 µL of the cell suspension into each well of the 384-well ULA plate.

  • Aggregation: Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-4 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.

Protocol 2: High-Throughput Drug Efficacy Screening

This protocol details the treatment of established spheroids with therapeutic compounds and the subsequent viability assessment.

Materials:

  • Spheroid cultures from Protocol 1

  • Therapeutic compounds for screening

  • Complete culture medium

  • Viability reagents: Calcein AM (live cells, green fluorescence) and Propidium Iodide (PI) or similar dead-cell stain (dead cells, red fluorescence)[14]

  • High-content automated imaging system (e.g., Celigo Image Cytometer)[11][14]

Methodology:

  • Compound Preparation: Prepare serial dilutions of each drug compound in complete culture medium. A common approach is a 7-point dilution series with a DMSO control.

  • Drug Treatment: After 3-4 days of spheroid formation, carefully add 25 µL of the prepared drug dilutions to each well.

  • Incubation: Return the plates to the incubator for a period determined by the drug's mechanism of action (typically 48-96 hours).

  • Viability Staining: Prepare a staining solution containing Calcein AM and PI in a suitable buffer (e.g., PBS) according to the manufacturer's instructions.

  • Add the staining solution to each well and incubate for 1-2 hours at 37°C, protected from light.

  • Imaging and Analysis:

    • Acquire images using an automated high-content imaging system.

    • Capture brightfield images to measure spheroid diameter and morphology.

    • Capture fluorescent images in the green (live cells) and red (dead cells) channels.

    • Use integrated software to quantify the total fluorescence intensity for each channel per spheroid.

    • Calculate the ratio of live to dead cells and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: Comparative Drug Sensitivity

3D cell cultures frequently demonstrate higher drug resistance than 2D cultures. The table below illustrates a typical comparative dataset for IC50 values of common chemotherapeutic agents.

Drug CompoundCell Line2D Culture IC50 (µM)3D Spheroid IC50 (µM)Fold Change in Resistance (3D vs. 2D)
PaclitaxelU87MG0.170.955.6
DoxorubicinU87MG0.452.104.7
Proscillaridin APancreatic (KRAS mutant)~5.0 (non-selective)0.2 (selective)- (Increased Selectivity)

Data are representative examples derived from literature findings.[1][11]

Application Note 2: CRISPR-Cas9 for Disease Modeling in Organoids

Patient-derived organoids (PDOs) are self-organizing 3D structures that recapitulate the genetic and phenotypic characteristics of the original tissue.[7][15] Combining PDO technology with CRISPR-Cas9 genome editing allows for the creation of precise isogenic disease models.[8][9] This is invaluable for establishing cause-effect relationships between specific mutations and disease phenotypes, and for testing targeted therapies.[8][16]

Logical Workflow: Generating Isogenic Organoid Disease Models

This workflow illustrates the process of generating and utilizing CRISPR-edited organoids for research and drug development.

G cluster_0 Source Material cluster_1 Model Generation cluster_2 Gene Editing cluster_3 Application A Patient Tissue Biopsy (Tumor or Normal) C Establish Organoid Culture A->C B Induced Pluripotent Stem Cells (iPSCs) B->C E Deliver Cas9 & sgRNA (e.g., Electroporation) C->E D Design sgRNA for Target Gene D->E F Select & Expand Edited Clones E->F G Sequence Verification of Mutation F->G H Phenotypic Analysis (e.g., Growth, Invasion) G->H I Drug Screening & Personalized Medicine G->I J Basic Research on Disease Mechanism G->J G cluster_2D 2D Monolayer Culture cluster_3D 3D Spheroid Culture cluster_pathway Wnt/β-catenin Pathway B_CAT_2D β-catenin (High Protein Expression) AXIN_2D Axin2 (Low RNA Expression) CCND1_2D Cyclin-D1 (Low RNA Expression) B_CAT_3D β-catenin (Low Protein Expression) AXIN_3D Axin2 (High RNA Expression) CCND1_3D Cyclin-D1 (High RNA Expression) WNT Wnt Ligand RECEPTOR Frizzled/LRP Receptor WNT->RECEPTOR Binds DESTRUCTION Destruction Complex (APC, Axin, GSK3β) RECEPTOR->DESTRUCTION Inhibits B_CAT_CYTO Cytoplasmic β-catenin DESTRUCTION->B_CAT_CYTO Phosphorylates & Degrades NUCLEUS Nucleus B_CAT_CYTO->NUCLEUS Translocates TCF_LEF TCF/LEF B_CAT_CYTO->TCF_LEF Activates TARGET_GENES Target Gene Expression (e.g., Cyclin-D1, Axin2) TCF_LEF->TARGET_GENES Promotes Transcription LEGEND Note: In 3D culture, lower β-catenin protein but higher target gene expression suggests altered regulation, possibly related to cell adhesion and migration.

References

Application Notes and Protocols: Octaethylene Glycol Monomethyl Ether in the Synthesis of Star-Shaped Block Macromolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of star-shaped block macromolecules utilizing octaethylene glycol monomethyl ether. This well-defined hydrophilic oligomer offers precise control over the architecture and properties of the resulting star polymers, making them highly suitable for applications in drug delivery and nanotechnology.

Introduction to Star-Shaped Macromolecules with Oligoethylene Glycol Arms

Star-shaped polymers are a class of branched macromolecules composed of multiple linear polymer chains, or "arms," radiating from a central core.[1] When these arms consist of this compound, the resulting star polymer possesses a hydrophilic shell, which can enhance solubility, biocompatibility, and circulation time in biological systems. These characteristics make them promising candidates for advanced drug delivery systems.[2][3][4] The uniform length of this compound allows for the synthesis of star polymers with low polydispersity, ensuring batch-to-batch consistency and predictable in vivo behavior.

The synthesis of these macromolecules can be broadly categorized into two main strategies: the "arm-first" and the "core-first" methods.[5][6]

  • Arm-First (Convergent) Approach: In this method, the linear arms are synthesized first and then attached to a multifunctional core molecule.[5][7] This approach allows for the thorough characterization of the arms before their attachment to the core, providing better control over the final star macromolecule.

  • Core-First (Divergent) Approach: This strategy involves growing the polymer arms from a multifunctional initiator core.[6]

Applications in Drug Delivery

Star-shaped block copolymers with this compound arms are particularly advantageous for drug delivery.[2][8] The hydrophilic oligoethylene glycol shell can form a protective corona around a hydrophobic core, which can encapsulate therapeutic agents. This core-shell structure can improve drug stability, and reduce premature drug release.[3][4] Furthermore, the multi-arm nature of these polymers allows for higher drug loading compared to their linear counterparts.[2]

Synthesis of Star-Shaped Block Macromolecules

The following sections detail the experimental protocols for the synthesis of star-shaped block macromolecules using this compound via the "arm-first" and "core-first" approaches.

Arm-First Synthesis of a Star-Shaped Block Copolymer

This protocol describes the synthesis of a star-shaped polymer with a hydrophobic core and hydrophilic this compound arms. The process involves the synthesis of the polymer arms, followed by their attachment to a multifunctional core.

Experimental Workflow (Arm-First)

cluster_0 Step 1: Arm Synthesis and Functionalization cluster_1 Step 2: Core Preparation cluster_2 Step 3: Coupling Reaction A This compound B Functionalization (e.g., Tosylation) A->B C Functionalized OEG Arm B->C G Coupling of Arms to Core C->G D Multifunctional Core (e.g., Polyol) E Activation of Core D->E F Activated Core E->F F->G H Purification G->H I Star-Shaped Block Macromolecule H->I cluster_0 Step 1: Initiator Core Preparation cluster_1 Step 2: Polymerization cluster_2 Step 3: Termination and Purification A Multifunctional Core (e.g., Inositol) B Deprotonation A->B C Multifunctional Initiator B->C D Addition of Monomer (e.g., Ethylene Oxide) C->D E Anionic Ring-Opening Polymerization D->E F Living Star Polymer E->F G Termination (e.g., with Methyl Iodide) F->G H Purification G->H I Star-Shaped Polymer with OEG Arms H->I cluster_0 Macromolecule Design cluster_1 Properties cluster_2 Application A Star-Shaped Architecture E High Drug Loading Capacity A->E B Hydrophilic OEG Arms F Enhanced Stability B->F C Hydrophobic Core G Drug Encapsulation C->G D Self-Assembly into Micelles D->G E->G H Systemic Circulation F->H G->H I Targeted Drug Release H->I

References

Application Notes and Protocols for Octaethylene Glycol Monomethyl Ether in the Formation of Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of octaethylene glycol monomethyl ether-terminated alkanethiols for creating self-assembled monolayers (SAMs). Due to their exceptional ability to resist non-specific protein adsorption, these SAMs are invaluable in biomedical research, biosensor development, and drug delivery systems.[1] This document details the mechanism behind their protein resistance, provides in-depth experimental protocols for their formation and characterization, and presents quantitative data to inform experimental design.

Mechanism of Protein Resistance

The remarkable ability of oligo(ethylene glycol) (OEG)-terminated SAMs to prevent protein adsorption is a complex phenomenon that extends beyond simple hydrophilicity. It is intrinsically linked to the molecular conformation of the OEG chains and their dynamic interaction with the surrounding water molecules.[1] The current scientific consensus points to a hydrated layer at the SAM-water interface that creates both a physical and energetic barrier to protein adhesion.

Key factors that govern this protein resistance include:

  • Molecular Conformation: On gold surfaces, OEG chains typically adopt a helical conformation. This structure is critical for protein resistance, in contrast to the more densely packed "all-trans" conformation observed on silver, which is less effective.[1]

  • Hydration Layer: The helical structure of the OEG chains is believed to effectively bind and structure interfacial water molecules, forming a stable and viscous hydration layer. This layer exerts a repulsive force that prevents proteins from making contact with the surface.[1][2]

  • Chain Flexibility and Packing Density: While densely packed OEG films can exhibit some resistance to protein adhesion, the conformational freedom of the OEG chains is also considered a significant factor in their anti-fouling properties. The packing density of the monolayer can be modulated by adjusting the solvent composition during SAM formation.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data for OEG-terminated SAMs from various studies. These values can serve as a benchmark for the successful formation and performance of these monolayers.

Table 1: Surface Properties of OEG-SAMs

SAM TypeSolvent for FormationStatic Water Contact Angle (°)Ellipsometric Thickness (Å)
(EG)3OH-C11-SHEthanol (B145695)< 20°~18
(EG)6OH-C11-SHEthanol< 20°~25
OEG-SAMsGeneral< 30°Varies with chain length

Data synthesized from multiple sources, specific values can vary based on experimental conditions.[1][4]

Table 2: Protein Adsorption on OEG-SAMs Measured by Surface Plasmon Resonance (SPR)

SAM TypeProteinProtein ConcentrationAdsorbed Amount (ng/cm²)
(EG)3OH-C11-SHFibrinogen1 mg/mL< 1
(EG)6OH-C11-SHFibrinogen1 mg/mL< 1
(EG)3OH-C11-SHLysozyme1 mg/mL< 1
(EG)6OH-C11-SHLysozyme1 mg/mL< 1
Mixed RGD/(EG)3OHFibrinogenNot SpecifiedNearly undetectable

Data is indicative of the high protein resistance of OEG-SAMs.[3][5]

Experimental Protocols

I. Formation of this compound SAMs on Gold

This protocol details the standard procedure for creating a high-quality OEG-SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound-terminated alkanethiol

  • Anhydrous ethanol (200 proof)

  • Deionized water (18.2 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Clean glassware

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in Piranha solution for 5-10 minutes to remove organic contaminants. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Thoroughly rinse the substrates with copious amounts of deionized water, followed by a final rinse with absolute ethanol.[6]

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.[7]

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the this compound-terminated alkanethiol in absolute ethanol.[6] For applications requiring different packing densities, mixed ethanol and water solutions can be utilized.[3]

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution of the thiol.[6]

  • SAM Formation:

    • Immediately immerse the clean, dry gold substrates into the prepared thiol solution.[6]

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer. The initial formation is rapid, but longer incubation times are crucial for achieving a highly organized structure.[1]

  • Rinsing and Drying:

    • After the incubation period, carefully remove the substrates from the thiol solution.

    • Rinse the surfaces thoroughly with absolute ethanol to remove any non-chemisorbed thiol molecules.[7]

    • Dry the SAM-coated substrates under a gentle stream of nitrogen gas.[7]

  • Storage:

    • Store the functionalized substrates in a clean, dry environment, such as a desiccator, until they are needed for characterization or subsequent experiments.

II. Characterization of OEG-SAMs

A combination of surface-sensitive techniques should be employed to confirm the successful formation and quality of the OEG-SAM.

A. Contact Angle Goniometry:

  • Purpose: To assess the wettability of the surface. A successful OEG-SAM will result in a hydrophilic surface.[1]

  • Procedure:

    • Place a small droplet of deionized water onto the SAM-coated surface.

    • Measure the static contact angle between the water droplet and the surface.

    • A low contact angle, typically below 30°, is indicative of a successful hydrophilic OEG-SAM.[1]

B. Ellipsometry:

  • Purpose: To measure the thickness of the formed monolayer.[1]

  • Procedure:

    • Measure the optical properties of a bare, clean gold substrate to serve as a reference.

    • Measure the optical properties of the SAM-coated substrate.

    • Utilize appropriate optical models to calculate the thickness of the organic layer. The expected thickness will be dependent on the specific length of the alkanethiol and the octaethylene glycol chain.

C. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition and chemical states of the surface, confirming the presence and integrity of the OEG-SAM.[8]

  • Procedure:

    • Introduce the SAM-coated substrate into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire survey scans to identify the elements present on the surface.

    • Acquire high-resolution spectra for the C 1s, O 1s, S 2p, and Au 4f regions.

    • Analyze the spectra: The C 1s spectrum should exhibit components corresponding to the alkyl chain (C-C) and the ethylene (B1197577) glycol units (C-O). The S 2p spectrum should confirm the covalent attachment of the thiol to the gold surface through the presence of a thiolate peak around 162 eV.[8]

D. Surface Plasmon Resonance (SPR):

  • Purpose: To evaluate the protein resistance of the SAM in real-time.[1]

  • Procedure:

    • Equilibrate the SAM-coated SPR sensor chip with a suitable running buffer (e.g., phosphate-buffered saline, PBS).

    • Inject a solution of a model protein, such as fibrinogen, lysozyme, or bovine serum albumin (BSA), over the surface.[3]

    • Monitor the change in the SPR signal, measured in response units (RU).

    • A minimal change in the SPR signal upon protein injection confirms the high protein resistance of the OEG-SAM.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Au_Substrate Gold Substrate Cleaning Piranha Solution Cleaning Au_Substrate->Cleaning Rinsing_Drying1 Rinse (DI Water, Ethanol) & Dry (N2) Cleaning->Rinsing_Drying1 Immersion Immerse Substrate (18-24h) Rinsing_Drying1->Immersion Thiol_Solution Prepare 1 mM OEG-Thiol in Ethanol Thiol_Solution->Immersion Rinsing_Drying2 Rinse (Ethanol) & Dry (N2) Immersion->Rinsing_Drying2 Contact_Angle Contact Angle Goniometry Rinsing_Drying2->Contact_Angle Ellipsometry Ellipsometry Rinsing_Drying2->Ellipsometry XPS XPS Rinsing_Drying2->XPS SPR SPR (Protein Resistance) Rinsing_Drying2->SPR

Caption: Experimental workflow for OEG-SAM formation and characterization.

protein_resistance_mechanism cluster_surface SAM-Coated Surface cluster_interface Interfacial Region Gold Gold Substrate OEG1 OEG Chain (Helical) OEG2 OEG Chain (Helical) OEG3 OEG Chain (Helical) Water_Layer Structured Hydration Layer Protein Protein Water_Layer->Protein Repulsive Force

Caption: Mechanism of protein resistance by an OEG-SAM.

References

Application Notes and Protocols for the Purification of Octaethylene Glycol Monomethyl Ether Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of octaethylene glycol monomethyl ether (OEG-MME) from typical reaction mixtures. The selection of the appropriate purification technique is critical to achieving the desired purity for downstream applications, including bioconjugation, drug delivery systems, and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction to Purification Strategies

The synthesis of this compound, commonly through Williamson ether synthesis or ethoxylation of methanol (B129727), can result in a crude product containing unreacted starting materials, the corresponding polyethylene (B3416737) glycol (PEG) diol, and other structurally similar byproducts. The choice of purification method depends on the nature of these impurities, the scale of the reaction, and the final purity requirements. The most common and effective techniques include liquid-liquid extraction, silica (B1680970) gel column chromatography, and crystallization. For achieving the highest purity, preparative high-performance liquid chromatography (HPLC) may be employed.

Data Presentation: Comparison of Purification Techniques

Purification TechniqueTypical PurityTypical Yield/RecoveryNotes
Liquid-Liquid ExtractionVariable (Pre-purification)>90%Effective for the removal of salts and highly polar or non-polar impurities. Often used as an initial work-up step.[1]
Silica Gel Column Chromatography>98%60-85%Yield can be impacted by the strong adsorption of the polar this compound to the silica gel.[1]
Crystallization>98%70-90%A scalable and cost-effective method for achieving high purity, particularly for monodisperse PEG derivatives.[2]
Preparative HPLC>99%40-70%Provides the highest resolution and purity. Ideal for obtaining highly pure material for sensitive applications, though capacity is limited.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol is a standard work-up procedure to remove water-soluble byproducts and unreacted hydrophilic starting materials from the crude reaction mixture.

Materials:

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate in a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer containing the product will be the bottom layer if using DCM and the top layer if using ethyl acetate.

  • Collection: Drain the organic layer into a clean flask.

  • Brine Wash: Return the organic layer to the separatory funnel and wash with an equal volume of brine. This helps to remove residual water from the organic phase.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the partially purified product.

Protocol 2: Silica Gel Column Chromatography

This technique separates compounds based on their polarity. This compound, being a polar molecule, requires a relatively polar mobile phase to elute from the silica gel.

Materials:

  • Partially purified this compound

  • Silica Gel (for flash chromatography)

  • Hexane (B92381)

  • Ethyl Acetate

  • Methanol

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • Potassium permanganate (B83412) stain

  • Collection tubes

  • Rotary Evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the starting eluent (e.g., a mixture of hexane and ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with a mobile phase of low polarity (e.g., 100% hexane or a high hexane/ethyl acetate ratio). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then introducing methanol. A typical gradient might be from 100% hexane to 100% ethyl acetate, followed by a gradient of 0-10% methanol in ethyl acetate.

  • Fraction Collection: Collect fractions in tubes and monitor the separation using TLC with a suitable eluent. Visualize the spots using a potassium permanganate stain.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Protocol 3: Crystallization

Crystallization is an effective method for purifying solid or waxy PEG derivatives. The principle is based on the differential solubility of the compound in a hot versus a cold solvent.

Materials:

  • Crude or partially purified this compound

  • Crystallization solvent (e.g., ethanol (B145695), toluene, or a mixture of a good solvent like ethanol or acetone (B3395972) and a poor solvent like hexane or diethyl ether)

  • Heating mantle or water bath

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent or solvent mixture.

  • Cooling: Slowly cool the solution to room temperature to allow for the formation of crystals. For better recovery, subsequently cool the flask in an ice bath (0-4°C).

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Experimental Workflows

experimental_workflow Figure 1: General Purification Workflow for this compound crude Crude Reaction Mixture extraction Liquid-Liquid Extraction crude->extraction Initial Cleanup chromatography Silica Gel Column Chromatography extraction->chromatography Further Purification hplc Preparative HPLC extraction->hplc For Highest Purity crystallization Crystallization chromatography->crystallization Optional High Purity Polish pure_product Pure OEG-MME (>98-99%) chromatography->pure_product crystallization->pure_product hplc->pure_product analysis Purity Analysis (HPLC, NMR) pure_product->analysis Quality Control

Caption: General Purification Workflow.

liquid_liquid_extraction_workflow Figure 2: Liquid-Liquid Extraction Workflow start Start: Crude Product in Separatory Funnel add_solvent Add Organic Solvent (DCM or Ethyl Acetate) start->add_solvent add_water Add Deionized Water add_solvent->add_water shake Shake and Vent add_water->shake separate Allow Layers to Separate shake->separate collect_org Collect Organic Layer separate->collect_org wash_brine Wash with Brine collect_org->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end End: Partially Purified Product filter_concentrate->end

Caption: Liquid-Liquid Extraction Workflow.

column_chromatography_workflow Figure 3: Column Chromatography Workflow start Start: Pack Silica Gel Column load Load Sample start->load elute Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate -> Methanol) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate Combined Fractions combine->concentrate end End: Purified Product concentrate->end

Caption: Column Chromatography Workflow.

crystallization_workflow Figure 4: Crystallization Workflow start Start: Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool_rt Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Collect Crystals by Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end End: Pure Crystalline Product dry->end

Caption: Crystallization Workflow.

References

Application Notes and Protocols: Octaethylene Glycol Monomethyl Ether in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octaethylene glycol monomethyl ether (mPEG8-OH) is a discrete polyethylene (B3416737) glycol (PEG) derivative that has emerged as a versatile and valuable reagent in modern organic synthesis. Its unique combination of a defined-length hydrophilic chain, a terminal hydroxyl group for further functionalization, and a methoxy-capped terminus makes it an attractive building block and additive in a variety of applications. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in several key areas of organic synthesis. Its biocompatibility and ability to improve the pharmacokinetic properties of molecules make it particularly relevant for drug development and bioconjugation.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its application as a reagent, solvent, and catalyst.

PropertyValue
Chemical Formula C₁₇H₃₆O₉
Molecular Weight 384.46 g/mol [2]
CAS Number 25990-96-9
Appearance Colorless to light yellow liquid
Density ~1.075 - 1.09 g/cm³[2]
Refractive Index ~1.46
Storage Temperature Refrigerated (0-10°C)

Applications in Organic Synthesis

This compound finds utility in several key areas of organic synthesis, including:

  • Bioconjugation and as a PROTAC Linker: Serving as a flexible, hydrophilic spacer in the synthesis of bioconjugates and Proteolysis-Targeting Chimeras (PROTACs).

  • Polymer Synthesis: Acting as a precursor to macroinitiators for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP).

  • Nanoparticle Synthesis: Functioning as a solvent, reducing agent, and capping agent in the preparation of metallic and metal oxide nanoparticles.

  • Phase Transfer Catalyst: Facilitating reactions between reagents in immiscible phases, for instance, in Williamson ether synthesis.

  • High-Boiling Point Solvent: Providing a suitable reaction medium for high-temperature reactions like the Suzuki-Miyaura coupling.

Bioconjugation and PROTAC Linkers

The well-defined, hydrophilic nature of the octaethylene glycol chain makes mPEG8-OH an ideal linker for connecting biomolecules or for constructing PROTACs.[3] As a linker, it enhances the aqueous solubility and stability of the resulting conjugates and can improve their pharmacokinetic profiles.[4]

Logical Workflow for Synthesis of a Heterobifunctional Linker

The terminal hydroxyl group of this compound can be readily functionalized to introduce a variety of reactive groups, creating heterobifunctional linkers suitable for "click" chemistry and other conjugation strategies. A common approach is to introduce an azide (B81097) or alkyne at one end for bioorthogonal ligation.

G cluster_start Starting Material cluster_functionalization Functionalization cluster_activation Activation of Terminal Hydroxyl cluster_final Final Product mPEG8_OH Octaethylene glycol monomethyl ether (mPEG8-OH) Tosylation Tosylation mPEG8_OH->Tosylation 1. TsCl, Base Azidation Azidation Tosylation->Azidation 2. NaN3 NHS_Ester NHS Ester Formation Azidation->NHS_Ester 3. Succinic Anhydride, EDC/NHS Linker Azide-mPEG8-NHS Ester (Heterobifunctional Linker) NHS_Ester->Linker

Caption: Synthesis of a heterobifunctional linker from mPEG8-OH.

Experimental Protocol: Synthesis of Azido-mPEG8-OH

This protocol describes the conversion of the terminal hydroxyl group of this compound into an azide functionality, a key step in creating a "clickable" linker. This protocol is adapted from procedures for other PEG diols.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Triethylamine (B128534) (TEA) or Pyridine (1.5 eq)

  • Sodium azide (NaN₃) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

Step 1: Tosylation

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-tosylated product.

Step 2: Azidation

  • Dissolve the mono-tosylated this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (5.0 eq) to the solution.

  • Heat the mixture to 80-90 °C and stir for 12-24 hours.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the product with DCM (3 x volume of the aqueous phase).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Azido-mPEG8-OH.

Quantitative Data:

Reaction StepReagentsTypical Yield
Tosylation mPEG8-OH, TsCl, TEA> 90%
Azidation mPEG8-OTs, NaN₃> 85%

Polymer Synthesis: ATRP Macroinitiator Preparation

This compound can be converted into a macroinitiator for Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined amphiphilic block copolymers.[5] This is achieved by esterifying the terminal hydroxyl group with a molecule containing a halogen atom that can initiate polymerization.

Workflow for ATRP Macroinitiator Synthesis and Polymerization

G cluster_start Starting Material cluster_initiator Initiator Synthesis cluster_polymerization Polymerization mPEG8_OH Octaethylene glycol monomethyl ether (mPEG8-OH) Esterification Esterification with 2-bromoisobutyryl bromide mPEG8_OH->Esterification Macroinitiator mPEG8-Br Macroinitiator Esterification->Macroinitiator ATRP ATRP of Monomer (e.g., MMA) Macroinitiator->ATRP CuBr, Ligand Block_Copolymer Amphiphilic Block Copolymer ATRP->Block_Copolymer

Caption: Synthesis of an ATRP macroinitiator and subsequent polymerization.

Experimental Protocol: Synthesis of mPEG8-Br ATRP Macroinitiator

This protocol is adapted from the synthesis of a similar macroinitiator using tetraethylene glycol monomethyl ether.[3]

Materials:

  • This compound (1.0 eq)

  • Triethylamine (TEA), freshly distilled (1.3 eq)

  • 2-Bromoisobutyryl bromide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and freshly distilled triethylamine (1.3 eq) in dry THF under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2-bromoisobutyryl bromide (1.2 eq) in dry THF to the flask via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the precipitated triethylamine hydrobromide salt by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mPEG8-Br macroinitiator.

Quantitative Data:

ProductCharacterizationExpected Outcome
mPEG8-Br Macroinitiator ¹H NMRDisappearance of the hydroxyl proton signal and appearance of signals for the isobutyryl protons.
Polymerization GPCLow polydispersity index (PDI) < 1.3 for the resulting polymer.[5]

Nanoparticle Synthesis

In the polyol synthesis method, this compound can serve as a high-boiling point solvent, a reducing agent, and a capping agent for the synthesis of metallic nanoparticles, such as gold (Au) and silver (Ag) nanoparticles.[3][6] This multifunctional role simplifies the synthesis process.

Workflow for Gold Nanoparticle Synthesis

G cluster_setup Reaction Setup cluster_synthesis Nanoparticle Formation cluster_product Product Heating Heat mPEG8-OH to 120°C Injection Inject HAuCl₄ solution Heating->Injection Nucleation Nucleation and Growth Injection->Nucleation Reduction of Au³⁺ AuNPs Gold Nanoparticles (AuNPs) Nucleation->AuNPs

Caption: Workflow for gold nanoparticle synthesis using mPEG8-OH.

Experimental Protocol: Synthesis of Gold Nanoparticles (AuNPs)

This protocol is adapted from a procedure using tetraethylene glycol monomethyl ether.[6]

Materials:

  • This compound

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Deionized water

  • Ethanol (B145695) (for washing)

Procedure:

  • In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 20 mL of this compound.

  • Heat the solvent to 120 °C with vigorous stirring.

  • Rapidly inject a 1 mL aqueous solution of 10 mM HAuCl₄·3H₂O into the hot this compound.

  • Observe the color change of the solution from yellow to ruby red, which indicates the formation of gold nanoparticles.

  • Maintain the reaction temperature at 120 °C for 30-60 minutes to ensure the completion of the reaction and stabilization of the nanoparticles.

  • Allow the solution to cool to room temperature.

  • Purify the synthesized gold nanoparticles by repeated centrifugation and resuspension in ethanol or water to remove excess reagents.

Quantitative Data:

ParameterExpected OutcomeCharacterization Method
Particle Size Dependent on reaction conditions (temperature, precursor concentration)Transmission Electron Microscopy (TEM)
Optical Properties Characteristic Surface Plasmon Resonance (SPR) peakUV-Visible Spectroscopy

Phase Transfer Catalyst

The polyether chain of this compound can complex alkali metal cations, similar to crown ethers. This property allows it to function as a phase transfer catalyst (PTC), facilitating reactions between an aqueous or solid phase anionic reagent and an organic-soluble substrate.[7]

Mechanism of Phase Transfer Catalysis in Williamson Ether Synthesis

G cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base M⁺OH⁻ (e.g., KOH) Catalyst mPEG8-OH Alkyl_Halide R-X (Alkyl Halide) Ether R-O-R' (Ether Product) Alkyl_Halide->Ether SN2 Reaction Complex {mPEG8-OH • M⁺}OH⁻ Catalyst->Complex Complexation Complex->Alkyl_Halide Phase Transfer Alkoxide R'-O⁻M⁺

Caption: Role of mPEG8-OH in Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a general procedure adapted from the use of other PEG ethers as phase transfer catalysts.[7]

Materials:

  • Phenol (or other alcohol) (1.0 eq)

  • Benzyl (B1604629) chloride (or other primary alkyl halide) (1.1 eq)

  • Potassium hydroxide (B78521) (KOH) (2.0 eq)

  • This compound (0.1 eq)

  • Toluene

Procedure:

  • To a round-bottom flask, add the phenol, potassium hydroxide, this compound, and toluene.

  • Heat the mixture to reflux with vigorous stirring.

  • Add the benzyl chloride dropwise to the refluxing mixture.

  • Continue refluxing and stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data:

CatalystReaction ConditionsTypical Yield
mPEG8-OH Reflux in toluene, 4-8 hours> 80% (expected)

High-Boiling Point Solvent

With a high boiling point, this compound is an excellent solvent for reactions requiring elevated temperatures. An example is the Suzuki-Miyaura cross-coupling reaction, where it can also act as a weak ligand to stabilize the palladium catalyst.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure using tetraethylene glycol monomethyl ether as the solvent.[8]

Materials:

  • Aryl halide (e.g., bromobenzene) (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • This compound

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium(II) acetate, and potassium carbonate.

  • Add this compound as the solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data:

SolventCatalyst SystemTypical Yield
mPEG8-OH Pd(OAc)₂, K₂CO₃> 90% (expected)

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis with a growing number of applications. Its well-defined structure, hydrophilicity, and ease of functionalization make it a powerful tool for researchers in synthetic chemistry, materials science, and drug development. The protocols and data presented here provide a foundation for the successful application of this reagent in a variety of synthetic transformations.

References

Application Notes and Protocols: Synthesis of Octaethylene Glycol Monomethyl Ether Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the tosylation of octaethylene glycol monomethyl ether, a common reaction in bioconjugation and drug delivery research. The resulting product, this compound tosylate, is a key intermediate for the further functionalization of polyethylene (B3416737) glycol (PEG) chains. This protocol includes a summary of reaction parameters, a detailed experimental procedure, and a workflow diagram for clarity.

Introduction

Polyethylene glycol (PEG) and its derivatives are widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The tosylation of the terminal hydroxyl group of a PEG chain is a fundamental step in activating it for subsequent nucleophilic substitution reactions. This allows for the attachment of various functional groups, such as azides, amines, or thiols, enabling the conjugation of PEG to proteins, peptides, or small molecule drugs. This protocol details a reliable method for the tosylation of this compound using p-toluenesulfonyl chloride (TsCl).

Data Presentation

The following table summarizes the key quantitative data for the tosylation of this compound. The values are based on established protocols for similar polyethylene glycol derivatives and may require optimization for specific laboratory conditions.[1][2]

ParameterValueNotes
Reactants
This compound1.0 eqStarting material.
p-Toluenesulfonyl chloride (TsCl)1.2 - 1.5 eqTosylating agent. Using a slight excess ensures complete conversion.
Base (Pyridine or Triethylamine)1.5 - 2.0 eqAcid scavenger.
Solvent
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)10 mL / g of starting materialReaction solvent. Must be anhydrous to prevent hydrolysis of TsCl.[2]
Reaction Conditions
Temperature0 °C to Room TemperatureThe reaction is initiated at 0 °C and may be allowed to warm to room temperature.[1]
Reaction Time4 - 16 hoursReaction progress should be monitored by TLC.
Work-up & Purification
Washing Solutions1M HCl, sat. NaHCO₃, BrineTo remove the base and other water-soluble impurities.[1]
Purification MethodColumn Chromatography or Precipitation in cold diethyl etherTo isolate the pure product.[1][2]
Expected Yield 70-90%Yields can vary based on reaction scale and purification method.[3][4]

Experimental Protocol

This protocol describes the tosylation of this compound on a laboratory scale.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine (B92270) or Triethylamine (B128534) (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.5 eq) to the solution and stir for 10-15 minutes.

  • Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-14 hours.[1]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane or dichloromethane/methanol). The product spot should be less polar than the starting material.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl (to remove the amine base), saturated NaHCO₃ solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Precipitation: Dissolve the crude product in a minimal amount of DCM and precipitate it by adding the solution dropwise to a stirred flask of cold diethyl ether.[2] Collect the precipitate by filtration.

    • Column Chromatography: Alternatively, for higher purity, purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).[1]

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR and ¹³C NMR spectroscopy. In the ¹H NMR spectrum, characteristic peaks for the tosyl group protons should be observed around 7.8 and 7.3 ppm.[5][6]

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

Tosylation_Reaction Chemical Reaction of Tosylation cluster_conditions Conditions OEG_OH Octaethylene Glycol Monomethyl Ether OEG_OTs Octaethylene Glycol Monomethyl Ether Tosylate OEG_OH->OEG_OTs TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->OEG_OTs Base Pyridine or Et3N HCl_salt Pyridinium or Triethylammonium Chloride Base->HCl_salt

Caption: Tosylation of this compound.

Tosylation_Workflow Experimental Workflow start Start: Dissolve Octaethylene Glycol Monomethyl Ether in Anhydrous DCM cool Cool to 0 °C start->cool add_base Add Pyridine or Triethylamine cool->add_base add_tscl Add p-Toluenesulfonyl Chloride add_base->add_tscl react Stir at 0 °C to Room Temperature (4-16h) add_tscl->react monitor Monitor by TLC react->monitor workup Work-up: Wash with 1M HCl, sat. NaHCO3, Brine monitor->workup Reaction Complete dry Dry Organic Layer and Concentrate workup->dry purify Purification: Precipitation or Column Chromatography dry->purify characterize Characterization (NMR) purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step experimental workflow for tosylation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Octaethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges in the synthesis of octaethylene glycol monomethyl ether, with a focus on improving reaction yield and product purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during synthesis, providing potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is my overall yield of this compound consistently low?

Low yields can stem from several factors, primarily related to the Williamson ether synthesis, the most common synthetic route.[1][2] Key issues include:

  • Incomplete Deprotonation: The alcohol starting material (octaethylene glycol) must be fully converted to its alkoxide form to act as an effective nucleophile. If deprotonation is incomplete, a significant amount of starting material will remain unreacted.[1][3]

  • Side Reactions: The desired substitution reaction can compete with other pathways, such as elimination reactions of the alkylating agent, especially at elevated temperatures.[1][2]

  • Product Loss During Purification: Octaethylene glycol and its derivatives are often viscous oils and highly polar, which can lead to significant product loss during purification steps like silica (B1680970) gel chromatography.[1][4]

  • Anionic Depolymerization: Under harsh basic conditions or prolonged reaction times at high temperatures, the polyethylene (B3416737) glycol chain can break down, leading to shorter oligomers.[1][3]

Q2: My TLC analysis shows multiple spots in the product mixture. What are these byproducts and how can I minimize them?

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates an impure product mixture. Common byproducts include:

  • Unreacted Starting Material: The most common "impurity" is often the unreacted octaethylene glycol diol.

  • Symmetric Bis-Monomethyl Ether: If both ends of the octaethylene glycol molecule react with the methylating agent, a symmetric bis-substituted byproduct will form.[1]

  • Elimination Products: The alkylating agent can undergo a base-catalyzed elimination reaction, which competes with the desired Williamson ether synthesis.[2]

Strategies to Minimize Byproducts:

  • Optimize Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation without interfering in the substitution reaction. Aprotic solvents such as tetrahydrofuran (B95107) (THF) or N,N-Dimethylformamide (DMF) are preferred.[1][5]

  • Control Reaction Temperature: While higher temperatures can accelerate the reaction, they also favor elimination side reactions.[1] It is crucial to find an optimal temperature that provides a reasonable reaction rate without significantly promoting byproduct formation. Some procedures recommend temperatures around 60-80°C.[1][5]

  • Use Protecting Groups: For a more controlled synthesis, especially when building the oligoethylene glycol chain from smaller units, employing a protecting group like a trityl group can prevent unwanted reactions at other hydroxyl sites, ensuring monofunctionalization.[1][6]

Q3: My product recovery after column chromatography is very poor. What's happening and how can I improve it?

Poor recovery from silica gel chromatography is a common issue due to the polar nature of octaethylene glycol.

  • Strong Adsorption: The multiple ether oxygens and the terminal hydroxyl group can form strong hydrogen bonds with the silica gel, leading to irreversible adsorption or significant tailing.[4]

  • Inappropriate Eluent: If the solvent system (eluent) is not polar enough, the product will not move off the column.

Solutions for Improved Recovery:

  • Increase Eluent Polarity: A gradient elution is highly recommended. Start with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increase the proportion of a more polar solvent like ethyl acetate, followed by the introduction of methanol (B129727).[4][5] A final mobile phase containing up to 20-30% methanol may be necessary to elute the highly polar product.[4]

  • "Chromatography-Free" Synthesis: Consider synthetic routes specifically designed to avoid column chromatography, which can reduce losses during purification and improve overall yield.[1][6] These methods often rely on strategic liquid-liquid extractions to remove impurities.

Data Summary

The following tables summarize key troubleshooting points and the general effects of reaction parameters on the synthesis.

Table 1: Troubleshooting Common Synthesis Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion of Starting Material Incomplete deprotonation of the alcohol.Ensure strictly anhydrous (water-free) conditions. Use a sufficient excess of a strong base like NaH.[1][3]
Low reaction temperature or insufficient reaction time.Gradually increase the reaction temperature (e.g., to 60-80°C) while monitoring the reaction progress by TLC.[1][5]
Formation of Multiple Products Elimination side reactions.Maintain the lowest effective reaction temperature.[1]
Presence of symmetric bis-substituted byproducts.Consider a synthetic strategy that uses a protecting group to ensure only one hydroxyl group is available for reaction.[1][6]
Depolymerization of the PEG chain.Avoid excessively harsh basic conditions and prolonged reaction times at high temperatures.[1]
Low Recovery from Purification Strong adsorption of the product to silica gel.Use a gradient elution with increasing polarity, potentially including methanol in the mobile phase.[4]
Product is a viscous, hard-to-handle oil.Ensure all residual solvent is removed under a high vacuum. Gentle heating can be applied if the product is thermally stable.[1]

Table 2: Effect of Key Parameters on Williamson Ether Synthesis

ParameterGeneral Effect of IncreaseRecommendation
Temperature Increases reaction rate but also increases the rate of elimination side reactions.[1]Optimize for a balance between reaction time and purity. A range of 60-80°C is often a good starting point.[1][5]
Base Concentration Increased deprotonation of the alcohol, but excess strong base can promote side reactions.Use a slight excess (e.g., 1.1 equivalents) of a strong, non-nucleophilic base like NaH.[3][5]
Reaction Time Increases conversion, but prolonged time at high temperatures can lead to depolymerization.Monitor the reaction by TLC and stop once the starting material is consumed.
Water Content Quenches the alkoxide and consumes the base, inhibiting the reaction.Use flame-dried glassware and anhydrous solvents to maintain a water-free environment.[1][3]

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows for the synthesis and troubleshooting process.

TroubleshootingWorkflow cluster_causes Potential Causes & Solutions Start Low Yield Observed TLC Analyze Crude Mixture by TLC Start->TLC SM_Present Significant Starting Material Remains? TLC->SM_Present Check Starting Material Spot Byproducts Multiple Byproduct Spots Observed? TLC->Byproducts Check for New Spots SM_Present->Byproducts  No / Minor IncompleteDeprotonation Cause: Incomplete Deprotonation Solution: • Use anhydrous solvents • Use excess NaH (1.1 eq) • Ensure sufficient reaction time SM_Present->IncompleteDeprotonation  Yes Elimination Cause: Elimination Side Reaction Solution: • Lower reaction temperature • Avoid sterically hindered reagents Byproducts->Elimination  Yes End Proceed to Purification Optimization Byproducts->End  No, clean reaction LowTemp Cause: Suboptimal Temperature Solution: • Increase temperature gradually • Monitor by TLC BisEther Cause: Bis-Ether Formation Solution: • Use protecting group strategy • Control stoichiometry SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Setup 1. Reaction Setup (Flame-dried flask, N2 atmosphere) Deprotonation 2. Deprotonation (Dissolve OEG-diol in anhydrous THF, cool to 0°C, add NaH portion-wise) Setup->Deprotonation Alkylation 3. Methylation (Add methylating agent, e.g., MeI or MeOTs, dropwise at 0°C) Deprotonation->Alkylation Reaction 4. Reaction (Warm to room temp, then heat to 60-70°C overnight, monitor by TLC) Alkylation->Reaction Quench 5. Quench Reaction (Cool to 0°C, cautiously add water) Reaction->Quench Extract 6. Liquid-Liquid Extraction (Dilute with ether/water, separate layers, wash organic phase with brine) Quench->Extract Dry 7. Dry & Concentrate (Dry organic layer with Na2SO4, remove solvent under reduced pressure) Extract->Dry Purify 8. Purification (Silica gel column chromatography) Dry->Purify Final Final Product: This compound Purify->Final

References

Troubleshooting side reactions in PEGylation with octaethylene glycol monomethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common side reactions and to offer answers to frequently asked questions related to PEGylation with reagents like octaethylene glycol monomethyl ether derivatives (e.g., mPEG8-NHS Ester).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using amine-reactive mPEG reagents like mPEG-NHS esters?

A1: The most common side reactions include the hydrolysis of the activated PEG ester, the formation of multiple PEGylated species (polydispersity), and protein aggregation or precipitation.[1][2] Hydrolysis occurs when the reactive N-hydroxysuccinimide (NHS) ester reacts with water, rendering the PEG reagent inactive.[1] Polydispersity, the attachment of a variable number of PEG chains to a single protein, is often a result of multiple accessible reactive sites (like lysine (B10760008) residues) on the protein's surface.[2][3] Aggregation can be caused by suboptimal reaction conditions or by intermolecular cross-linking if the PEG reagent contains bifunctional impurities.[2][4]

Q2: My PEGylation reaction yield is very low or non-existent. What is the most probable cause?

A2: A low yield is most frequently caused by the inactivation of the PEG reagent due to hydrolysis.[5][6] PEG-NHS esters are highly sensitive to moisture and should be stored desiccated at -20°C and warmed to room temperature before opening to prevent condensation.[7][8] Other significant causes include using a reaction buffer with competing nucleophiles (like Tris or glycine), suboptimal pH that slows the reaction, or steric hindrance preventing the PEG reagent from accessing the target site on the protein.[6][9]

Q3: My final product is a heterogeneous mixture of mono-, di-, and multi-PEGylated species. How can I achieve a more homogeneous, mono-PEGylated product?

A3: Achieving a mono-PEGylated product requires careful control over reaction conditions. The most critical factor is the molar ratio of the PEG reagent to the protein; reducing this ratio will statistically favor mono-PEGylation.[7][10] Additionally, lowering the reaction pH can increase selectivity for the N-terminal α-amino group, which is generally more nucleophilic and has a lower pKa than the ε-amino groups of lysine residues.[2][10]

Q4: I am observing significant protein aggregation and precipitation during my experiment. What steps can I take to prevent this?

A4: Protein aggregation can be mitigated by optimizing several factors. Lowering the protein concentration in the reaction mixture can reduce intermolecular interactions that lead to aggregation.[4][10] Performing the reaction at a lower temperature, such as 4°C, can slow down aggregation kinetics.[11] The presence of bifunctional impurities (e.g., PEG-diol) in your monofunctional mPEG reagent can cause unintended cross-linking, so ensuring high-purity reagents is crucial.[4][12] Finally, the addition of stabilizing excipients like arginine or sucrose (B13894) to the buffer can help maintain protein stability.[4]

Q5: How can I confirm that my mPEG-NHS ester reagent is active before starting a large-scale reaction?

A5: Proper storage and handling are the first lines of defense; always use fresh or properly stored reagents and avoid repeated freeze-thaw cycles.[6] Prepare solutions of the PEG reagent immediately before use, as their stability in aqueous solutions is limited.[5][8] To functionally test the activity of an NHS-ester PEG, you can perform a simple small-scale colorimetric assay with a molecule containing a primary amine, which can confirm its ability to react before committing your valuable protein.[6]

Detailed Troubleshooting Guides

Issue 1: Low or No PEGylation Yield

Question: I'm not seeing any product, or the yield is extremely low. How do I systematically troubleshoot this?

Answer: A low PEGylation yield is a common problem that can be addressed by systematically evaluating each component of the reaction. The primary suspects are the activity of the PEG reagent, the reaction conditions, and the composition of the reaction buffer.

The following workflow provides a step-by-step process for identifying the root cause of low conjugation efficiency.

G start Low PEGylation Yield Observed reagent_check 1. Check PEG Reagent Is it fresh? Stored properly (-20°C, desiccated)? start->reagent_check buffer_check 2. Check Buffer Composition Does it contain primary amines (e.g., Tris, Glycine)? reagent_check->buffer_check Yes replace_reagent Use fresh, properly handled PEG reagent. reagent_check->replace_reagent No ph_check 3. Verify Reaction pH Is pH optimal for chemistry? (e.g., 7.0-8.5 for NHS esters) buffer_check->ph_check No buffer_exchange Exchange into amine-free buffer (e.g., PBS, HEPES). buffer_check->buffer_exchange Yes ratio_check 4. Evaluate Molar Ratio (PEG:Protein) Is the excess sufficient? ph_check->ratio_check Yes adjust_ph Adjust pH of the reaction buffer. ph_check->adjust_ph No steric_check 5. Consider Steric Hindrance Is the target site accessible? ratio_check->steric_check Yes increase_ratio Increase molar excess of PEG reagent. ratio_check->increase_ratio No change_linker Use a PEG with a longer spacer arm or try an alternative conjugation site. steric_check->change_linker Yes success Yield Improved steric_check->success No replace_reagent->success buffer_exchange->success adjust_ph->success increase_ratio->success change_linker->success

Troubleshooting workflow for low PEGylation yield.
Issue 2: Hydrolysis of Activated mPEG-NHS Ester

Question: How significant is the hydrolysis of mPEG-NHS ester, and how can I minimize it?

Answer: The hydrolysis of the NHS ester is a critical competing side reaction that directly reduces the concentration of the active PEG reagent available for conjugation.[1] The rate of this hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at more alkaline conditions.[13][14]

To maximize conjugation efficiency, it is crucial to find a pH that balances the reactivity of the target amine groups on the protein with the stability of the NHS ester. While higher pH deprotonates and activates primary amines, it also accelerates the hydrolysis of the PEG reagent.[13] Therefore, reactions should be performed promptly after the reagent is dissolved, and the reaction time should be optimized to avoid prolonged exposure to aqueous conditions.

G cluster_0 Reaction Pathways mPEG_NHS mPEG-NHS Ester (Active Reagent) Conjugate PEGylated Protein (Desired Product) mPEG_NHS->Conjugate Amidation (Desired Reaction) Favored at pH 7.0-8.5 Hydrolyzed_PEG mPEG-COOH (Inactive Side Product) mPEG_NHS->Hydrolyzed_PEG Hydrolysis (Side Reaction) Rate increases with pH Protein_NH2 Protein-NH2 (Target Amine) H2O H2O (Water/Buffer)

Competition between amidation and hydrolysis.
Issue 3: Intermolecular Cross-linking and Aggregation

Question: My product analysis shows high molecular weight species, suggesting aggregation or cross-linking. What causes this, and how can it be prevented?

Answer: The formation of high molecular weight aggregates is often caused by intermolecular cross-linking. While you may be using a monofunctional mPEG reagent, commercial preparations can contain small amounts of bifunctional impurities, most commonly polyethylene (B3416737) glycol diol (HO-PEG-OH).[12] If this diol is activated at both ends, it can act as a bridge, covalently linking two separate protein molecules, leading to dimers and larger aggregates.[12][15]

To prevent this, use high-purity mPEG reagents with very low diol content.[15] Additionally, optimizing reaction conditions such as reducing the protein concentration and performing the reaction at a lower temperature can minimize aggregation.[4][11]

G cluster_0 Desired Mono-PEGylation cluster_1 Side Reaction: Cross-linking mPEG mPEG-NHS (Monofunctional) MonoPEG_Product Mono-PEGylated Protein mPEG->MonoPEG_Product Protein1 Protein DiPEG NHS-PEG-NHS (Bifunctional Impurity) Dimer_Product Cross-linked Dimer (Aggregate) DiPEG->Dimer_Product Protein2 Protein Protein2->Dimer_Product Protein3 Protein Protein3->Dimer_Product

Mechanism of cross-linking by bifunctional impurities.

Data Summary Tables

Quantitative data from various studies can help guide the optimization of your PEGylation protocol.

Table 1: Influence of Key Reaction Parameters on PEGylation Outcome

ParameterTo Increase Mono-PEGylationTo Decrease Multi-PEGylationTo Reduce AggregationPotential Negative Impact
pH Lower pH (e.g., 7.0-7.5) to favor N-terminus[10]Lower pH to reduce lysine reactivity[2]Maintain pH where protein is most stable[11]Very low pH will significantly slow the reaction rate.
Molar Ratio (PEG:Protein) Use lower molar excess (e.g., 1:1 to 5:1)[11]Systematically decrease molar ratio[7]Avoid very high excess which can increase impurity-driven cross-linking.Insufficient excess can lead to low yield and unreacted protein.[6]
Temperature Lower temp (4°C) can improve selectivity[7]Lower temp (4°C) slows the overall reaction rate[11]Lower temp (4°C) reduces aggregation kinetics[3]Reaction will be much slower, requiring longer incubation times.[7]
Protein Concentration N/AN/ALower protein concentration[10]Very low concentrations can slow reaction kinetics.[6]
Reaction Time Optimize to halt before multi-PEGylation occurs[10]Shorter reaction times[10]N/AInsufficient time will result in an incomplete reaction and low yield.[2]

Table 2: Half-life of PEG-NHS Esters at Various pH Values

This table illustrates the strong dependence of PEG-NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[13][14]

pHTemperatureApproximate Half-life of PEG-NHS Ester
7.4Not Specified> 120 minutes[13][14]
9.0Not Specified< 9 minutes[13][14]

Key Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein with mPEG-NHS Ester

This protocol provides a general method for conjugating an mPEG-NHS ester to a protein via primary amine groups.[16][17]

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.0 to a concentration of 1-10 mg/mL.[16] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.[6]

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or DMF.[14]

  • Reaction Initiation: Add a 5- to 20-fold molar excess of the dissolved mPEG-NHS ester to the protein solution while gently stirring.[14] The final concentration of the organic solvent should generally be kept below 10% to avoid affecting protein stability.[18]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[19] These conditions should be optimized for each specific protein.

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[14]

  • Purification: Remove unreacted PEG reagent, the NHS byproduct, and any aggregated protein using a suitable method such as Size-Exclusion Chromatography (SEC) or dialysis.[17]

Protocol 2: Analysis of PEGylation Products by Size-Exclusion Chromatography (SEC)

SEC is a powerful technique to assess the outcome of a PEGylation reaction by separating molecules based on their size in solution. It can effectively quantify the percentage of monomer, aggregates, and unreacted protein.[11][20]

  • System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS) until a stable baseline is achieved.[11]

  • Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm low-protein-binding filter to remove any large, insoluble aggregates.[11]

  • Injection and Data Acquisition: Inject the filtered sample onto the column and monitor the eluent at 280 nm to detect the protein.[11]

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Unreacted protein will elute last, followed by the mono-PEGylated product, with any multi-PEGylated species or aggregates eluting earlier.[11] Calculate the relative percentage of each species to determine the reaction's success and purity of the product.

References

Technical Support Center: Optimizing Octaethylene Glycol Monomethyl Ether Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octaethylene glycol monomethyl ether (mPEG8) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common experimental challenges. Here, you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to enhance the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in protein PEGylation?

A1: The most frequent challenges in protein PEGylation include achieving the desired degree of modification, ensuring site-specificity, and purifying the PEGylated product from unreacted reagents and byproducts.[1][2] Other significant hurdles include preventing protein aggregation, minimizing the loss of biological activity, and dealing with the potential immunogenicity of PEG itself.[1][3][4]

Q2: How can I control the degree of PEGylation?

A2: The degree of PEGylation can be controlled by optimizing several reaction parameters, including the molar ratio of the PEG reagent to the protein, reaction pH, temperature, and incubation time.[1] For example, a lower PEG-to-protein molar ratio and shorter reaction times generally result in a lower degree of PEGylation.[1] Careful adjustment of these factors allows you to influence the number of PEG chains attached to the protein.

Q3: What is the importance of site-specific PEGylation and how can it be achieved?

A3: Site-specific PEGylation is crucial for producing homogeneous conjugates with preserved biological activity.[1] Attaching PEG chains at specific, non-critical sites on a protein can prevent interference with its active or binding sites.[1] Common strategies to achieve site-specificity include targeting unique functional groups, such as the N-terminal amine under controlled pH conditions or a free cysteine residue.[1][2]

Q4: How should I handle and store my mPEG8 reagent, especially if it has an NHS ester functional group?

A4: N-hydroxysuccinimide (NHS) esters are highly sensitive to moisture and can hydrolyze, rendering the reagent inactive. It is critical to equilibrate the reagent to room temperature before opening the vial to prevent moisture condensation. Stock solutions should be prepared immediately before use in an anhydrous solvent like DMSO or DMF and should not be stored for long periods.[5]

Q5: What types of buffers should I use for mPEG8 conjugation?

A5: The choice of buffer is highly dependent on the conjugation chemistry. For reactions involving NHS esters, it is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris or glycine) will compete with the target protein.[2][6] Tris or glycine (B1666218) can, however, be used to quench the reaction.[6] For thiol-maleimide reactions, PBS at a pH of 6.5-7.5 is commonly recommended.[2][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your mPEG8 conjugation experiments.

Problem 1: Low or No Conjugation Yield

Q: My PEGylation reaction has a very low yield. What are the possible causes and how can I improve it?

A: Low conjugation yield can stem from several factors, including suboptimal reaction conditions, reagent quality, and issues with the target molecule.[2][5]

Possible Cause Recommended Solution(s)
Inactive mPEG8 Reagent The NHS ester or maleimide (B117702) moiety is susceptible to hydrolysis. Use a fresh vial of the mPEG8 reagent. Equilibrate the reagent to room temperature before opening to prevent moisture condensation. Prepare the mPEG8 solution immediately before use.[5]
Suboptimal Reaction pH The reactivity of both the PEG reagent and the target functional groups on the protein is highly pH-dependent.[2] For NHS ester reactions with primary amines, the optimal pH range is typically 7.0-8.5.[2] For thiol-maleimide reactions, a pH of 6.5-7.5 is recommended.[2][7] Verify the pH of your reaction buffer before starting.
Insufficient Molar Ratio of PEG Reagent A low PEG-to-protein molar ratio can lead to incomplete PEGylation.[1] Increase the molar excess of the PEG reagent. A common starting point is a 5 to 20-fold molar excess.[8] It is advisable to perform small-scale optimization experiments with varying ratios.[2]
Interfering Buffer Components Buffers containing primary amines (e.g., Tris) will compete in NHS ester reactions, while thiol-containing reagents (e.g., DTT) will interfere with maleimide chemistry.[2] Perform a buffer exchange into an appropriate buffer like PBS before the reaction.[8][6]
Short Reaction Time or Suboptimal Temperature The reaction may not have reached completion. Increase the reaction time or adjust the temperature.[1] Common conditions are 1-2 hours at room temperature or overnight at 4°C.[8][9] Lower temperatures can help to minimize hydrolysis of the PEG reagent.[8]
Problem 2: Protein Aggregation During PEGylation

Q: My protein is aggregating during the conjugation reaction. What can I do to prevent this?

A: Protein aggregation can be caused by high protein concentration, suboptimal buffer conditions, or intermolecular cross-linking.

Possible Cause Recommended Solution(s)
High Protein Concentration High protein concentrations can increase the likelihood of intermolecular cross-linking and aggregation. Reduce the protein concentration in the reaction mixture.
Suboptimal Buffer Conditions The buffer composition, including pH and ionic strength, can affect protein stability. Screen different buffer systems and pH values to find conditions that maintain protein solubility. The pH should ideally be away from the protein's isoelectric point (pI).
Intermolecular Cross-linking If using a bifunctional PEG linker, intermolecular cross-linking can occur. Reduce the molar excess of the PEG linker or shorten the incubation time.[6]
Problem 3: Heterogeneous Product Mixture

Q: My final product contains a mixture of species with different degrees of PEGylation. How can I achieve a more homogeneous product?

A: Product heterogeneity is common when proteins have multiple reactive sites.

Possible Cause Recommended Solution(s)
Multiple Reactive Sites on the Protein Proteins often have multiple lysine (B10760008) residues and an N-terminus, leading to a mixture of products.[6] To achieve a more homogeneous product, consider site-specific conjugation strategies, such as targeting a unique cysteine residue or the N-terminus at a controlled pH.
Over-PEGylation A high molar excess of the PEG reagent can lead to multiple PEG chains being attached. Reduce the molar excess of the mPEG8 reagent to achieve a lower degree of labeling.[8] Perform trial reactions with varying molar ratios to find the optimal balance.[8]
Reaction Conditions Favoring Multiple Additions A high pH can increase the reactivity of amines, potentially leading to a higher degree of PEGylation. Perform the reaction at a lower pH (e.g., 7.2) to slow down the reaction rate, offering more control, though it may require longer reaction times.[6]

Experimental Protocols

Protocol 1: mPEG8-NHS Ester Conjugation to Primary Amines

This protocol details the conjugation of an mPEG8-NHS ester to primary amines (e.g., lysine residues or the N-terminus) on a protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • mPEG8-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at the desired concentration (e.g., 1-10 mg/mL).[8] If necessary, perform a buffer exchange.

  • Prepare the mPEG8-NHS Ester Solution: Allow the vial of mPEG8-NHS ester to equilibrate to room temperature before opening.[5] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF.[5][9]

  • Initiate the Conjugation Reaction: Add the desired molar excess (e.g., 5- to 20-fold) of the dissolved mPEG8-NHS ester to the protein solution while gently vortexing.[8][9] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[8]

  • Incubate the Reaction: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[8][9]

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-100 mM to consume any unreacted NHS ester.[8][9] Incubate for 30 minutes at room temperature.[5]

  • Purify the Conjugate: Remove the unreacted mPEG8-NHS ester and byproducts using a desalting column or dialysis.[5]

  • Analyze the Conjugate: Analyze the purified conjugate using SDS-PAGE, HPLC, or Mass Spectrometry to determine the degree of PEGylation.[5]

Protocol 2: mPEG8-Maleimide Conjugation to Thiols

This protocol describes the conjugation of an mPEG8-maleimide to a free thiol (e.g., cysteine residue) on a protein.

Materials:

  • Protein solution containing a free thiol in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • mPEG8-Maleimide

  • Anhydrous DMSO or DMF

  • (Optional) TCEP (Tris(2-carboxyethyl)phosphine) for reducing disulfide bonds

  • Desalting column or dialysis equipment

Procedure:

  • (Optional) Reduce Disulfide Bonds: If the target thiol is in a disulfide bond, pre-treat the protein with a 1-5 molar excess of TCEP for 15-30 minutes at room temperature.[7]

  • Prepare the Protein Solution: Ensure the protein is in a buffer at the optimal pH of 6.5-7.5.[7]

  • Prepare the mPEG8-Maleimide Solution: Dissolve the required amount of mPEG8-maleimide in anhydrous DMSO or DMF immediately before use.

  • Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved mPEG8-maleimide to the protein solution.

  • Incubate the Reaction: Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purify the Conjugate: Remove unreacted mPEG8-maleimide by size-exclusion chromatography (desalting column) or dialysis.

  • Analyze the Conjugate: Characterize the final conjugate using SDS-PAGE, HPLC, or Mass Spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_protein Protein Preparation (Buffer Exchange) conjugation Conjugation Reaction (Optimize pH, Ratio, Time) prep_protein->conjugation prep_peg mPEG8 Reagent Preparation prep_peg->conjugation quenching Quenching (If applicable) conjugation->quenching purification Purification (SEC / Dialysis) quenching->purification analysis Characterization (SDS-PAGE, HPLC, MS) purification->analysis

Caption: General experimental workflow for mPEG8 conjugation.

troubleshooting_workflow start Low Conjugation Yield? check_reagent Is mPEG8 Reagent Active? start->check_reagent check_ph Is Reaction pH Optimal? check_reagent->check_ph Yes solution_reagent Use Fresh Reagent Store Properly check_reagent->solution_reagent No check_ratio Is Molar Ratio Sufficient? check_ph->check_ratio Yes solution_ph Adjust pH (7.0-8.5 for NHS) (6.5-7.5 for Maleimide) check_ph->solution_ph No check_buffer Buffer Contains Interfering Species? check_ratio->check_buffer Yes solution_ratio Increase Molar Excess (5-20x) check_ratio->solution_ratio No solution_buffer Perform Buffer Exchange (e.g., into PBS) check_buffer->solution_buffer Yes success Yield Improved check_buffer->success No

Caption: Troubleshooting decision tree for low conjugation yield.

competing_reactions cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Side Reaction (Hydrolysis) peg_nhs mPEG8-NHS Ester protein_amine Protein-NH2 (Deprotonated Amine) peg_nhs->protein_amine water H2O peg_nhs->water stable_conjugate Stable mPEG8-Protein (Amide Bond) protein_amine->stable_conjugate pH 7.0 - 8.5 inactive_peg Inactive mPEG8-COOH water->inactive_peg Increases at high pH

Caption: Competing reactions in NHS ester-based PEGylation.

References

Technical Support Center: Purification of Octaethylene Glycol Monomethyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during the purification of octaethylene glycol monomethyl ether and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound derivatives?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Residual reactants from the synthesis process.

  • Homologues of octaethylene glycol: Shorter and longer chain ethylene (B1197577) glycols (e.g., heptaethylene glycol, nonaethylene glycol).

  • Diol impurities: Unreacted starting material or byproducts with hydroxyl groups at both ends, which often have similar polarity to the desired mono-functionalized product.

  • Solvents and reagents: Residual solvents, catalysts, or other reagents used in the synthesis.

Q2: Which purification techniques are most effective for this compound derivatives?

A2: The most common and effective methods for purifying these derivatives are:

  • Silica (B1680970) Gel Column Chromatography: A widely used technique to separate compounds based on polarity.[1]

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is effective for high-resolution separation.

  • Liquid-Liquid Extraction (LLE): Useful for removing highly polar or non-polar impurities and salts.[1]

  • Crystallization: A scalable and cost-effective method for obtaining high-purity crystalline products.

  • Precipitation: Can be effective if the product has significantly different solubility characteristics than the impurities.[2]

Q3: My octaethylene glycol derivative is an oil and difficult to handle. How can I simplify its purification?

A3: Oily PEG derivatives can be challenging. A novel approach involves the complexation with magnesium chloride (MgCl2) to transform the oily compound into a solid, which is easier to handle and purify. This complex can sometimes be used directly in subsequent reactions, and the MgCl2 can be removed by an aqueous workup.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: A combination of techniques is often recommended for comprehensive purity analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment against an internal standard.[3][4]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are excellent for confirming the molecular weight and assessing the presence of oligomeric impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): Coupled with detectors like Charged Aerosol Detection (CAD) or an Evaporative Light Scattering Detector (ELSD), HPLC is invaluable for separating and quantifying the main product from closely related impurities.

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Possible Cause Recommended Solution
Product streaks or tails on TLC and column Strong interaction between the hydroxyl groups of the PEG derivative and the active sites on the silica gel.Deactivate the silica gel: Use a mobile phase containing a small amount of a polar modifier like triethylamine (B128534) or acetic acid. Optimize the solvent system: A slow gradient of a more polar solvent (e.g., ethanol (B145695)/isopropanol (B130326) in chloroform) can provide better separation than methanol-based systems.[6]
Poor separation of product from impurities with similar polarity The chosen eluent system is not providing sufficient resolution.Use a shallower gradient: A slow, gradual increase in the polar solvent concentration can improve separation. Try a different solvent system: Experiment with different solvent combinations. For example, a mixture of ethanol and isopropanol in chloroform (B151607) has been reported to give better separation for PEG-containing compounds than methanol-based systems.[6]
Product elutes too quickly or not at all The polarity of the mobile phase is too high or too low.Adjust solvent polarity: If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it doesn't move (low Rf), gradually increase the polarity.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Recommended Solution
Broad or tailing peaks Polydispersity of PEG chain (less common for monodisperse derivatives). Secondary interactions with the stationary phase. Column overload. Use a well-end-capped column: This minimizes interactions with residual silanol (B1196071) groups. Add a mobile phase modifier: A small amount of trifluoroacetic acid (TFA) can improve peak shape.[7] Reduce sample concentration/injection volume. [7]
Poor resolution between product and impurities Inadequate separation conditions. Inappropriate column. Optimize the gradient: A shallower gradient can improve the separation of closely eluting species. Change the organic modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter selectivity. Use a different stationary phase: A column with a different chemistry (e.g., C8 instead of C18) or a different pore size might provide better resolution.
Irreproducible retention times Fluctuations in mobile phase composition or temperature. Column degradation. Ensure proper mobile phase preparation and temperature control. Use a guard column to protect the analytical column. Equilibrate the column thoroughly between runs.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

Objective: To purify crude this compound derivatives from polar and non-polar impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., a gradient of methanol in dichloromethane (B109758) or ethanol/isopropanol in chloroform)

  • Crude this compound derivative

  • Anhydrous sodium sulfate (B86663)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack evenly. Add a thin layer of sand or anhydrous sodium sulfate on top of the silica gel.

  • Equilibration: Wash the packed column with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Liquid-Liquid Extraction (LLE)

Objective: To remove water-soluble impurities (e.g., salts) and some highly polar or non-polar byproducts.

Materials:

  • Separatory funnel

  • Crude this compound derivative

  • Immiscible organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous solution (e.g., deionized water, brine)

  • Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)

Procedure:

  • Dissolution: Dissolve the crude product in the chosen organic solvent.

  • Washing: Transfer the solution to a separatory funnel and add the aqueous solution. Stopper the funnel and shake gently, periodically venting to release pressure.[8]

  • Separation: Allow the layers to separate fully. Drain the lower layer.[8]

  • Repeat: Repeat the washing step with fresh aqueous solution as necessary.

  • Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Protocol 3: Crystallization

Objective: To obtain a highly pure, crystalline form of the this compound derivative.

Materials:

  • Crude this compound derivative

  • Crystallization solvent(s) (e.g., ethanol, toluene, or a mixture of a good solvent like acetone (B3395972) and a poor solvent like hexane)

  • Heating and stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of the hot crystallization solvent or solvent mixture.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for Octaethylene Glycol Derivatives

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Silica Gel Column Chromatography >98%60-85%Widely applicable, good separation of compounds with different polarities.Can be time-consuming, potential for product adsorption to silica.[1]
Reversed-Phase HPLC >99%70-90%High resolution, excellent for separating closely related impurities.Requires specialized equipment, can be costly for large-scale purification.
Liquid-Liquid Extraction Variable (often a pre-purification step)>90%Simple, inexpensive, and scalable for removing certain types of impurities.Can be labor-intensive, emulsion formation can be an issue.
Crystallization >99%50-80%Scalable, can yield very high purity product, cost-effective.Not all compounds will crystallize easily, yield can be lower.

Visualizations

experimental_workflow crude_product Crude Product lle Liquid-Liquid Extraction (Optional Pre-purification) crude_product->lle chromatography Silica Gel Column Chromatography crude_product->chromatography lle->chromatography hplc Preparative HPLC chromatography->hplc crystallization Crystallization chromatography->crystallization pure_product Pure Product hplc->pure_product purity_analysis Purity Analysis (NMR, MS, HPLC) crystallization->purity_analysis purity_analysis->pure_product

Caption: A typical experimental workflow for the purification of this compound derivatives.

troubleshooting_logic start Poor Separation in Column Chromatography check_tlc Review TLC Analysis start->check_tlc streaking Streaking or Tailing? check_tlc->streaking poor_resolution Poor Spot Separation? check_tlc->poor_resolution deactivate_silica Deactivate Silica (e.g., with triethylamine) streaking->deactivate_silica Yes optimize_loading Optimize Sample Loading streaking->optimize_loading Yes change_solvent Change Solvent System (e.g., EtOH/IPA in CHCl3) poor_resolution->change_solvent Yes shallow_gradient Use Shallower Gradient poor_resolution->shallow_gradient Yes

References

Technical Support Center: Preventing "Chain Clipping" in PEG Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to mitigate "chain clipping" and other degradative side reactions during the synthesis of polyethylene (B3416737) glycol (PEG) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is "chain clipping" and what are its primary causes in PEG synthesis?

A1: "Chain clipping" refers to the degradation of the polyethylene glycol backbone, leading to the formation of shorter PEG fragments and other impurities. This compromises the purity, integrity, and polydispersity of the final product. The two primary degradation pathways are:

  • Oxidative Degradation : This is a major pathway where the ether bonds of the PEG backbone are cleaved.[1] The process is often initiated by reactive oxygen species (ROS) and is significantly accelerated by exposure to oxygen, heat, light, and trace metal ions.[1]

  • Anionic Depolymerization : Under the strong basic conditions required for many coupling reactions, such as the Williamson ether synthesis, the PEG chain itself can undergo depolymerization.[1] This side reaction leads to a mixture of shorter PEG chains, reducing the overall yield of the target molecule.[1]

Q2: My HPLC analysis shows multiple peaks close to my main product peak. What are these impurities and how can I prevent them?

A2: The presence of multiple, closely-eluting peaks in your chromatogram is a common indicator of chain clipping, resulting in a population of shorter PEG fragments.[1] This issue arises from a combination of factors that can be systematically addressed. The diagram below illustrates the relationship between common causes, the resulting problem, and the corresponding preventative strategies.

G cluster_causes Potential Causes cluster_effect Observed Problem cluster_preventions Preventative Measures C1 Oxygen & ROS Exposure E1 Chain Clipping & Depolymerization C1->E1 C2 High Reaction Temperature C2->E1 C3 Suboptimal Base/Reagents C3->E1 C4 Moisture & Impurities C4->E1 P1 Use Inert Atmosphere (N2 or Ar) E1->P1 Mitigates Oxidation P2 Optimize to Lowest Effective Temperature E1->P2 Reduces Depolymerization P3 Use Strong, Non-Hindered Base (e.g., KHMDS) E1->P3 Improves Efficiency P4 Use Anhydrous Solvents & Purified Monomers E1->P4 Removes Initiators

Caption: Logical diagram of causes and solutions for chain clipping.

Q3: How can I adjust my experimental conditions to minimize degradation?

A3: Optimizing reaction parameters is critical. High temperatures, while increasing reaction rates, can also promote side reactions like depolymerization.[1] The choice of base and the overall reaction environment are equally important.

ParameterSub-optimal ConditionObserved ProblemOptimized ConditionExpected Outcome
Temperature Reaction run at high temperatures (e.g., > 60°C for extended periods)Increased rate of anionic depolymerization and side reactions.[1]Perform coupling at the lowest effective temperature (e.g., 0°C to room temperature).[1][2]Minimized chain scission and improved product purity.
Atmosphere Reaction performed open to air.Oxidative degradation of the PEG backbone initiated by oxygen and moisture.[1]Maintain a strictly anhydrous and inert atmosphere using Nitrogen or Argon.[1]Prevention of oxidative chain clipping.
Base Selection Use of weak or sterically hindered bases.Incomplete deprotonation, leading to low yields and favoring E2 elimination side reactions.[1]Use a strong, non-hindered base like NaH or KHMDS.[1]Efficient and complete deprotonation, driving the desired reaction.
Solvents/Reagents Use of non-anhydrous solvents or impure monomers.Introduction of water can quench reactions; impurities can be carried through the synthesis.[1]Use freshly distilled anhydrous solvents and purified PEG monomers.[1]Higher reaction efficiency and cleaner product profile.

Q4: What are the best practices for storing PEG reagents and intermediates to ensure their stability?

A4: Proper storage is crucial to prevent degradation over time. For PEG solutions, it is always best to prepare them fresh.[1] If storage is necessary, use deoxygenated solvents and keep the solution at low temperatures (2-8°C for short-term storage, -20°C or below for long-term).[1] Always protect solutions from light by using amber vials or by wrapping the container in foil.[1]

Experimental Protocols & Workflow

Q5: Can you provide a reliable protocol for a stepwise PEG synthesis that minimizes chain clipping?

A5: Yes. The following protocol is a generalized one-pot method for stepwise PEG elongation using a base-labile phenethyl protecting group, which simplifies the process by combining deprotection and coupling steps.[2][3] This method avoids the need to isolate the deprotected intermediate, reducing handling and potential exposure to contaminants.

Experimental Workflow: One-Pot PEG Elongation

G start Start: Phenethyl-Protected PEG step1 1. Dissolve PEG in Anhydrous THF under Argon start->step1 step2 2. Cool to 0°C step1->step2 step3 3. Add KHMDS (1.1 equiv) dropwise for deprotection step2->step3 step4 4. Stir for 30 min at 0°C (Forms Alkoxide Intermediate) step3->step4 step5 5. Add Tosylated PEG Monomer (1.2 equiv) in Anhydrous THF step4->step5 step6 6. Allow to warm to RT and stir for 12-24h step5->step6 step7 7. Monitor by LC-MS for completion step6->step7 step8 8. Quench with sat. aq. NH4Cl solution step7->step8 step9 9. Work-up: Extraction, Wash, Dry, Concentrate step8->step9 end Purified Elongated PEG step9->end

Caption: Workflow for one-pot stepwise PEG synthesis.

Detailed Methodology
  • Deprotection: A solution of the phenethyl-protected PEG starting material in anhydrous THF is prepared in a flame-dried flask under an argon atmosphere. The solution is cooled to 0°C in an ice bath. A solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents) is added dropwise. The mixture is stirred at 0°C for 30 minutes to ensure complete removal of the phenethyl protecting group, forming the reactive alkoxide intermediate.[1]

  • Coupling: To the same pot containing the alkoxide solution, a solution of the tosylated PEG monomer (e.g., TsO-PEG(n)-O-(CH₂)₂Ph) (1.2 equivalents) in anhydrous THF is added.[1] The reaction mixture is then allowed to warm slowly to room temperature and is stirred for 12-24 hours.[1]

  • Monitoring: The progress of the reaction should be carefully monitored by LC-MS to confirm the full conversion of the starting material and the formation of the elongated product.[1]

  • Work-up: Once the reaction is complete, it is quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted into an organic solvent such as dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1]

  • Purification: High-resolution chromatographic techniques, such as column chromatography, are often necessary to purify the final product and remove any unreacted starting materials or side products.[1]

Troubleshooting Guide

SymptomPotential Cause(s)Recommended Solution(s)
Consistently Low Yield • Incomplete deprotonation or coupling.[1]• Competing E2 elimination side reaction.[1]• Anionic depolymerization.[1]• Use a stronger, non-hindered base (KHMDS, NaH).[1]• Increase reaction time or use a slight excess of the monomer.[1]• Perform the coupling at a lower temperature.[1]
Product is a Broad Smear in HPLC/MS • Significant oxidative degradation.• Widespread depolymerization.• Ensure strictly anhydrous and inert conditions are maintained throughout.[1]• Prepare solutions fresh using deoxygenated solvents.[1]• Protect the reaction from light.
Difficulty in Purification • Impurities from starting materials.• Mixture of closely related PEG chain lengths from clipping.• Purify all PEG monomers via column chromatography before use.[1]• Employ high-resolution chromatography for final purification.[1]• Optimize reaction conditions (see above) to minimize the formation of clipped impurities.

References

Technical Support Center: Enhancing the Stability of Octaethylene Glycol Monomethyl Ether (m-OEG8) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of octaethylene glycol monomethyl ether (m-OEG8) conjugates. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the handling, storage, and application of m-OEG8 conjugates.

Issue 1: My m-OEG8 conjugate is showing signs of degradation (e.g., loss of activity, appearance of new peaks in HPLC). What are the likely causes?

  • Q1: What are the primary degradation pathways for m-OEG8 conjugates? A1: The stability of m-OEG8 conjugates is influenced by the polyethylene (B3416737) glycol (PEG) backbone, the conjugated molecule, and the linker connecting them. The main degradation pathways for the PEG component are:

    • Oxidative Degradation: This is a common pathway for PEG chains and can be initiated by exposure to oxygen, heat, light, and transition metals.[1][2] It involves a free-radical chain reaction that can lead to chain cleavage, resulting in byproducts such as aldehydes and formic acid.[3]

    • Hydrolysis: The ether linkages in the m-OEG8 backbone are generally stable but can be susceptible to cleavage under strong acidic conditions, especially at elevated temperatures.[4] The stability of the linker used for conjugation (e.g., ester, amide) will also be a critical factor, with ester linkages being more prone to hydrolysis.

    • Enzymatic Degradation: For in vivo applications, enzymes such as alcohol dehydrogenase can metabolize the PEG chain.

  • Q2: I observe new peaks in my RP-HPLC analysis. What could they be? A2: New peaks in a reverse-phase HPLC chromatogram can indicate the formation of degradation products. These may include:

    • Oxidized forms of the conjugate.

    • Fragments resulting from the cleavage of the m-OEG8 chain or the linker.

    • Aggregates of the conjugate, which may elute earlier or be retained on the column. It is advisable to characterize these new peaks using mass spectrometry to identify the degradation products.

Issue 2: How can I improve the stability of my m-OEG8 conjugate during storage and handling?

  • Q3: What are the optimal storage conditions for m-OEG8 conjugates? A3: Proper storage is crucial for maintaining the stability of your conjugate. General recommendations include:

    • Temperature: Store at low temperatures, such as 2-8°C for short-term and -20°C or lower for long-term storage.[5] Avoid repeated freeze-thaw cycles.[5]

    • Light Protection: Store in the dark, as PEG can be sensitive to light.[1][2][6]

    • Inert Atmosphere: For highly sensitive conjugates, purging the storage vial with an inert gas like argon or nitrogen can minimize oxidative degradation.[1][2]

  • Q4: Can the formulation of my conjugate be optimized to enhance its stability? A4: Yes, the formulation plays a significant role in stability.[7] Consider the following:

    • pH: Store the conjugate in a buffer at a pH that ensures maximum stability, which should be determined experimentally.

    • Excipients: The addition of stabilizing excipients can be beneficial. These include:

      • Antioxidants: To prevent oxidative degradation, consider adding antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), or sodium metabisulfite.[3]

      • Cryoprotectants/Lyoprotectants: For frozen or lyophilized formulations, sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol, sorbitol) can help stabilize the conjugate.[5]

Issue 3: I am observing aggregation of my protein-PEG conjugate. What can I do?

  • Q5: What are the common causes of aggregation in PEGylated proteins? A5: Aggregation can be caused by several factors:

    • Hydrophobicity: If the conjugated molecule is highly hydrophobic, the PEG chain may not be sufficient to maintain solubility.[8]

    • High Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates, a high DAR can increase surface hydrophobicity and lead to aggregation.[8]

    • Buffer Conditions: A buffer pH close to the isoelectric point (pI) of the protein can reduce electrostatic repulsion and promote aggregation.[8][9]

    • Conjugation Process: The use of organic co-solvents or elevated temperatures during conjugation can denature the protein.[8]

  • Q6: How can I troubleshoot and prevent aggregation? A6: A systematic approach is recommended:

    • Optimize Conjugation: Lower the initial protein concentration, adjust the PEG-to-protein molar ratio, and consider running the reaction at a lower temperature (e.g., 4°C).[9]

    • Buffer Screening: Empirically test different buffer systems, pH values, and ionic strengths to find conditions that maximize solubility.[9]

    • Excipient Screening: Test the effect of stabilizing excipients such as sugars, amino acids (e.g., arginine), and non-ionic surfactants (e.g., polysorbate 20/80).[8]

    • Purification: Utilize purification methods like size-exclusion chromatography (SEC) to remove existing aggregates.[8]

Quantitative Data on Stability

The following tables summarize quantitative data on the stability of PEGylated compounds. While specific data for m-OEG8 conjugates is limited, these tables provide a comparative overview of the stabilizing effects of PEGylation under various conditions.

Table 1: Comparison of Thermal and In Vivo Stability of PEGylated vs. Non-PEGylated Compounds

CompoundPEG ModificationStress ConditionStability ParameterResultReference
Trypsin5 kDa mPEG50°C% Residual Activity~60% (PEGylated) vs. ~35% (non-PEGylated)[10]
Cytochrome cPEG-4 and PEG-870°CHalf-life (hours)6.84h (PEG-4), 9.05h (PEG-8) vs. 4.00h (non-PEGylated)[10]
Proticles (nanoparticles)PEGylatedIn vivo (1 hour post-injection)% Injected Dose/gram in blood0.23% (PEGylated) vs. 0.06% (non-PEGylated)[10]

Table 2: Summary of m-OEG8 Stability Under Different Conditions

ConditionReagent(s)TemperatureStabilityPotential Degradation ProductsReference
Strong Acidic >1M HCl, HBr, H₂SO₄Elevated (>50°C)Low to ModerateCleavage of ether bonds to form smaller ethylene (B1197577) glycol units and methanol.[4]
Strong Basic >1M NaOH, KOHElevated (>50°C)Moderate to HighGenerally more stable than in acid, but slow hydrolysis is possible over extended periods.[4]
Neutral Water, Buffers (pH 6-8)AmbientHighGenerally stable.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of m-OEG8 conjugates.

Protocol 1: Accelerated Stability Study of an m-OEG8 Conjugate

Objective: To evaluate the stability of an m-OEG8 conjugate under accelerated conditions to predict its long-term shelf-life.

Materials:

  • m-OEG8 conjugate of interest

  • Stability-indicating buffers at various pH values (e.g., pH 5, 7, 8)

  • Temperature-controlled incubators

  • HPLC system with a suitable detector (e.g., UV, fluorescence)

  • Size-Exclusion Chromatography (SEC) column

  • Reverse-Phase (RP) C8 or C18 column

Procedure:

  • Sample Preparation: Prepare solutions of the m-OEG8 conjugate in the selected buffers at a known concentration.

  • Stress Conditions:

    • Thermal Stress: Aliquot the samples into vials and incubate them at elevated temperatures (e.g., 25°C, 40°C, and 50°C).

  • Time Points: Collect samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: At each time point, analyze the samples using the following methods:

    • Visual Inspection: Observe for any changes in color, clarity, or the presence of particulates.

    • SEC-HPLC: To quantify aggregation and fragmentation.

      • Mobile Phase: A suitable buffer, such as phosphate-buffered saline (PBS).

      • Flow Rate: Typically 0.5-1.0 mL/min.

      • Detection: UV absorbance at a relevant wavelength (e.g., 280 nm for proteins).

      • Data Analysis: Integrate the peak areas to determine the percentage of monomer, aggregates (high molecular weight species), and fragments (low molecular weight species).

    • RP-HPLC: To detect and quantify degradation products.

      • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous phase containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid).

      • Detection: UV absorbance.

      • Data Analysis: Monitor for the appearance of new peaks and a decrease in the area of the main peak.

  • Data Evaluation: Plot the percentage of the intact conjugate remaining over time for each temperature condition. This data can be used to estimate the shelf-life at the recommended storage temperature.

Protocol 2: Assessing Oxidative Stability

Objective: To determine the susceptibility of the m-OEG8 conjugate to oxidative degradation.

Materials:

  • m-OEG8 conjugate

  • Buffer (e.g., PBS, pH 7.4)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 0.1%)

  • Analytical methods as described in Protocol 1.

Procedure:

  • Sample Preparation: Dissolve the m-OEG8 conjugate in the buffer.

  • Oxidative Stress: Add H₂O₂ to the sample solution to a final concentration of 0.1%. Prepare a control sample without H₂O₂.

  • Incubation: Incubate both the test and control samples at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Analysis: Analyze the samples using SEC-HPLC and RP-HPLC to assess for degradation, as described in Protocol 1. A significant increase in degradation products in the H₂O₂-treated sample compared to the control indicates susceptibility to oxidation.

Visualizations

This section provides diagrams created using Graphviz to illustrate key workflows and concepts related to the stability of m-OEG8 conjugates.

Troubleshooting Workflow for m-OEG8 Conjugate Instability start Instability Observed (e.g., loss of activity, new HPLC peaks) check_pathways Identify Potential Degradation Pathway start->check_pathways oxidation Oxidation check_pathways->oxidation Oxidative Stress Suspected hydrolysis Hydrolysis check_pathways->hydrolysis pH or Linker Instability Suspected aggregation Aggregation check_pathways->aggregation High MW Species Observed solution_oxidation Optimize Formulation & Storage oxidation->solution_oxidation solution_hydrolysis Optimize Formulation hydrolysis->solution_hydrolysis solution_aggregation Optimize Process & Formulation aggregation->solution_aggregation add_antioxidants Add Antioxidants (e.g., BHA, BHT) solution_oxidation->add_antioxidants inert_atmosphere Store under Inert Atmosphere solution_oxidation->inert_atmosphere protect_light Protect from Light solution_oxidation->protect_light screen_ph Screen pH of Formulation Buffer solution_hydrolysis->screen_ph linker_stability Assess Linker Stability solution_hydrolysis->linker_stability optimize_conjugation Optimize Conjugation Conditions (e.g., concentration, temperature) solution_aggregation->optimize_conjugation screen_excipients Screen Stabilizing Excipients (e.g., sugars, surfactants) solution_aggregation->screen_excipients

Caption: Troubleshooting workflow for addressing instability in m-OEG8 conjugates.

Accelerated Stability Study Workflow prep_sample Prepare Conjugate in Different Buffer Conditions stress Incubate at Accelerated Temperatures (e.g., 25, 40, 50°C) prep_sample->stress sample_collection Collect Samples at Predetermined Time Points stress->sample_collection analysis Analyze Samples sample_collection->analysis sec_hplc SEC-HPLC (Aggregation & Fragmentation) analysis->sec_hplc rp_hplc RP-HPLC (Degradation Products) analysis->rp_hplc visual Visual Inspection analysis->visual data_eval Evaluate Data and Predict Shelf-Life sec_hplc->data_eval rp_hplc->data_eval visual->data_eval

Caption: Experimental workflow for an accelerated stability study of m-OEG8 conjugates.

References

Technical Support Center: Overcoming Solubility Challenges with Octaethylene Glycol Monomethyl Ether (m-OEG8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with octaethylene glycol monomethyl ether (m-OEG8) in their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound (m-OEG8)?

A1: this compound (m-OEG8) is a hydrophilic molecule due to its polyethylene (B3416737) glycol (PEG) chain.[1] Generally, it is miscible with water and soluble in a range of polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1][2] Its solubility is lower in less polar solvents like toluene (B28343) and it is generally considered insoluble in nonpolar solvents such as hexanes and diethyl ether.[3] Low molecular weight PEGs like m-OEG8 are typically viscous liquids.[1]

Q2: What factors can influence the solubility of m-OEG8 in my reaction?

A2: Several factors can affect the solubility of m-OEG8:

  • Solvent Polarity: As a polar molecule, m-OEG8 has better solubility in polar solvents.[1]

  • Temperature: The effect of temperature on the solubility of PEGs can be complex. For some PEGs in certain solvents, an increase in temperature can lead to a decrease in solubility.[4]

  • Purity of m-OEG8: Impurities can negatively impact solubility.[1]

  • Presence of Salts: High concentrations of salts in aqueous solutions can decrease the solubility of PEGs.[2]

  • Reaction Components: The other reactants and reagents in your mixture can influence the overall polarity of the solvent system and affect the solubility of m-OEG8.

Q3: Can m-OEG8 be used to improve the solubility of other poorly soluble compounds in a reaction?

A3: Yes, polyethylene glycols and their derivatives are often used as solubility enhancers for poorly soluble drugs and other organic molecules.[5] They can act as co-solvents, and in multiphase systems, they can function as phase transfer catalysts to bring reactants into a common phase where they can react.[6][7]

Troubleshooting Guides

Scenario 1: My m-OEG8 has precipitated out of the reaction mixture.

If you observe precipitation after adding m-OEG8 or during the course of your reaction, follow these troubleshooting steps:

Step 1: Assess the Solvent System

  • Is the solvent appropriate? M-OEG8 is most soluble in polar solvents. If you are using a nonpolar or weakly polar solvent, consider switching to a more polar one if your reaction chemistry allows.

  • Consider a co-solvent. Adding a small amount of a good solvent for m-OEG8 (e.g., DMSO, DMF) to your reaction mixture can often resolve precipitation issues. Be mindful that the co-solvent should not interfere with your reaction.

Step 2: Adjust the Temperature

  • Gentle warming. In some cases, gently warming the reaction mixture can help redissolve the precipitated m-OEG8. However, be aware that for some PEG derivatives, increasing the temperature can decrease solubility.[4] It is advisable to test the temperature effect on a small scale first.

Step 3: Check the Concentration

  • Is the concentration of m-OEG8 too high? If you are using a large amount of m-OEG8, it might exceed its solubility limit in the chosen solvent. Try reducing the concentration if possible.

Step 4: Rule out Other Causes of Precipitation

  • Has another component precipitated? The precipitate might not be m-OEG8 itself, but another reactant or a product that has formed and is insoluble in the reaction medium. Analyze the precipitate if possible.

Scenario 2: My reaction is not proceeding, and I suspect a solubility issue with m-OEG8 or another reactant.

When a reaction fails to start or proceeds very slowly, poor solubility of one or more components is a common culprit.

Step 1: Visualize the Reaction Mixture

  • Is the mixture homogeneous? If you can see distinct layers or solid particles, you likely have a solubility problem.

Step 2: Enhance Solubilization

  • Increase agitation. Vigorous stirring can improve the mass transfer between phases in a heterogeneous mixture.

  • Employ a co-solvent. As mentioned previously, adding a co-solvent that can dissolve all reactants can create a homogeneous reaction environment.

  • Utilize m-OEG8 as a Phase Transfer Catalyst (PTC). If you have a biphasic system (e.g., an aqueous phase and an organic phase), m-OEG8 can act as a PTC to carry a reactant from one phase to another.[6][7] This is particularly useful for reactions involving an ionic reagent and an organic substrate.

Data Presentation

Table 1: Qualitative Solubility of this compound (m-OEG8) in Common Solvents

Solvent ClassExamplesSolubility of m-OEG8
Polar Protic Water, Methanol, EthanolMiscible/Soluble
Polar Aprotic DMSO, DMF, Acetonitrile, Dichloromethane, ChloroformSoluble
Nonpolar Aromatic TolueneSlightly Soluble
Nonpolar Aliphatic Hexane, HeptaneInsoluble
Ethers Diethyl Ether, Tetrahydrofuran (THF)Generally Insoluble

Experimental Protocols

Protocol 1: Determination of m-OEG8 Solubility in a Given Solvent

This protocol describes a general method to determine the approximate solubility of m-OEG8.

Materials:

  • This compound (m-OEG8)

  • Solvent of interest

  • Small, sealable vials

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

Methodology:

  • Add a known volume of the solvent to a vial.

  • To the solvent, add a small, pre-weighed amount of m-OEG8.

  • Seal the vial and vigorously agitate the mixture using a vortex mixer or magnetic stirrer until the solid is fully dissolved.

  • Continue adding small, known amounts of m-OEG8, ensuring complete dissolution after each addition.

  • The point at which a portion of the added m-OEG8 no longer dissolves, even after prolonged agitation, is the saturation point.

  • For a more quantitative measurement, prepare a saturated solution with excess m-OEG8.

  • Centrifuge the saturated solution to pellet the undissolved solute.

  • Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the remaining m-OEG8.

  • Calculate the solubility in g/L or mg/mL.

Protocol 2: Using m-OEG8 as a Phase Transfer Catalyst for a Substitution Reaction

This protocol provides a general guideline for utilizing m-OEG8 as a phase transfer catalyst in a solid-liquid or liquid-liquid substitution reaction.

Materials:

  • Organic substrate (soluble in an organic solvent)

  • Nucleophilic salt (e.g., NaCN, K2CO3)

  • Organic solvent (e.g., Toluene, Dichloromethane)

  • This compound (m-OEG8)

  • Water (for liquid-liquid systems)

Methodology:

  • Dissolve the organic substrate in the chosen organic solvent in a reaction flask.

  • Add the nucleophilic salt. If it is a solid-liquid PTC, add the solid salt directly. For a liquid-liquid PTC, dissolve the salt in water and add the aqueous solution.

  • Add a catalytic amount of m-OEG8 to the reaction mixture (typically 1-10 mol% relative to the substrate).

  • Stir the mixture vigorously to ensure efficient mixing of the phases.

  • Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Upon completion, the organic layer can be separated, washed with water to remove the catalyst and any remaining salts, dried, and concentrated to obtain the product.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting m-OEG8 Solubility Issues start Problem: Suspected Solubility Issue is_precipitate Is there a precipitate? start->is_precipitate is_homogeneous Is the reaction mixture homogeneous? is_precipitate->is_homogeneous No check_solvent Check Solvent Polarity (Is it appropriate for m-OEG8?) is_precipitate->check_solvent Yes increase_agitation Increase Agitation is_homogeneous->increase_agitation No no_solution Consult Further Resources or Consider Alternative Reagents is_homogeneous->no_solution Yes add_cosolvent Add a Co-solvent check_solvent->add_cosolvent adjust_temp Adjust Temperature (Test on a small scale first) add_cosolvent->adjust_temp solution Problem Resolved adjust_temp->solution use_ptc Use m-OEG8 as a Phase Transfer Catalyst use_ptc->solution increase_agitation->use_ptc

A decision-making workflow for troubleshooting solubility issues.

PhaseTransferCatalysis Mechanism of Phase Transfer Catalysis with m-OEG8 cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase salt M⁺X⁻ (Salt) complex [m-OEG8-M]⁺X⁻ (Soluble Complex) salt->complex Complexation substrate R-Y (Substrate) product R-X (Product) substrate->product catalyst m-OEG8 product->catalyst Regeneration catalyst->complex complex->substrate Reaction

Mechanism of m-OEG8 as a phase transfer catalyst.

SolubilityProtocol Experimental Workflow for Solubility Determination start Start add_solvent Add known volume of solvent to vial start->add_solvent add_solute Add small, known amount of m-OEG8 add_solvent->add_solute agitate Agitate until dissolved add_solute->agitate is_dissolved Is it fully dissolved? agitate->is_dissolved add_more Add another known amount of m-OEG8 is_dissolved->add_more Yes saturated Saturation point reached is_dissolved->saturated No add_more->agitate calculate Calculate approximate solubility saturated->calculate end End calculate->end

A simplified workflow for determining solubility.

References

Strategies to minimize dispersity in octaethylene glycol monomethyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Octaethylene Glycol Monomethyl Ether Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing dispersity and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dispersity (or polydispersity index - PDI) and why is it critical in the synthesis of this compound?

A1: Dispersity (Đ), or the polydispersity index (PDI), is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn)[1]. A PDI value of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length[1]. For applications in pharmaceuticals and drug development, a low PDI (typically between 1.01 and 1.2) is crucial for ensuring product homogeneity, which affects the consistency, performance, and reproducibility of the final drug product[1][2]. High dispersity can lead to challenges in characterization, purification, and obtaining regulatory approval[2][3].

Q2: What are the primary synthesis strategies to obtain low-dispersity this compound?

A2: There are two main strategies:

  • Anionic Ring-Opening Polymerization (AROP): This method involves the polymerization of ethylene (B1197577) oxide under controlled conditions. It can produce polyethylene (B3416737) glycols (PEGs) with narrow molar mass dispersities, with Đ values reported between 1.03 and 1.09[4]. Success with this method hinges on the stringent exclusion of protic impurities and oxygen[4].

  • Stepwise Synthesis (Convergent Approach): This strategy involves the sequential addition of ethylene glycol units. A common method is the Williamson ether synthesis, where pre-made oligoethylene glycol chains are coupled[5]. Recent advancements include iterative exponential growth methods that can significantly improve synthesis efficiency[6]. This approach offers precise control over the final chain length, leading to monodisperse products.

Q3: What are the most common causes of high dispersity in the synthesis of this compound?

A3: High dispersity often results from:

  • Presence of Protic Impurities: Water is a primary culprit, as it can initiate the polymerization of ethylene oxide, leading to the formation of undesirable PEG diols as side products[3]. It can also hydrolyze activated intermediates in stepwise syntheses[5].

  • Side Reactions: Undesired reactions such as chain transfer, elimination, and hydrolysis can lead to a mixture of polymer chain lengths[3][6]. These are often promoted by suboptimal reaction conditions, such as excessively high temperatures or the use of harsh bases[5][6].

  • Incomplete Reactions: In stepwise synthesis, incomplete protection or deprotection steps, or incomplete coupling reactions, will result in a mixture of different length oligomers[5].

  • "Chain Clipping": In certain coupling strategies, a side reaction can occur where an ethylene glycol unit is cleaved from the chain, producing shorter oligomers as byproducts[7].

Q4: How can I purify my this compound to reduce its dispersity?

A4: Purification is a critical step to achieve low dispersity. Common methods include:

  • Column Chromatography: Silica gel chromatography is a standard method for purifying PEG derivatives[8]. Polystyrene-divinylbenzene beads can also be used as the stationary phase with ethanol/water eluents for preparative scale purification[9].

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a high-resolution technique capable of separating individual PEG homologs, even up to 3000 g/mol [10].

  • Crystallization: For some monodisperse PEGs, crystallization can be an effective method to obtain highly pure material[11].

  • Chromatography-Free Purification: Some synthetic routes are designed to allow for non-chromatographic purification, for instance, through extraction or precipitation, which can be more scalable[12][13].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Dispersity (PDI > 1.1) Presence of water or other protic impurities.Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly under vacuum or in an oven. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[3][5]
Suboptimal reaction temperature.Optimize the reaction temperature. For Williamson ether synthesis, lower temperatures (e.g., 0 °C to room temperature) for a longer duration can minimize side reactions like depolymerization.[5]
Inappropriate choice of base.Use a suitable base to avoid side reactions. For instance, KHMDS has been shown to be highly efficient and minimizes side reactions in Williamson ether synthesis compared to stronger, harsher bases like NaH.[14][6]
Low Product Yield Inactive reagents.Use fresh, high-quality reagents. Ensure coupling agents and bases have not been deactivated by exposure to air or moisture.[5]
Incomplete protection/deprotection steps.Monitor the progress of protection and deprotection reactions closely using techniques like Thin Layer Chromatography (TLC).[5]
Side product formation.Optimize the stoichiometry of reactants and control the reaction temperature to minimize the formation of byproducts such as N-acylurea in EDC/NHS couplings or elimination products in Williamson ether synthesis.[5]
Difficult Product Separation Similar properties of byproducts and the target molecule.Employ high-resolution purification techniques like RP-HPLC.[10] For column chromatography, screen different eluent systems to improve separation; for example, a CH₂Cl₂/EtOH system may be more effective than a CH₂Cl₂/MeOH system for certain PEG derivatives.[6]
Oily or waxy nature of the product.Consider complexation with salts like MgCl₂ to form a filterable solid, which can then be decomplexed in an aqueous workup.[5]

Quantitative Data Summary

Table 1: Dispersity Values for Different Synthesis Methods

Synthesis MethodPolymer TypeDispersity (Đ or PDI)Reference
Anionic Ring-Opening Polymerization (AROP)Polyethylene oxide (PEO)1.03 - 1.09[4]
Anionic Copolymerization (AROP)PEG-co-PGPgE1.18 - 1.60[15]
Iterative Exponential GrowthMonodisperse PEG~1.0[14]
Chromatography-Free Stepwise SynthesisOcta(ethylene glycol) mono-p-toluenesulfonate98.7% oligomer purity[13]

Table 2: Purity of Oligo(ethylene glycol) Mono-p-toluenesulfonates from Chromatography-Free Synthesis

ProductOligomer Purity (determined by HPLC)
PEG₈-Ts98.7%
PEG₁₂-Ts98.2%
PEG₁₆-Ts97.0%
Data adapted from Wawro et al.[13]

Experimental Protocols

Protocol 1: Chromatography-Free Synthesis of Monodisperse Octa(ethylene glycol) p-Toluenesulfonate

This protocol is adapted from the work of Wawro et al. and provides a scalable, chromatography-free method for a key intermediate in octaethylene glycol synthesis.[12]

Step A: Monotritylation of Tetra(ethylene glycol)

  • In a round-bottom flask, dissolve tetra(ethylene glycol) in toluene.

  • Remove residual water by azeotropic distillation under reduced pressure.

  • Cool the solution and add triethylamine, followed by the dropwise addition of trityl chloride in toluene.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with methanol (B129727) and remove the solvent under reduced pressure. The crude product is used in the next step without further purification.

Step B: Tosylation of Tetra(ethylene glycol) trityl ether

  • Dissolve the crude product from Step A in THF and cool in an ice bath.

  • Add a solution of sodium hydroxide (B78521) followed by the portion-wise addition of tosyl chloride.

  • Stir the mixture vigorously at room temperature.

  • After the reaction is complete, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude tetra(ethylene glycol) trityl ether p-toluenesulfonate.

Step C: Williamson Ether Synthesis

  • To a solution of tetra(ethylene glycol) in THF, add sodium hydride portion-wise at 0°C.

  • Stir the mixture at room temperature until hydrogen evolution ceases.

  • Add the crude product from Step B dissolved in THF to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • After completion, cool the mixture, quench with water, and extract with methyl t-butyl ether.

Step D: Tosylation of Octa(ethylene glycol) trityl ether

  • Dissolve the crude product from Step C in THF and cool in an ice bath.

  • Add a solution of sodium hydroxide followed by the portion-wise addition of tosyl chloride.

  • Stir the mixture vigorously at room temperature.

  • Upon completion, dilute with water and extract with methyl t-butyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude octa(ethylene glycol) trityl ether p-toluenesulfonate.

Step E: Detritylation

  • Dissolve the crude product from Step D in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature and monitor by TLC.

  • Upon completion, neutralize with a base and purify to obtain the final product.

Protocol 2: Characterization of Dispersity by MALDI-TOF Mass Spectrometry

This protocol outlines a general workflow for determining the molecular weight and dispersity of PEG ethers.[1]

  • Sample and Matrix Preparation:

    • Prepare a solution of the this compound sample in a suitable solvent (e.g., water or ethanol).

    • Prepare a matrix solution. A common matrix for PEG analysis is 2,5-dihydroxybenzoic acid (DHB).

    • A cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), may be added to promote the formation of sodiated ions, which are often more stable for PEGs.

  • Target Plate Spotting:

    • Mix the sample solution, matrix solution, and cationizing agent.

    • Spot a small volume of the mixture onto a MALDI target plate and allow it to air dry, permitting the analyte to co-crystallize with the matrix.

  • Mass Spectrometry Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • A pulsed laser is directed at the sample spot, causing desorption and ionization of the analyte molecules.

    • The time-of-flight of the ionized molecules to the detector is measured, which is proportional to their mass-to-charge ratio (m/z).

  • Data Analysis:

    • The resulting mass spectrum will show a distribution of peaks, with each peak corresponding to a polymer chain of a specific length.

    • The mass difference between adjacent peaks corresponds to the mass of the ethylene oxide repeating unit (44 Da).

    • From the spectrum, the molecular weight distribution can be determined, and the average molecular weights (Mn and Mw) and the PDI can be calculated.

Visualizations

References

Technical Support Center: Optimizing the Degree of PEGylation for Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the degree of PEGylation to enhance protein stability. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the degree of PEGylation?

A1: The primary goal of optimizing the degree of PEGylation is to enhance the therapeutic properties of a protein by improving its stability, solubility, and serum half-life, while minimizing any negative impact on its biological activity.[1][2] Covalently attaching polyethylene (B3416737) glycol (PEG) chains can protect the protein from proteolytic degradation, reduce immunogenicity, and prevent aggregation.[3][4] The "degree of PEGylation" refers to the number of PEG molecules attached to a single protein molecule.[5] Finding the optimal degree is a critical balancing act to maximize therapeutic benefits.

Q2: How does the degree of PEGylation affect protein stability?

A2: The degree of PEGylation can significantly impact protein stability in several ways:

  • Increased Hydrodynamic Size: The attachment of PEG chains increases the protein's size in solution, which can shield it from proteolytic enzymes and reduce renal clearance, thereby increasing its circulation time.[2][6]

  • Steric Hindrance: The PEG chains create a protective layer around the protein, which can prevent protein-protein interactions that lead to aggregation.[4][7]

  • Surface Masking: PEGylation can mask hydrophobic regions on the protein surface, improving solubility and reducing the likelihood of aggregation.[1]

  • Conformational Stability: The location and number of attached PEG molecules can influence the protein's conformational stability, with some studies showing that PEGylation can stabilize the folded state.[1][3]

However, excessive PEGylation (a high degree of PEGylation) can sometimes lead to a loss of biological activity due to steric hindrance at the protein's active or binding sites.[8]

Q3: What are the key factors to consider when optimizing the degree of PEGylation?

A3: Several factors must be carefully considered to achieve the desired degree of PEGylation and protein stability. These include:

  • PEG-to-Protein Molar Ratio: This ratio is a critical determinant of the final degree of PEGylation.[9][10]

  • Reaction pH: The pH of the reaction buffer affects the reactivity of the targeted amino acid residues (e.g., lysine, cysteine).[11][12]

  • Reaction Temperature and Time: These parameters influence the reaction kinetics and can also impact protein stability during the conjugation process.[9][12]

  • Protein Concentration: Higher protein concentrations can increase the risk of aggregation.[7][13]

  • PEG Reagent Chemistry and Size: The choice of PEG reagent (e.g., targeting amines or thiols) and the molecular weight of the PEG will influence the properties of the final conjugate.[14][15]

Troubleshooting Guides

Issue 1: Low or No PEGylation Yield

Q4: My PEGylation reaction has a very low yield. What are the common causes and how can I troubleshoot this?

A4: Low PEGylation yield is a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[10]

Troubleshooting Steps:

  • Verify PEG Reagent Activity: Improper storage or handling of the PEG reagent can lead to its degradation. Ensure the reagent is stored under the recommended conditions and consider testing its activity with a small molecule control.[10]

  • Optimize Reaction Conditions:

    • pH: Ensure the reaction buffer pH is optimal for the chosen PEG chemistry. For amine-reactive PEGs (e.g., NHS esters), a pH of 7-9 is generally recommended, while for thiol-reactive PEGs (e.g., maleimides), a pH of 6.5-7.5 is often used.[11]

    • Molar Ratio: A low molar ratio of PEG to protein can result in an incomplete reaction. Systematically increase the molar excess of the PEG reagent.[10]

    • Temperature and Time: While higher temperatures can increase the reaction rate, they may also compromise protein stability. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[11][13]

  • Check Protein Integrity: The protein's target functional groups may not be accessible. Ensure the protein is properly folded and that the target residues are available for conjugation.[10]

  • Buffer Composition: Avoid buffers containing components that can compete with the protein for the PEG reagent (e.g., Tris buffer with NHS-ester chemistry).[16]

Workflow for Troubleshooting Low PEGylation Yield

start Low PEGylation Yield check_reagent 1. Assess PEG Reagent Quality start->check_reagent check_protein 2. Evaluate Protein Integrity check_reagent->check_protein verify_activity Verify PEG activity and purity check_reagent->verify_activity optimize_conditions 3. Optimize Reaction Conditions check_protein->optimize_conditions confirm_stability Confirm protein stability at reaction pH & temp check_protein->confirm_stability adjust_params Adjust pH, molar ratio, temperature, and time optimize_conditions->adjust_params success Yield Improved optimize_conditions->success start Protein Aggregation Observed step1 Step 1: Optimize Reaction Conditions start->step1 step2 Step 2: Add Stabilizing Excipients step1->step2 Aggregation Reduced end_resolved Problem Resolved step1->end_resolved No Aggregation step3 Step 3: Control Reaction Rate step2->step3 Aggregation Reduced step2->end_resolved No Aggregation step4 Step 4: Evaluate PEG Reagent step3->step4 Aggregation Reduced step3->end_resolved No Aggregation step4->end_resolved No Aggregation end_persists Aggregation Persists step4->end_persists cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization prep_protein Protein Solution (in appropriate buffer) reaction PEGylation Reaction (Controlled pH, Temp, Time) prep_protein->reaction prep_peg PEG Reagent (e.g., NHS-ester) prep_peg->reaction purification Purification of PEGylated Protein (e.g., SEC, IEX) reaction->purification characterization Characterization (SDS-PAGE, HPLC, MS) purification->characterization

References

Best practices for storing and handling octaethylene glycol monomethyl ether to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling octaethylene glycol monomethyl ether to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, like other polyethylene (B3416737) glycol (PEG) ethers, is auto-oxidation, which leads to the formation of peroxides.[1] This process is catalyzed by light, heat, and the presence of oxygen.[1] These peroxides are unstable and can be hazardous, potentially leading to explosive decomposition, especially upon concentration.[2]

Q2: What are the ideal storage conditions to minimize degradation?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[3] It is recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent contact with oxygen.[4] Containers should be tightly sealed and made of an air-impermeable material like amber glass.[5]

Q3: How often should I test for peroxides?

A3: It is recommended to test for peroxides upon receipt of a new container, upon opening, and periodically thereafter. For opened containers of peroxide-forming chemicals like this compound, testing should be performed at least every 12 months.[6] If the material is to be concentrated (e.g., through distillation or evaporation), it must be tested for peroxides immediately beforehand.[7]

Q4: What are the signs of peroxide formation?

A4: Visual inspection can sometimes reveal the presence of peroxides. Signs include the formation of crystals, particularly around the cap, a cloudy appearance of the liquid, or the presence of suspended wisp-like structures.[1][6] However, the absence of these signs does not guarantee the absence of peroxides, making chemical testing essential.

Q5: What level of peroxides is considered hazardous?

A5: The hazardous concentration of peroxides depends on the application. The following are general guidelines:

  • < 3 ppm: Generally considered safe for most laboratory uses.[7]

  • 3 - 30 ppm: May pose a moderate hazard. Avoid concentrating the material.[7]

  • > 30 ppm: Considered a serious hazard. The material should be treated to remove peroxides or disposed of properly.[7]

  • > 100 ppm: Must be disposed of immediately as hazardous waste.[8]

Troubleshooting Guides

Issue: Unexpected experimental results, such as loss of product yield or appearance of unknown peaks in analysis (HPLC, GC-MS).

  • Possible Cause: Degradation of this compound, leading to the formation of reactive peroxide species or other degradation products like aldehydes and carboxylic acids.[9] These can interfere with your reaction or analytical measurements.

  • Troubleshooting Steps:

    • Test for Peroxides: Immediately test your stock of this compound for the presence of peroxides using one of the methods described in the Experimental Protocols section.

    • Purify if Necessary: If peroxides are detected at a level that could interfere with your experiment, purify the ether using the activated alumina (B75360) or ferrous sulfate (B86663) method outlined below before use.

    • Review Storage and Handling: Ensure that your storage and handling procedures are in line with the best practices outlined in the FAQs to prevent future degradation.

    • Consider Blank Run: Run a control experiment with the purified this compound to see if the unexpected results persist.

Issue: Visible crystals or cloudiness in the this compound container.

  • Possible Cause: This is a strong indication of significant peroxide formation, which can be extremely dangerous and shock-sensitive.[6]

  • Troubleshooting Steps:

    • DO NOT MOVE OR OPEN THE CONTAINER. Treat the container as potentially explosive.

    • Isolate the Area: Secure the area and prevent unauthorized access.

    • Contact Environmental Health & Safety (EHS): Immediately contact your institution's EHS department for guidance on safe disposal. Do not attempt to handle or dispose of the material yourself.

Quantitative Data on Peroxide Formation in Polyethylene Glycols (as a proxy for this compound)

The following tables summarize data on peroxide formation in polyethylene glycols (PEGs) under various storage conditions. As specific quantitative data for this compound is limited, this information from structurally similar PEGs provides a valuable reference for understanding its stability.

Table 1: Effect of Storage Temperature and Light on Peroxide Formation in PEG Solutions [7][10]

Storage ConditionPeroxide Level Increase
Higher TemperatureMore pronounced
Exposure to LightMore pronounced

Table 2: Peroxide Levels in PEG 1450 and PEG 20000 Before and After Freeze Drying [11]

PEG TypeInitial Peroxide Level (μEq/g)Peroxide Level After Freeze Drying (μEq/g)
PEG 1450~25< 5
PEG 20000~60< 10

Experimental Protocols

Protocol 1: Semi-Quantitative Peroxide Testing with Test Strips

This is the simplest and safest method for routine peroxide testing.

Materials:

  • Peroxide test strips (e.g., EMQuant®)

  • Sample of this compound

Procedure:

  • Dip the test strip into the this compound for the time specified by the manufacturer.[3]

  • Remove the strip and wait for the color to develop as per the manufacturer's instructions.

  • Compare the color of the test pad to the color chart provided with the strips to determine the approximate peroxide concentration in parts per million (ppm).[3]

Protocol 2: Qualitative Peroxide Test (Potassium Iodide Method)

This method provides a rapid indication of the presence of peroxides.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Test tube

Procedure:

  • In a clean, dry test tube, add approximately 1-2 mL of the this compound.

  • Add an equal volume of glacial acetic acid.

  • Add a few crystals of potassium iodide.

  • Stopper the test tube and shake.

  • A yellow to brown color indicates the presence of peroxides. A faint yellow color suggests a low concentration, while a brown color indicates a high concentration.[12]

Protocol 3: Peroxide Removal Using Activated Alumina

This method is effective for removing hydroperoxides from both water-soluble and water-insoluble ethers.

Materials:

  • This compound containing peroxides (<100 ppm)

  • Activated alumina (basic or neutral, 80-200 mesh)

  • Chromatography column

  • Glass wool

Procedure:

  • Place a small plug of glass wool at the bottom of the chromatography column.

  • Fill the column with activated alumina. A general guideline is to use approximately 100 g of alumina for every 100 mL of solvent to be purified.[12]

  • Gently tap the column to pack the alumina.

  • Carefully pour the this compound onto the top of the alumina column.

  • Allow the ether to pass through the column under gravity. Collect the purified ether in a clean, dry flask.

  • Test the collected ether for the presence of peroxides to ensure their removal.

  • Important: The alumina column may retain some peroxides. To safely dispose of the alumina, it should be flushed with a dilute acidic solution of ferrous sulfate.[10]

Protocol 4: Peroxide Removal Using Ferrous Sulfate

This method is suitable for water-soluble ethers like this compound.

Materials:

  • This compound containing peroxides (<100 ppm)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Deionized water

  • Separatory funnel

Procedure:

  • Prepare the ferrous sulfate solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of deionized water, and then carefully adding 6 mL of concentrated sulfuric acid.[5]

  • In a separatory funnel, combine the this compound with an equal volume of the ferrous sulfate solution.

  • Stopper the funnel and shake gently. Periodically vent the funnel to release any pressure buildup.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat the washing process two to three times.

  • After the final wash, test the ether for the presence of peroxides to confirm their removal.

  • If a dry solvent is required, the purified ether can be dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and then filtered.

Visualizations

Degradation_Pathway OEGME Octaethylene Glycol Monomethyl Ether Peroxide Hydroperoxides OEGME->Peroxide Auto-oxidation Oxygen Oxygen (Air) Oxygen->Peroxide Light_Heat Light / Heat Light_Heat->Peroxide Degradation_Products Degradation Products (Aldehydes, Carboxylic Acids) Peroxide->Degradation_Products Decomposition

Caption: Simplified degradation pathway of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Results (e.g., low yield, extra peaks) Test_Peroxides Test for Peroxides Start->Test_Peroxides Peroxides_Detected Peroxides Detected? Test_Peroxides->Peroxides_Detected Purify Purify OEGME (Alumina or Ferrous Sulfate) Peroxides_Detected->Purify Yes Review_Storage Review Storage and Handling Procedures Peroxides_Detected->Review_Storage No Repeat_Experiment Repeat Experiment Purify->Repeat_Experiment Problem_Solved Problem Solved Repeat_Experiment->Problem_Solved Investigate_Other Investigate Other Causes Review_Storage->Investigate_Other

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Characterization of Octaethylene Glycol Monomethyl Ether (m-OEG8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical techniques for characterizing octaethylene glycol monomethyl ether (m-OEG8). It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of m-OEG8 using various analytical techniques.

Issue 1: Inaccurate Purity Determination by HPLC

Q: My HPLC analysis of m-OEG8 shows a lower purity than expected, with multiple peaks or peak shouldering. What are the potential causes and how can I troubleshoot this?

A: Inaccurate purity determination of m-OEG8 by High-Performance Liquid Chromatography (HPLC) can stem from several factors, including the presence of impurities, co-elution of related oligomers, or suboptimal chromatographic conditions. The following table summarizes potential causes and solutions.

Potential Cause Problematic Observation (Example) Recommended Solution
Presence of Oligomeric Impurities Multiple peaks observed close to the main m-OEG8 peak.Optimize the gradient elution to better separate oligomers of different lengths (e.g., heptaethylene glycol or nonaethylene glycol derivatives).[1]
Co-elution with Isomers A broad or shouldered peak for m-OEG8.Adjust the mobile phase composition or change the stationary phase to a column with higher selectivity for PEG oligomers.[2]
Inappropriate Detector Settings Poor signal-to-noise ratio, leading to inaccurate integration.If using a Refractive Index (RI) detector, ensure the mobile phase is isocratic.[1] For gradient elution, an Evaporative Light Scattering Detector (ELSD) is more suitable.[1]
Column Contamination Ghost peaks or a drifting baseline in the chromatogram.Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the guard column or the analytical column.[2]
Sample Solvent Mismatch Peak splitting or distortion, especially for early-eluting peaks.Dissolve the sample in the initial mobile phase composition to avoid solvent effects.

Issue 2: Distorted Peak Shapes in GPC/SEC Analysis

Q: I am observing distorted and non-repeatable peak shapes during the Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) analysis of m-OEG8 in tetrahydrofuran (B95107) (THF). What could be the cause?

A: Distorted peak shapes in the GPC/SEC analysis of polyethylene (B3416737) glycols (PEGs) in THF are a known issue and can be attributed to interactions between the PEG and the stationary phase.

Potential Cause Problematic Observation (Example) Recommended Solution
Analyte-Stationary Phase Interaction Distorted, non-Gaussian peak shapes for m-OEG8.Precondition the styrene-divinylbenzene-based columns with trifluoroacetic acid (TFA).[3]
Slow Dissolution of Sample Inconsistent and non-repeatable chromatograms.Gently heat the sample solution to ensure complete dissolution of the m-OEG8.[3]
Inappropriate Mobile Phase Poor separation and distorted peaks.Consider using water with a small amount of salt as the mobile phase, as it can provide better separation for PEG oligomers.[3]

Issue 3: Unstable Baseline in Refractive Index (RI) Detection

Q: My GPC/SEC system with a Refractive Index (RI) detector is showing a noisy or drifting baseline. How can I resolve this?

A: RI detectors are highly sensitive to changes in the mobile phase composition and temperature, which can lead to baseline instability.

Potential Cause Problematic Observation (Example) Recommended Solution
Temperature Fluctuations Drifting baseline.Ensure the column and detector are properly thermostatted.[4][5] Insulate the tubing between the column and the detector.[6]
Contaminated or Degraded Mobile Phase Random baseline noise.Use high-quality, freshly prepared, and filtered mobile phase.[6]
Air Bubbles in the Detector Cell Spikes in the baseline.Degas the mobile phase thoroughly before use.[6]
Contaminated Detector Flow Cell Noisy baseline.Flush the detector cell to waste.[6]
Reference Cell Imbalance Drifting baseline at the start of operation.Regularly flush the reference cell with the mobile phase.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for the comprehensive characterization of m-OEG8?

A1: A combination of techniques is recommended for a thorough characterization of m-OEG8.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for confirming the identity and assessing the purity of the molecule.[7]

  • Mass Spectrometry (MS): Used to determine the molecular weight and can provide structural information through fragmentation analysis.[8]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying m-OEG8 from oligomeric impurities and other related substances.[1]

  • Gas Chromatography (GC): Can be used to assess purity, particularly for identifying volatile impurities.

Q2: What are the expected ¹H NMR chemical shifts for m-OEG8?

A2: The expected ¹H NMR chemical shifts for m-OEG8 are similar to those of its shorter analog, tetraethylene glycol monomethyl ether. The signals for the internal ethylene (B1197577) glycol units often overlap.

Proton Assignment Structure Fragment Expected Chemical Shift (ppm) Multiplicity
aCH₃ -O-~3.38Singlet
b-O-CH₂ -CH₂-O- (adjacent to methyl ether)~3.54Triplet
c-O-CH₂ -CH₂ -O- (internal ethylene units)~3.64 - 3.70Multiplet
d-O-CH₂ -CH₂-OH (adjacent to hydroxyl)~3.72Triplet
e-CH₂-OH VariableSinglet (broad)

Note: Chemical shifts can vary depending on the solvent, concentration, and instrument.

Q3: What type of impurities can I expect in a commercial sample of m-OEG8?

A3: Commercial m-OEG8 may contain impurities from the manufacturing process. These can include:

  • Shorter and longer PEG oligomers: Such as heptaethylene glycol monomethyl ether and nonaethylene glycol monomethyl ether.[1]

  • Unreacted starting materials.

  • Byproducts from side reactions.

  • Water.

Q4: How can I determine the molecular weight distribution of my m-OEG8 sample?

A4: Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) is the most suitable technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymeric samples like m-OEG8.[3]

Q5: What is the typical fragmentation pattern of m-OEG8 in mass spectrometry?

A5: In Electron Ionization (EI) mass spectrometry, m-OEG8 is expected to fragment through the cleavage of its ether linkages, leading to a series of oxonium ions. A characteristic fragmentation pattern involves the sequential loss of ethylene oxide units (44 Da). The molecular ion peak may be weak or absent.[8]

Experimental Protocols

Protocol 1: Purity Analysis by HPLC-ELSD

This protocol is designed for the separation and quantification of m-OEG8 and its oligomeric impurities.

  • Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B

    • 25-30 min: 70% B

    • 30-35 min: 70-30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow: 1.5 L/min

  • Sample Preparation: Dissolve the m-OEG8 sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol is for obtaining a high-resolution ¹H NMR spectrum of m-OEG8 for structural verification.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of m-OEG8 into a clean, dry NMR tube.

    • Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Cap the NMR tube and gently vortex to ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay (D1): 5 seconds (to ensure full relaxation for accurate integration).

    • Acquisition Time (AQ): 4 seconds.

    • Spectral Width (SW): 12 ppm.

  • Data Processing:

    • Apply Fourier transformation.

    • Phase the spectrum.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate all signals.

Protocol 3: Molecular Weight Determination by GC-MS

This protocol is suitable for identifying m-OEG8 and potential volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 10 minutes at 300 °C.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

  • Sample Preparation: Dilute the m-OEG8 sample in methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 100 µg/mL.

Visualizations

troubleshooting_workflow start Problem Encountered (e.g., Unexpected Results) check_method Review Analytical Method Parameters start->check_method check_sample Verify Sample Preparation start->check_sample check_instrument Inspect Instrument Performance start->check_instrument is_method_ok Parameters Optimal? check_method->is_method_ok is_sample_ok Sample Prep Correct? check_sample->is_sample_ok is_instrument_ok Instrument Functioning Correctly? check_instrument->is_instrument_ok optimize_method Optimize Method (e.g., Gradient, Temp.) is_method_ok->optimize_method No rerun_analysis Re-run Analysis is_method_ok->rerun_analysis Yes prepare_new_sample Prepare Fresh Sample & Standards is_sample_ok->prepare_new_sample No is_sample_ok->rerun_analysis Yes troubleshoot_instrument Run Diagnostics & Perform Maintenance is_instrument_ok->troubleshoot_instrument No is_instrument_ok->rerun_analysis Yes optimize_method->rerun_analysis prepare_new_sample->rerun_analysis troubleshoot_instrument->rerun_analysis problem_solved Problem Resolved rerun_analysis->problem_solved Successful consult_expert Consult Senior Scientist or Instrument Specialist rerun_analysis->consult_expert Unsuccessful

Caption: General troubleshooting workflow for analytical issues.

analytical_techniques_relationship mOEG8 m-OEG8 Characterization nmr NMR Spectroscopy (¹H, ¹³C) mOEG8->nmr ms Mass Spectrometry mOEG8->ms hplc HPLC mOEG8->hplc gc GC mOEG8->gc gpc GPC/SEC mOEG8->gpc sub_nmr Structure Elucidation Purity Assessment nmr->sub_nmr sub_ms Molecular Weight Confirmation ms->sub_ms sub_hplc Purity & Impurity Quantification hplc->sub_hplc sub_gc Volatile Impurities gc->sub_gc sub_gpc Molecular Weight Distribution gpc->sub_gpc

Caption: Interrelation of analytical techniques for m-OEG8.

hplc_ms_workflow sample_prep Sample Preparation (Dissolution & Filtration) hplc_injection HPLC Injection sample_prep->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation elution Elution hplc_separation->elution esi_source Electrospray Ionization (ESI) elution->esi_source mass_analyzer Mass Analyzer (e.g., Quadrupole) esi_source->mass_analyzer detector Detector mass_analyzer->detector data_analysis Data Analysis (Mass Spectrum & Chromatogram) detector->data_analysis result Identification & Quantification data_analysis->result

Caption: Experimental workflow for HPLC-MS analysis.

References

How to remove unreacted starting material from octaethylene glycol monomethyl ether reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of unreacted starting materials and other impurities from octaethylene glycol monomethyl ether (m-PEG-8) reaction mixtures. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in achieving high-purity m-PEG-8 for your research and development needs.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Recovery from Silica (B1680970) Gel Column Chromatography Strong Adsorption: The polar nature of m-PEG-8 can lead to strong, sometimes irreversible, adsorption onto the silica gel stationary phase.Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. A common starting point is a mixture of dichloromethane (B109758) (DCM) or chloroform (B151607) with methanol (B129727). If the product is not eluting, a gradient of increasing methanol concentration (e.g., 1-20%) can be effective.[1] For very polar compounds, a solvent system containing 1-10% of a 10% ammonium (B1175870) hydroxide (B78521) solution in methanol, mixed with dichloromethane, can be employed.[2] Deactivate Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine (B128534) to neutralize acidic sites, which can reduce tailing and irreversible adsorption.[3][4]
Product Co-elutes with Impurities During Column Chromatography Inappropriate Solvent System: The chosen eluent may not provide sufficient resolution between the product and impurities of similar polarity.Optimize Solvent System with TLC: Systematically test different solvent mixtures using Thin-Layer Chromatography (TLC) to find an eluent that provides good separation (a clear difference in Rf values) between your product and the impurities. Aim for an Rf value of 0.2-0.3 for the product for optimal column separation.[3] Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute less polar impurities before the product comes off the column.[4]
Persistent Emulsion During Liquid-Liquid Extraction Similar Polarity of Solvents and Solutes: The presence of amphiphilic molecules can stabilize emulsions. Vigorous Shaking: Overly aggressive mixing can create fine droplets that are slow to separate.Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase and can help to break the emulsion. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. Filtration: In some cases, filtering the emulsion through a pad of Celite or glass wool can help to break it.
Product is an Oil Instead of a Solid After Recrystallization Presence of Impurities: Impurities can disrupt the crystal lattice formation. Incorrect Solvent Choice: The solvent may be too good of a solvent for the product, preventing it from crashing out of solution upon cooling.Further Purification: Purify the oil by column chromatography to remove impurities and then attempt recrystallization again. Solvent System Optimization: Use a binary solvent system. Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" an anti-solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. For PEG-like compounds, a mixture of a good solvent like ethanol (B145695) or methanol and a poor solvent like diethyl ether or hexane (B92381) can be effective.
Thermal Decomposition During Vacuum Distillation Temperature is Too High: Even under vacuum, high temperatures can cause degradation of the product.[5]Increase Vacuum: Use a more powerful vacuum pump to further lower the boiling point of the compound, allowing for distillation at a lower temperature.[5] Short-Path Distillation: Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials in this compound synthesis and how can I remove them?

A1: The most common starting materials depend on the synthetic route. For the Williamson ether synthesis, these are typically an oligoethylene glycol and an alkylating agent (e.g., a tosylate or an alkyl halide) or a metal alkoxide and a tosylated oligoethylene glycol.

  • Unreacted Oligoethylene Glycols (e.g., heptaethylene glycol): These are often polar and can be challenging to separate from the desired product by chromatography due to similar polarities. A carefully optimized gradient elution on silica gel is often necessary.

  • Unreacted Tosylated Starting Materials: These are generally less polar than the hydroxyl-terminated product and can be separated by silica gel chromatography.

  • p-Toluenesulfonic Acid (a byproduct of tosylation): This is a highly polar and water-soluble impurity. It can be removed by washing the organic reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water.[6]

  • Excess Tosyl Chloride: Unreacted tosyl chloride can be hydrolyzed by adding water to the reaction mixture. A more novel approach involves adding cellulosic material, like filter paper, to the reaction mixture to react with the excess tosyl chloride, which can then be removed by filtration.[7]

Q2: How do I choose the best purification method for my reaction mixture?

A2: The choice of purification method depends on the nature of the impurities and the scale of your reaction. The following workflow can guide your decision:

G Purification Method Selection Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., wash with water/brine) start->workup is_solid Is the product a solid? workup->is_solid recrystallize Recrystallization is_solid->recrystallize Yes is_liquid Is the product a liquid or oil? is_solid->is_liquid No is_pure_solid Is it pure? recrystallize->is_pure_solid end_solid Pure Solid Product is_pure_solid->end_solid Yes chromatography Silica Gel Column Chromatography is_pure_solid->chromatography No distillable Are impurities non-volatile? is_liquid->distillable Yes is_liquid->chromatography No distillation Vacuum Distillation distillable->distillation distillable->chromatography No is_pure_liquid Is it pure? distillation->is_pure_liquid end_liquid Pure Liquid Product is_pure_liquid->end_liquid Yes is_pure_liquid->chromatography No is_pure_chrom Is it pure? chromatography->is_pure_chrom is_pure_chrom->chromatography No, re-purify end_chrom Pure Product is_pure_chrom->end_chrom Yes

Caption: A decision-making workflow for selecting the appropriate purification method.

Q3: My product streaks badly on the TLC plate. What can I do?

A3: Streaking on TLC plates, especially for polar compounds like m-PEG-8, is common and usually indicates strong interaction with the silica gel. To address this:

  • Add a Polar Modifier: Add a small amount of a polar solvent like methanol or acetic acid to your eluent.

  • Add a Basic or Acidic Modifier: If your compound is basic, adding a small amount of triethylamine or ammonium hydroxide to the eluent can improve the spot shape. If it is acidic, a small amount of acetic acid or formic acid can help.

  • Use a Different Stationary Phase: Consider using alumina (B75360) or reversed-phase TLC plates.

Q4: Can I use recrystallization to purify this compound?

A4: While this compound is a liquid at room temperature, recrystallization can sometimes be employed for oligoethylene glycols, especially if they are solids at or near room temperature.[8] If your product is an oil, you might be able to induce crystallization by dissolving it in a minimal amount of a hot solvent and then cooling it slowly. A binary solvent system is often required. However, for liquid products, distillation or chromatography are more common purification methods.

Data Presentation: Comparison of Purification Methods

The efficiency of each purification method can vary depending on the specific impurities present and the scale of the reaction. The following table provides a general comparison.

Purification MethodTypical PurityExpected YieldAdvantagesDisadvantages
Silica Gel Column Chromatography >98%60-85%High resolution for a wide range of impurities.Can be time-consuming and may lead to product loss due to strong adsorption.[1]
Liquid-Liquid Extraction Variable (often a pre-purification step)>90%Effective for removing salts and highly polar or non-polar impurities; fast and scalable.May not be effective for separating impurities with similar polarity to the product; can lead to emulsions.
Vacuum Distillation >99%70-90%Excellent for removing non-volatile or very low-boiling impurities; can yield very pure product.Requires specialized equipment; risk of thermal decomposition for heat-sensitive compounds.[5]
Recrystallization >99% (if successful)50-80%Can provide very high purity for solid products; relatively simple procedure.Not suitable for liquids or oils; finding a suitable solvent can be challenging.

Experimental Protocols

1. Silica Gel Column Chromatography

This protocol provides a general procedure for purifying this compound on a silica gel column.

  • Materials:

    • Crude this compound

    • Silica gel (60 Å, 230-400 mesh)

    • Solvents (e.g., dichloromethane, methanol, hexane, ethyl acetate)

    • Glass column with stopcock

    • Collection tubes

  • Procedure:

    • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). A system that gives the product an Rf of ~0.2-0.3 is ideal.

    • Column Packing:

      • Slurry Packing (Recommended): In a beaker, create a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand to the top of the silica bed.

      • Dry Packing: Fill the column with dry silica gel, then slowly run the eluent through to wet the packing.

    • Sample Loading:

      • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.

      • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase the concentration of the more polar solvent (e.g., increase the percentage of methanol in dichloromethane).

    • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

    • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.

2. Liquid-Liquid Extraction

This protocol is useful as a work-up procedure to remove water-soluble impurities.

  • Materials:

    • Crude reaction mixture

    • Organic solvent (e.g., dichloromethane, ethyl acetate)

    • Deionized water

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

    • Separatory funnel

  • Procedure:

    • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent in a separatory funnel.

    • Washing: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release pressure. Allow the layers to separate.

    • Separation: Drain the lower (denser) layer. The layers can be identified by adding a drop of water to see which layer it joins.

    • Repeat Washing: Repeat the washing process with deionized water, followed by a final wash with brine to help remove residual water from the organic layer.

    • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.

    • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified.

3. Vacuum Distillation

This protocol is for the purification of liquid this compound from non-volatile impurities.[5][9][10]

  • Materials:

    • Crude this compound

    • Distillation flask

    • Short-path distillation head with condenser and receiving flask

    • Thermometer

    • Vacuum pump and tubing

    • Heating mantle and stir plate

    • Stir bar

  • Procedure:

    • Apparatus Setup: Assemble the distillation apparatus, ensuring all glass joints are properly greased to maintain a good vacuum seal.[9] Place a stir bar in the distillation flask.

    • Sample Charging: Add the crude product to the distillation flask.

    • Applying Vacuum: Connect the apparatus to the vacuum pump and slowly turn on the vacuum. Allow the pressure to stabilize.[9]

    • Heating and Distillation: Begin stirring and gently heat the distillation flask. The product will begin to boil and distill at a temperature lower than its atmospheric boiling point.

    • Fraction Collection: Collect the distilled product in the receiving flask. Monitor the temperature and pressure during the distillation.

    • Shutdown: Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.[5]

References

Enhancing the efficiency of coupling reactions involving octaethylene glycol monomethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octaethylene glycol monomethyl ether (m-OEG8) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, detailed experimental protocols, and key data to help you overcome common challenges and improve the efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during coupling reactions with m-OEG8.

Question 1: I am observing a very low yield in my m-OEG8 coupling reaction. What are the common causes and how can I improve it?

Answer: Low yield is a frequent challenge in PEGylation and can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]

  • Suboptimal Reaction Conditions: The efficiency of coupling reactions is highly dependent on parameters like pH, temperature, and reactant concentrations.[1][2][3]

    • For NHS Ester Coupling: Ensure the pH of the reaction buffer is within the optimal range of 7.2-8.5 to balance the nucleophilicity of the primary amine and the hydrolysis of the NHS ester.[4]

    • For Steglich Esterification (DCC/DMAP): The reaction is typically performed at room temperature. Elevated temperatures are usually not necessary and can promote side reactions.[5][6]

  • Reagent Quality and Stoichiometry:

    • Moisture Sensitivity: Many coupling reagents, especially carbodiimides (DCC, EDC) and NHS esters, are moisture-sensitive. Ensure all solvents and reagents are anhydrous, and store reagents properly in a desiccated environment.[7] Hydrolysis of these reagents is a primary cause of reaction failure.

    • Molar Ratio: An insufficient molar excess of the coupling agents or the m-OEG8 reagent can lead to incomplete reactions. It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific substrate.[2] For protein labeling with NHS esters, a 5- to 20-fold molar excess of the PEG reagent is a common starting point.[8]

  • Interfering Buffer Components:

    • For NHS ester reactions, avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with your target molecule for the NHS ester, significantly reducing your yield.[2][7] Phosphate-buffered saline (PBS), borate, or HEPES buffers are suitable alternatives.[4]

Question 2: I am having difficulty purifying my m-OEG8 conjugate. What are the best practices for purification?

Answer: Purification can be challenging due to the hydrophilicity of the PEG chain and the presence of reaction byproducts. The choice of purification method depends on the properties of your conjugate and the impurities to be removed.

  • Removal of Urea (B33335) Byproducts (from DCC/EDC):

    • The byproduct from DCC, dicyclohexylurea (DCU), is insoluble in many organic solvents like dichloromethane (B109758) and can often be removed by filtration.[9] Chilling the reaction mixture can further promote precipitation.

    • The byproduct from EDC is water-soluble and can be removed by an aqueous workup or by dialysis for larger biomolecules.

  • Chromatographic Methods:

    • Size Exclusion Chromatography (SEC): This is highly effective for separating the larger PEGylated conjugate from smaller molecules like unreacted m-OEG8, excess coupling reagents, and byproducts.[10][11]

    • Reverse Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. Since PEGylation increases the hydrophilicity of a molecule, the conjugate will typically elute earlier than the un-PEGylated starting material. This method offers high resolution, especially for smaller conjugates.[10]

    • Ion Exchange Chromatography (IEX): This technique is useful if the PEGylation process alters the overall charge of the target molecule, allowing for separation of the conjugate from the unreacted molecule.[11]

  • Filtration and Dialysis:

    • Dialysis: For large biomolecule conjugates, dialysis is a simple and gentle method to remove small molecule impurities.[11]

    • Tangential Flow Filtration (TFF): TFF is a rapid and scalable method for buffer exchange and the removal of small molecules from larger conjugates.[11]

Question 3: In my Steglich esterification using DCC and DMAP, I am getting a significant amount of a byproduct that is difficult to separate. What is this byproduct and how can I prevent its formation?

Answer: A common side reaction in carbodiimide-mediated couplings is the formation of an N-acylurea byproduct.[12] This occurs when the activated O-acylisourea intermediate rearranges intramolecularly before the alcohol (m-OEG8-OH) can react.

  • Role of DMAP: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is crucial for efficient esterification and to suppress N-acylurea formation.[12] DMAP acts as a stronger nucleophile than the alcohol, reacting with the O-acylisourea to form a more reactive acylpyridinium intermediate. This intermediate reacts rapidly with the alcohol, minimizing the time for the rearrangement to occur.[12]

  • Adding an Auxiliary Nucleophile: In some cases, adding N-hydroxysuccinimide (NHS) can help mitigate the formation of the N-acylurea by forming a more stable NHS-ester intermediate, which then reacts with the alcohol.

Quantitative Data on Reaction Conditions

The following tables summarize typical starting conditions for common coupling reactions involving m-OEG8 and similar PEG derivatives. Optimization is often necessary for specific substrates.

Table 1: Recommended Conditions for m-OEG8-Carboxylate Coupling to Primary Amines (via NHS Ester)

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH is often cited as 8.3-8.5 for efficient reaction.[8]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster; 4°C can be used for overnight reactions.[8]
Reaction Time 30 min - 2 hours at RT; Overnight at 4°CShould be determined empirically by monitoring reaction progress.[8]
Molar Excess of PEG-NHS 5- to 20-fold over the amineDepends on the number of available amines and desired degree of PEGylation.[8]
Solvent Amine-free buffers (PBS, HEPES, Borate)Avoid Tris or glycine buffers.[2][7]

Table 2: General Conditions for Steglich Esterification of a Carboxylic Acid with m-OEG8-OH

ParameterRecommended Value/RangeNotes
Coupling Agent DCC or EDC (1.1 - 1.5 equivalents)EDC and its urea byproduct are water-soluble, simplifying purification.[13]
Catalyst DMAP (0.1 - 0.2 equivalents)Crucial for suppressing side reactions and increasing reaction rate.[12]
Solvent Anhydrous Dichloromethane (DCM) or THFEnsure solvent is dry to prevent hydrolysis of intermediates.
Temperature 0°C to Room TemperatureThe reaction is typically started at 0°C during the addition of DCC/EDC and then warmed to room temperature.[14]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.

Table 3: General Conditions for Mitsunobu Reaction with m-OEG8-OH

ParameterRecommended Reagents & ConditionsNotes
Phosphine Triphenylphosphine (B44618) (PPh₃) (1.5 equivalents)
Azodicarboxylate DEAD or DIAD (1.5 equivalents)DIAD is often preferred as it is more stable.
Solvent Anhydrous THF or Dichloromethane (DCM)THF is the most common solvent.[15]
Temperature 0°C to Room TemperatureAzodicarboxylate is typically added slowly at 0°C.[15][16]
Reaction Time 6 - 24 hoursMonitor by TLC or LC-MS.
Order of Addition Dissolve alcohol (m-OEG8-OH), nucleophile (e.g., carboxylic acid), and PPh₃, then add DEAD/DIAD slowly.[15]Pre-forming the betaine (B1666868) (PPh₃ + DEAD/DIAD) may be beneficial in some cases.[16]

Experimental Protocols

Protocol 1: Steglich Esterification of a Carboxylic Acid with m-OEG8-OH

This protocol describes a general procedure for coupling a carboxylic acid to the terminal hydroxyl group of m-OEG8 using DCC and DMAP.

Materials:

  • Carboxylic acid of interest

  • m-OEG8-OH (1.0 equivalent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.15 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.0 equivalent) and DMAP (0.15 equivalents) in anhydrous DCM.

  • Add m-OEG8-OH (1.0 equivalent) to the solution.

  • In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.

  • Cool the flask containing the carboxylic acid, m-OEG8-OH, and DMAP to 0°C in an ice bath.

  • Slowly add the DCC solution to the reaction mixture dropwise with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[17]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture in an ice bath or freezer to maximize the precipitation of DCU.

  • Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated DCU. Rinse the filter cake with cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel.

Protocol 2: Activation of a Carboxylic Acid with NHS and Coupling to an Amine-Terminated m-OEG8

This protocol describes a two-step, one-pot procedure for forming an amide bond between a carboxylic acid and an amine-terminated m-OEG8 using EDC and NHS.

Materials:

  • Carboxylic acid of interest

  • Amine-terminated m-OEG8 (e.g., m-PEG8-Amine) (1.0 equivalent)

  • EDC·HCl (1.2 equivalents)

  • N-Hydroxysuccinimide (NHS) (1.2 equivalents)

  • Anhydrous DMF or DMSO

  • DIPEA (Diisopropylethylamine) (2.5 equivalents)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), EDC·HCl (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (1.0 equivalent) and stir the mixture at room temperature for 1-2 hours to form the active NHS ester.

  • In a separate vial, dissolve the amine-terminated m-OEG8 (1.0 equivalent) in a small amount of anhydrous DMF.

  • Add the amine-terminated m-OEG8 solution to the reaction mixture, followed by an additional 1.5 equivalents of DIPEA.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent can be removed under high vacuum. The residue can be purified by RP-HPLC or silica gel chromatography. The water-soluble EDC byproduct and salts can be removed by an aqueous workup if the product is sufficiently hydrophobic.

Protocol 3: Mitsunobu Reaction to Couple a Phenol to m-OEG8-OH

This protocol describes the coupling of a phenolic compound to m-OEG8-OH, resulting in an ether linkage with inversion of configuration at the alcohol center (though not relevant for the primary alcohol of m-OEG8).

Materials:

  • Phenolic compound (1.2 equivalents)

  • m-OEG8-OH (1.0 equivalent)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

  • Anhydrous THF

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve m-OEG8-OH (1.0 equivalent), the phenolic compound (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF.[15]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD (1.5 equivalents) dropwise to the stirred solution.[15] The reaction may turn from colorless to a yellow/orange color.

  • Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine (B178648) byproduct.

Visualizations

The following diagrams illustrate key workflows and logical relationships for troubleshooting and performing coupling reactions.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reagents 1. Check Reagent Quality Start->Check_Reagents Reagent_Moisture Are reagents anhydrous? (e.g., EDC, NHS, Solvents) Check_Reagents->Reagent_Moisture Check_Conditions 2. Verify Reaction Conditions Condition_pH Is pH optimal? (e.g., 7.2-8.5 for NHS esters) Check_Conditions->Condition_pH Check_Purification 3. Review Purification Purification_Loss Is product being lost during workup? Check_Purification->Purification_Loss Reagent_Fresh Are reagents fresh / non-degraded? Reagent_Moisture->Reagent_Fresh Yes Sol_Dry Use freshly dried solvents. Store reagents in desiccator. Reagent_Moisture->Sol_Dry No Reagent_Fresh->Check_Conditions Yes Sol_New Use a new batch of reagents. Reagent_Fresh->Sol_New No Condition_Stoich Is molar ratio correct? (e.g., excess coupling agent) Condition_pH->Condition_Stoich Yes Sol_pH Adjust pH of buffer. Condition_pH->Sol_pH No Condition_Buffer Is buffer non-interfering? (e.g., no primary amines) Condition_Stoich->Condition_Buffer Yes Sol_Stoich Optimize molar ratios. Condition_Stoich->Sol_Stoich No Condition_Buffer->Check_Purification Yes Sol_Buffer Use appropriate buffer (e.g., PBS, HEPES). Condition_Buffer->Sol_Buffer No Sol_Purify Optimize purification method (e.g., different chromatography). Purification_Loss->Sol_Purify Yes

Caption: Troubleshooting flowchart for low yield in m-OEG8 coupling reactions.

Steglich_Esterification_Workflow Start Start: Prepare Reactants Dissolve Dissolve Carboxylic Acid, m-OEG8-OH, and DMAP in Anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_DCC Slowly Add DCC Solution Cool->Add_DCC React Stir at Room Temperature (4-24h) Add_DCC->React Monitor Monitor by TLC / LC-MS React->Monitor Monitor->React Incomplete Filter Filter Precipitated DCU Monitor->Filter Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Final Product Purify->End Purification_Strategy_Selection Start Crude Reaction Mixture Is_Biomolecule Is the conjugate a large biomolecule? Start->Is_Biomolecule Small_Molecule Small Molecule Conjugate Is_Biomolecule->Small_Molecule No Large_Molecule Biomolecule Conjugate Is_Biomolecule->Large_Molecule Yes Workup Aqueous Workup (if applicable) & Filtration of Byproducts Small_Molecule->Workup Dialysis Dialysis / TFF Large_Molecule->Dialysis Silica_Chroma Silica Gel Chromatography Workup->Silica_Chroma RP_HPLC Preparative RP-HPLC Workup->RP_HPLC SEC Size Exclusion Chromatography (SEC) Dialysis->SEC IEX Ion Exchange Chromatography (IEX) SEC->IEX If charge difference exists

References

Validation & Comparative

Validating the Purity of Synthesized Octaethylene Glycol Monomethyl Ether: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized reagents is a critical step in ensuring experimental reproducibility and the safety and efficacy of therapeutic agents. Octaethylene glycol monomethyl ether (m-OEG8), a common linker in bioconjugation and drug delivery systems, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of m-OEG8, supported by detailed experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC) for m-OEG8 Purity Analysis

HPLC is a cornerstone technique for the purity assessment of polyethylene (B3416737) glycol (PEG) derivatives like m-OEG8. Due to the lack of a strong UV chromophore in the m-OEG8 molecule, detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index (RI) detectors are commonly employed.[1][2] Reversed-phase HPLC is a frequent approach, capable of separating m-OEG8 from closely related impurities, such as oligomers with shorter or longer PEG chains (e.g., heptaethylene glycol monomethyl ether and nonaethylene glycol monomethyl ether).[2]

Alternative Methods for Purity Validation

While HPLC is a robust method, other techniques offer distinct advantages for a comprehensive purity profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural confirmation and can be used quantitatively (qNMR) to determine purity against a certified internal standard.[2][3] It provides unambiguous structural information and can identify impurities that may co-elute with the main peak in HPLC.[4][5]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC offers higher resolution and faster analysis times compared to conventional HPLC.[6] When coupled with a mass spectrometer, it provides definitive peak identification and is highly sensitive for detecting a wide range of impurities.[7][8]

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, structural confirmation, or the detection of trace-level impurities. The following table summarizes the key performance parameters of HPLC, NMR, and UPLC-MS for the purity analysis of m-OEG8.

ParameterHPLC-ELSD/CAD¹H NMRUPLC-MS
Principle Separation based on polarity, detection of non-volatile analytes.Nuclear spin resonance providing structural and quantitative information.High-resolution separation based on polarity coupled with mass-to-charge ratio detection.
Typical Purity Assay >98%High accuracy, directly traceable to a primary standard.>99%
Common Impurities Detected Shorter/longer chain PEGs, diol impurities.[3]Structural isomers, residual starting materials, and solvents.A wide range of volatile and non-volatile impurities.
Limit of Detection (LOD) ~0.1 - 1 µg/mL[9]Dependent on impurity structure and magnetic field strength.ng/mL to pg/mL range.[8]
Limit of Quantification (LOQ) ~0.4 - 2.3 µg/mL[8]Dependent on impurity structure and magnetic field strength.ng/mL to pg/mL range.[8]
Precision (RSD%) < 5%< 2%< 5%
Accuracy (% Recovery) 95-105%98-102%95-105%
Analysis Time 15-30 minutes5-15 minutes per sample5-10 minutes
Advantages Robust, reliable quantification, widely available.Provides definitive structural information, primary ratio method for purity.[3]High throughput, high sensitivity, definitive peak identification.
Limitations Requires non-volatile analytes, detector response can be non-linear.[6]Lower sensitivity for trace impurities, requires pure internal standard for qNMR.Higher instrument cost and complexity.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for the analysis of PEG compounds and can be adapted for m-OEG8.

HPLC-ELSD/CAD Method

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a high aqueous content to a high organic content over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • ELSD/CAD Settings: Nebulizer and evaporator temperatures should be optimized for the mobile phase composition (e.g., Nebulizer: 50 °C, Evaporator: 70 °C, Gas Flow: 1.6 SLM).[10]

Sample Preparation:

  • Accurately weigh and dissolve the synthesized m-OEG8 in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

¹H NMR Spectroscopy Method

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated chloroform (B151607) (CDCl₃) or Deuterated water (D₂O).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the m-OEG8 sample and a similar accurately weighed amount of the internal standard into a vial. Dissolve the mixture in approximately 0.6 mL of the deuterated solvent and transfer to an NMR tube.

  • NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure accurate integration.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak.

    • Identify the characteristic signals for m-OEG8:

      • Methoxy protons (-OCH₃): singlet at ~3.38 ppm.

      • PEG backbone protons (-OCH₂CH₂O-): large multiplet around 3.64 ppm.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation.

UPLC-MS Method

Instrumentation:

  • UPLC system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast linear gradient from low to high organic content over 5-8 minutes.

  • Flow Rate: 0.4-0.6 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Scan Range: m/z 100-1000.

  • Optimize other MS parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analyte.

Sample Preparation:

  • Dissolve the synthesized m-OEG8 in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the purity validation of synthesized this compound using the described analytical techniques.

cluster_0 HPLC-ELSD/CAD Workflow A Sample Preparation (Dissolve & Filter) B HPLC Separation (C18 Column, Gradient Elution) A->B C ELSD/CAD Detection B->C D Data Analysis (Peak Integration, Purity Calculation) C->D

HPLC-ELSD/CAD Experimental Workflow

cluster_1 ¹H NMR Workflow E Sample & Internal Standard Preparation F NMR Spectrum Acquisition (400 MHz) E->F G Data Processing (Referencing, Integration) F->G H Purity Calculation (qNMR Equation) G->H

¹H NMR Experimental Workflow

cluster_2 UPLC-MS Workflow I Sample Preparation (Dilute & Filter) J UPLC Separation (C18 Column, Fast Gradient) I->J K ESI-MS Detection (Positive Ion Mode) J->K L Data Analysis (Peak Identification, Purity Assessment) K->L

UPLC-MS Experimental Workflow

References

Comparative analysis of octaethylene glycol monomethyl ether and longer PEG chains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Octaethylene Glycol Monomethyl Ether (mPEG8) and Longer PEG Chains in Drug Delivery

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision in the design of bioconjugates and drug delivery systems. The length of the PEG chain significantly influences the physicochemical properties, pharmacokinetics, and overall efficacy of the therapeutic agent. This guide provides an objective comparison between this compound (mPEG8, also referred to as oligoethylene glycol or OEG) and longer PEG chains (e.g., 2 kDa, 5 kDa, 10 kDa), supported by experimental data.

Key Performance Indicators: A Head-to-Head Comparison

The selection between a short mPEG8 linker and a longer PEG chain involves a trade-off between several key performance parameters. Longer PEG chains are well-established for their ability to prolong circulation time and shield therapeutics from the immune system. However, this "stealth" effect can also lead to reduced cellular uptake and potential immunogenicity.[1][2] Shorter chains like mPEG8 may offer advantages in scenarios requiring enhanced cell interaction and lower risk of anti-PEG antibody formation.[1][3]

Physicochemical and Pharmacokinetic Properties

The molecular weight and hydrodynamic radius imparted by the PEG chain are primary determinants of a bioconjugate's in vivo fate.

ParameterThis compound (mPEG8)Longer PEG Chains (e.g., 2 kDa, 5 kDa, 10 kDa)Key Observations & Citations
Circulation Half-Life ShorterLonger, increases with molecular weight.Longer PEG chains provide a more effective steric shield, reducing renal clearance and recognition by the mononuclear phagocyte system (MPS), thus prolonging circulation time.[1][2][4] Shorter linkers like mPEG8 generally result in faster blood clearance.[1]
Hydrodynamic Size SmallerLarger, increases with molecular weight.The hydrodynamic size is a key factor influencing renal clearance and in vivo distribution.[4]
Tissue Accumulation Potentially higher accumulation in certain tissues due to faster clearance from the blood.Greater accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect due to prolonged circulation. Reduced accumulation in MPS organs like the liver and spleen with increasing chain length.[1]The prolonged circulation of longer PEGylated systems enhances their passive targeting to tumors.[1]
Solubility High water solubility.[3]High water solubility, with higher molecular weight PEGs tending to be more amphiphilic.[5]PEGylation, in general, enhances the solubility of hydrophobic molecules.[6]
Biocompatibility and Immunogenicity

While PEG is generally considered biocompatible, concerns about its immunogenicity are growing, particularly with longer chains.

ParameterThis compound (mPEG8)Longer PEG Chains (e.g., 2 kDa, 5 kDa, 10 kDa)Key Observations & Citations
Immunogenicity Generally considered less immunogenic.[1][3]Can elicit anti-PEG antibodies (IgM and IgG), leading to accelerated blood clearance (ABC) upon repeated administration. This effect is more pronounced with longer chains.[1][7]The immunogenicity of PEG is a significant concern, driving interest in shorter, potentially less immunogenic linkers like mPEG8.[1]
Cytotoxicity Generally low toxicity, though some short-chain glycols can exhibit toxicity at high concentrations depending on the cell line.[8][9]Generally low cytotoxicity, but the effect of chain length can be non-linear and cell-type dependent.[8][10]Cytotoxicity needs to be empirically determined for each specific formulation and cell line.[8]
Protein Adsorption Effective at reducing protein adsorption.Highly effective at reducing protein adsorption, with effectiveness depending on the density and conformation of the PEG chains on a surface.[8]Both short and long PEG chains can create a hydrophilic barrier that minimizes non-specific protein binding.[8]
Drug Delivery Performance

The choice of PEG length has a direct impact on drug loading, release kinetics, and cellular interaction.

ParameterThis compound (mPEG8)Longer PEG Chains (e.g., 2 kDa, 5 kDa, 10 kDa)Key Observations & Citations
Drug Loading Efficiency Can be high, especially in prodrug conjugates.Can be high, but the bulky nature of long PEG chains may sometimes hinder efficient loading in nanoparticle systems.[1]Drug loading is highly dependent on the specific drug, carrier, and conjugation chemistry.[1]
Drug Release Rate Can be engineered for rapid or controlled release.Generally provides more sustained release profiles. Longer chains can create a denser hydrophilic layer, potentially slowing drug diffusion.[1][11]Release kinetics can be tuned by the choice of the cleavable linker in both mPEG8 and longer PEG systems.[1]
Cellular Uptake Generally higher uptake compared to long-chain PEGs due to reduced steric hindrance.[1]Cellular uptake tends to decrease with increasing PEG chain length.[1]This "PEG dilemma" highlights the trade-off between prolonged circulation and reduced cellular interaction.[1]
Receptor Binding Less steric hindrance, potentially allowing for better interaction of targeting ligands with their receptors.[1]Longer chains can sterically hinder the binding of targeting moieties to their receptors, a phenomenon known as the "shielding effect".[1]An optimal PEG length is often required to balance shielding and targeting.[1]

Visualizing Key Processes and Concepts

Diagrams created using Graphviz provide a clear visual representation of complex experimental workflows and the logical relationships in drug delivery design.

G General Workflow for PEGylation and Characterization cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Protein Protein/Peptide Solution Reaction PEGylation Reaction (Controlled pH, Temp, Time) Protein->Reaction PEG_Reagent PEG Reagent (mPEG8 or Longer Chain) PEG_Reagent->Reaction Purification Purification of Conjugate (e.g., SEC, IEX) Reaction->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization

General workflow for the synthesis and characterization of PEGylated bioconjugates.

G The PEG Dilemma: Trade-offs in Chain Length cluster_short Shorter Chains (e.g., mPEG8) cluster_long Longer Chains (e.g., >2kDa) center PEG Chain Length Higher_Uptake Higher Cellular Uptake center->Higher_Uptake shorter Less_Hindrance Less Steric Hindrance center->Less_Hindrance shorter Faster_Clearance Faster Blood Clearance center->Faster_Clearance shorter Lower_Immunogenicity Lower Immunogenicity center->Lower_Immunogenicity shorter Longer_Circulation Longer Circulation (EPR Effect) center->Longer_Circulation longer Shielding Effective Shielding center->Shielding longer Lower_Uptake Lower Cellular Uptake center->Lower_Uptake longer Higher_Immunogenicity Potential Immunogenicity center->Higher_Immunogenicity longer G Drug Delivery System Evaluation Workflow cluster_invitro In Vitro cluster_invivo In Vivo Formulation Nanoparticle Formulation (with mPEG8 or longer PEG) InVitro In Vitro Characterization Formulation->InVitro InVivo In Vivo Evaluation InVitro->InVivo Size Particle Size & Zeta Potential Loading Drug Loading & Encapsulation Release Drug Release Kinetics Cytotoxicity Cytotoxicity Assay Analysis Data Analysis & Comparison InVivo->Analysis PK Pharmacokinetics BD Biodistribution Efficacy Therapeutic Efficacy

References

A Comparative Guide to Octaethylene Glycol vs. Hexaethylene Glycol Monomethyl Ethers in Linker Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the successful design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the most utilized linkers, polyethylene (B3416737) glycol (PEG) chains of discrete lengths have proven invaluable for optimizing the physicochemical and pharmacokinetic properties of bioconjugates. This guide provides an objective comparison of two closely related short-chain PEG linkers: octaethylene glycol monomethyl ether (m-PEG8-OH) and hexaethylene glycol monomethyl ether (m-PEG6-OH).

While direct head-to-head experimental data for these two specific linkers within the same molecular construct is limited in publicly available literature, this guide extrapolates from well-established principles of PEG linker performance to inform rational drug design. The subtle difference of two ethylene (B1197577) glycol units can significantly influence a conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic index.

Physicochemical Properties

The addition of each ethylene glycol unit incrementally increases the linker's length, molecular weight, and hydrophilicity. These fundamental differences are the basis for their varied performance in linker applications.

PropertyHexaethylene Glycol Monomethyl Ether (m-PEG6-OH)This compound (m-PEG8-OH)General Trend with Increasing PEG Length
Chemical Formula C₁₃H₂₈O₇C₁₇H₃₆O₉Addition of C₂H₄O per unit
Molecular Weight ~296.36 g/mol ~384.46 g/mol Increases
Approximate Length ~22.4 Å~29.4 ÅIncreases
Hydrophilicity HighHigherIncreases
Flexibility HighHighGenerally high for short chains

Table 1: Comparison of the Physicochemical Properties of m-PEG6-OH and m-PEG8-OH Linkers. The properties are based on the fundamental structure of the molecules. The length is an estimation and can vary based on conformation.

Performance in Bioconjugate Applications: An Extrapolated Comparison

The choice between a PEG6 and a PEG8 linker represents a fine-tuning step in the optimization of a bioconjugate, where subtle changes can impact efficacy and safety.[1]

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The linker's properties are crucial for the overall stability, pharmacokinetics, and therapeutic index of the ADC.[2]

Performance MetricHexaethylene Glycol (PEG6) LinkerOctaethylene Glycol (PEG8) LinkerKey Considerations & Rationale
Solubility & Aggregation GoodSlightly BetterThe additional two ethylene glycol units in PEG8 further enhance hydrophilicity, which can be particularly beneficial for conjugating highly hydrophobic payloads and enabling higher drug-to-antibody ratios (DARs) without inducing aggregation.[3]
In Vitro Potency (IC₅₀) Potentially slightly higherPotentially slightly lowerLonger PEG chains can sometimes lead to a slight decrease in in vitro potency due to steric hindrance at the target site.[4] This effect is highly dependent on the specific antibody, payload, and target.[5]
Pharmacokinetics (PK) FavorableMore FavorableIncreasing PEG linker length generally leads to slower clearance and a longer plasma half-life.[6] Studies have shown that the pharmacokinetic profile of ADCs improves with increasing PEG length up to PEG8, at which point the benefits may begin to plateau.[6][7]
In Vivo Efficacy Target-dependentOften ImprovedThe enhanced pharmacokinetic profile conferred by a PEG8 linker often leads to increased tumor accumulation and superior in vivo anti-tumor efficacy compared to shorter linkers.[8] The optimal length for in vivo efficacy is a balance between PK and potency and must be determined empirically for each ADC.

Table 2: Extrapolated Comparison of PEG6 and PEG8 Linkers in ADC Applications. This comparison is based on established trends of PEG linker length on ADC performance.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a critical role in enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Performance MetricHexaethylene Glycol (PEG6) LinkerOctaethylene Glycol (PEG8) LinkerKey Considerations & Rationale
Solubility & Cell Permeability GoodBetterThe increased hydrophilicity of the PEG8 linker can improve the solubility of the often large and lipophilic PROTAC molecule, which is crucial for bioavailability and cell permeability.[9]
Ternary Complex Formation EffectivePotentially More EffectiveThe optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A slightly longer and more flexible linker like PEG8 may better facilitate the optimal orientation for the formation of a stable and productive ternary complex, leading to more efficient protein degradation.[9]
Degradation Efficacy (DC₅₀ & Dₘₐₓ) Target-dependentTarget-dependentThe ideal linker length is not universal and must be empirically determined. For some targets, a PEG6 linker may be optimal, while for others, a PEG8 or even longer linker may be required to achieve maximal degradation (Dₘₐₓ) at the lowest concentration (DC₅₀).[10]

Table 3: Extrapolated Comparison of PEG6 and PEG8 Linkers in PROTAC Applications. This comparison is based on established principles of the role of linker length in PROTAC efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for ADCs and PROTACs, as well as a typical experimental workflow for their evaluation.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release 3. Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 4. Target Engagement

General mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action cluster_cytosol Cellular Cytosol cluster_ternary 1. Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC POI Protein of Interest (POI) POI_bound POI E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound E3_bound->PROTAC_bound Ubiquitin Ubiquitin (Ub) PolyUb_POI Polyubiquitinated POI Ubiquitin->PolyUb_POI Proteasome Proteasome PolyUb_POI->Proteasome 3. Recognition Degradation 4. Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides cluster_ternary cluster_ternary cluster_ternary->Ubiquitin 2. Ubiquitination

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_invitro_assays In Vitro cluster_invivo_studies In Vivo Linker_Synth Linker Synthesis (PEG6 vs. PEG8) Drug_Linker Drug-Linker Conjugation Linker_Synth->Drug_Linker ADC_PROTAC_Synth Antibody/Ligand Conjugation Drug_Linker->ADC_PROTAC_Synth Purification Purification & QC (HPLC, MS, DAR) ADC_PROTAC_Synth->Purification In_Vitro In Vitro Assays Purification->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Cytotoxicity Cytotoxicity Assay (IC₅₀) Stability Plasma Stability Binding Binding Affinity PK_Study Pharmacokinetics Efficacy Efficacy Studies (Xenograft Models) Toxicity Toxicity Studies

General experimental workflow for bioconjugate evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugate performance.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Thiol-Maleimide Coupling

This protocol describes a general method for conjugating a maleimide-activated drug-linker (utilizing either a PEG6 or PEG8 spacer) to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Maleimide-activated drug-linker (Maleimide-PEG6-Drug or Maleimide-PEG8-Drug)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation Buffer: PBS, pH 7.2, with 1 mM EDTA

  • Quenching Reagent: N-acetylcysteine

  • Purification: Size-Exclusion Chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • Adjust the antibody concentration to 5-10 mg/mL in PBS.

    • Add a 2.5-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.

    • Remove excess TCEP by buffer exchange into Conjugation Buffer using a desalting column.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated drug-linker in a minimal amount of an organic co-solvent (e.g., DMSO).

    • Add the drug-linker solution to the reduced antibody solution at a molar excess of approximately 1.5 to 2-fold per free thiol.

    • Incubate the reaction mixture at 4°C for 1 hour with gentle mixing.

  • Quenching the Reaction:

    • Add a 2-fold molar excess of N-acetylcysteine relative to the drug-linker to quench any unreacted maleimide (B117702) groups.

    • Incubate for 20 minutes at room temperature.

  • Purification and Characterization:

    • Purify the ADC using an SEC column to remove unconjugated drug-linker and other small molecules.

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.

Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC constructs (with PEG6 and PEG8 linkers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs in complete cell culture medium.

    • Add the diluted ADCs to the cells and incubate for 72-96 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to untreated controls.

    • Plot dose-response curves and determine the IC₅₀ values using appropriate software.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the key steps for a typical preclinical pharmacokinetic study.

Materials:

  • Test animals (e.g., male Wistar rats or immunodeficient mice for tumor models)

  • ADC constructs (with PEG6 and PEG8 linkers) formulated in a suitable vehicle (e.g., sterile saline)

  • Blood collection tubes with anticoagulant (e.g., EDTA)

Procedure:

  • Animal Acclimatization:

    • House animals in a controlled environment for at least one week prior to the study.

  • Drug Administration:

    • Administer a single dose of the ADC constructs to respective groups, typically via intravenous (IV) injection.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 168 hours) post-injection.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Quantify the concentration of the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for each group.

    • Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

Conclusion

The selection between an octaethylene glycol (PEG8) and a hexaethylene glycol (PEG6) monomethyl ether linker is a nuanced decision that requires careful consideration of the specific therapeutic modality and its intended application. While both are excellent choices for enhancing the hydrophilicity and overall performance of bioconjugates, the additional two ethylene glycol units in a PEG8 linker can offer a significant advantage in improving the pharmacokinetic profile of ADCs, potentially leading to superior in vivo efficacy.[6] However, this may come at the cost of a slight reduction in in vitro potency.[4]

For PROTACs, the optimal linker length is highly context-dependent, and both PEG6 and PEG8 fall within a range that has proven effective for various targets. Ultimately, the ideal linker length must be determined empirically for each specific bioconjugate through systematic evaluation. This guide provides a framework for making an informed initial selection and outlines the necessary experimental protocols for a thorough comparative analysis.

References

A Comprehensive Guide to the Characterization of Octaethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical techniques for the characterization of octaethylene glycol monomethyl ether, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Experimental data from ¹H and ¹³C NMR are presented, alongside protocols and a comparative analysis with alternative methods such as Gel Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

¹H and ¹³C NMR Characterization

NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. It provides detailed information about the molecular structure, including the confirmation of repeating units and the identification of end-groups.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. The chemical shifts for the internal ethylene (B1197577) glycol units are largely consistent across different oligoethylene glycol monomethyl ethers.

ProtonsChemical Shift (ppm)MultiplicityIntegration
a : CH₃-O-~3.38Singlet3H
b : -O-CH₂-CH₂-O- (adjacent to CH₃-O-)~3.55Triplet2H
c : Internal -(O-CH₂-CH₂)₆-~3.65Multiplet24H
d : -O-CH₂-CH₂-OH (adjacent to terminal OH)~3.72Triplet2H
e : Terminal -OHVariableSinglet1H

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency. The signal for the terminal hydroxyl proton is often broad and its chemical shift is highly dependent on temperature, concentration, and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

CarbonChemical Shift (ppm)
a : CH₃-O-~59.0
b : -O-CH₂-CH₂-O- (adjacent to CH₃-O-)~71.9
c : Internal -(O-CH₂-CH₂)₆-~70.5
d : -O-CH₂-CH₂-OH (adjacent to terminal OH)~72.5
e : -CH₂-OH~61.7

Comparison with Alternative Analytical Techniques

While NMR provides detailed structural information, other techniques are valuable for determining molecular weight distribution and purity.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Nuclear spin resonance in a magnetic fieldDetailed molecular structure, end-group analysis, purityNon-destructive, provides unambiguous structural informationCan be less sensitive for detecting low-level impurities, may not be ideal for determining high molecular weight distributions.
Gel Permeation Chromatography (GPC) Separation based on hydrodynamic volumeMolecular weight distribution (Mw, Mn), polydispersity index (PDI)Excellent for determining polydispersityProvides relative molecular weight unless calibrated with appropriate standards, less structural information.[1][2]
MALDI-TOF MS Soft ionization mass spectrometryAbsolute molecular weight of individual polymer chains, end-group analysis, identification of impuritiesHigh sensitivity, provides absolute molecular weight, can identify minor components.[3][4]May not be suitable for highly polydisperse samples, potential for fragmentation.[5]

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Experimental Workflow and Data Analysis

The following diagram illustrates the experimental workflow for the NMR characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H and 13C Spectra lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate integrate Integrate 1H Signals calibrate->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure purity Assess Purity structure->purity

Caption: Experimental workflow for NMR characterization.

References

Confirming the Molecular Weight of Octaethylene Glycol Monomethyl Ether: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of the molecular weight of polymers like octaethylene glycol monomethyl ether is critical for ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of mass spectrometric techniques with other analytical alternatives, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Molecular Weight Determination

The choice of analytical technique for determining the molecular weight of this compound depends on the specific requirements of the analysis, such as the need for absolute versus relative molecular weight, information on molecular weight distribution, and the available instrumentation. Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), provides absolute molecular weight determination. In contrast, techniques like size exclusion chromatography and viscometry provide relative molecular weights based on calibration with standards.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
MALDI-TOF MS Ionization of sample molecules from a crystalline matrix by a laser beam, followed by separation based on time-of-flight.Absolute molecular weight, molecular weight distribution, information on end-groups and impurities.[1]High sensitivity, tolerance to salts, provides detailed structural information.[1]Requires a suitable matrix, potential for fragmentation.
ESI-MS Ionization of the analyte from a liquid solution by creating an aerosol and subjecting it to a strong electric field.Absolute molecular weight, can be coupled with liquid chromatography (LC-MS).Suitable for online analysis with LC, provides high mass accuracy.Can produce multiply charged ions, which can complicate spectra for polydisperse samples.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Separation of molecules based on their hydrodynamic volume as they pass through a porous gel.[2][]Relative molecular weight and molecular weight distribution against calibration standards.Robust and reproducible for determining polydispersity.[2]Provides a relative molecular weight, potential for column interactions.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide structural information.Can determine the number-average molecular weight (Mn) by end-group analysis.[5][6]Provides detailed structural information, non-destructive.[6]Lower sensitivity compared to MS, may be complex for high molecular weight polymers.[7]
Viscometry Measures the viscosity of a polymer solution, which is related to the molecular weight through the Mark-Houwink equation.[8][9]Viscosity-average molecular weight (Mv).[10]Simple and inexpensive.[8]Provides an average molecular weight, requires calibration with standards.[11][12]

Mass Spectrometric Analysis of this compound

Mass spectrometry is a powerful tool for the precise determination of the molecular weight of this compound (C17H36O9), which has a theoretical molecular weight of 384.46 g/mol . Both MALDI-TOF and ESI-MS are well-suited for this analysis.

Experimental Data

The following table summarizes the expected mass spectrometric data for this compound. The observed ions are typically adducts with sodium ([M+Na]+) or potassium ([M+K]+), which are common in mass spectrometry of polyethylene (B3416737) glycols.

IonTheoretical m/z
[M+H]+385.24
[M+Na]+407.22
[M+K]+423.19
Experimental Workflow for Mass Spectrometric Analysis

The general workflow for the mass spectrometric analysis of this compound is depicted below.

Mass Spectrometry Workflow Mass Spectrometry Workflow for this compound cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometric Analysis cluster_data_analysis Data Analysis Sample Octaethylene Glycol Monomethyl Ether Sample Dissolution Dissolve in appropriate solvent (e.g., Methanol (B129727), Water) Sample->Dissolution Ionization Ionization (MALDI or ESI) Dissolution->Ionization Introduction into MS Matrix_Addition For MALDI-TOF: Mix with matrix solution (e.g., CHCA, DHB) Matrix_Addition->Ionization Mass_Analyzer Mass Analysis (TOF or Quadrupole) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum MW_Determination Molecular Weight Confirmation (Identify [M+H]+, [M+Na]+, etc.) Spectrum->MW_Determination

Mass Spectrometry Workflow

Detailed Experimental Protocols

Reproducible and accurate results depend on meticulous adherence to experimental protocols.

MALDI-TOF Mass Spectrometry Protocol
  • Sample Preparation : Prepare a 1 mg/mL solution of this compound in methanol.

  • Matrix Solution : Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in a 1:1 mixture of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA).

  • Sample-Matrix Deposition : Mix the sample solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.

  • MS Analysis :

    • Instrument : Any commercially available MALDI-TOF mass spectrometer.

    • Ionization Mode : Positive ion mode.

    • Laser : Nitrogen laser (337 nm).

    • Mass Range : m/z 100 - 1000.

    • Calibration : Use a suitable calibrant mixture to calibrate the instrument in the desired mass range.

ESI-MS Protocol
  • Sample Preparation : Prepare a 10 µg/mL solution of this compound in a 1:1 mixture of methanol and water containing 0.1% formic acid.

  • MS Analysis :

    • Instrument : An electrospray ionization mass spectrometer, often coupled to a liquid chromatograph (LC-MS).

    • Ionization Mode : Positive ion mode.

    • Infusion : Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

    • MS Conditions :

      • Capillary Voltage : 3-4 kV.

      • Source Temperature : 100-150 °C.

      • Scan Range : m/z 100 - 1000.

Conclusion

Mass spectrometry, particularly MALDI-TOF MS and ESI-MS, offers a direct and accurate method for confirming the molecular weight of this compound. While alternative techniques like SEC/GPC, NMR, and viscometry provide valuable information, especially regarding polydispersity and average molecular weight, they often rely on relative measurements against standards. The choice of the most suitable technique will be guided by the specific analytical needs, available resources, and the level of detail required for the characterization of the polymer.

References

Comparing the effects of linear vs. branched PEG linkers in drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Linear vs. Branched PEG Linkers in Drug Delivery

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's therapeutic success.[1] Polyethylene glycol (PEG) linkers are a cornerstone of modern drug delivery systems, prized for their hydrophilicity and biocompatibility.[1] The architectural choice between a linear and a branched PEG linker can profoundly influence a drug's solubility, stability, pharmacokinetic profile, and overall efficacy.[1][2] This guide provides an objective, data-driven comparison to inform the selection of the optimal PEG linker architecture for specific applications.

The fundamental difference between linear and branched PEG linkers lies in their molecular structure. Linear PEGs consist of a single, straight chain of repeating ethylene (B1197577) glycol units, while branched PEGs feature multiple PEG arms extending from a central core.[1][3] This structural divergence leads to significant differences in their physicochemical and biological properties.[1] Branched PEGs offer a superior "stealth" effect due to their three-dimensional structure, which more effectively shields the conjugate from enzymatic degradation and immune recognition.[2]

Caption: Structural comparison of linear and branched PEG linkers.

Data Presentation: Quantitative Comparison

The choice between a linear and a branched PEG linker significantly impacts the pharmacokinetic and physicochemical properties of a drug conjugate. Experimental evidence consistently demonstrates that branched PEGylated proteins exhibit a more favorable pharmacokinetic profile compared to their linear counterparts of similar molecular weight.[4]

Table 1: Pharmacokinetic Parameters

The enhanced steric hindrance from the three-dimensional structure of branched PEGs more effectively shields the protein surface from proteolytic enzymes and renal clearance mechanisms, leading to a longer circulation time.[4]

ParameterLinear PEG ConjugateBranched PEG ConjugateKey Findings & References
In Vivo Half-Life Generally shorterGenerally longerBranched PEGs offer a significant advantage in extending plasma half-life.[3][4] For example, an ADC with a branched P-(PEG12)2 linker showed a nearly 3-fold higher area under the curve (AUC) compared to an ADC with a linear L-PEG24 linker.[5]
Clearance HigherLowerThe larger hydrodynamic volume of branched PEGs reduces renal clearance.[3][6] An ADC with a branched linker architecture (P-(PEG12)2) exhibited significantly lower clearance than one with a linear linker (L-PEG24) at a high drug-to-antibody ratio (DAR) of 8.[5]
Area Under the Curve (AUC) LowerHigherPeginterferon alfa-2a (branched 40 kDa PEG) has a significantly higher AUC (449,000 ng·h/mL) compared to peginterferon alfa-2b (linear 12 kDa PEG) (41,000 ng·h/mL), illustrating the impact of a larger, branched architecture.[2]

Note: Direct head-to-head comparisons of proteins PEGylated with linear and branched PEGs of the exact same total molecular weight are not always available in the literature. The data presented represents the most relevant comparisons found.[4]

Table 2: Physicochemical and Functional Properties
PropertyLinear PEG LinkersBranched PEG LinkersRationale & Key Findings
Hydrodynamic Radius (Rh) Smaller for a given MWLarger for a given MWThe branched architecture results in a more globular structure with a larger hydrodynamic volume.[3] For a 20 kDa PEG, the branched version has a slightly larger Rh (6.4 nm) than the linear version (6.1 nm).[5] This increased size contributes to reduced renal clearance.[3][6]
Drug Loading Capacity (DAR) Typically lowerPotentially higherThe multi-arm nature of branched linkers provides more sites for drug conjugation, enabling a higher drug-to-antibody ratio (DAR).[3][6] This is crucial for delivering a therapeutically effective dose of a cytotoxic agent.[6]
"Stealth" Effect / Shielding Provides a hydrophilic shieldOffers a superior shielding effectThe three-dimensional, "umbrella-like" structure of branched PEGs provides enhanced protection against enzymatic degradation and immune recognition.[2][6] This leads to improved stability.[6]
In Vitro Cytotoxicity Can be higherCan be lowerThe increased steric hindrance of branched linkers can sometimes negatively affect binding affinity or the enzymatic cleavage of the linker, potentially reducing in vitro potency.[5][6] However, improved pharmacokinetics often leads to enhanced in vivo efficacy.[5]

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and evaluation of drug delivery systems employing different PEG linker architectures.[6]

In Vivo Pharmacokinetic Study

Objective: To determine and compare the pharmacokinetic profiles (half-life, clearance, AUC) of drug conjugates with linear vs. branched PEG linkers.

Methodology:

  • Animal Model: Typically, mice or rats are used.[7]

  • Dosing: A single intravenous (IV) injection of the PEGylated drug conjugate is administered to the animals.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 72 hours) post-injection.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Quantification: The concentration of the drug conjugate in the plasma samples is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) are calculated from the plasma concentration-time data using appropriate software.

G cluster_workflow Pharmacokinetic Study Workflow A Administer Linear & Branched PEG Conjugates (IV) to Mice B Collect Blood Samples at Timed Intervals A->B C Separate Plasma via Centrifugation B->C D Quantify Drug Concentration (e.g., ELISA) C->D E Calculate PK Parameters (Half-life, Clearance, AUC) D->E F Compare Profiles E->F

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

ADC Stability in Serum

Objective: To evaluate the stability of Antibody-Drug Conjugates (ADCs) with linear or branched linkers in a biologically relevant medium by monitoring the drug-to-antibody ratio (DAR) over time.[1]

Methodology:

  • Serum Incubation: Incubate the ADCs (with both linear and branched linkers) in serum (e.g., human or mouse) at 37°C.[1]

  • Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).[1]

  • ADC Purification: At each time point, purify the ADC from the serum proteins.[1]

  • DAR Measurement: Determine the DAR of the purified ADC using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[1]

  • Data Analysis: Plot the DAR as a function of time to compare the stability of the different conjugates. A slower decrease in DAR indicates higher stability.

In Vitro Cytotoxicity Assay

Objective: To assess the in vitro potency of ADCs with different PEG linkers against a target cancer cell line.

Methodology:

  • Cell Culture: Plate the target cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADCs (with linear and branched linkers) and control antibodies.

  • Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).

  • Viability Assay: Measure cell viability using a standard method, such as an MTS or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each conjugate.

Mechanism of Action: The Shielding Effect

The primary advantage of PEGylation is the creation of a hydrophilic shield around the drug molecule, which reduces immunogenicity and enzymatic degradation.[1] Branched PEGs provide a superior shielding effect due to their three-dimensional structure and larger hydrodynamic volume.[2][4] This "umbrella-like" effect more effectively protects the bioconjugate from premature clearance and degradation.[2]

G Impact of PEG Architecture on Shielding and Clearance cluster_linear Linear PEG cluster_branched Branched PEG L_Drug Drug L_PEG Linear PEG L_Drug->L_PEG L_Kidney Renal Clearance L_Drug->L_Kidney Higher Clearance L_Protease Protease L_Protease->L_Drug Partial Shielding B_Drug Drug B_PEG Branched PEG B_Drug->B_PEG B_Kidney Renal Clearance B_Drug->B_Kidney Lower Clearance B_Protease Protease B_Protease->B_PEG Superior Shielding

Caption: Branched PEGs offer enhanced shielding, reducing degradation and clearance.

Conclusion and Recommendations

The choice between a linear and a branched PEG architecture has profound implications for the in vivo stability and therapeutic potential of a biopharmaceutical.[4] The available evidence strongly suggests that for applications requiring prolonged circulation, enhanced stability, and potentially higher drug payloads, branched PEG linkers offer a significant advantage.[2] Their unique three-dimensional architecture provides a superior shielding effect, effectively protecting the bioconjugate from premature clearance and degradation.[2][4]

However, the simplicity and lower steric hindrance of linear linkers can be beneficial in specific contexts.[2] For instance, when the larger size of a branched PEG could interfere with the binding affinity of a sensitive targeting moiety, a linear linker may be the more prudent choice.[2][6] Ultimately, the optimal linker architecture is contingent on the specific therapeutic agent, the targeting molecule, and the desired pharmacokinetic and pharmacodynamic profile of the final drug conjugate.[2] For drug development professionals, these findings underscore the importance of considering PEG architecture as a key design parameter to optimize the pharmacokinetic profile and dosing regimen of protein-based therapeutics.[4]

References

A Comparative Guide to the Synthesis of Uniform Polyethylene Glycols (PEGs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of uniform, or monodisperse, Polyethylene Glycols (PEGs) is of paramount importance in the pharmaceutical and biomedical fields. Unlike polydisperse PEGs, which consist of a mixture of polymer chains with varying lengths, uniform PEGs offer precise molecular weights, leading to improved drug efficacy, reduced immunogenicity, and more consistent product quality.[1][2] This guide provides a comparative overview of the primary methods for synthesizing uniform PEGs, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Performance of PEG Synthesis Methods

The choice of synthesis method for uniform PEGs depends on several factors, including the desired scale, purity, and the specific functionality of the final product. The following table summarizes the key performance metrics of the most common synthesis techniques.

Synthesis MethodPolydispersity Index (PDI)Typical YieldReaction TimeScaleKey AdvantagesKey Disadvantages
Anionic Ring-Opening Polymerization (AROP) 1.03 - 1.4[1]HighHours to DaysLargeScalable, well-established for polydisperse PEGs.Produces polydisperse products requiring extensive purification for uniformity.
Stepwise Synthesis (Williamson Ether Synthesis) Approaching 1.0[1][2]50-95% per step[3]Days to WeeksSmall to MediumHigh purity and monodispersity.Multi-step, requires purification after each step, time-consuming.
Solid-Phase Synthesis Close to 1.0[4]HighDaysSmallSimplified purification (washing), potential for automation.[1][4]Can be lower yielding for longer chains, potential for incomplete reactions.[1]
One-Pot Stepwise Synthesis Monodisperse25-86%[5]Hours per cycleSmall to MediumReduced number of steps and purifications, more convenient.[5][6][7]Yields can be variable and may require optimization.[5]
Microfluidic AROP ~1.06[8]High< 30 minutes[8]SmallRapid synthesis, narrow molecular weight distribution.[8]Specialized equipment required, limited to smaller scale.

Experimental Protocols

Detailed methodologies for the key synthesis techniques are provided below. These protocols are intended as a general guide and may require optimization based on specific laboratory conditions and target PEG molecules.

Anionic Ring-Opening Polymerization (AROP) of Ethylene (B1197577) Oxide

This method is the standard for producing PEGs, though it typically results in a polydisperse product. Achieving a narrower distribution requires careful control of reaction conditions.

Materials:

  • Ethylene Oxide (EO)

  • Initiator (e.g., sodium methoxide, potassium naphthalenide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Terminating agent (e.g., acidic methanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Initiator Preparation: In a flame-dried, inert atmosphere-purged reactor, dissolve the initiator in the anhydrous solvent.

  • Polymerization: Cool the initiator solution to the desired temperature (e.g., 0°C or lower). Carefully introduce a measured amount of liquid ethylene oxide to the stirred solution. The reaction is exothermic and should be carefully controlled.

  • Propagation: Allow the reaction to proceed for the desired amount of time, which can range from hours to days depending on the target molecular weight and reaction temperature.

  • Termination: Quench the reaction by adding the terminating agent (e.g., acidic methanol) to protonate the alkoxide chain ends.

  • Purification: The resulting polydisperse PEG must be purified to isolate a more uniform fraction. This is typically achieved through techniques like fractional precipitation or preparative size-exclusion chromatography (SEC).

Stepwise Synthesis via Williamson Ether Synthesis

This iterative approach builds the PEG chain in a controlled, step-by-step manner, leading to a monodisperse product. It involves the reaction of an alkoxide with an alkyl halide.[3][9]

Materials:

  • Monoprotected PEG monomer (e.g., HO-PEGn-O-ProtectingGroup)

  • PEG monomer with a good leaving group (e.g., ProtectingGroup-O-PEGn-OTs)

  • Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS))[10]

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Reagents for deprotection

  • Chromatography supplies for purification

Procedure (per cycle):

  • Deprotection: Remove the protecting group from the monoprotected PEG monomer to reveal a free hydroxyl group. This step is followed by purification.

  • Alkoxide Formation: In an inert atmosphere, dissolve the deprotected PEG-alcohol in the anhydrous solvent. Add the strong base portion-wise at 0°C and stir until the evolution of hydrogen gas ceases.

  • Coupling: Slowly add a solution of the PEG monomer with the leaving group to the alkoxide solution. Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS).

  • Purification: Quench the reaction and purify the elongated PEG product using column chromatography to remove unreacted starting materials and byproducts.

  • Repeat: Repeat the cycle of deprotection, coupling, and purification to achieve the desired PEG length.

Solid-Phase Synthesis

This method simplifies the purification process by anchoring the growing PEG chain to a solid support.[4]

Materials:

  • Wang resin or other suitable solid support[4]

  • Monomer with a protecting group and a leaving group (e.g., DMTr-O-(CH2CH2O)n-Ts)[4]

  • Base for deprotonation (e.g., potassium tert-butoxide)[4]

  • Acid for deprotection/cleavage (e.g., Trifluoroacetic acid (TFA))[4]

  • Solvents for swelling and washing (e.g., THF, DCM)

Procedure:

  • Resin Swelling: Swell the resin in an appropriate solvent (e.g., THF) in a reaction vessel.

  • First Monomer Coupling:

    • Deprotonation: Treat the swollen resin with a base to deprotonate the hydroxyl groups on the resin.

    • Coupling: Add the protected monomer with a leaving group to the activated resin and allow it to react to completion. Wash the resin thoroughly to remove excess reagents.

  • Iterative Elongation (per cycle):

    • Deprotection: Remove the protecting group (e.g., DMTr) from the resin-bound PEG chain using an acid. Wash the resin.

    • Deprotonation: Treat the resin with a base to generate the alkoxide.

    • Coupling: Add the next protected monomer and allow the coupling reaction to proceed. Wash the resin thoroughly.

  • Cleavage: Once the desired length is achieved, cleave the final PEG product from the solid support using a strong acid like TFA.

  • Purification: Precipitate and wash the cleaved PEG to obtain the final product.

One-Pot Stepwise Synthesis

This modified stepwise approach utilizes a base-labile protecting group, allowing for deprotection and coupling to occur in the same reaction vessel, thereby reducing the number of steps and purifications.[5][6][7]

Materials:

  • PEG starter molecule (e.g., tetraethylene glycol)

  • Monomer with a base-labile protecting group (e.g., phenethyl) and a leaving group (e.g., tosylate)[5]

  • Strong base for deprotection and coupling (e.g., KHMDS)[5]

  • Base for initial deprotonation (e.g., NaH)[5]

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Initial Coupling:

    • Deprotonate the PEG starter molecule with a base like NaH.

    • React the resulting alkoxide with the monomer containing the base-labile protecting group. Purify the product.

  • One-Pot Elongation Cycle:

    • Deprotection/Coupling: In a single pot under an inert atmosphere, dissolve the PEG product from the previous step in anhydrous THF. Add a strong base like KHMDS to remove the base-labile protecting group, forming an alkoxide in situ.

    • Directly add the next monomer with the base-labile protecting group to the reaction mixture and allow the coupling to proceed.

  • Purification: After the reaction is complete, quench and purify the elongated PEG product via column chromatography.

  • Repeat: Repeat the one-pot elongation cycle to achieve the desired chain length.

Visualization of Synthesis Workflow

The selection of an appropriate synthesis method is a critical step in obtaining uniform PEGs with the desired characteristics. The following diagram illustrates a logical workflow for this decision-making process.

PEG_Synthesis_Workflow start Define Target PEG Characteristics scale Desired Scale? start->scale purity Purity/Monodispersity Requirement? scale->purity Large scale->purity Small/Medium speed Synthesis Speed Critical? purity->speed High Monodispersity arop Anionic Ring-Opening Polymerization (AROP) purity->arop Polydisperse acceptable microfluidic Microfluidic AROP speed->microfluidic Yes stepwise_options stepwise_options speed->stepwise_options No purification Extensive Purification Required arop->purification stepwise Stepwise Synthesis solid_phase Solid-Phase Synthesis one_pot One-Pot Stepwise Synthesis stepwise_options->stepwise Highest Purity stepwise_options->solid_phase Simplified Purification stepwise_options->one_pot Fewer Steps

Caption: A decision-making workflow for selecting a PEG synthesis method.

References

A Comparative Guide to Validating Bioconjugation Efficiency: The Role of Octaethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is a cornerstone of innovation in therapeutics and diagnostics. The choice of linker, the molecule that connects the two parts of a bioconjugate, is a critical decision that influences the stability, solubility, and biological activity of the final product. This guide provides an objective comparison of bioconjugation using octaethylene glycol monomethyl ether, a short-chain polyethylene (B3416737) glycol (PEG) linker, with other common alternatives. We will delve into the validation of conjugation efficiency, supported by experimental data and detailed protocols.

The Significance of Linker Choice in Bioconjugation

Bioconjugation typically involves the covalent linking of a biomolecule, such as an antibody or protein, to another molecule, which could be a drug, a fluorescent dye, or another polymer. The linker's role is more than just a simple connection; it can modulate the properties of the conjugate. Short-chain PEG linkers like this compound are often employed to enhance hydrophilicity and provide a flexible spacer, potentially improving the pharmacokinetic properties of the bioconjugate.

Performance Comparison of Bioconjugation Linkers

The selection of a linker is a trade-off between various factors, including reaction efficiency, the stability of the resulting bond, and the overall impact on the bioconjugate's function. Here, we compare this compound (a representative short-chain PEG linker) with a longer-chain PEG linker and a non-PEG alternative. This comparison is based on amine-reactive conjugation, a common strategy targeting lysine (B10760008) residues on proteins.[1]

Table 1: Quantitative Comparison of Bioconjugation Linker Performance

FeatureThis compound (PEG8)Long-Chain PEG Linker (e.g., PEG24)Non-PEG Linker (e.g., SMCC)
Target Functional Group Primary Amines (-NH₂)Primary Amines (-NH₂)Thiols (-SH) and Primary Amines (-NH₂)
Typical Conjugation Efficiency High (>85%)High (>85%)High (>90% for thiol reaction)
Resulting Linkage Stable Amide BondStable Amide BondStable Thioether and Amide Bonds
Reaction pH 7.2-8.5[2]7.2-8.5[2]6.5-7.5 (for maleimide-thiol), 7.2-8.5 (for NHS ester-amine)[3]
Linker Hydrophilicity HighVery HighLow to Moderate
Impact on Solubility Good ImprovementSignificant ImprovementCan decrease solubility
Steric Hindrance LowModerate to High[4]Low
In Vivo Half-Life Moderate IncreaseSignificant Increase[4]Dependent on the conjugate

Note: The data presented is synthesized from multiple sources and general trends. Performance can vary based on the specific protein, payload, and experimental conditions.

Experimental Protocols for Bioconjugation and Validation

Accurate validation of bioconjugation efficiency is crucial for ensuring the quality and consistency of the final product. Below are detailed protocols for a typical bioconjugation reaction using an NHS-activated this compound and subsequent validation by UV-Vis Spectroscopy and Mass Spectrometry.

Protocol 1: Bioconjugation of a Protein with NHS-activated this compound

Objective: To covalently attach an this compound linker to a protein via primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.

  • NHS-activated this compound.

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.

  • NHS-Linker Solution Preparation: Immediately before use, dissolve the NHS-activated this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Calculate the required volume of the NHS-linker stock solution to achieve the desired molar excess over the protein (typically a 10-20 fold molar excess).

    • Slowly add the NHS-linker solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Determine the protein concentration and the degree of labeling using the protocols below.

Protocol 2: Validation of Bioconjugation Efficiency by UV-Vis Spectroscopy

Objective: To determine the average number of linker molecules conjugated to the protein (Degree of Labeling - DOL). This protocol assumes the conjugated molecule has a unique UV-Vis absorbance peak.

Materials:

  • Bioconjugate solution from Protocol 1.

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Determine Extinction Coefficients:

    • Accurately measure the absorbance of the unconjugated protein at 280 nm (A280) and at the wavelength of maximum absorbance (λmax) of the conjugated molecule.

    • Accurately measure the absorbance of the free (unconjugated) molecule at 280 nm and its λmax.

    • Calculate the molar extinction coefficients (ε) for both the protein and the free molecule at both wavelengths.

  • Measure Absorbance of the Bioconjugate: Measure the absorbance of the purified bioconjugate solution at 280 nm and at the λmax of the conjugated molecule.

  • Calculate Degree of Labeling (DOL): Use the Beer-Lambert law and simultaneous equations to calculate the concentrations of the protein and the conjugated molecule in the bioconjugate solution. The DOL is the ratio of the molar concentration of the conjugated molecule to the molar concentration of the protein.

Protocol 3: Validation of Bioconjugation Efficiency by Mass Spectrometry

Objective: To determine the exact mass of the bioconjugate and the distribution of different species (e.g., protein with 1, 2, 3... linkers attached).

Materials:

  • Bioconjugate solution from Protocol 1.

  • Mass Spectrometer (e.g., ESI-TOF or MALDI-TOF).

  • Volatile buffer (e.g., ammonium (B1175870) acetate).

Procedure:

  • Sample Preparation:

    • Desalt the bioconjugate sample into a volatile buffer compatible with mass spectrometry.

    • Dilute the sample to an appropriate concentration for the instrument (typically in the low µM range).

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum of the intact bioconjugate.

    • Deconvolute the raw data to obtain the zero-charge mass spectrum.

  • Data Analysis:

    • Identify the mass peaks corresponding to the unconjugated protein and the protein conjugated with one or more linker molecules.

    • The mass difference between the peaks will correspond to the mass of the attached linker(s).

    • The relative intensities of the peaks can be used to determine the distribution of the different conjugated species.

Visualizing the Experimental Workflow and Logical Relationships

To further clarify the processes involved, the following diagrams have been created using the DOT language.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Protein in Amine-Free Buffer Mix Mix Protein and NHS-Linker Protein_Solution->Mix NHS_Linker Prepare NHS-activated Octaethylene Glycol Monomethyl Ether NHS_Linker->Mix Incubate Incubate Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Bioconjugate (e.g., SEC) Quench->Purify Validate Validate Efficiency (UV-Vis, MS) Purify->Validate

Caption: Experimental workflow for protein bioconjugation with an NHS-activated linker.

Validation_Logic Start Bioconjugation Reaction Complete UV_Vis UV-Vis Spectroscopy Start->UV_Vis Mass_Spec Mass Spectrometry Start->Mass_Spec DOL Determine Average Degree of Labeling (DOL) UV_Vis->DOL Mass_Dist Determine Mass and Species Distribution Mass_Spec->Mass_Dist Efficiency Assess Bioconjugation Efficiency DOL->Efficiency Mass_Dist->Efficiency

Caption: Logical relationship for validating bioconjugation efficiency.

Conclusion

The validation of bioconjugation efficiency is a critical step in the development of robust and reliable bioconjugates. While this compound offers advantages as a short, hydrophilic linker, its performance must be carefully assessed and compared with other alternatives to select the optimal linker for a specific application. The choice of analytical technique for validation, from the accessible UV-Vis spectroscopy to the more detailed mass spectrometry, will depend on the level of characterization required. By following detailed protocols and a logical validation workflow, researchers can ensure the quality and consistency of their bioconjugates, paving the way for advancements in targeted therapeutics and diagnostics.

References

Cross-validation of analytical results for octaethylene glycol monomethyl ether from different techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of octaethylene glycol monomethyl ether (OEGME), a frequently utilized hydrophilic linker in various scientific applications. The objective is to offer a framework for the cross-validation of analytical results obtained from different methodologies, ensuring the quality, purity, and consistency of OEGME in research and pharmaceutical development. This document summarizes quantitative data, details experimental protocols, and presents visual workflows to aid in method selection and data interpretation.

Comparison of Key Analytical Techniques

The characterization of this compound and its derivatives primarily relies on a combination of chromatographic and spectroscopic techniques. Each method provides unique and complementary information regarding the molecule's identity, purity, and structural integrity. The cross-validation of data from these techniques is crucial for a comprehensive quality assessment.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase, with detection by various detectors (e.g., UV, ELSD, MS).[1]Quantification and structural elucidation based on the magnetic properties of atomic nuclei in a magnetic field.
Information Obtained Molecular weight confirmation, impurity profiling (volatile), and structural information from fragmentation patterns.[2]Purity assessment, quantification of non-volatile impurities, and analysis of oligomer distribution.Unambiguous structural confirmation, quantification (qNMR), and detection of structural isomers and related substances.
Typical Purity Assay Often used for impurity profiling rather than a primary purity assay.Method-dependent, capable of high accuracy for purity and impurity quantification.High accuracy and precision, directly traceable to a primary standard for quantitative analysis (qNMR).
Common Impurities Detected Shorter and longer chain PEG oligomers, residual starting materials.Non-volatile impurities, related oligomers, and degradation products.Structural isomers and other related substances with different chemical environments.
Advantages High sensitivity and specificity for volatile compounds, provides structural information.Versatile for a wide range of compounds, including non-volatile and thermally labile molecules.Provides detailed structural information and is a primary method for quantification without the need for identical reference standards.
Limitations Requires derivatization for non-volatile compounds, potential for thermal degradation of some analytes.Can be challenging to find a universal detector for all PEG species (UV detection often requires derivatization).[1][3]Lower sensitivity compared to MS, can be complex to interpret for mixtures of similar oligomers.

Quantitative Data Comparison

Table 2: Representative Mass Spectrometry Data for a PEG Monomethyl Ether (Electron Ionization) [2]

m/zRelative Intensity (%)Interpretation
45.092.2[C₂H₅O]⁺
58.050.4[C₂H₆O₂]⁺•
59.0100.0[C₃H₇O]⁺
73.05.5[C₃H₉O₂]⁺
87.024.7[C₄H₇O₂]⁺
89.053.4[C₄H₉O₂]⁺
103.025.9[C₅H₁₁O₂]⁺
133.08.6[C₆H₁₃O₃]⁺

Table 3: Predicted ¹H NMR Spectroscopic Data for Octaethylene Glycol [4]

ProtonsPredicted δ (ppm)MultiplicityIntegration
HO-CH₂-CH₂-O-...~3.72Triplet4H
...-O-CH₂-CH₂-O-...~3.65Singlet (broad)24H
...-O-CH₂-CH₂-OH~3.59Triplet4H
HO-...Variable (e.g., 2.5-4.5)Singlet (broad)2H

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.[4]

Table 4: Predicted ¹³C NMR Spectroscopic Data for Octaethylene Glycol [4]

Carbon AtomPredicted δ (ppm)
HO-C H₂-~61.5
HO-CH₂-C H₂-O-~72.5
-O-C H₂-C H₂-O-~70.5

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable analytical results. The following are representative protocols for the analysis of this compound and similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile impurities and confirm the molecular weight of OEGME.

  • Sample Preparation: Dilute the sample in a volatile organic solvent like methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1-10 µg/mL.[2]

  • Chromatographic Conditions: [5]

    • Oven Program: Start at 40°C (hold for 1 min), ramp to 320°C at 20°C/min, and hold for 2 min.[5]

    • Injection Mode: Split.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

  • Mass Spectrometry Conditions: [2]

    • Ionization Mode: Electron Ionization (EI).[2]

    • Electron Energy: 70 eV.[2]

    • Scan Range: 20-200 amu.[5]

  • Analysis: The main peak and any impurities are identified by their retention times and mass spectra. Purity can be estimated by the area normalization method.[5]

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
  • Objective: To determine the purity and quantify non-volatile impurities and oligomers of OEGME.

  • Instrumentation: An HPLC or UHPLC system coupled with a charged aerosol detector.[1]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[2]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[2]

    • Flow Rate: 0.2-0.4 mL/min.[2]

  • Analysis: The charged aerosol detector provides a response for all non-volatile analytes, allowing for the quantification of the main component and impurities without the need for a chromophore.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide unambiguous structural confirmation and quantify OEGME using a certified internal standard (qNMR).

  • Instrumentation: NMR spectrometer (400 MHz or higher).[5]

  • Sample Preparation: [5]

    • Accurately weigh the OEGME sample and a certified internal standard (e.g., maleic acid) into an NMR tube.[5]

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆) and dissolve completely.[5]

  • ¹H NMR Data Acquisition: [4]

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • Data Processing: After Fourier transformation, phasing, and calibration, the signals are integrated. The purity of OEGME is calculated by comparing the integral of a characteristic OEGME peak to the integral of the internal standard.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of cross-validating analytical results for this compound.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis & Cross-Validation cluster_result Final Assessment Sample Octaethylene Glycol Monomethyl Ether Sample GCMS GC-MS Analysis (Volatility & MW) Sample->GCMS HPLC HPLC Analysis (Purity & Non-volatiles) Sample->HPLC NMR NMR Spectroscopy (Structure & Quantification) Sample->NMR DataGCMS GC-MS Data: Impurity Profile, Mass Spectrum GCMS->DataGCMS DataHPLC HPLC Data: Purity (Area %), Impurity Profile HPLC->DataHPLC DataNMR NMR Data: Structural Confirmation, Quantitative Purity (qNMR) NMR->DataNMR Comparison Comparative Analysis (Cross-Validation) DataGCMS->Comparison DataHPLC->Comparison DataNMR->Comparison FinalReport Comprehensive Quality Report: Identity, Purity, Strength Comparison->FinalReport

Caption: Workflow for the cross-validation of analytical results.

LogicalRelationship cluster_primary Primary Structural Confirmation cluster_separation Separation & Purity cluster_identification Identification & MW NMR NMR Spectroscopy HPLC HPLC NMR->HPLC Confirms Structure of Main Peak MS Mass Spectrometry HPLC->MS Provides Separated Analytes for MS GC GC GC->MS Provides Separated Analytes for MS MS->NMR Confirms MW of Structurally Elucidated Compound

References

Navigating the Maze of In Vivo Stability: A Comparative Guide to PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo stability of therapeutic molecules is a critical hurdle in the journey from laboratory to clinic. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, has emerged as a leading strategy to improve pharmacokinetic profiles. This guide provides an objective comparison of the in vivo stability of different PEGylated molecules, supported by experimental data, to aid in the rational design of next-generation therapeutics.

The architecture of the PEG polymer, its molecular weight, and the nature of the molecule it is conjugated to all play a crucial role in determining the in vivo fate of a PEGylated therapeutic. Generally, PEGylation increases the hydrodynamic radius of the molecule, which can reduce renal clearance and prolong its circulation half-life in the body.[1][2] This modification can also shield the molecule from enzymatic degradation and reduce immunogenicity.[1][2][3]

Comparative Analysis of PEGylated Molecules

The in vivo stability of PEGylated molecules is most effectively demonstrated through direct comparative studies. Below are tables summarizing key pharmacokinetic parameters from various studies, highlighting the impact of PEGylation on different types of molecules and comparing different PEG architectures.

Table 1: PEGylated vs. Non-PEGylated Molecules

This table illustrates the significant improvement in in vivo stability observed when molecules are PEGylated.

MoleculePEG Architecture (Molecular Weight)Animal ModelTerminal Half-life (t½)Fold Increase in Half-lifeReference
Recombinant Human TIMP-1Non-PEGylatedMice1.1 h-[4][5]
PEG20K-TIMP-1Linear (20 kDa)Mice28 h~25x[4][5]
¹¹¹In-Proticles (Nanoparticles)Non-PEGylated-Degraded much faster in vivo-[1][6]
PEGylated ¹¹¹In-Proticles--Significantly higher blood concentration 1h post-injection~4x increase in blood concentration[1][6]
AsparaginaseNon-PEGylated-20 h-[7]
PEG-Asparaginase--357 h~18x[7]
Superoxide DismutaseNon-PEGylated-3.5 min-[7]
PEG-Superoxide Dismutase--540-990 min~154-283x[7]
Table 2: Linear vs. Branched PEG Architectures

Experimental evidence consistently demonstrates that branched PEGylated proteins often exhibit a more favorable pharmacokinetic profile compared to their linear counterparts of a similar molecular weight.[8] The enhanced steric hindrance provided by the three-dimensional structure of branched PEGs more effectively shields the protein surface from proteolytic enzymes and renal clearance mechanisms.[8]

ProteinPEG Architecture (Molecular Weight)Animal ModelKey Pharmacokinetic OutcomeReference
rhG-CSFLinear-Shorter half-life compared to branched[9]
rhG-CSFBranched-Longer half-life[9]
mTNFαLinear-Lower in vivo antitumor activity[9]
mTNFαBranched-Higher in vivo antitumor activity[9]
Capsule-Degrading EnzymeLinear (1-prong)MiceShorter Tmax (8 times shorter)[9]
Capsule-Degrading EnzymeBranched (3-prong)MiceSlightly higher total exposure (AUC) and longer Tmax[9]

It is important to note that while branched PEGs generally offer superior stability, the optimal PEG architecture can be molecule-specific and requires empirical determination.[8][9]

Experimental Protocols for Assessing In Vivo Stability

Accurately determining the in vivo stability of PEGylated molecules is crucial for their development. The following provides a detailed methodology for a typical pharmacokinetic study.

Pharmacokinetic Study in Animal Models

Objective: To determine and compare the absorption, distribution, metabolism, and excretion (ADME) profiles of different PEGylated molecules in an animal model (e.g., mice, rats).

Materials:

  • Test articles (different PEGylated molecules)

  • Vehicle (e.g., phosphate-buffered saline, pH 7.4)

  • Animal model (e.g., male Sprague-Dawley rats, 8-10 weeks old)

  • Analytical method for quantification of the test article in biological matrices (e.g., ELISA, HPLC)[10]

  • Pharmacokinetic analysis software

Procedure:

  • Animal Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the study.

  • Dosing: A predetermined dose of the test article is administered to the animals, typically via intravenous (IV) or subcutaneous (SC) injection. A control group receives the vehicle alone.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours). Samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Sample Processing and Analysis: Plasma samples are processed and the concentration of the test article is quantified using a validated analytical method such as ELISA or HPLC.[10]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as:

    • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.[10]

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.[10]

    • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[10]

    • Area under the curve (AUC): The integral of the concentration-time curve, which reflects the total systemic exposure to the drug.[10]

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Pre-Study cluster_1 In-Life Phase cluster_2 Analysis Test Article\nFormulation Test Article Formulation Animal\nAcclimatization Animal Acclimatization Test Article\nFormulation->Animal\nAcclimatization Dosing Dosing Animal\nAcclimatization->Dosing Blood Sampling\n(Serial Timepoints) Blood Sampling (Serial Timepoints) Dosing->Blood Sampling\n(Serial Timepoints) Plasma\nSeparation Plasma Separation Blood Sampling\n(Serial Timepoints)->Plasma\nSeparation Analytical Quantification\n(e.g., ELISA, HPLC) Analytical Quantification (e.g., ELISA, HPLC) Plasma\nSeparation->Analytical Quantification\n(e.g., ELISA, HPLC) Pharmacokinetic\nAnalysis Pharmacokinetic Analysis Analytical Quantification\n(e.g., ELISA, HPLC)->Pharmacokinetic\nAnalysis Data\nInterpretation Data Interpretation Pharmacokinetic\nAnalysis->Data\nInterpretation

Caption: Experimental workflow for a pharmacokinetic study.

G cluster_0 PEGylation Strategy cluster_1 Physicochemical Properties cluster_2 In Vivo Outcome Linear_PEG Linear_PEG Hydrodynamic_Volume Hydrodynamic_Volume Linear_PEG->Hydrodynamic_Volume Branched_PEG Branched_PEG Branched_PEG->Hydrodynamic_Volume Steric_Hindrance Steric_Hindrance Branched_PEG->Steric_Hindrance  Greater Reduced_Renal_Clearance Reduced_Renal_Clearance Hydrodynamic_Volume->Reduced_Renal_Clearance Shielding_from_Proteolysis Shielding_from_Proteolysis Steric_Hindrance->Shielding_from_Proteolysis Prolonged_Half_Life Prolonged_Half_Life Reduced_Renal_Clearance->Prolonged_Half_Life Shielding_from_Proteolysis->Prolonged_Half_Life

Caption: Logical relationship of PEG structure to in vivo stability.

References

Monodisperse vs. Polydisperse PEGs: A Critical Evaluation for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical sciences and drug delivery, polyethylene (B3416737) glycol (PEG) has established itself as a cornerstone polymer for enhancing the therapeutic properties of molecules ranging from small drugs to large biologics. The process of PEGylation, the covalent attachment of PEG chains, can significantly improve a drug's solubility, stability, and circulation half-life while reducing immunogenicity. However, a critical decision that researchers and drug development professionals face is the choice between monodisperse and polydisperse PEGs. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual workflows to inform this crucial selection.

At a Glance: The Fundamental Difference

The core distinction between monodisperse and polydisperse PEGs lies in their molecular weight distribution. Monodisperse PEGs are single, pure compounds with a precisely defined molecular weight, characterized by a Polydispersity Index (PDI) of 1.0. In contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, resulting in a PDI greater than 1.0.[1][2][3] This structural difference has profound implications for the physicochemical properties, biological performance, and manufacturing of PEGylated therapeutics.

Quantitative Performance Comparison

The homogeneity of monodisperse PEGs translates into more predictable and consistent performance in biological systems. The following tables summarize quantitative data from comparative studies, highlighting the advantages of using monodisperse PEGs, particularly in the context of PEGylated nanoparticles, a well-studied model for drug delivery systems.

Table 1: Pharmacokinetic Parameters of PEGylated Gold Nanoparticles in a Murine Model

ParameterPolydisperse mPEG2k-AuNPsMonodisperse mPEG36-AuNPsMonodisperse mPEG45-AuNPs
Blood Circulation Half-life (t½) 8.8 ± 0.7 h23.6 ± 2.3 h21.9 ± 1.5 h
Tumor Accumulation (%ID/g at 24h) 3.9 ± 0.631.9 ± 3.540.3 ± 5.1
Clearance (CL) HigherLowerLower

Data summarized from a study by Tian et al. on PEGylated gold nanoparticles.[4][5][6]

Table 2: In Vitro Protein Adsorption on PEGylated Gold Nanoparticles

Serum SourcePolydisperse mPEG2k-AuNPsMonodisperse mPEG36-AuNPs & mPEG45-AuNPs
Fetal Bovine Serum (FBS) Higher Adsorption~70% reduction in adsorption
Human Serum Higher Adsorption~60% reduction in adsorption

Data summarized from a study by Tian et al.[4][5][6]

Table 3: Comparative Summary of Monodisperse vs. Polydisperse PEG Linkers in Antibody-Drug Conjugates (ADCs)

FeatureMonodisperse PEG LinkerPolydisperse PEG Linker
Drug-to-Antibody Ratio (DAR) Distribution Homogeneous and well-definedHeterogeneous, leading to a mixture of species
Characterization Straightforward and preciseComplex, relies on average properties
Batch-to-Batch Consistency HighPotential for variability
In Vivo Half-Life Extended and predictableVariable extension
Clearance Reduced and consistentVariable reduction
In Vivo Efficacy Potentially enhanced and consistentVariable, potentially reduced
Immunogenicity Potentially reduced due to defined structureHigher potential for anti-PEG antibody formation

This table summarizes general trends observed in preclinical evaluations of ADCs.[3][4][7]

Experimental Protocols

To empirically evaluate the performance of monodisperse and polydisperse PEGs in your specific application, the following are detailed methodologies for key experiments.

Protocol 1: Comparative In Vitro Cytotoxicity Assay of PEGylated Compounds

Objective: To compare the cytotoxic effects of a drug conjugated with monodisperse versus polydisperse PEGs on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive cell line for an anti-HER2 ADC)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Drug conjugates (with monodisperse and polydisperse PEGs) and unconjugated drug as a control

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the drug conjugates and the unconjugated drug in complete cell culture medium. Remove the old medium from the cells and add the drug solutions. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound by plotting cell viability against drug concentration and fitting the data to a dose-response curve.[4]

Protocol 2: In Vivo Pharmacokinetic (PK) Study

Objective: To compare the pharmacokinetic profiles of a therapeutic agent PEGylated with monodisperse and polydisperse PEGs in an animal model.

Materials:

  • Animal model (e.g., healthy mice or rats)

  • PEGylated therapeutic agents (monodisperse and polydisperse)

  • Vehicle for injection (e.g., sterile saline)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical method for quantifying the therapeutic agent in plasma (e.g., ELISA, LC-MS)

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of each PEGylated therapeutic agent to a group of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr) via a suitable route (e.g., tail vein, retro-orbital sinus).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification: Analyze the plasma samples to determine the concentration of the therapeutic agent at each time point using a validated analytical method.

  • Data Analysis: Plot the plasma concentration versus time for each group. Calculate key pharmacokinetic parameters such as elimination half-life (t½), clearance (CL), and area under the curve (AUC) using appropriate software.[4]

Protocol 3: Characterization of PEG and PEGylated Proteins by MALDI-TOF Mass Spectrometry

Objective: To determine the molecular weight and polydispersity of PEG reagents and to characterize the heterogeneity of PEGylated proteins.

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)

  • PEG samples (monodisperse and polydisperse)

  • PEGylated protein samples

  • Calibration standards

Procedure:

  • Sample Preparation:

    • For PEGs: Dissolve the PEG sample in an appropriate solvent (e.g., water, acetonitrile).

    • For PEGylated proteins: Desalt the protein sample to remove interfering salts.

  • Spotting: Mix the sample solution with the matrix solution and spot a small volume onto the MALDI target plate. Allow the spot to dry completely.

  • Data Acquisition: Insert the target plate into the mass spectrometer and acquire the mass spectrum in the appropriate mode (linear for high molecular weight, reflectron for higher resolution of smaller molecules).

  • Data Analysis:

    • For monodisperse PEGs, a single major peak corresponding to the exact molecular weight should be observed.

    • For polydisperse PEGs, a distribution of peaks representing the different chain lengths will be present. The polydispersity index (PDI) can be calculated from the weight-average molecular weight (Mw) and number-average molecular weight (Mn).

    • For PEGylated proteins, the spectrum will show a distribution of species corresponding to the protein with different numbers of attached PEG chains.[2]

Visualizing the Impact: Workflows and Pathways

The choice between monodisperse and polydisperse PEGs has a significant impact on the entire drug development workflow, from synthesis and characterization to in vivo performance. The following diagrams, created using the DOT language for Graphviz, illustrate these differences.

Monodisperse_vs_Polydisperse_PEG cluster_mono Monodisperse PEG cluster_poly Polydisperse PEG mono_synthesis Stepwise Synthesis mono_char Precise Characterization (Single MW Peak) mono_synthesis->mono_char mono_conjugate Homogeneous Conjugate (Defined DAR) mono_char->mono_conjugate mono_pk Predictable Pharmacokinetics mono_conjugate->mono_pk poly_synthesis Polymerization poly_char Average Characterization (MW Distribution) poly_synthesis->poly_char poly_conjugate Heterogeneous Mixture (Range of DARs) poly_char->poly_conjugate poly_pk Variable Pharmacokinetics poly_conjugate->poly_pk

Comparison of Monodisperse and Polydisperse PEG Workflows.

The development of Antibody-Drug Conjugates (ADCs) is a prime example where the choice of the PEG linker is critical. The following workflow highlights the key stages and how the use of monodisperse PEGs leads to a more controlled and reproducible process.

ADC_Workflow cluster_workflow Comparative ADC Development Workflow cluster_linker Linker Synthesis start Start: ADC Design mono_linker Monodisperse PEG Linker (Defined Length) start->mono_linker poly_linker Polydisperse PEG Linker (Average Length) start->poly_linker conjugation Antibody-Drug Conjugation mono_linker->conjugation Homogeneous Reaction poly_linker->conjugation Heterogeneous Reaction purification Purification (e.g., SEC, HIC) conjugation->purification characterization Characterization (DAR, Purity, Aggregation) purification->characterization invitro In Vitro Evaluation (Binding, Cytotoxicity) characterization->invitro invivo In Vivo Evaluation (PK, Efficacy, Safety) invitro->invivo end End: Candidate Selection invivo->end

Workflow for ADC development comparing linker types.

Conclusion: A Move Towards Precision

References

Benchmarking Octaethylene Glycol Monomethyl Ether-Based PROTACs: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, such as those based on octaethylene glycol monomethyl ether (a PEG8 derivative), are frequently employed due to their advantageous properties.[3][4]

This guide provides an objective comparison of the performance of PROTACs featuring this compound-based linkers against alternatives, supported by experimental data. We will delve into detailed methodologies for key experiments and visualize the underlying biological processes and workflows to inform the rational design of next-generation protein degraders.

The Role and Advantages of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity and flexibility. This is particularly beneficial in PROTAC design for several reasons:

  • Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of PEG linkers can significantly improve their solubility, which is crucial for formulation and can enhance oral absorption and pharmacokinetic profiles.[5]

  • Improved Cell Permeability: While seemingly counterintuitive for hydrophilic moieties, the flexibility of PEG linkers can be advantageous for cell permeability. Compared to rigid alkyl linkers, the "chameleon-like" properties of PEG chains may allow the PROTAC to adopt a more compact, less polar conformation to facilitate passage across the lipophilic cell membrane.[5]

  • Optimized Ternary Complex Formation: The length and flexibility of the linker are paramount for the successful formation of a stable and productive ternary complex. An optimal linker length is essential to bridge the POI and the E3 ligase effectively. A linker that is too short can lead to steric hindrance, while an overly long one may result in an unstable complex and inefficient ubiquitination.[3]

Quantitative Performance Comparison of PROTAC Linkers

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize experimental data comparing the performance of PROTACs with different linker compositions and lengths.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

This table illustrates the effect of varying the number of PEG units in Cereblon (CRBN)-based PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4.

PROTAC SeriesLinker CompositionNumber of PEG UnitsBRD4 Degradation Potency (DC50 in H661 cells)
BRD4 DegraderPEG-based0< 500 nM
BRD4 DegraderPEG-based1> 5 µM
BRD4 DegraderPEG-based2> 5 µM
BRD4 DegraderPEG-based4< 500 nM
BRD4 DegraderPEG-based5< 500 nM

Data sourced from studies on BRD4-targeting PROTACs, highlighting a non-linear relationship between linker length and degradation potency.[2]

Table 2: Comparison of Linker Composition on Tank-Binding Kinase 1 (TBK1) Degradation

This table compares the performance of VHL-recruiting PROTACs with alkyl/ether linkers of varying lengths for the degradation of TBK1.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1 Degrader 1Alkyl/Ether< 12No Degradation-
TBK1 Degrader 2Alkyl/Ether21396
TBK1 Degrader 3Alkyl/Ether2929276

This data demonstrates the critical importance of a minimum linker length for effective degradation and shows that an optimal length exists, beyond which efficacy can decrease.[2]

Table 3: Influence of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

This study on CRBN-based BTK degraders shows that longer PEG linkers maintained binding affinity, while shorter linkers impaired it.

PROTACLinker CompositionNumber of PEG UnitsBTK Degradation Potency
BTK Degrader 1PEG-based< 4Impaired
BTK Degrader 2PEG-based≥ 4Maintained

This highlights that for some target-ligase pairs, a certain linker length is necessary to avoid steric hindrance and allow for effective ternary complex formation.[2]

Signaling Pathways and Experimental Workflows

To understand the biological context and the methods used to evaluate PROTACs, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment POI Protein of Interest (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (PEG8 Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides PROTAC_recycled PROTAC (Recycled) Degradation->PROTAC_recycled Experimental_Workflow PROTAC_Design PROTAC Design & Synthesis (Varying Linkers) Biochemical_Assays Biochemical Assays (e.g., SPR, ITC) PROTAC_Design->Biochemical_Assays Cellular_Assays Cellular Assays (Western Blot for Degradation) Biochemical_Assays->Cellular_Assays Ubiquitination_Assay In-cell Ubiquitination Assay Cellular_Assays->Ubiquitination_Assay Data_Analysis Data Analysis (DC50 & Dmax Determination) Ubiquitination_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization BRD4_Signaling_Pathway BRD4_PROTAC BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 induces degradation Degradation BRD4 Degradation BRD4_PROTAC->Degradation Gene_Transcription Gene Transcription BRD4->Gene_Transcription recruits PTEFb P-TEFb PTEFb->Gene_Transcription RNAPII RNA Pol II RNAPII->Gene_Transcription Super_Enhancer Super-Enhancers Super_Enhancer->Gene_Transcription MYC c-MYC Gene_Transcription->MYC BCL2 BCL-2 Gene_Transcription->BCL2 Cell_Proliferation Cell Proliferation MYC->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis BCL2->Apoptosis_Inhibition Degradation->BRD4

References

A Comparative Guide to the Quantitative Analysis of Functional Group Conversion in Octaethylene Glycol Monomethyl Ether Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various functionalized octaethylene glycol monomethyl ether (mPEG8) derivatives in bioconjugation reactions. The efficiency of functional group conversion is a critical parameter in the development of PEGylated therapeutics, influencing product homogeneity, yield, and ultimately, therapeutic efficacy. This document presents a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways and workflows to aid in the selection of the most suitable conjugation chemistry for your specific application.

Comparison of mPEG8 Functional Group Reactivity and Conversion Efficiency

The choice of reactive functional group on the mPEG8 linker dictates the conjugation strategy and significantly impacts the efficiency of the reaction. Below is a comparative summary of common mPEG8 functionalities and their typical performance in bioconjugation reactions. It is important to note that yields can be highly dependent on the specific reactants, reaction conditions, and the nature of the biomolecule being modified.[1]

Functional GroupTarget MoietyReaction ChemistryTypical Molar Excess (Linker:Biomolecule)Optimal pHTypical Reaction TimeReported YieldsKey Advantages
Thiol (-SH) Maleimide (B117702)Michael Addition5:1 to 20:1[2]6.5 - 7.5[2]30 min - Overnight[2]Often high, can be near-quantitative (>95%)[3][4]Highly selective for thiols, rapid reaction kinetics.
NHS Ester Primary Amine (-NH₂)Nucleophilic Acyl Substitution5 to 20-fold[5]7.2 - 8.5[5]30 min - 2 hours at RT; Overnight at 4°C[5]Generally high, but can be variable; mono-PEGylated products up to 75% under optimized conditions.[1][]Well-established chemistry, reacts readily with common functional groups on proteins.
Carboxylic Acid (-COOH) Primary Amine (-NH₂)EDC/NHS Amidation10-50 fold[1]Activation: 4.5-6.0; Conjugation: 7.2-8.5[1][7]2-4 hours at RT or overnight at 4°C[1]Highly variable, can achieve high efficiency with optimization.[1][8]Stable starting material, allows for controlled activation.
Amine (-NH₂) Carboxylic Acid (-COOH)EDC/NHS Amidation(Varies)Activation: 4.5-6.0; Conjugation: 7.2-8.02-4 hours at RT or overnight at 4°CVariable, dependent on substrate and conditions.Can be used to conjugate to carboxylated surfaces or molecules.
Alkyne AzideCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)(Varies)4 - 11[9]Minutes to a few hours[10]Typically very high and quantitative.[9][10][11]Bioorthogonal, highly specific, and high yielding "click chemistry".

Experimental Protocols

Detailed methodologies for the key functional group conversion reactions are provided below. These protocols serve as a starting point and may require optimization for specific applications.

Protocol for mPEG8-Thiol Conjugation to a Maleimide-Activated Protein

This protocol outlines a general procedure for the conjugation of a thiol-containing mPEG8 to a protein that has been functionalized with a maleimide group.

Materials:

  • mPEG8-Thiol

  • Maleimide-activated protein

  • Conjugation Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.0[12]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (optional): L-cysteine or β-mercaptoethanol[13]

  • Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

Procedure:

  • Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer to a concentration of 1-10 mg/mL.[2]

  • mPEG8-Thiol Solution Preparation: Immediately before use, dissolve the mPEG8-Thiol in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 100 mg/mL).[13]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the mPEG8-Thiol stock solution to the protein solution.[13]

  • Incubation: Gently mix and incubate the reaction at room temperature for 2 hours or overnight at 4°C.[13] The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the thiol.[13]

  • Quenching (Optional): To stop the reaction, a small molar excess of a free thiol like L-cysteine can be added to react with any unreacted maleimide groups.[13]

  • Purification: Remove excess unreacted mPEG8-Thiol and byproducts using a desalting column or dialysis. Further purification to separate PEGylated from un-PEGylated protein can be achieved by SEC or RP-HPLC.[14]

Protocol for mPEG8-NHS Ester Conjugation to a Protein

This protocol describes a general method for the conjugation of an NHS ester-activated mPEG8 to a protein containing primary amines.

Materials:

  • mPEG8-NHS Ester

  • Protein with primary amines (e.g., lysine (B10760008) residues)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4[12]

  • Anhydrous DMF or DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[15]

  • Purification system: SEC or dialysis[5]

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[15]

  • mPEG8-NHS Ester Solution Preparation: Immediately before use, dissolve the mPEG8-NHS Ester in anhydrous DMF or DMSO to create a stock solution.[5]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the mPEG8-NHS Ester solution to the protein solution.[5]

  • Incubation: Gently mix and incubate at room temperature for 30-60 minutes or for 2 hours on ice.[5]

  • Quenching (Optional): Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction.[5]

  • Purification: Remove excess, unreacted mPEG8-NHS Ester and byproducts from the labeled protein using a desalting column or by dialysis.[5]

Protocol for mPEG8-Carboxylic Acid Conjugation to a Protein via EDC/NHS Chemistry

This protocol outlines the two-step, one-pot activation of mPEG8-Carboxylic Acid and subsequent conjugation to a protein.

Materials:

  • mPEG8-Carboxylic Acid

  • Protein with primary amines

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0[7]

  • Conjugation Buffer: PBS, pH 7.2-8.5[1]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[7]

  • Purification system: SEC or dialysis

Procedure:

  • Reagent Preparation: Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

  • Activation of mPEG8-Carboxylic Acid: Dissolve the mPEG8-Carboxylic Acid in the Activation Buffer. Add a 1.5-5 molar excess of EDC and NHS (or Sulfo-NHS) over the mPEG8-Carboxylic Acid.[7]

  • Incubation for Activation: Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[7]

  • Conjugation Reaction: Immediately add the activated mPEG8 solution to the protein solution (dissolved in Conjugation Buffer). A typical starting molar excess of mPEG8 to the protein is 10:1 to 50:1.[1]

  • Incubation for Conjugation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[1]

  • Purification: Purify the PEGylated protein using SEC or dialysis to remove excess reagents and byproducts.

Protocol for mPEG8-Alkyne Conjugation to an Azide-Modified Biomolecule (CuAAC)

This protocol provides a general procedure for the copper-catalyzed "click chemistry" reaction between an alkyne-functionalized mPEG8 and an azide-modified biomolecule.

Materials:

  • mPEG8-Alkyne

  • Azide-modified biomolecule

  • Reaction Buffer: e.g., PBS, pH 7.4

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent: Sodium ascorbate (B8700270) (prepare fresh)[10]

  • Copper ligand (optional but recommended): e.g., Tris(benzyltriazolylmethyl)amine (TBTA)

  • Purification system: SEC or dialysis

Procedure:

  • Reagent Preparation: Prepare stock solutions of mPEG8-Alkyne, CuSO₄, sodium ascorbate, and TBTA (if used) in a suitable solvent (e.g., water or DMSO).

  • Reaction Setup: In a reaction tube, combine the azide-modified biomolecule and a 1.5 to 5-fold molar excess of mPEG8-Alkyne in the reaction buffer.[10]

  • Addition of Catalyst: If using a ligand, premix the CuSO₄ and TBTA stock solutions. Add the copper source (and ligand) to the reaction mixture to a final copper concentration of approximately 1 mM.[10]

  • Initiation of Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[10]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the conjugate using SEC or dialysis to remove the copper catalyst, excess reagents, and byproducts.

Quantitative Analysis of Functional Group Conversion

The degree of PEGylation, which reflects the efficiency of the functional group conversion, can be determined using several analytical techniques.

Analytical Techniques for Quantifying PEGylation
Analytical TechniquePrinciple of MeasurementKey AdvantagesKey Limitations
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic radius. PEGylation increases the size, leading to an earlier elution time.[14]Robust, reproducible, and excellent for analyzing aggregates and removing unreacted PEG.[14]Resolution may be insufficient to separate species with a small difference in the number of PEG chains.[16]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on hydrophobicity. PEGylation alters the hydrophobicity of the biomolecule, leading to a change in retention time.[]High resolution, capable of separating positional isomers and different degrees of PEGylation.[14]Can be denaturing for some proteins. Method development can be complex.[14]
Mass Spectrometry (MALDI-TOF, ESI-MS) Measures the mass-to-charge ratio of molecules. The mass of the conjugate directly indicates the number of attached PEG chains.[18]Provides a direct and accurate measurement of the degree of PEGylation and can identify specific modification sites.[18][19]Can be less quantitative for heterogeneous mixtures. High salt concentrations can interfere with analysis.[20]
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Compares the integral of the characteristic repeating ethylene (B1197577) oxide protons of PEG with a specific proton signal from the biomolecule.[21]Provides an absolute quantification of the degree of PEGylation without the need for standards.[21][22]Requires higher sample concentrations and a pure sample. May not be suitable for very large or complex proteins.[23]
Example Calculation of Degree of PEGylation using ¹H-NMR

The degree of PEGylation (DoP) can be calculated from the ¹H-NMR spectrum by comparing the integral of the PEG methylene (B1212753) protons (-O-CH₂-CH₂-O-) to the integral of a well-resolved proton signal from the biomolecule.

Formula:

DoP = (Integral of PEG protons / Number of PEG protons) / (Integral of biomolecule proton / Number of biomolecule protons)

For mPEG8, the number of ethylene oxide repeating unit protons is 4 * 8 = 32.

Visualizations

Reaction Pathway Diagrams

reaction_pathways cluster_thiol Thiol-Maleimide Conjugation cluster_nhs NHS Ester-Amine Conjugation cluster_cooh Carboxylic Acid-Amine Conjugation cluster_click Alkyne-Azide Click Chemistry thiol mPEG8-SH thioether mPEG8-S-Biomolecule (Stable Thioether Bond) thiol->thioether Michael Addition maleimide Biomolecule-Maleimide maleimide->thioether nhs mPEG8-NHS amide mPEG8-CO-NH-Biomolecule (Stable Amide Bond) nhs->amide Nucleophilic Acyl Substitution amine Biomolecule-NH₂ amine->amide cooh mPEG8-COOH activated_nhs mPEG8-NHS cooh->activated_nhs EDC, NHS amide2 mPEG8-CO-NH-Biomolecule (Stable Amide Bond) activated_nhs->amide2 Nucleophilic Acyl Substitution amine2 Biomolecule-NH₂ amine2->amide2 alkyne mPEG8-Alkyne triazole mPEG8-Triazole-Biomolecule (Stable Triazole Linkage) alkyne->triazole Cu(I) Catalyst azide Biomolecule-N₃ azide->triazole

Caption: Reaction pathways for common mPEG8 conjugations.

Experimental Workflow for PEGylation and Analysis

experimental_workflow start Start: Prepare Biomolecule and mPEG8 Reagent conjugation Conjugation Reaction (e.g., Thiol-Maleimide, NHS-Amine, etc.) start->conjugation quenching Quenching (Optional) conjugation->quenching purification Purification (e.g., SEC, Dialysis) quenching->purification analysis Quantitative Analysis (HPLC, MS, NMR) purification->analysis end End: Characterized PEGylated Biomolecule analysis->end

Caption: General workflow for bioconjugation and analysis.

Logical Relationship for Selecting a Conjugation Strategy

decision_tree start Available Functional Group on Biomolecule? thiol Free Thiol (Cysteine) start->thiol amine Primary Amine (Lysine, N-terminus) start->amine carboxyl Carboxylic Acid (Asp, Glu) start->carboxyl engineered Engineered Group (e.g., Azide) start->engineered thiol_chem Use mPEG8-Maleimide thiol->thiol_chem Yes amine_chem Use mPEG8-NHS Ester or mPEG8-COOH (w/ EDC/NHS) amine->amine_chem Yes carboxyl_chem Use mPEG8-Amine (w/ EDC/NHS) carboxyl->carboxyl_chem Yes click_chem Use mPEG8-Alkyne (Click Chemistry) engineered->click_chem Yes

Caption: Decision tree for selecting a conjugation strategy.

References

A Comparative Guide to the Cytotoxicity of Polyethylene Glycol (PEG) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of polyethylene (B3416737) glycol (PEG) derivatives in biomedical applications is critical. While prized for their ability to improve the solubility and pharmacokinetic properties of therapeutics, their cytotoxic potential is a crucial factor that can impact the safety and efficacy of the final product. This guide provides an objective comparison of the cytotoxicity of various PEG derivatives, supported by experimental data, to aid in the selection of appropriate molecules for specific applications.

The cytotoxicity of PEG derivatives is not uniform; it is significantly influenced by factors such as molecular weight, concentration, and the nature of the terminal functional groups.[1] Generally, PEG oligomers with hydroxyl end groups are considered to have low cytotoxicity.[1] In contrast, PEG-based monomers with reactive end groups, such as acrylates and methacrylates, exhibit more pronounced cytotoxic effects.[1][2]

Data Presentation: Comparative Cytotoxicity of PEG Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for various PEG derivatives across different cell lines. A lower IC50 value indicates higher cytotoxicity.

PEG DerivativeCell LineIncubation Time (h)IC50 (mg/mL)Reference(s)
PEG Oligomers
Triethylene Glycol (TEG)HeLa2419.8[1][2]
L9292412.4[1][2]
PEG-400HeLa24> 50[1]
L92924> 50[1]
PEG-1000HeLa24> 50[1]
L9292422.5[2]
PEG-4000L9292420.0[2]
PEG-Based Monomers
mPEGA-480HeLa240.2[2]
L929240.1[2]
mPEGMA-500HeLa244.7[2]
L929245.3[2]
mPEGMA-950HeLa2420.8[2]
L9292421.7[2]

Note: mPEGA = poly(ethylene glycol) methyl ether acrylate (B77674); mPEGMA = poly(ethylene glycol) methyl ether methacrylate (B99206).

Experimental Protocols

The data presented is primarily generated using cell viability assays. The MTT and CCK-8 assays are among the most common methods.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Objective: To determine the concentration of a substance that reduces the viability of a cell population by 50% (IC50).[3]

Principle: Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1]

Materials:

  • Cell lines (e.g., HeLa, L929)

  • Complete culture medium

  • PEG derivatives of interest

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. The plate is incubated for 24 hours to allow for cell attachment.[3]

  • Compound Exposure: The existing medium is removed and replaced with 100 µL of medium containing various concentrations of the PEG derivatives. Untreated cells serve as a negative control.[3]

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[3]

  • MTT Addition: Following incubation, 10 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][3]

G A Cell Seeding (96-well plate) B Compound Addition (PEG Derivatives) A->B C Incubation (e.g., 24, 48, 72h) B->C D MTT Reagent Addition C->D E Incubation (e.g., 4h) D->E F Formazan Solubilization (DMSO) E->F G Absorbance Reading (570 nm) F->G H Data Analysis (IC50 Calculation) G->H

Workflow of an in vitro cytotoxicity assay.

Mechanisms of Cytotoxicity

While PEG oligomers are generally considered biocompatible, certain derivatives, especially monomers with reactive end groups, can induce cell death through mechanisms like oxidative stress.[1]

  • Reactive End Groups: Monomers such as acrylates (mPEGA) and methacrylates (mPEGMA) are significantly more cytotoxic than their hydroxyl-terminated oligomer counterparts.[2][4] This suggests that the terminal functional groups are a critical determinant of toxicity.[2]

  • Oxidative Stress: The presence of reactive groups can lead to an increase in intracellular reactive oxygen species (ROS). Elevated ROS levels cause oxidative stress, which can damage cellular components like lipids, proteins, and DNA, ultimately triggering cell death pathways.[1]

  • Molecular Weight: The cytotoxicity of PEG derivatives is also dependent on molecular weight.[2] For PEG-based methacrylates, a higher molecular weight (mPEGMA-950) resulted in lower cytotoxicity compared to a lower molecular weight version (mPEGMA-500).[2] However, for PEG oligomers, the relationship can be more complex, with the shortest oligomer, TEG, showing higher toxicity than PEG-400 and PEG-1000.[2]

G cluster_cell Cell ROS Increased Reactive Oxygen Species (ROS) Stress Oxidative Stress ROS->Stress Damage Cellular Damage (Lipids, Proteins, DNA) Stress->Damage Death Cell Death (Apoptosis/Necrosis) Damage->Death PEG Reactive PEG Derivative (e.g., mPEGA, mPEGMA) PEG->ROS

Mechanism of cytotoxicity for certain PEG derivatives.

Conclusion and Recommendations

The selection of a PEG derivative for biomedical applications requires careful consideration of its cytotoxic potential.

  • Low Cytotoxicity Choice: Based on available data, PEG oligomers terminated with hydroxyl groups, such as PEG-400, are minimally cytotoxic and are excellent candidates for applications demanding high biocompatibility.[1][2]

  • Caution with Monomers: PEG monomers with reactive acrylate or methacrylate end groups demonstrate significant cytotoxicity and should be used with caution.[1][2] It is crucial to ensure that residual unreacted monomer is removed from any final product.

  • Empirical Validation: Researchers should always perform their own cytotoxicity assays using the specific cell lines relevant to their application to confirm the safety and ensure the efficacy of their bioconjugates or formulations.[1]

References

Safety Operating Guide

Octaethylene glycol monomethyl ether proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of octaethylene glycol monomethyl ether is crucial for laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to prevent environmental contamination and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be aware of its potential hazards and take appropriate safety measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2]

Emergency Equipment:

  • A functioning eyewash station and safety shower must be readily accessible to ensure immediate decontamination in case of accidental exposure.[1]

Hazard Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[2]

Step-by-Step Disposal Plan

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] Chemical waste generators are responsible for correctly identifying and classifying their waste.

Step 1: Waste Characterization

  • Unused Product: Unused or expired this compound must be treated as hazardous waste.[1][3] Ethers are known to form explosive peroxides over time, so it is crucial to check expiration dates and dispose of old containers promptly.[4][5] If an old or undated container is found, contact your institution's Environmental Health and Safety (EHS) office immediately.[4]

  • Contaminated Materials: Any materials contaminated with this chemical, such as absorbent materials from a spill cleanup, and used personal protective equipment (PPE), are also to be considered hazardous waste.[1][3]

Step 2: Waste Collection and Storage

  • Container Selection: Collect all waste in a suitable, closed container that is chemically compatible.[1][3] High-density polyethylene (B3416737) (HDPE) is a suitable material.[3] The container must be in good condition, with no leaks or rust.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste".[1][3] The label must also include the full chemical name ("this compound") and the quantity of the waste.[1][3] Do not use abbreviations or chemical formulas.[1]

  • Storage: Store the container in a designated, well-ventilated, cool, and dry area.[3] Ensure the container is kept tightly closed except when adding waste.[3][6] Store it away from incompatible substances, such as strong oxidizing agents.[4][5]

Step 3: Arrange for Disposal

  • Once the waste container is full, or after a predetermined accumulation time, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6]

  • Never pour this compound down the drain or dispose of it in the regular trash. [3][7] Improper disposal can lead to environmental contamination and legal penalties.[3]

Step 4: Spill Management

  • Small Spills: In the event of a small spill, alert personnel in the area and wear appropriate PPE. Contain the spill using an absorbent material like sand or vermiculite. Collect the absorbed material into a labeled container for hazardous waste disposal.[3]

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[3]

Disposal Workflow

DisposalWorkflow start Generate Octaethylene Glycol Monomethyl Ether Waste characterize Characterize Waste (Unused, Contaminated, Expired?) start->characterize spill Spill Occurs start->spill collect Collect in a Labeled, Compatible Container characterize->collect store Store in Designated Hazardous Waste Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Proper Disposal by Licensed Contractor contact_ehs->disposal small_spill Small Spill: Absorb & Collect as Hazardous Waste spill->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Large small_spill->collect large_spill->contact_ehs

Caption: Disposal workflow for this compound.

References

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Octaethylene glycol monomethyl ether

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